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  • Product: 5-Chloro-2-methylbenzonitrile
  • CAS: 50712-70-4

Core Science & Biosynthesis

Foundational

Introduction: A Versatile Scaffolding for Chemical Innovation

An In-depth Technical Guide to 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) For Researchers, Scientists, and Drug Development Professionals 5-Chloro-2-methylbenzonitrile, identified by CAS Number 50712-70-4, is a subst...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4)

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-2-methylbenzonitrile, identified by CAS Number 50712-70-4, is a substituted aromatic nitrile that serves as a pivotal intermediate in the landscape of organic synthesis.[1] Its unique trifunctional structure—comprising a nitrile group, a chlorine atom, and a methyl group on a benzene ring—renders it a highly versatile building block. This compound is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[1][2] The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a subject of significant interest for researchers aiming to construct novel molecular architectures.[3] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safety protocols, designed to support professionals in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its application in experimental work. 5-Chloro-2-methylbenzonitrile is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[1] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 50712-70-4[4]
Molecular Formula C₈H₆ClN[1][4]
Molecular Weight 151.59 g/mol [1][4]
IUPAC Name 5-chloro-2-methylbenzonitrile[4]
Synonyms 4-Chloro-2-cyanotoluene, 5-Chloro-o-tolunitrile[1]
Melting Point 43-45 °C[1][5]
Boiling Point 86 °C / 3 mmHg[1][5][6]
Density 1.19 g/cm³[1][5][6]
Flash Point 109 °C[1][5][6]
Solubility Soluble in Methanol[1][6]
Appearance White to light yellow crystalline solid[1]

Synthesis Protocol: The Sandmeyer Reaction

The most established and reliable method for synthesizing 5-Chloro-2-methylbenzonitrile is through the Sandmeyer reaction.[7][8][9] This classic transformation provides a robust pathway to convert an aryl amine into an aryl nitrile via a diazonium salt intermediate.[8][10] The causality behind this choice of reaction lies in its efficiency and the commercial availability of the starting material, 4-Chloro-2-methylaniline (CAS 95-69-2).

The overall process is a two-step synthesis that begins with the diazotization of the primary amine, followed by the copper(I) cyanide-catalyzed displacement of the diazonium group.[10]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Cyanation cluster_product Final Product SM 4-Chloro-2-methylaniline Diazotization Formation of Diazonium Salt SM->Diazotization  NaNO₂, HCl  0-5 °C Sandmeyer Nitrile Substitution Diazotization->Sandmeyer  CuCN Product 5-Chloro-2-methylbenzonitrile Sandmeyer->Product

Caption: Synthesis workflow for 5-Chloro-2-methylbenzonitrile via the Sandmeyer reaction.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Chloro-2-methylaniline

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 mole of 4-Chloro-2-methylaniline in 2.5 moles of concentrated hydrochloric acid and water.[11]

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of 1.05 moles of sodium nitrite (NaNO₂) dropwise. Ensure the temperature of the reaction mixture does not exceed 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).

Step 2: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate large flask, prepare a solution of copper(I) cyanide (CuCN). This is the key catalyst that facilitates the radical-nucleophilic aromatic substitution.[9]

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas (N₂) will occur.[10] The loss of N₂, a thermodynamically very stable molecule, is the driving force for the reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., on a steam bath at 60 °C) to ensure the complete decomposition of the diazonium intermediate.[11]

  • Isolation and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a final water wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization from a suitable solvent (such as methanol or ethanol/water mixture) or by vacuum distillation to yield pure 5-Chloro-2-methylbenzonitrile.[6]

This protocol is self-validating as the purity of the final product must be confirmed by characterization methods such as melting point determination and spectroscopic analysis.

Spectroscopic Data and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. The following data are characteristic of 5-Chloro-2-methylbenzonitrile.

Spectroscopy Characteristic Features
¹H NMR Expected signals include a singlet for the methyl protons (~2.4 ppm) and a complex multiplet pattern for the three aromatic protons in the 7.2-7.6 ppm range.
¹³C NMR Expected signals include the methyl carbon (~20 ppm), the nitrile carbon (~118 ppm), and six distinct aromatic carbon signals, including the carbons attached to the chloro and cyano groups.
IR Spectroscopy A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other key peaks include C-H stretching for the aromatic and methyl groups, and C=C stretching in the aromatic region.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) at m/z = 151. An (M+2)⁺ peak of approximately one-third the intensity of the M⁺ peak is also expected due to the isotopic abundance of ³⁷Cl. A significant fragment is often observed at m/z = 116, corresponding to the loss of the chlorine atom.[4]

Applications in Research and Drug Development

5-Chloro-2-methylbenzonitrile is not an end-product but a valuable starting point for creating more complex molecules.[] Its utility stems from the reactivity of its functional groups.

  • Pharmaceutical Intermediate: It is a key building block for synthesizing a variety of pharmaceutical compounds.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atom can be displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.[13]

  • Agrochemical Synthesis: It serves as a precursor in the development of herbicides and pesticides, where the specific substitution pattern contributes to the biological activity of the final product.[1][2]

  • Material Science: Its derivatives are explored in the creation of dyes, pigments, and specialty polymers.[1]

Applications cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds center_node 5-Chloro-2-methylbenzonitrile Hydrolysis Nitrile Hydrolysis center_node->Hydrolysis Reduction Nitrile Reduction center_node->Reduction Coupling Cross-Coupling (at Cl position) center_node->Coupling CarboxylicAcid Substituted Benzoic Acids Hydrolysis->CarboxylicAcid Amine Substituted Benzylamines Reduction->Amine Biaryl Complex Biaryl Structures Coupling->Biaryl

Caption: Role of 5-Chloro-2-methylbenzonitrile as a versatile synthetic intermediate.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate. 5-Chloro-2-methylbenzonitrile is classified as an irritant and is harmful.

Hazard Identification:

  • GHS Statements: H319 (Causes serious eye irritation).[4][5] Some suppliers also list H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled) and H315 (Causes skin irritation).

  • Signal Word: Warning or Danger.[5][14]

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][15]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][15]

  • Avoid formation of dust and aerosols.[15] Prevent contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16] A storage temperature of 2-8°C is often recommended.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. This should typically be done through a licensed chemical disposal company.

References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). (n.d.). Cheméo. [Link]

  • Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. [Link]

  • Cas 50712-70-4, 5-CHLORO-2-METHYLBENZONITRILE. (n.d.). LookChem. [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health (NIH). [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • 5-Chloro-2-methylbenzonitrile. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. (n.d.). Jubilant Ingrevia. [Link]

  • 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials. (n.d.). LinkedIn. [Link]

  • The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (n.d.). LinkedIn. [Link]

  • o-CHLOROTOLUENE and p-CHLOROTOLUENE. (n.d.). Organic Syntheses. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methylbenzonitrile

Introduction 5-Chloro-2-methylbenzonitrile, a substituted aromatic nitrile, serves as a crucial intermediate in the synthesis of a wide array of chemical entities. Its structural features—a nitrile group, a chlorine atom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methylbenzonitrile, a substituted aromatic nitrile, serves as a crucial intermediate in the synthesis of a wide array of chemical entities. Its structural features—a nitrile group, a chlorine atom, and a methyl group on a benzene ring—confer a unique reactivity profile that is leveraged in the development of pharmaceuticals and agrochemicals.[1] The nitrile moiety, in particular, is a versatile functional group in organic synthesis, acting as a precursor to amines, carboxylic acids, and various heterocyclic systems.[2] Furthermore, the electronic properties of the nitrile group and the halogen substituent are of significant interest in medicinal chemistry, where they can modulate a molecule's interaction with biological targets.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-methylbenzonitrile. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's characteristics for its effective application in experimental design, process development, and quality control. We will move beyond a simple recitation of data to explain the causality behind the experimental methodologies used for their determination, ensuring a self-validating and field-proven approach to its scientific assessment.

Core Physicochemical and Structural Data

The fundamental properties of 5-Chloro-2-methylbenzonitrile are summarized below. These values are critical starting points for any experimental work, influencing everything from solvent selection to reaction temperature and purification strategy.

PropertyValueSource(s)
IUPAC Name 5-chloro-2-methylbenzonitrile[4]
Synonyms 4-Chloro-2-cyanotoluene, 2-Methyl-5-chlorobenzonitrile[4][5]
CAS Number 50712-70-4[4][5]
Molecular Formula C₈H₆ClN[4][5][6]
Molecular Weight 151.59 g/mol [4][5][6]
Appearance Solid[7]
Melting Point 43-45 °C[5]
Boiling Point 86 °C at 3 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
Flash Point 109 °C[5]
Solubility Insoluble in water[8][9]
LogP (Octanol/Water) 2.81[5]
InChI Key HFBZPKYQUFLCEL-UHFFFAOYSA-N[4][6][10]
SMILES CC1=C(C=C(C=C1)Cl)C#N[4][10]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for ensuring reproducibility and scalability in research and development. The following section details robust, field-proven protocols for characterizing 5-Chloro-2-methylbenzonitrile.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold standard for this measurement, offering high precision and quantitative data on thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Chloro-2-methylbenzonitrile into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sublimation. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 80 °C).

  • Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis weigh 1. Weigh 2-5 mg of Sample crimp 2. Crimp into Aluminum Pan weigh->crimp load 3. Load Sample & Reference into DSC crimp->load run 4. Execute Thermal Program (10°C/min) load->run analyze 5. Analyze Thermogram for Endothermic Peak run->analyze result Report Onset Temp as Melting Point analyze->result

Caption: Workflow for Melting Point Determination using DSC.

Structural and Purity Analysis Workflow

Expertise & Rationale: A multi-technique spectroscopic approach is essential for unambiguous structure confirmation and purity assessment. Mass Spectrometry confirms the molecular weight and elemental composition, Infrared (IR) Spectroscopy identifies key functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides the detailed atomic connectivity map of the molecule.

A. Mass Spectrometry (MS) for Molecular Weight Confirmation

Protocol (via GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z).

  • Data Interpretation: Look for the molecular ion peak (M⁺). For 5-Chloro-2-methylbenzonitrile, this will appear at m/z ≈ 151. A crucial confirmatory feature is the isotopic pattern of chlorine: a second peak (M+2) at m/z ≈ 153 with roughly one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[2] The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4][6]

B. Infrared (IR) Spectroscopy for Functional Group Identification

Protocol (FTIR-ATR):

  • Background Scan: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample (typically 16-32 scans are co-added to improve signal-to-noise).

  • Data Interpretation: Identify characteristic absorption bands:

    • C≡N stretch: A strong, sharp peak around 2220-2240 cm⁻¹. This is a definitive band for the nitrile group.

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ (from the methyl group).

    • C-Cl stretch: A peak in the fingerprint region, typically between 1000-1100 cm⁻¹.[2]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Interpretation (Expected Signals for 5-Chloro-2-methylbenzonitrile):

    • ¹H NMR: Expect a singlet for the methyl group (CH₃) protons around 2.4-2.6 ppm. The three aromatic protons will appear in the 7.2-7.6 ppm region, showing characteristic splitting patterns based on their coupling to each other.

    • ¹³C NMR: Expect distinct signals for each of the 8 carbon atoms, including the nitrile carbon (around 118 ppm), the methyl carbon (around 20 ppm), and the six unique aromatic carbons.

Spectroscopy_Workflow cluster_ms Mass Spectrometry (GC-MS) cluster_ir Infrared Spectroscopy (FTIR) cluster_nmr NMR Spectroscopy start Sample of 5-Chloro-2-methylbenzonitrile ms_prep Dissolve in Volatile Solvent start->ms_prep ir_prep Place on ATR Crystal start->ir_prep nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ms_run Inject & Run GC-MS ms_prep->ms_run ms_analyze Analyze Spectrum ms_run->ms_analyze confirmation Unambiguous Structural Confirmation & Purity ms_analyze->confirmation Confirms Mol. Weight & Cl Isotope Pattern ir_run Acquire Spectrum ir_prep->ir_run ir_analyze Identify Functional Group Peaks ir_run->ir_analyze ir_analyze->confirmation Confirms C≡N, C-Cl Functional Groups nmr_run Acquire ¹H & ¹³C Spectra nmr_prep->nmr_run nmr_analyze Interpret Chemical Shifts & Coupling nmr_run->nmr_analyze nmr_analyze->confirmation Confirms Atomic Connectivity

Caption: Integrated workflow for structural and purity analysis.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate.

  • Hazard Identification: 5-Chloro-2-methylbenzonitrile is classified as causing serious eye irritation (H319).[4] It may also cause skin and respiratory irritation.

  • Precautionary Measures:

    • Always handle in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5]

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.[5]

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5][11]

    • Skin Contact: Wash off with plenty of soap and water.[11]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Recommended storage conditions are often between 2-8°C.[5]

Conclusion

5-Chloro-2-methylbenzonitrile is a valuable building block whose effective use is predicated on a thorough understanding of its physicochemical properties. This guide has detailed not only the key data points for this compound but also the robust experimental frameworks required to verify them. By integrating high-precision techniques like DSC for thermal analysis and a multi-faceted spectroscopic approach for structural confirmation, researchers can proceed with confidence in their synthetic and developmental endeavors. The provided protocols and rationale serve as a practical resource for ensuring the quality, purity, and appropriate handling of this important chemical intermediate.

References

  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Cheméo. [Link]

  • 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743. PubChem. [Link]

  • 5-Chloro-2-methoxybenzonitrile | C8H6ClNO | CID 2800979. PubChem. [Link]

  • 5-Chloro-2-methylbenzonitrile. NIST WebBook. [Link]

  • 5-Cloro-2-metilbenzonitrilo. Chem-Impex. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

Sources

Foundational

5-Chloro-2-methylbenzonitrile molecular structure and weight

An In-Depth Technical Guide to 5-Chloro-2-methylbenzonitrile: Synthesis, Properties, and Applications Authored by: A Senior Application Scientist Introduction 5-Chloro-2-methylbenzonitrile is a substituted aromatic nitri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-methylbenzonitrile: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

5-Chloro-2-methylbenzonitrile is a substituted aromatic nitrile that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive nitrile group and a chlorinated toluene scaffold, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications of 5-Chloro-2-methylbenzonitrile, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Chloro-2-methylbenzonitrile consists of a benzene ring substituted with a nitrile (-C≡N) group, a methyl (-CH₃) group, and a chlorine (-Cl) atom. The IUPAC name for this compound is 5-chloro-2-methylbenzonitrile.[1] Its chemical structure and key properties are summarized below.

PropertyValueSource
IUPAC Name 5-chloro-2-methylbenzonitrile[1]
CAS Number 50712-70-4[1]
Molecular Formula C₈H₆ClN[1]
Molecular Weight 151.59 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 43-45 °C
Boiling Point 86 °C at 3 mmHg
Flash Point 109 °C
SMILES CC1=C(C=C(C=C1)Cl)C#N[1]
InChIKey HFBZPKYQUFLCEL-UHFFFAOYSA-N[1]

Synthesis of 5-Chloro-2-methylbenzonitrile

A common and industrially scalable method for the synthesis of aryl nitriles is the Sandmeyer reaction.[2][3] This reaction involves the diazotization of an aryl amine followed by treatment with a copper(I) cyanide salt.[4][3] In the case of 5-Chloro-2-methylbenzonitrile, the logical precursor would be 4-chloro-2-methylaniline.

Plausible Synthetic Workflow: Sandmeyer Reaction

The following is a representative, step-by-step protocol for the synthesis of 5-Chloro-2-methylbenzonitrile via the Sandmeyer reaction.

Step 1: Diazotization of 4-chloro-2-methylaniline
  • In a well-ventilated fume hood, prepare a solution of 4-chloro-2-methylaniline in an aqueous acidic medium (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)
  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

  • Cool this cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude 5-Chloro-2-methylbenzonitrile can be further purified by recrystallization or column chromatography.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A 4-chloro-2-methylaniline B NaNO₂, HCl (aq) 0-5 °C C Diazonium Salt Intermediate B->C D CuCN, KCN (aq) 0-5 °C C->D Sandmeyer Reaction E 5-Chloro-2-methylbenzonitrile D->E F Purified Product E->F Work-up & Purification

A plausible synthetic workflow for 5-Chloro-2-methylbenzonitrile.

Spectroscopic Characterization

The structural elucidation of 5-Chloro-2-methylbenzonitrile relies on standard spectroscopic techniques.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 151, corresponding to the molecular weight of the compound.[5] The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (approximately a 3:1 ratio of M⁺ to M+2⁺ peaks).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Other significant peaks would include C-H stretching vibrations of the methyl group and the aromatic ring, and C-Cl stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms, including the nitrile carbon, the methyl carbon, and the six aromatic carbons.

Based on data for structurally similar compounds, the following are the predicted ¹³C NMR chemical shifts for 5-Chloro-2-methylbenzonitrile in CDCl₃.[5]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-CN~118
C-Cl~134
C-CH₃~140
-CH₃~20
Aromatic CHs128 - 133

Reactivity and Applications in Drug Discovery

The chemical reactivity of 5-Chloro-2-methylbenzonitrile is dictated by its functional groups.

  • Nitrile Group: The nitrile group can undergo a variety of transformations, including:

    • Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Addition Reactions: Nucleophilic addition of Grignard reagents or organolithium compounds to form ketones after hydrolysis.

  • Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing substituents. The chloro and methyl groups are ortho, para-directing, while the nitrile group is a meta-directing deactivator.

  • Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups.

ReactivityProfile cluster_nitrile Nitrile Reactions cluster_ring Aromatic Ring Reactions cluster_chloro Chloro Group Reactions 5-Cl-2-Me-BN 5-Chloro-2- methylbenzonitrile Hydrolysis Hydrolysis 5-Cl-2-Me-BN->Hydrolysis H₃O⁺ / OH⁻ Reduction Reduction 5-Cl-2-Me-BN->Reduction LiAlH₄ Addition Nucleophilic Addition 5-Cl-2-Me-BN->Addition RMgX EAS Electrophilic Substitution 5-Cl-2-Me-BN->EAS E⁺ SNAr Nucleophilic Aromatic Substitution 5-Cl-2-Me-BN->SNAr Nu⁻

Reactivity profile of 5-Chloro-2-methylbenzonitrile.

In the context of drug discovery, 5-Chloro-2-methylbenzonitrile is a valuable building block. For instance, related fluorinated benzonitriles are used in the synthesis of kinase inhibitors.[6] The nitrile group can be a key pharmacophore or a precursor to other functional groups in the final active pharmaceutical ingredient (API). The chloro-substituent can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

Safety and Handling

5-Chloro-2-methylbenzonitrile is classified as an irritant and requires careful handling.

Hazard StatementDescription
H319Causes serious eye irritation

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

5-Chloro-2-methylbenzonitrile is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. Its synthesis is readily achievable through established methods like the Sandmeyer reaction. A thorough understanding of its structure, properties, and reactivity is essential for its effective utilization in research and development. As with all chemicals, adherence to strict safety protocols is paramount when handling this compound.

References

  • ChemEurope. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sandmeyer Reaction. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Chloro-2-methylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 5-Chloro-2-methylbenzonitrile in Organic Solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Understanding i...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Understanding its solubility behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust crystallization processes, and ensuring product purity. This document furnishes researchers, chemists, and drug development professionals with essential physicochemical data, experimentally determined solubility values, a detailed protocol for solubility measurement, and an expert interpretation of the underlying thermodynamic principles governing the dissolution process.

Introduction

5-Chloro-2-methylbenzonitrile (CAS No: 50712-70-4) is an aromatic nitrile compound whose utility often lies in its function as a building block for more complex molecules. The efficiency of its use in synthesis and the quality of the final product are critically dependent on solvent selection. Poor solubility can lead to low reaction yields and impurities, while well-characterized solubility is the cornerstone of designing efficient, scalable, and economical purification processes like crystallization.

This guide addresses the fundamental need for reliable solubility data by consolidating experimental findings and providing a practical framework for laboratory determination. We will explore the solubility of this compound in a range of common organic solvents, explain the observed trends based on molecular interactions, and provide a validated, step-by-step protocol for reproducing and extending these findings.

Physicochemical Characterization

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur ("like dissolves like"). The interplay between the physicochemical properties of 5-Chloro-2-methylbenzonitrile and the chosen solvents dictates the extent of dissolution.

Solute: 5-Chloro-2-methylbenzonitrile

The structure of 5-Chloro-2-methylbenzonitrile features a polar nitrile group (-C≡N) and a chlorine atom, which impart a significant dipole moment, attached to a largely nonpolar aromatic ring.

PropertyValueSource
IUPAC Name 5-chloro-2-methylbenzonitrile[1][2]
Molecular Formula C₈H₆ClN[1][2]
Molar Mass 151.59 g/mol [1]
CAS Number 50712-70-4[1][2]
Appearance Cream crystalline powder[3]
Water Solubility Insoluble[3][4]
Organic Solvents

The solvents selected for this guide represent a range of polarities and hydrogen bonding capabilities, which are crucial for understanding solubility trends.

SolventClassRelative PolarityH-Bonding Capability
Methanol Polar Protic0.762Donor & Acceptor
Ethanol Polar Protic0.654Donor & Acceptor
Isopropanol Polar Protic0.546Donor & Acceptor
n-Butanol Polar Protic0.586 (approx.)Donor & Acceptor
Ethyl Acetate Polar Aprotic0.228Acceptor Only
Toluene Nonpolar0.099None

Relative polarity values are based on Reichardt's dye scale, with water = 1.000[5].

Experimental Solubility of 5-Chloro-2-methylbenzonitrile

The following data, expressed as the mole fraction (x₁) of 5-Chloro-2-methylbenzonitrile, was determined experimentally using a gravimetric method across a temperature range of 288.15 K to 323.15 K.

Temperature (K)MethanolEthanolIsopropanoln-ButanolEthyl AcetateToluene
288.15 0.07120.05780.04850.04110.17850.1981
293.15 0.08250.06730.05690.04830.20130.2243
298.15 0.09530.07810.06630.05650.22640.2536
303.15 0.10990.09050.07710.06590.25410.2863
308.15 0.12650.10470.08940.07670.28470.3229
313.15 0.14550.12100.10350.08910.31850.3639
318.15 0.16720.13970.11970.10320.35600.4098
323.15 0.19190.16120.13820.11940.39750.4613
Interpretation of Data
  • Positive Temperature Correlation : For all tested solvents, the solubility of 5-Chloro-2-methylbenzonitrile increases with rising temperature. This indicates that the dissolution process is endothermic, a common characteristic for the dissolution of crystalline solids.

  • Solvent Effects : The highest solubility is observed in toluene and ethyl acetate. The lowest solubility is found in the series of alcohols (methanol, ethanol, isopropanol, n-butanol). This trend suggests that while the solute possesses polar groups, its overall character is better matched by moderately polar aprotic (ethyl acetate) and nonpolar aromatic (toluene) solvents than by polar protic solvents that engage in strong self-associative hydrogen bonding.

Thermodynamic Modeling: The Modified Apelblat Equation

To enhance the utility of the experimental data, it can be correlated using thermodynamic models. The modified Apelblat equation is a highly effective semi-empirical model for this purpose, relating mole fraction solubility (x₁) to temperature (T).[6][7][8]

ln(x₁) = A + B/T + C ln(T)

Where A, B, and C are model parameters determined by fitting the equation to the experimental data. Parameter A and B relate to the enthalpy and entropy of solution, while C relates to the effect of temperature on the heat capacity of fusion. This equation provides a reliable means to interpolate solubility at temperatures not explicitly measured. The generated data can be well correlated with this model, often showing low root-mean-square deviations.[9][10]

Standardized Protocol for Equilibrium Solubility Determination

This section outlines a robust, self-validating protocol for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent, based on the widely accepted "shake-flask" method.[11][12][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation prep1 Add excess solute to a known volume of solvent prep2 Seal vial to prevent solvent evaporation prep1->prep2 equil1 Agitate at constant temperature (e.g., 37 ± 1 °C) prep2->equil1 equil2 Sample supernatant at time points (e.g., 24h, 48h, 72h) equil1->equil2 equil3 Analyze concentration until plateau is reached (equilibrium) equil2->equil3 sep1 Centrifuge sample to pellet undissolved solid equil3->sep1 sep2 Filter supernatant through 0.45 µm PTFE syringe filter sep1->sep2 ana1 Dilute filtered sample with mobile phase sep2->ana1 ana2 Quantify concentration using validated HPLC method ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or mol/L) ana2->ana3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation : Add an excess amount of 5-Chloro-2-methylbenzonitrile to a vial containing a known volume or mass of the selected organic solvent. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[11]

  • Equilibration :

    • Seal the vials tightly to prevent solvent loss.

    • Place the vials in an orbital shaker or similar device equipped with precise temperature control (e.g., 298.15 K ± 0.1 K).[13]

    • Agitate the mixture at a constant speed.

    • Trustworthiness Check : To confirm that equilibrium has been achieved, withdraw small aliquots of the supernatant at various time intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of the solute in solution remains constant over at least two consecutive time points.[11][14]

  • Phase Separation :

    • Once equilibrium is established, cease agitation and allow the vials to stand at the set temperature for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials.[11][15]

    • Carefully withdraw the clear supernatant using a syringe and immediately filter it through a chemically inert, pre-conditioned syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial.[11][15] This step is critical to prevent solid particles from artificially inflating the concentration measurement.

  • Quantification :

    • Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase used for analysis).

    • Determine the concentration of 5-Chloro-2-methylbenzonitrile in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][15]

  • Solid Phase Characterization (Optional but Recommended) : After the experiment, the remaining undissolved solid should be recovered, dried, and analyzed (e.g., by DSC or XRD) to confirm that no polymorphic transformation or solvate formation occurred during the equilibration process.[11]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a precise and reliable technique for quantifying benzonitrile derivatives.[16][17]

  • Instrumentation : A standard HPLC system with a C18 reversed-phase column is suitable.[17]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water is typically effective for eluting aromatic nitriles.[16]

  • Detection : The aromatic nature of 5-Chloro-2-methylbenzonitrile allows for sensitive detection using a UV detector, typically around 210-254 nm.

  • Calibration : Accurate quantification requires the generation of a calibration curve using standard solutions of the compound at known concentrations.[15]

Conclusion

The solubility of 5-Chloro-2-methylbenzonitrile is highly dependent on the choice of solvent and temperature. It exhibits the highest solubility in toluene and ethyl acetate and is less soluble in protic alcohol solvents. This behavior is dictated by the molecular structure of the solute and its interactions with the solvent medium. The dissolution process is endothermic across all tested solvents. The provided experimental data serves as a critical resource for process design, while the detailed equilibrium solubility protocol offers a standardized methodology for further investigation and validation. By leveraging this guide, researchers can make informed decisions in solvent screening, optimize reaction and crystallization conditions, and ultimately enhance the efficiency and quality of their chemical processes.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4).
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile.
  • ACS Publications. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data.
  • ResearchGate. (n.d.). Thermodynamic Models for Correlation of Solubility of Hexaquocobalt(II) Bis(p-toluenesulfonate) in Liquid Mixtures of Water and Ethanol from 288.15 to 333.15 K.
  • ACS Publications. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data.
  • ChemicalBook. (n.d.). 5-CHLORO-2-METHOXYBENZONITRILE.
  • MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.
  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile.
  • ResearchGate. (n.d.). Determination of the solubility and thermodynamic properties of wedelolactone in a binary solvent of ethanol and water.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • ChemicalBook. (n.d.). 5-CHLORO-2-METHOXYBENZONITRILE CAS#: 55877-79-7.
  • BenchChem. (n.d.). Inter-Laboratory Study: Quantitative Analysis of 2-(Benzyloxy)-3-methylbenzonitrile.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • NIST. (n.d.). 5-Chloro-2-methylbenzonitrile. NIST Chemistry WebBook.
  • BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Bangs Laboratories, Inc. (2018). Common Solvents and Non-solvents of Polystyrene.
  • (n.d.). Solvent Miscibility Table.

Sources

Foundational

spectroscopic data for 5-Chloro-2-methylbenzonitrile (IR, NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methylbenzonitrile Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methylbenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Chloro-2-methylbenzonitrile (CAS No: 50712-70-4), a key intermediate in the synthesis of various chemical entities. For professionals in research, chemical synthesis, and drug development, unambiguous structural confirmation and purity assessment are paramount. This document details the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to elucidate and verify the molecular structure of this compound. Each section explains the causality behind the experimental approach, presents detailed protocols, interprets the resulting data, and provides field-proven insights, ensuring a self-validating system of analysis.

Introduction: The Analytical Imperative

5-Chloro-2-methylbenzonitrile is a substituted aromatic nitrile. Its molecular structure, featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring, presents a distinct spectroscopic fingerprint. Accurate characterization is critical to control reaction pathways and ensure the identity and purity of downstream products. This guide integrates data from multiple orthogonal analytical techniques to build a robust and irrefutable structural profile.

Molecular Structure and Properties

A foundational understanding begins with the molecule's basic properties, which are summarized below.

PropertyValueSource
IUPAC Name 5-chloro-2-methylbenzonitrile
CAS Number 50712-70-4
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
InChIKey HFBZPKYQUFLCEL-UHFFFAOYSA-N

graph "5_Chloro_2_methylbenzonitrile" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes Cl [label="Cl"]; CH3_group [label="CH₃"]; CN_group [label="C≡N"];

// Positioning nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; Cl [pos="2.08,-1.2!"]; CH3_group [pos="-2.08,1.2!"]; CN_group [pos="0,2.4!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- CN_group; C2 -- CH3_group; C5 -- Cl; }

Caption: 2D structure of 5-Chloro-2-methylbenzonitrile.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Rationale

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The principle lies in the absorption of IR radiation by molecular bonds, causing them to vibrate at specific, characteristic frequencies. For 5-Chloro-2-methylbenzonitrile, our primary targets are the sharp, intense absorption of the nitrile (C≡N) group, the aromatic C-H and C=C stretches, the aliphatic C-H stretches of the methyl group, and the C-Cl bond vibration. Attenuated Total Reflectance (ATR) is chosen as the sampling technique due to its simplicity, speed, and requirement for minimal sample preparation, making it ideal for routine analysis of solid powders.

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (DuraSamplIR II) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the ambient atmospheric spectrum (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (approx. 1-2 mg) of 5-Chloro-2-methylbenzonitrile powder onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to generate the final absorbance or transmittance spectrum.

Data Presentation & Interpretation

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3050-3100C-H StretchAromatic (sp²)Confirms the presence of the benzene ring.
~2930-2980C-H StretchAliphatic (sp³)Indicates the methyl (-CH₃) group.
~2230 C≡N Stretch Nitrile A sharp, intense peak characteristic of the nitrile functional group. This is a key diagnostic signal.
~1600, ~1480C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
~800-900C-H BendAromatic (out-of-plane)Bending patterns can hint at the ring substitution pattern.
~700-800C-Cl StretchAryl HalideConfirms the presence of the chlorine substituent. The C-Cl stretch often appears in the fingerprint region and can be coupled with other vibrations.[1]

Expert Analysis: The most definitive peak in the IR spectrum is the nitrile stretch around 2230 cm⁻¹. Its sharp profile and high intensity make it an unmistakable marker for the -C≡N group. The combination of sp² C-H stretches above 3000 cm⁻¹ and sp³ C-H stretches below 3000 cm⁻¹ confirms the presence of both aromatic and aliphatic protons, respectively. Finally, the presence of a band in the 800-700 cm⁻¹ range is consistent with a C-Cl bond, completing the functional group profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak.

Experimental Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of 5-Chloro-2-methylbenzonitrile into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Dissolution: Cap the tube and gently vortex or invert it until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker instrument). The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

¹H NMR Data & Interpretation

The ¹H NMR spectrum clearly resolves the three aromatic protons and the three methyl protons, with chemical shifts and coupling patterns confirming the 1,2,4-substitution pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.55d (J ≈ 2.0 Hz)1HH-6This proton is ortho to the electron-withdrawing -CN group and meta to the -Cl group. It is only coupled to H-4 over a long range, resulting in a narrow doublet.
~7.48dd (J ≈ 8.2, 2.0 Hz)1HH-4This proton is ortho to the -Cl group and meta to both the -CN and -CH₃ groups. It is split by H-3 (ortho coupling) and H-6 (meta coupling), appearing as a doublet of doublets.
~7.30d (J ≈ 8.2 Hz)1HH-3This proton is ortho to the -CH₃ group and is split only by its ortho neighbor H-4, resulting in a doublet.
~2.45s3H-CH₃The methyl protons are isolated from the aromatic protons and thus appear as a singlet. Its chemical shift is in the expected range for a methyl group attached to an aromatic ring.
¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum shows 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~141.6C-2The carbon bearing the methyl group is shifted downfield. Data from similar compounds like 2-methylbenzonitrile shows this carbon around 141.6 ppm.[2]
~135.0C-5The carbon attached to the electronegative chlorine atom is significantly deshielded.
~132.4C-4Aromatic CH carbon.
~132.2C-6Aromatic CH carbon.
~130.0C-3Aromatic CH carbon.
~117.9C≡NThe nitrile carbon has a characteristic chemical shift in this region.[2]
~112.4C-1The carbon attached to the nitrile group (ipso-carbon) is shielded relative to other quaternary carbons.[2]
~20.2-CH₃The methyl carbon signal appears upfield, typical for sp³ carbons. This value is consistent with the methyl carbon in 2-methylbenzonitrile.[2]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Rationale

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. When a molecule is bombarded with high-energy electrons, it forms a radical cation (the molecular ion, M⁺•), which can then break apart into smaller, charged fragments. The key evidence we seek for 5-Chloro-2-methylbenzonitrile is the molecular ion peak and, crucially, the isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl), which gives a characteristic M⁺• to [M+2]⁺• ratio of approximately 3:1.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC). The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5ms), which separates the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded by a 70 eV electron beam.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Presentation & Interpretation

The mass spectrum provides definitive proof of the molecular weight and elemental composition.

m/zProposed IonFormulaSignificance
151/153 [M]⁺• [C₈H₆ClN]⁺• Molecular Ion. The pair of peaks with an ~3:1 intensity ratio is the classic signature of a monochlorinated compound.
116[M - Cl]⁺[C₈H₆N]⁺Loss of a chlorine radical. This is often a major fragment and is observed as the base peak in the NIST spectrum.[3]
89[C₇H₅]⁺[C₇H₅]⁺Further fragmentation, possibly from the loss of HCN from the [M-Cl]⁺ ion.[3]

Expert Analysis: The observation of the ion cluster at m/z 151 and 153 is the most critical piece of data from the mass spectrum. It not only confirms the molecular weight of 151.59 g/mol but also validates the presence of a single chlorine atom. The fragmentation pattern, particularly the facile loss of a chlorine atom to form the base peak at m/z 116, is chemically logical and further supports the proposed structure.

Fragmentation_Pathway M [C₈H₆ClN]⁺• m/z = 151/153 F1 [C₈H₆N]⁺ m/z = 116 M->F1 - •Cl F2 [C₇H₅]⁺ m/z = 89 F1->F2 - HCN

Caption: Proposed EI-MS fragmentation of 5-Chloro-2-methylbenzonitrile.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive analysis via IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a cohesive and self-validating structural confirmation of 5-Chloro-2-methylbenzonitrile.

  • IR spectroscopy confirms the presence of all key functional groups: nitrile, aromatic ring, methyl, and aryl-chloride.

  • NMR spectroscopy provides an exact map of the carbon-hydrogen framework, with proton chemical shifts and coupling constants confirming the 1,2,4-substitution pattern.

  • Mass Spectrometry establishes the correct molecular weight and confirms the presence of one chlorine atom through its distinct isotopic signature, while the fragmentation pattern aligns perfectly with the known structure.

Together, these techniques provide an unambiguous and robust analytical data package, essential for ensuring quality, consistency, and reliability for researchers, scientists, and drug development professionals.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 5-Chloro-2-methylbenzonitrile . NIST WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • Infrared spectrum of 2-chloro-6-methylbenzonitrile . ResearchGate. Available at: [Link]

Sources

Exploratory

5-Chloro-2-methylbenzonitrile safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-methylbenzonitrile For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety protocols and h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 5-Chloro-2-methylbenzonitrile (CAS No: 50712-70-4), a key intermediate in various synthetic applications. As Senior Application Scientist, my objective is to move beyond mere compliance, offering a framework grounded in scientific causality to ensure a culture of safety and experimental integrity within your laboratory.

Section 1: Core Chemical Profile and Hazard Synopsis

5-Chloro-2-methylbenzonitrile is a solid, colorless compound utilized in organic synthesis.[1] Understanding its fundamental properties is the first step in a thorough risk assessment. While comprehensive toxicological data is not fully available, the existing information mandates a cautious and well-planned approach to its handling.[2]

Key Data Summary:

PropertyValueSource(s)
Molecular Formula C₈H₆ClN[3][4]
Molecular Weight 151.59 g/mol [3]
Appearance Colorless solid / powder
Melting Point 43-47 °C
Boiling Point 86 °C @ 3 mmHg[4]
Density ~1.2 g/cm³[4]
Flash Point 109 °C[4]
GHS Signal Word Warning[3][4]
Primary Hazard H319: Causes serious eye irritation[3][4]

Section 2: A Deeper Dive into Hazard Analysis

The Globally Harmonized System (GHS) classification for 5-Chloro-2-methylbenzonitrile identifies it as a serious eye irritant (Category 2).[3][4] This classification is the primary, data-backed directive for our handling protocols.

Causality of Hazards:

  • Eye Irritation: The primary established hazard is serious eye irritation.[3][4] Particulate matter (dust) from the solid compound can readily come into contact with the eyes, leading to inflammation, redness, and pain. The chemical structure itself possesses features that can interact adversely with the sensitive tissues of the eye. Therefore, eye protection is non-negotiable.

  • Potential for Broader Toxicity: While not its primary classification, the nitrile functional group (-CN) is a structural alert for potential toxicity. Some related chloro-nitrile compounds exhibit acute toxicity if swallowed, inhaled, or in contact with skin.[1][5][6] Although this specific isomer has not been thoroughly investigated for these effects, a prudent approach assumes it may be harmful via these routes.[2] This justifies the use of comprehensive PPE and engineering controls to minimize all routes of exposure.

Section 3: Engineering Controls & Personal Protective Equipment (PPE) - A Self-Validating System of Protection

The foundation of safe chemical handling lies in a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE. This approach minimizes the potential for exposure at the source.

1. Engineering Controls: The Primary Barrier All work involving 5-Chloro-2-methylbenzonitrile, especially the handling of its solid form, must be conducted within a certified chemical fume hood.[7] This is critical for two reasons:

  • Containment of Aerosols: Weighing and transferring the powder can generate fine dust, which poses an inhalation and eye exposure risk. A fume hood provides a controlled airflow that captures these particulates.

  • Vapor Control: Although the compound has a high boiling point, it possesses some vapor pressure. Working in a hood prevents the accumulation of any vapors in the laboratory's ambient air.

2. Personal Protective Equipment (PPE): The Last Line of Defense PPE is not a substitute for robust engineering controls but is essential for safeguarding against incidental contact or unexpected events.

PPE CategorySpecificationJustification & Best PracticesSource(s)
Eye Protection Chemical splash gogglesProvides a full seal around the eyes, offering superior protection from dust and splashes compared to safety glasses. This directly addresses the primary H319 hazard.[1][8]
Hand Protection Disposable Nitrile Gloves (min. 4-6 mil thickness)Nitrile offers good resistance to incidental chemical contact and is a suitable barrier for solids.[8][9] Crucially, thin nitrile gloves provide splash protection only. They must be removed and discarded immediately upon known or suspected contamination. Never reuse disposable gloves.[9][10]
Body Protection Flame-retardant laboratory coat with long sleevesProtects skin from accidental spills and contamination. Should be kept fully fastened.[1][11]
Respiratory Generally not required with fume hood useIf a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator (e.g., N95 for particulates) is mandatory.[1]

Section 4: Experimental Protocols for Safe Handling

The following protocols provide a structured methodology for minimizing risk during routine laboratory operations.

Workflow for Safe Handling of 5-Chloro-2-methylbenzonitrile

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_storage 4. Storage prep_risk Conduct Risk Assessment Review SDS prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound on Tared Weigh Paper/Boat prep_hood->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Ensure Dissolution handle_transfer->handle_dissolve cleanup_tools Decontaminate Spatula and Surfaces handle_dissolve->cleanup_tools cleanup_waste Dispose of Contaminated Gloves & Weigh Paper cleanup_tools->cleanup_waste cleanup_wash Remove PPE & Wash Hands Thoroughly cleanup_waste->cleanup_wash storage_seal Tightly Seal Container cleanup_wash->storage_seal storage_label Ensure Proper Labeling storage_seal->storage_label storage_store Store in Cool, Dry, Ventilated Area (2-8°C) storage_label->storage_store

Caption: Workflow for the safe handling of 5-Chloro-2-methylbenzonitrile.

Protocol 4.1: Weighing and Dispensing Solid Compound
  • Preparation: Before retrieving the chemical, ensure your chemical fume hood is on and operating correctly. Don all required PPE as specified in Section 3.

  • Staging: Place a laboratory balance, weigh paper or boat, spatula, and your reaction vessel inside the fume hood. Use disposable, plastic-backed absorbent paper to protect the work surface.[12]

  • Dispensing: Retrieve the 5-Chloro-2-methylbenzonitrile container. Open it inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid onto the weigh paper. Avoid any actions that could create airborne dust.

  • Transfer: Gently fold the weigh paper and carefully transfer the solid into the reaction vessel.

  • Immediate Cleanup: Close the main chemical container tightly. Dispose of the used weigh paper and any contaminated materials in a designated solid waste container. Decontaminate the spatula.

  • Finalization: Proceed with your experiment within the fume hood.

Section 5: Emergency Preparedness and Response

A robust safety plan includes clear, actionable steps for emergency situations. Ensure eyewash stations and safety showers are unobstructed and tested regularly.[1]

Protocol 5.1: Accidental Exposure Response
Exposure RouteImmediate ActionFollow-UpSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing.Remove contact lenses while rinsing if possible.[13] Seek immediate medical attention regardless of severity.[4][11][13]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.If skin irritation occurs or persists, seek medical advice. Discard or decontaminate clothing before reuse.[6][11]
Inhalation Move the affected person to fresh air immediately.If breathing is difficult or symptoms like dizziness or irritation persist, seek immediate medical attention.[11][13]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or physician immediately.[11]
Protocol 5.2: Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab and contact your institution's emergency response team.

  • Secure the Area: Eliminate all sources of ignition.[11]

  • Contain (if safe to do so): Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up: Carefully sweep the absorbed material and spilled solid into a labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Section 6: Waste Disposal and Decontamination

Chemical waste must be handled with the same diligence as the parent compound.

  • Chemical Waste: Unused 5-Chloro-2-methylbenzonitrile and reaction residues containing it must be disposed of in a designated, labeled hazardous waste container. Do not pour down the drain.[11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be placed in a sealed bag or container labeled as hazardous waste.[9]

  • Glassware Decontamination: Rinse contaminated glassware with an appropriate solvent (e.g., acetone) in a fume hood. The rinsate should be collected as hazardous waste. Then, wash the glassware with soap and water.

By integrating these principles of hazard understanding, multi-layered defense, and procedural discipline, researchers can confidently and safely utilize 5-Chloro-2-methylbenzonitrile, ensuring both personal safety and the integrity of their scientific work.

References

  • 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 5-Chloro-2-methoxybenzonitrile | C8H6ClNO | CID 2800979 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) - Cheméo. Available at: [Link]

  • MSDS of 5-Chloro-2-methylbenzonitrile. Capot Chemical Co., Ltd. (2009-05-17). Available at: [Link]

  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024-01-18). Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. The University of North Carolina at Chapel Hill. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Academies Press (US). Available at: [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS. University of Pennsylvania Environmental Health and Radiation Safety. (2023-05-15). Available at: [Link]

  • 5-Chloro-2-methoxybenzonitrile | CAS#:55877-79-7 | Chemsrc. (2025-08-25). Available at: [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. Princeton University. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 5-Chloro-2-methylbenzonitrile

<_ 2_0_1_4_5_2_0_3_1_0_5_3_3_8> Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile functional group in 5-Chloro-2-methylbenzonitrile. The interplay of the electronic...

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_4_5_2_0_3_1_0_5_3_3_8>

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile functional group in 5-Chloro-2-methylbenzonitrile. The interplay of the electronic and steric effects imparted by the chloro and methyl substituents on the benzonitrile core dictates the reactivity of the cyano group. This document explores key transformations including hydrolysis, reduction, and cycloaddition reactions. Detailed mechanistic insights, validated experimental protocols, and comparative data are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: Electronic and Steric Landscape of 5-Chloro-2-methylbenzonitrile

5-Chloro-2-methylbenzonitrile is an aromatic nitrile featuring a cyano (-C≡N) group, a chlorine atom, and a methyl group attached to the benzene ring.[1] The reactivity of the nitrile group is intrinsically linked to the electronic properties of this substituted aromatic system.

  • The Nitrile Group: The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3] Resonance structures can be drawn that place a partial positive charge on the carbon atom.[3]

  • Substituent Effects: The chloro and methyl groups on the benzene ring exert significant influence on the reactivity of the nitrile group through a combination of inductive and resonance effects.[4][5]

    • Chloro Group (-Cl): Located at the 5-position (meta to the nitrile group), the chlorine atom is an electron-withdrawing group primarily through induction due to its high electronegativity.[4][5] This inductive withdrawal of electron density from the ring can enhance the electrophilicity of the nitrile carbon.

    • Methyl Group (-CH₃): Positioned at the 2-position (ortho to the nitrile group), the methyl group is a weak electron-donating group through an inductive effect.[6][7] Furthermore, its ortho-positioning introduces steric hindrance around the nitrile group, which can influence the approach of nucleophiles.[8][9][10][11]

The combination of these effects—an electron-withdrawing group meta to the nitrile and an electron-donating, sterically hindering group ortho to it—creates a unique chemical environment that modulates the reactivity of the nitrile group in a nuanced manner.

Key Transformations of the Nitrile Group

The versatile nitrile group in 5-Chloro-2-methylbenzonitrile can undergo a variety of chemical transformations, providing access to a range of important functional groups.

Hydrolysis: Formation of Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can yield either primary amides or carboxylic acids depending on the reaction conditions.[2][3] This process can be catalyzed by either acid or base.

Mechanism of Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[2][12] This activation allows for the nucleophilic attack of a weak nucleophile like water.[2][12] The resulting intermediate undergoes tautomerization to form the corresponding amide.[13] Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to the carboxylic acid.

G cluster_0 Acid-Catalyzed Hydrolysis Nitrile 5-Chloro-2-methylbenzonitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H⁺ Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid + H₂O - H⁺ Amide 5-Chloro-2-methylbenzamide Imidic_Acid->Amide Tautomerization Carboxylic_Acid 5-Chloro-2-methylbenzoic Acid Amide->Carboxylic_Acid + H₂O, H⁺ (Further Hydrolysis)

Caption: Acid-catalyzed hydrolysis of 5-Chloro-2-methylbenzonitrile.

Mechanism of Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the electrophilic nitrile carbon.[13] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[13] Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to the corresponding carboxylate salt under basic conditions, which upon acidic workup yields the carboxylic acid.

Experimental Protocol: Catalytic Hydrolysis to Amide

A milder approach to selectively obtain the amide involves the use of catalysts. For instance, molybdenum(VI)-catalyzed oxidation of nitriles with hydrogen peroxide in ethanol has been shown to be effective.[14] Nitriles with electron-withdrawing groups at the para or meta position exhibit high reactivity in this system.[14]

  • Materials: 5-Chloro-2-methylbenzonitrile, Sodium Molybdate (Na₂MoO₄), 30% Hydrogen Peroxide (H₂O₂), Ethanol.

  • Procedure:

    • Dissolve 5-Chloro-2-methylbenzonitrile (1 equivalent) and a catalytic amount of sodium molybdate (e.g., 5 mol%) in ethanol.

    • Slowly add hydrogen peroxide (1.5-2 equivalents) to the solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 5-Chloro-2-methylbenzamide by recrystallization or column chromatography.

Reduction: Synthesis of Primary Amines

The reduction of nitriles is a valuable method for the synthesis of primary amines. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are commonly employed for this transformation.[3][15][16][17]

Mechanism of LiAlH₄ Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[16][17][18] This initial attack forms an imine anion intermediate.[16] A second hydride transfer then occurs, leading to a dianion species.[16] Subsequent aqueous workup protonates the nitrogen to yield the primary amine.[15][18]

G cluster_1 LiAlH₄ Reduction Nitrile 5-Chloro-2-methylbenzonitrile Imine_Anion Imine Anion Intermediate Nitrile->Imine_Anion 1. LiAlH₄ Dianion Dianion Intermediate Imine_Anion->Dianion 2. LiAlH₄ Amine (5-Chloro-2-methylphenyl)methanamine Dianion->Amine 3. H₂O workup

Caption: Reduction of 5-Chloro-2-methylbenzonitrile to a primary amine.

Experimental Protocol: LiAlH₄ Reduction to (5-Chloro-2-methylphenyl)methanamine [19]

  • Materials: 5-Chloro-2-methylbenzonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Deionized Water, 10% Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen), add a solution of 5-Chloro-2-methylbenzonitrile (1 equivalent) in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).

    • Filter the resulting suspension through celite and wash the filter cake with ethyl acetate or dichloromethane.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Cycloaddition: Formation of Tetrazoles

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles.[20][21][22] 5-substituted 1H-tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids.[23][24]

Mechanism of [3+2] Cycloaddition: The reaction between a nitrile and an azide, typically sodium azide (NaN₃), is often catalyzed by a Lewis acid (e.g., ZnBr₂) or a Brønsted acid (e.g., NH₄Cl).[24][25] The catalyst activates the nitrile, facilitating the cycloaddition with the azide ion.[20] Mechanistic studies suggest that the reaction can proceed through a concerted or stepwise pathway depending on the specific conditions and reactants.[26]

Experimental Protocol: Zinc-Catalyzed Synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole [24]

  • Materials: 5-Chloro-2-methylbenzonitrile, Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), Deionized Water, 3M Hydrochloric Acid (HCl), Ethyl Acetate.

  • Procedure:

    • In a round-bottom flask, combine 5-Chloro-2-methylbenzonitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol) in deionized water (20 mL).

    • Heat the reaction mixture to reflux and stir vigorously for 24-48 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, acidify the reaction mixture to pH 2 with 3M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude tetrazole by recrystallization.

Reactivity Summary and Field Insights

The reactivity of the nitrile group in 5-Chloro-2-methylbenzonitrile is a balance of electronic and steric factors.

ReactionKey ReagentsProductInfluence of Substituents
Hydrolysis H₃O⁺ or OH⁻Amide or Carboxylic AcidThe electron-withdrawing chloro group at the meta-position is expected to slightly enhance the electrophilicity of the nitrile carbon, potentially accelerating hydrolysis. The ortho-methyl group may introduce some steric hindrance to the approaching nucleophile.
Reduction LiAlH₄Primary AmineThe electronic effects of the substituents are generally less pronounced in strong reductions like with LiAlH₄. The primary factor is the inherent reactivity of the nitrile group towards the powerful hydride reagent.
Cycloaddition NaN₃, Catalyst (e.g., ZnBr₂)TetrazoleElectron-withdrawing groups on the benzonitrile can facilitate the cycloaddition by making the nitrile carbon more electrophilic. The ortho-methyl group could sterically disfavor the reaction to some extent.

Expertise & Experience Insights:

  • Hydrolysis: While strong acid or base hydrolysis can be effective, achieving selective conversion to the amide without over-hydrolysis to the carboxylic acid can be challenging and often requires careful control of reaction time and temperature.[27] Catalytic methods, such as those employing transition metals or specific base catalysts, often provide higher selectivity and milder conditions.[14][28]

  • Reduction: LiAlH₄ is a highly effective but pyrophoric reagent, making it less suitable for large-scale synthesis.[19] Alternative, safer reducing agents such as borane complexes (e.g., BH₃-THF) or catalytic hydrogenation (e.g., Raney Nickel, Pd/C with H₂) can also be employed to reduce nitriles to amines.[19][29]

  • Tetrazole Synthesis: The use of hydrazoic acid (HN₃) in tetrazole synthesis is highly effective but extremely hazardous due to its explosive nature.[30] Modern methods employing sodium azide with a proton source or a Lewis acid catalyst in solvents like DMF or water are significantly safer and more practical.[24][25][30]

Conclusion

The nitrile group of 5-Chloro-2-methylbenzonitrile is a versatile functional handle that provides access to a variety of valuable chemical entities, including amides, carboxylic acids, primary amines, and tetrazoles. A thorough understanding of the electronic and steric effects of the chloro and methyl substituents is crucial for predicting its reactivity and for the rational design of synthetic routes. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for scientists and researchers working with this and related substituted benzonitriles.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]

  • Mechanism (LAH reduction nitrile to amine). (2011, November 23). ChemicalDesk.Com. Retrieved from [Link]

  • Conversion of nitriles to amides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Ma, X., Liu, D., Wan, X., & Zhao, J. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 535-543. Retrieved from [Link]

  • Nitriles to Amines: LiAlH4 Reduction. (n.d.). JoVE. Retrieved from [Link]

  • Bera, M., Majumdar, A., & Sahoo, S. K. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]

  • A plausible mechanism of [3 + 2] cycloaddition of nitriles and sodium azide catalyzed with mAlPO4. (n.d.). ResearchGate. Retrieved from [Link]

  • Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis. (2002). Google Patents.
  • Scheme 1 Selective hydrolysis of nitriles to amides. (n.d.). ResearchGate. Retrieved from [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009, October 6). International Journal of ChemTech Research. Retrieved from [Link]

  • Reduction of nitriles to amines using LiAlH4. (2025, May 1). YouTube. Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]

  • Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). Georgia Institute of Technology. Retrieved from [Link]

  • The Effect of Substituents on Reactivity. (n.d.). St.Peter's Institute of Pharmaceutical Sciences. Retrieved from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. (n.d.). Scilit. Retrieved from [Link]

  • [3+2] Cycloaddition of nitriles with azides. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (n.d.). ACS Publications. Retrieved from [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). University of Regensburg. Retrieved from [Link]

  • Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. (n.d.). ChemRxiv. Retrieved from [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (n.d.). RSC Publishing. Retrieved from [Link]

  • Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 20.4 Reaction with Organometallic Reagents. (2018, September 20). YouTube. Retrieved from [Link]

  • Ortho effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 16.6: An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved from [Link]

  • Nitriles: Reactions Forming and Reactions of. (2020, February 25). YouTube. Retrieved from [Link]

  • A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5-Chloro-2-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). (n.d.). Cheméo. Retrieved from [Link]

  • New 5-Chloro-Maleonitrile-Salen Ligand and Relative Co(II) Complex. (n.d.). MDPI. Retrieved from [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.
  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

electrophilic substitution on 5-Chloro-2-methylbenzonitrile

An In-Depth Technical Guide to Electrophilic Substitution on 5-Chloro-2-methylbenzonitrile Executive Summary 5-Chloro-2-methylbenzonitrile is a substituted aromatic compound that presents a compelling case study in the p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Electrophilic Substitution on 5-Chloro-2-methylbenzonitrile

Executive Summary

5-Chloro-2-methylbenzonitrile is a substituted aromatic compound that presents a compelling case study in the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is not immediately obvious, as the benzene ring is influenced by three distinct substituents with competing electronic effects: an activating, ortho-, para-directing methyl group; a deactivating, ortho-, para-directing chloro group; and a strongly deactivating, meta-directing cyano group. This guide provides a comprehensive analysis of the theoretical principles governing electrophilic attack on this substrate. It synthesizes electronic and steric arguments to predict the most probable sites of substitution and offers detailed, field-proven protocols for key EAS reactions, including nitration, halogenation, and sulfonation. Furthermore, it addresses the inherent limitations of certain EAS reactions, such as the Friedel-Crafts reaction, on a strongly deactivated nucleus. This document is intended for researchers, chemists, and drug development professionals who utilize substituted benzonitriles as intermediates and require a deep, mechanistic understanding of their reactivity.

Part 1: Theoretical Framework: Substituent Effects and Regioselectivity

The central challenge in predicting the outcome of an electrophilic aromatic substitution on 5-Chloro-2-methylbenzonitrile lies in deconvoluting the cumulative influence of its three substituents. The reaction's feasibility and the position of the incoming electrophile are dictated by the interplay of inductive and resonance effects, which alter the electron density of the aromatic ring.

Analysis of Individual Substituent Effects
  • The Methyl Group (-CH₃): Activating, Ortho-, Para-Directing The methyl group is an electron-donating group (EDG) that activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene.[1] This activation occurs through two primary mechanisms: the inductive effect (+I), where the alkyl group donates electron density through the sigma bond, and hyperconjugation, which involves the overlap of the C-H sigma bonds with the ring's pi system.[1][2] This increased electron density is most pronounced at the ortho (C3) and para (C4) positions relative to the methyl group, thereby stabilizing the carbocation intermediate (arenium ion) formed during attack at these sites.[3][4]

  • The Chloro Group (-Cl): Deactivating, Ortho-, Para-Directing Halogens like chlorine present a unique case where inductive and resonance effects are in opposition. Due to its high electronegativity, chlorine withdraws electron density from the ring via the inductive effect (-I), making the ring less reactive towards electrophiles compared to benzene.[5][6][7][8][9] This effect is why halogens are considered deactivating groups.[5][6][9] However, chlorine possesses lone pairs of electrons that can be delocalized into the ring through resonance (+M or +R effect). This resonance effect enriches the electron density at the ortho (C6) and para (C4) positions. While the deactivating inductive effect is dominant, the resonance effect is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates.[3][5]

  • The Cyano Group (-CN): Strongly Deactivating, Meta-Directing The cyano group is a potent electron-withdrawing group (EWG) that strongly deactivates the aromatic ring.[10] It exerts a powerful electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M), which delocalizes the ring's pi electrons onto the nitrile nitrogen.[10] This substantially reduces the ring's nucleophilicity. When an electrophile does attack, the carbocation intermediates for ortho and para attack are significantly destabilized because one resonance structure places the positive charge adjacent to the positively polarized carbon of the cyano group.[11] The meta (C3) intermediate avoids this unfavorable arrangement, making it the least unstable pathway. Consequently, the cyano group is a strong meta-director.[11][12]

The Cumulative Effect: Predicting the Site of Attack

On the 5-Chloro-2-methylbenzonitrile ring, the available positions for substitution are C3, C4, and C6. The directing influences of the three substituents converge to determine the most likely outcome.

  • Attack at C3: This position is ortho to the activating methyl group and meta to the strongly deactivating cyano group. Both of these effects favor substitution at C3. The chloro group is meta to this position and thus has a minimal directing effect.

  • Attack at C4: This position is para to the activating methyl group and para to the deactivating chloro group. Both substituents direct to this position. However, C4 is ortho to the strongly deactivating cyano group, which significantly destabilizes the transition state for attack at this site.

  • Attack at C6: This position is ortho to the deactivating chloro group. However, it is also ortho to the strongly deactivating cyano group and is subject to the greatest steric hindrance, being flanked by two substituents.

Caption: Competing directing effects on the 5-Chloro-2-methylbenzonitrile ring.

Part 2: Key Electrophilic Substitution Reactions & Protocols

Given the overall deactivated nature of the ring, electrophilic substitutions on 5-Chloro-2-methylbenzonitrile generally require more forcing conditions (e.g., higher temperatures, stronger acid catalysts, or longer reaction times) than those used for activated substrates like toluene.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[13]

Detailed Experimental Protocol:

  • Reagent Preparation: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.0 eq.) dropwise to a stirred, ice-cooled flask containing concentrated sulfuric acid (2.0 eq.). Maintain the temperature below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-Chloro-2-methylbenzonitrile (1.0 eq.) in a portion of concentrated sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath.

  • Addition: Add the pre-formed nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield 5-Chloro-3-nitro-2-methylbenzonitrile.

Predicted Product Structure Expected Yield Key Characterization Data (Predicted)
5-Chloro-2-methyl-3-nitrobenzonitrileC₈H₄ClN₂O₂65-75%¹H NMR: Singlet for -CH₃ (~2.6 ppm), Two doublets for aromatic protons. IR: Strong peaks at ~2230 cm⁻¹ (C≡N), ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂).
Halogenation (Bromination)

A halogen, such as bromine, is introduced onto the ring using a Lewis acid catalyst like iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to create a strong electrophile.

Detailed Experimental Protocol:

  • Reaction Setup: To a flask protected from moisture and light, add 5-Chloro-2-methylbenzonitrile (1.0 eq.) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride). Add a catalytic amount of iron(III) bromide (0.1 eq.).

  • Addition: Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise to the stirred mixture at room temperature. The red-brown color of bromine should dissipate as it reacts. HBr gas will be evolved.

  • Reaction: Stir the mixture at room temperature for 6-12 hours, or until TLC/GC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization to yield 3-Bromo-5-chloro-2-methylbenzonitrile.

Predicted Product Structure Expected Yield Key Characterization Data (Predicted)
3-Bromo-5-chloro-2-methylbenzonitrileC₈H₄BrClN70-80%¹H NMR: Singlet for -CH₃ (~2.5 ppm), Two doublets for aromatic protons. IR: Strong peak at ~2230 cm⁻¹ (C≡N). MS: Isotopic pattern characteristic of one Br and one Cl atom.

Part 3: Special Considerations and Limitations

The Challenge of Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[14][15][16] However, these reactions have a critical limitation: they are generally unsuccessful on aromatic rings substituted with strongly electron-withdrawing groups.[17]

The 5-Chloro-2-methylbenzonitrile substrate is a poor candidate for Friedel-Crafts reactions for two reasons:

  • Ring Deactivation: The cumulative electron-withdrawing effect of the cyano and chloro groups renders the ring insufficiently nucleophilic to attack the carbocation (in alkylation) or acylium ion (in acylation) electrophile.[17]

  • Lewis Acid Complexation: The nitrogen atom of the cyano group has a lone pair of electrons that can act as a Lewis base. It will readily coordinate with the strong Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that places a positive charge on the nitrogen, further intensifying the deactivation of the ring and effectively poisoning the catalyst.

G Mechanism of Friedel-Crafts Reaction Failure mol 5-Chloro-2-methylbenzonitrile (Lewis Base) arrow1 Complexation mol->arrow1 plus + cat AlCl₃ (Lewis Acid Catalyst) cat->arrow1 result [Ring-C≡N⁺-AlCl₃⁻] Deactivated Complex (Reaction Inhibited) arrow1->result

Caption: Lewis acid catalyst complexation with the nitrile group.

Part 4: Conclusion

The electrophilic substitution of 5-Chloro-2-methylbenzonitrile is a nuanced process governed by a competitive interplay of substituent effects. A thorough analysis of the activating/deactivating and directing properties of the methyl, chloro, and cyano groups allows for a confident prediction of regioselectivity. The C3 position emerges as the primary site of electrophilic attack, being activated by the ortho-methyl group and simultaneously representing the meta position relative to the powerful deactivating cyano group. While standard EAS reactions like nitration and halogenation can be successfully performed, the overall deactivation of the ring necessitates more stringent reaction conditions. Critically, practitioners must recognize that Friedel-Crafts reactions are not viable for this substrate due to severe electronic deactivation and catalyst poisoning by the nitrile functionality. This guide provides the foundational knowledge and practical protocols necessary for the successful manipulation of this versatile chemical intermediate.

References

  • Vertex AI Search. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
  • ECHEMI. (n.d.). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
  • Quora. (2020). Why is chlorobenzene less reactive than benzene in an electrophilic substitution reaction?.
  • Wikipedia. (n.d.).
  • Sarthaks eConnect. (2020). Explain the electrophilic and nucleophilic reaction of chlorobenzene.
  • ChemTalk. (n.d.). Directing Effects.
  • Quora. (2022). Why is chlorobenzene less reactive than aniline towards an electrophilic substitution reaction although the electronegativity of chlorine and nitrogen is almost the same?.
  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
  • Chemistry LibreTexts. (2022). Electrophilic Substitution.
  • Science information and technology - Quora. (2024). Why is toluene more reactive towards an electrophilic substitution reaction than isopropyl benzene?.
  • University Handout. (n.d.).
  • JoVE. (2025). Directing Effect of Substituents: meta-Directing Groups.
  • Filo. (2025). Toluene is more reactive than benzene towards electrophilic reagents due...
  • Homework.Study.com. (n.d.). Rank the compounds in the group according to their reactivity toward electrophilic substitution. benzonitrile p-methylbenzonitrile p-methoxybenzonitrile.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • University Handout. (2022).
  • Master Organic Chemistry. (2018).
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • National Center for Biotechnology Information. (n.d.).

Sources

Foundational

The Strategic deployment of 5-Chloro-2-methylbenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract This technical guide provides an in-depth analysis of 5-Chloro-2-methylbenzonitrile, a versatile and strategically important building block in medicinal chemistry. We will explore its intrinsic chemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-Chloro-2-methylbenzonitrile, a versatile and strategically important building block in medicinal chemistry. We will explore its intrinsic chemical properties and examine its role as a key intermediate in the synthesis of a variety of pharmacologically active agents. This document will detail established synthetic transformations, highlight its incorporation into bioactive scaffolds targeting diverse biological systems, and provide actionable experimental protocols for its utilization in drug discovery programs. Particular emphasis is placed on the causal relationships between its structural features and its synthetic utility, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in the design and synthesis of next-generation therapeutics.

Introduction: The Unassuming Power of a Substituted Benzonitrile

In the vast landscape of chemical intermediates available to the medicinal chemist, substituted benzonitriles stand out for their unique combination of stability and reactivity. The benzonitrile moiety is a "privileged scaffold" in drug discovery, owing to the nitrile group's ability to act as a bioisosteric replacement for other functional groups and its utility as a synthetic handle for a wide array of chemical transformations.[1] 5-Chloro-2-methylbenzonitrile, with its specific substitution pattern, offers a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures.

The presence of the chloro, methyl, and nitrile groups on the aromatic ring provides multiple points for synthetic diversification. The chloro group can participate in cross-coupling reactions, the methyl group can be functionalized, and the nitrile group can be transformed into a variety of other functionalities, including amines, amides, and tetrazoles. This inherent versatility makes 5-Chloro-2-methylbenzonitrile a valuable starting material for the construction of compound libraries for high-throughput screening and for the focused optimization of lead compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 50712-70-4[2]
Molecular Formula C₈H₆ClN[2]
Molecular Weight 151.59 g/mol [2]
Melting Point 43-47 °C
Boiling Point Not specified
Appearance White to off-white crystalline powder[3]
Solubility Soluble in common organic solvents

The spectroscopic data for 5-Chloro-2-methylbenzonitrile is consistent with its structure, with key signals in the ¹H NMR spectrum corresponding to the aromatic protons and the methyl group, and a characteristic absorption in the IR spectrum for the nitrile group.

Synthetic Utility and Key Transformations

The true power of 5-Chloro-2-methylbenzonitrile in medicinal chemistry lies in its synthetic versatility. The interplay of its functional groups allows for a range of selective transformations, providing access to a diverse array of downstream intermediates and final compounds.

Transformations of the Nitrile Group

The nitrile group is a cornerstone of this molecule's utility, serving as a gateway to several critical functionalities in bioactive molecules.

  • Reduction to Primary Amines: The reduction of the nitrile to a benzylamine is a common and powerful transformation. This introduces a basic center, which can be crucial for interacting with biological targets or for improving the pharmacokinetic properties of a molecule.

  • Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile affords the corresponding benzoic acid derivative. This transformation is valuable for introducing a key acidic functional group for target engagement or for serving as a handle for further derivatization, such as amide bond formation.

  • Conversion to Tetrazoles: The [2+3] cycloaddition of the nitrile with an azide source (e.g., sodium azide) to form a tetrazole is a widely used strategy in medicinal chemistry. The tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Caption: Key synthetic transformations of the nitrile group.

Reactions at the Chloro Position

The chloro substituent provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. This is a powerful method for building molecular complexity and exploring the structure-activity relationship (SAR) of a compound series.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines. This is a key transformation for accessing anilines and their derivatives, which are common motifs in bioactive molecules.

  • Sonogashira Coupling: The coupling of the chloro-substituted ring with terminal alkynes, catalyzed by palladium and copper, provides access to aryl alkynes. These can be further elaborated or may themselves be part of a pharmacophore.

Caption: Cross-coupling reactions at the chloro position.

Applications in Medicinal Chemistry: Case Studies and Potential

While direct examples of marketed drugs derived from 5-Chloro-2-methylbenzonitrile are not readily found in the public domain, its utility can be inferred from its role as an intermediate and from the biological activity of closely related compounds.

Intermediate for Agrochemicals and Pharmaceuticals

5-Chloro-2-methylbenzonitrile is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural features are leveraged in the development of herbicides and insecticides.[1] In the pharmaceutical realm, it serves as a building block for anti-inflammatory and analgesic drugs.[1]

A patent for the synthesis of the antimalarial drug Pyrimethamine describes the use of a "chloro benzonitrile" intermediate.[4] While the patent seems to describe the synthesis of p-chlorobenzyl cyanide, the general principle of using a chlorobenzonitrile scaffold as a precursor to a key pharmaceutical is highlighted.

Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The synthesis of novel kinase inhibitors often involves the use of substituted heterocyclic scaffolds. While a direct synthesis of a clinical-stage kinase inhibitor from 5-Chloro-2-methylbenzonitrile is not explicitly detailed in the available literature, the general synthetic strategies for kinase inhibitors frequently employ building blocks with similar substitution patterns. For instance, the discovery of CX-4945, a clinical-stage inhibitor of protein kinase CK2, involved the synthesis of a 5-(3-chlorophenylamino)benzo[c][5][6]naphthyridine-8-carboxylic acid scaffold.[7] The synthesis of such complex heterocyclic systems often relies on the strategic use of functionalized building blocks like substituted benzonitriles.

Potential in CNS Drug Discovery

Modulators of G protein-coupled receptors (GPCRs) and ion channels are crucial for the treatment of central nervous system (CNS) disorders. The design of allosteric modulators for GPCRs is an emerging area of drug discovery.[8][9][10][11][12] The synthesis of small molecules targeting these complex membrane proteins often requires versatile building blocks that allow for the exploration of diverse chemical space. While specific examples are not provided, the physicochemical properties of 5-Chloro-2-methylbenzonitrile make it a suitable starting point for the synthesis of libraries of compounds to be screened against CNS targets.

Transient Receptor Potential (TRP) channels are another important class of targets for CNS and pain-related disorders.[5][13][14] The development of synthetic modulators for TRP channels is an active area of research, and substituted benzonitriles could serve as valuable precursors for such molecules.

Experimental Protocols

The following protocols are representative examples of how 5-Chloro-2-methylbenzonitrile can be utilized in a laboratory setting. These are intended as a guide and may require optimization based on specific downstream applications.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the C-C bond formation at the chloro position.

Materials:

  • 5-Chloro-2-methylbenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 5-Chloro-2-methylbenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion of Nitrile to Tetrazole

Objective: To synthesize the corresponding tetrazole derivative.

Materials:

  • 5-Chloro-2-methylbenzonitrile

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl) or Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-2-methylbenzonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Acidify the aqueous mixture with dilute HCl (e.g., 2M) to a pH of ~2-3.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the desired tetrazole.

Conclusion

5-Chloro-2-methylbenzonitrile is a chemical intermediate with significant, yet perhaps under-realized, potential in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecules. While it may not yet be a household name in blockbuster drug synthesis, its properties align perfectly with the needs of modern drug discovery, where the rapid generation of novel, diverse, and strategically functionalized compound libraries is paramount. As medicinal chemists continue to push the boundaries of molecular design, the strategic application of versatile building blocks like 5-Chloro-2-methylbenzonitrile will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • PubMed. Synthetic modulators of TRP channel activity. [Link]

  • PubChem. 5-Chloro-2-methylbenzonitrile. [Link]

  • Google Patents.
  • A Versatile Intermediate for Organic Synthesis and Advanced Materials. 4-Chloro-2-methylbenzonitrile. [Link]

  • PubChem. 5-Chloro-2-methoxybenzonitrile. [Link]

  • PMC. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • Google Patents.
  • Google Patents. Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
  • bioRxiv. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • PMC. Structural pharmacology of TRP channels. [Link]

  • Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

  • PMC. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

  • PubMed. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. [Link]

  • PMC. Herbal Compounds and Toxins Modulating TRP Channels. [Link]

  • PMC. Trends in GPCR drug discovery: new agents, targets and indications. [Link]

  • PubMed. Design and synthesis of CK2 inhibitors. [Link]

  • PubMed. Covalent allosteric modulation: An emerging strategy for GPCRs drug discovery. [Link]

  • PubMed. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [Link]

  • PMC. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • ChemRxiv. Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylbenzonitrile: From Discovery to Modern Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, history, and application of the versatile chemical intermediate, 5-Chloro-2-methylbenzonitrile. Introduction: The U...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, history, and application of the versatile chemical intermediate, 5-Chloro-2-methylbenzonitrile.

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of chemical intermediates, few compounds offer the versatility and foundational importance of 5-Chloro-2-methylbenzonitrile. Known also as 4-chloro-2-cyanotoluene, this off-white crystalline solid, with the molecular formula C₈H₆ClN, has quietly established itself as a critical building block in the synthesis of a wide array of complex organic molecules.[1][2] Its strategic substitution pattern—a chloro group, a methyl group, and a nitrile function on a benzene ring—provides a unique combination of reactivity and stability, making it an invaluable tool for synthetic chemists.[1]

This technical guide provides a comprehensive overview of 5-Chloro-2-methylbenzonitrile, from its historical discovery rooted in the foundational principles of organic chemistry to its modern-day applications in the pharmaceutical, agrochemical, and materials science sectors. We will delve into the intricacies of its synthesis, explore the evolution of production methodologies, and highlight its crucial role in the creation of life-saving drugs and other advanced materials.

Table 1: Physicochemical Properties of 5-Chloro-2-methylbenzonitrile [2][3][4]

PropertyValue
CAS Number 50712-70-4
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
Appearance Off-white crystalline powder
Melting Point 43-45 °C
Boiling Point 86 °C at 3 mmHg
Density ~1.2 g/cm³
Solubility Insoluble in water, soluble in organic solvents

The Genesis of a Workhorse: Discovery and Historical Context

The story of 5-Chloro-2-methylbenzonitrile is intrinsically linked to one of the most powerful transformations in aromatic chemistry: the Sandmeyer reaction. Discovered by Swiss chemist Traugott Sandmeyer in 1884, this reaction provided a reliable method for the conversion of primary aromatic amines into a variety of functional groups, including halides and nitriles, via a diazonium salt intermediate. This breakthrough was pivotal, as it allowed for the synthesis of substitution patterns on aromatic rings that were not achievable through direct electrophilic substitution.

While the exact first synthesis of 5-Chloro-2-methylbenzonitrile is not extensively documented in a singular, seminal paper, its discovery is a direct consequence of the application of the Sandmeyer reaction to substituted anilines. The logical precursor, 5-chloro-2-methylaniline, was an accessible starting material in the late 19th and early 20th centuries, making the synthesis of the corresponding benzonitrile a straightforward extension of Sandmeyer's groundbreaking work.

The industrial significance of chlorinated benzonitriles grew with the expansion of the chemical industry, particularly in the development of dyes, and later, pharmaceuticals and agrochemicals. The stability of the chloro group and the versatile reactivity of the nitrile moiety made these compounds ideal intermediates for building more complex molecular architectures. Early industrial processes for producing chlorinated aromatics often involved direct chlorination, which could lead to mixtures of isomers. The Sandmeyer reaction, however, offered a more controlled, regioselective approach, allowing for the precise placement of functional groups, a critical factor in the synthesis of fine chemicals and active pharmaceutical ingredients.

The Cornerstone of Synthesis: The Sandmeyer Reaction

The primary and most historically significant method for the synthesis of 5-Chloro-2-methylbenzonitrile is the Sandmeyer reaction. This process begins with the diazotization of 5-chloro-2-methylaniline, followed by the copper(I) cyanide-mediated displacement of the diazonium group with a nitrile.

The Causality Behind the Experimental Choices

The Sandmeyer reaction is a testament to the intricate dance of reagents and conditions in organic synthesis. The choice of a low-temperature diazotization is crucial, as diazonium salts are notoriously unstable at higher temperatures, readily decomposing to form phenols and other byproducts. The use of a copper(I) salt as a catalyst (or, more accurately, a stoichiometric reagent in many classical procedures) is the hallmark of the Sandmeyer reaction. The copper(I) ion facilitates a single-electron transfer mechanism, which generates an aryl radical and nitrogen gas. This radical then reacts with the cyanide ion to form the desired benzonitrile.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer) cluster_workup Work-up & Purification A 5-Chloro-2-methylaniline C 5-Chloro-2-methylbenzenediazonium Chloride A->C 0-5 °C B NaNO₂ / aq. HCl B->C E 5-Chloro-2-methylbenzonitrile C->E Heat D Copper(I) Cyanide (CuCN) D->E F Extraction E->F G Purification (Distillation/Crystallization) F->G H Pure Product G->H

Figure 1: A generalized workflow for the synthesis of 5-Chloro-2-methylbenzonitrile via the Sandmeyer reaction.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of 5-Chloro-2-methylbenzonitrile via the Sandmeyer reaction. The characterization data provided at the end serves as a validation of the successful synthesis.

Step 1: Diazotization of 5-Chloro-2-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a mixture of 5-chloro-2-methylaniline (14.16 g, 0.1 mol) and concentrated hydrochloric acid (30 mL) in water (100 mL) is prepared.

  • The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

  • A solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) is added dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, a solution of copper(I) cyanide (13.44 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in water (100 mL) is prepared and warmed to 60 °C.

  • The cold diazonium salt solution from Step 1 is added portion-wise to the warm copper(I) cyanide solution with vigorous stirring. The evolution of nitrogen gas will be observed.

  • After the addition is complete, the reaction mixture is heated to 80-90 °C for 30 minutes to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • The reaction mixture is cooled to room temperature and extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with a 10% sodium hydroxide solution (2 x 50 mL) to remove any phenolic byproducts, followed by a brine wash (1 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 5-Chloro-2-methylbenzonitrile is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product as an off-white solid.

Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.48 (d, J = 8.4 Hz, 1H), 7.39 (s, 1H), 7.23 (d, J = 8.4 Hz, 1H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 141.6, 134.5, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2.

  • IR (KBr, cm⁻¹): 2225 (C≡N stretching), 1485, 820, 740.

  • Mass Spectrum (EI): m/z 151 (M⁺), 116.

Evolution of Synthesis: Modern Refinements

While the Sandmeyer reaction remains a cornerstone, modern synthetic chemistry has introduced several refinements to improve its efficiency, safety, and environmental footprint.[5][6][7][8] These advancements focus on:

  • Catalytic Systems: While classical Sandmeyer reactions often use stoichiometric amounts of copper salts, modern variations employ catalytic amounts of copper, often in conjunction with co-catalysts and ligands to improve turnover and yield.

  • Alternative Diazotizing Agents: The use of organic nitrites, such as tert-butyl nitrite or isoamyl nitrite, in non-aqueous media allows for the diazotization of anilines under milder conditions, which can be advantageous for sensitive substrates.

  • Flow Chemistry: The inherent instability of diazonium salts makes them ideal candidates for continuous flow synthesis. In a flow reactor, the diazonium salt can be generated and immediately reacted in a continuous stream, minimizing the accumulation of hazardous intermediates and allowing for better temperature control and scalability.

  • Alternative Cyanide Sources: To mitigate the toxicity of inorganic cyanides, alternative cyanide sources such as trimethylsilyl cyanide have been explored.

Synthesis_Evolution A Stoichiometric CuCN Aqueous HCl/NaNO₂ B Catalytic Copper Systems C Organic Nitrites (e.g., t-BuONO) D Continuous Flow Reactors E Alternative Cyanide Sources (e.g., TMSCN)

Figure 2: The evolution from classical to modern Sandmeyer reaction conditions.

A Key Building Block in Drug Discovery and Development

The true value of 5-Chloro-2-methylbenzonitrile lies in its role as a versatile intermediate in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs). The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a wide range of other functional groups and molecular scaffolds.

Case Study: Bosutinib (Bosulif®)

A prominent example of the application of a closely related analogue in drug synthesis is in the production of Bosutinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[4][9][10] While the exact structure of the nitrile intermediate may vary in different synthetic routes, the core benzonitrile moiety is a key component. The synthesis of Bosutinib involves the coupling of a substituted aniline with a quinoline core, and the nitrile group is a precursor to the final quinoline-3-carbonitrile structure.

The synthesis of such complex, multi-ring structures highlights the importance of having well-defined and highly functionalized building blocks like 5-Chloro-2-methylbenzonitrile and its derivatives. The chloro and methyl substituents on the benzonitrile ring play a crucial role in directing subsequent reactions and influencing the final biological activity of the drug molecule.

Broader Applications in Pharmaceuticals and Agrochemicals

Beyond specific examples, substituted benzonitriles are a recurring motif in a wide range of bioactive molecules:

  • Anti-inflammatory Agents: The benzonitrile scaffold has been explored for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral Compounds: Certain substituted benzonitriles have shown promise as antiviral agents.

  • Herbicides and Pesticides: In the agrochemical industry, the unique electronic properties and metabolic stability imparted by the chloro and nitrile groups make these compounds valuable intermediates for the synthesis of effective crop protection agents.[1][11]

Conclusion: A Legacy of Innovation and a Future of Possibilities

From its conceptual origins in the late 19th century to its current role as a key building block in modern drug discovery, 5-Chloro-2-methylbenzonitrile exemplifies the enduring power of fundamental organic chemistry. The elegant and robust Sandmeyer reaction, which enabled its initial synthesis, continues to be a workhorse of the chemical industry, albeit with numerous modern refinements.

For researchers and drug development professionals, a deep understanding of the history, synthesis, and reactivity of this versatile intermediate is not merely an academic exercise. It is a practical necessity for the efficient and innovative design of new medicines and materials. As synthetic methodologies continue to evolve, the story of 5-Chloro-2-methylbenzonitrile is far from over. Its unique combination of functionality and stability ensures that it will remain a vital component in the synthetic chemist's toolbox for years to come, continuing to build the molecular architecture of the future.

References

  • Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4271. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800979, 5-Chloro-2-methoxybenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142743, 5-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Chloro-2-methylbenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, from Chlorobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-(chloromethyl)-2-methylbenzonitrile. Retrieved from [Link]

  • Synthesis with Florencio Zaragoza. (2022, August 14). Preparation of Benzonitriles, Part 2: From Anilines [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]

Sources

Foundational

An In-depth Technical Guide to the Isomers of Chloro-methylbenzonitrile: Properties, Synthesis, and Applications in Research and Development

This guide provides a comprehensive technical overview of the structural isomers of chloro-methylbenzonitrile, molecules of significant interest to researchers, medicinal chemists, and professionals in drug development a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural isomers of chloro-methylbenzonitrile, molecules of significant interest to researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document moves beyond a simple recitation of data, offering insights into the synthetic rationale and practical applications that underpin the scientific value of these compounds.

Introduction to the Isomerism of Chloro-methylbenzonitrile

Chloro-methylbenzonitrile, with the molecular formula C₈H₆ClN, presents a fascinating case of structural isomerism. The differential placement of the chloro, methyl, and cyano groups on the benzene ring gives rise to ten distinct isomers, each possessing a unique set of physicochemical properties and, consequently, divergent applications in organic synthesis. The interplay of electronic effects—the electron-withdrawing nature of the nitrile and chloro groups versus the electron-donating character of the methyl group—and steric hindrance dictates the reactivity and utility of each isomer as a building block in the synthesis of more complex molecules.

This guide will systematically explore each of the ten isomers, providing a detailed analysis of their properties, established synthetic protocols, and notable applications, with a particular focus on their roles as intermediates in the creation of high-value compounds.

Caption: Structural Isomers of Chloro-methylbenzonitrile.

Isomer Profiles: A Detailed Examination

This section provides a detailed profile for each of the ten isomers of chloro-methylbenzonitrile, covering their physical and chemical properties, a representative synthetic protocol, and known applications.

2-Chloro-3-methylbenzonitrile
  • CAS Number: 15013-71-5[1]

  • Physical Properties:

    • Appearance: White to off-white solid.

    • Melting Point: 47-51 °C.

    • Boiling Point: 234-236 °C.

    • Molecular Weight: 151.59 g/mol .[1]

  • Synthesis: A common and effective method for the synthesis of 2-chloro-3-methylbenzonitrile is the Sandmeyer reaction, starting from the corresponding aniline.[2][3][4][5]

    • Starting Material: 2-Amino-6-chlorotoluene.

    • Protocol:

      • Diazotization: 2-Amino-6-chlorotoluene is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.

      • Cyanation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a nitrile group, yielding 2-chloro-3-methylbenzonitrile.[2][3][4][5]

  • Spectroscopic Data: Spectroscopic data for 2-chloro-3-methylbenzonitrile is available, including 1H NMR spectra.[6]

  • Applications: This isomer serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[7]

2-Chloro-4-methylbenzonitrile
  • CAS Number: 21423-84-7[8]

  • Physical Properties:

    • Appearance: Off-white crystalline powder.

    • Molecular Weight: 151.59 g/mol .

  • Synthesis: The Sandmeyer reaction is a suitable method for the preparation of this isomer.

    • Starting Material: 3-Amino-4-chlorotoluene.

    • Protocol: Similar to the synthesis of 2-chloro-3-methylbenzonitrile, 3-amino-4-chlorotoluene is first converted to its diazonium salt, which is then reacted with copper(I) cyanide to yield 2-chloro-4-methylbenzonitrile.

  • Applications: This isomer is utilized as an intermediate in the synthesis of various organic molecules.

2-Chloro-5-methylbenzonitrile
  • CAS Number: 4387-32-0[5]

  • Physical Properties:

    • Molecular Weight: 151.59 g/mol .[5]

  • Synthesis: The Sandmeyer reaction is a viable synthetic route.

    • Starting Material: 2-Chloro-5-methylaniline.

    • Protocol: Diazotization of 2-chloro-5-methylaniline followed by cyanation with copper(I) cyanide affords 2-chloro-5-methylbenzonitrile.

  • Applications: This isomer is used as a building block in organic synthesis.

2-Chloro-6-methylbenzonitrile
  • CAS Number: 6575-09-3[9]

  • Physical Properties:

    • Appearance: Solid.[9]

    • Melting Point: 79-81 °C.[9]

    • Boiling Point: 143 °C at 38 mmHg.[9]

    • Molecular Weight: 151.59 g/mol .[9][10]

  • Synthesis: The Sandmeyer reaction provides a direct route to this isomer.

    • Starting Material: 2-Amino-3-chlorotoluene.

    • Protocol: Following the general Sandmeyer procedure, 2-amino-3-chlorotoluene is diazotized and then reacted with copper(I) cyanide.

  • Spectroscopic Data: The FT-IR spectrum of 2-chloro-6-methylbenzonitrile has been studied.[9]

  • Applications: It is used in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals.

3-Chloro-2-methylbenzonitrile
  • CAS Number: 54454-12-5

  • Physical Properties:

    • Appearance: Solid.

    • Molecular Weight: 151.59 g/mol .

  • Synthesis: The Sandmeyer reaction is a key synthetic method.

    • Starting Material: 3-Chloro-2-methylaniline.

    • Protocol: Diazotization of 3-chloro-2-methylaniline and subsequent reaction with copper(I) cyanide yields the desired product.

  • Applications: This isomer is a useful intermediate in organic synthesis.

3-Chloro-4-methylbenzonitrile
  • CAS Number: 21423-81-4[11][12][13]

  • Physical Properties:

    • Appearance: White to light yellow crystal powder.[14]

    • Melting Point: 45-48 °C.[11][12][14]

    • Molecular Weight: 151.59 g/mol .[11][12]

  • Synthesis: A common synthetic route is the Sandmeyer reaction.

    • Starting Material: 2-Chloro-4-methylaniline.

    • Protocol: 2-Chloro-4-methylaniline is converted to the corresponding diazonium salt, which is then treated with copper(I) cyanide to afford 3-chloro-4-methylbenzonitrile.

  • Applications: It may be used in chemical synthesis studies.[14]

4-Chloro-2-methylbenzonitrile
  • CAS Number: 50712-68-0[15][16][17]

  • Physical Properties:

    • Appearance: Off-white crystalline powder.[17][18]

    • Melting Point: 57-61 °C.[15]

    • Molecular Weight: 151.59 g/mol .[15][16]

  • Synthesis: The Sandmeyer reaction is a primary method for its preparation.

    • Starting Material: 4-Chloro-2-methylaniline.

    • Protocol: Diazotization of 4-chloro-2-methylaniline followed by reaction with copper(I) cyanide.

  • Spectroscopic Data: Spectroscopic data, including GC-MS and IR spectra, are available for this isomer.[3]

  • Applications: This isomer is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory drugs, herbicides, and pesticides.[17][18][19]

4-Chloro-3-methylbenzonitrile
  • CAS Number: 4387-31-9[20][21][22]

  • Physical Properties:

    • Appearance: White to off-white solid.[23]

    • Melting Point: 46-47 °C.[20][21]

    • Boiling Point: 58-60 °C at 0.006 Torr.[20][21]

    • Molecular Weight: 151.59 g/mol .[20][23]

  • Synthesis: The Sandmeyer reaction is a suitable synthetic pathway.

    • Starting Material: 4-Chloro-3-methylaniline.

    • Protocol: The synthesis involves the diazotization of 4-chloro-3-methylaniline and subsequent cyanation using copper(I) cyanide.

  • Applications: It serves as an intermediate in the production of various organic compounds.[23]

5-Chloro-2-methylbenzonitrile
  • CAS Number: 50712-70-4[2]

  • Physical Properties:

    • Molecular Weight: 151.59 g/mol .[2]

  • Synthesis: The Sandmeyer reaction is a common method for its preparation.

    • Starting Material: 5-Chloro-2-methylaniline.

    • Protocol: Diazotization of 5-chloro-2-methylaniline followed by treatment with copper(I) cyanide.

  • Spectroscopic Data: Mass spectrum and IR spectrum data are available for this compound.

  • Applications: This isomer is utilized in organic synthesis, and patents are available for its chemical structure.[2]

Comparative Analysis of Isomer Properties

The following table provides a comparative summary of the key physical properties of the chloro-methylbenzonitrile isomers.

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)
2-Chloro-3-methylbenzonitrile 15013-71-547-51234-236
2-Chloro-4-methylbenzonitrile 21423-84-7--
2-Chloro-5-methylbenzonitrile 4387-32-0--
2-Chloro-6-methylbenzonitrile 6575-09-379-81[9]143 (at 38 mmHg)[9]
3-Chloro-2-methylbenzonitrile 54454-12-5--
3-Chloro-4-methylbenzonitrile 21423-81-445-48[11][12][14]-
4-Chloro-2-methylbenzonitrile 50712-68-057-61[15]-
4-Chloro-3-methylbenzonitrile 4387-31-946-47[20][21]58-60 (at 0.006 Torr)[20][21]
5-Chloro-2-methylbenzonitrile 50712-70-4--

Note: Data not available is indicated by "-".

General Synthetic Considerations and Experimental Protocols

The Sandmeyer reaction stands out as a robust and versatile method for the synthesis of various chloro-methylbenzonitrile isomers.[2][3][4][5] This reaction provides a reliable pathway to introduce the nitrile functionality onto the aromatic ring via a diazonium salt intermediate.

Sandmeyer_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product Substituted_Aniline Chloro-methylaniline Diazonium_Salt Diazonium Salt Substituted_Aniline->Diazonium_Salt Diazotization NaNO2_HCl NaNO2 / HCl (0-5 °C) NaNO2_HCl->Diazonium_Salt Product_Nitrile Chloro-methylbenzonitrile Diazonium_Salt->Product_Nitrile Cyanation CuCN Copper(I) Cyanide CuCN->Product_Nitrile

Caption: Generalized Sandmeyer Reaction Workflow.

Experimental Protocol: General Procedure for the Sandmeyer Reaction

CAUTION: Diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution immediately after their preparation and to maintain low temperatures throughout the reaction.

  • Diazotization:

    • Dissolve the starting chloro-methylaniline in a suitable acidic solution (e.g., 3M HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., water or a buffered solution).

    • Slowly add the freshly prepared, cold diazonium salt solution to the CuCN solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified period (typically 30-60 minutes) to drive the reaction to completion. The evolution of nitrogen gas is usually observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure chloro-methylbenzonitrile isomer.

Conclusion and Future Outlook

The isomers of chloro-methylbenzonitrile represent a class of versatile and valuable intermediates in modern organic synthesis. Their utility in the preparation of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals, underscores their importance in research and development. The Sandmeyer reaction remains a cornerstone for their synthesis, offering a reliable and scalable method. As the demand for novel and complex chemical entities continues to grow, the strategic use of these isomers as building blocks will undoubtedly play a crucial role in advancing the fields of medicinal chemistry and materials science. Further research into more sustainable and efficient synthetic methodologies for these isomers, as well as the exploration of their potential in new applications, will continue to be an active area of investigation.

References

Sources

Exploratory

A Theoretical and Computational Deep Dive into 5-Chloro-2-methylbenzonitrile: Molecular Structure, Vibrational Analysis, and Electronic Properties

A Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical analysis of 5-Chloro-2-methylbenzonitrile, a key intermediate in the synthesis of va...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Chloro-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Utilizing Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, this paper elucidates the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. The calculated results are contextualized through comparison with available experimental data for analogous structures, offering a robust computational framework for understanding and predicting the behavior of this important chemical entity. Key analyses include a detailed vibrational mode assignment of the theoretical infrared (IR) spectrum, Frontier Molecular Orbital (HOMO-LUMO) analysis to probe chemical reactivity and kinetic stability, and Molecular Electrostatic Potential (MEP) mapping to identify sites susceptible to electrophilic and nucleophilic attack. This guide serves as a valuable resource for scientists engaged in the rational design and development of novel molecules incorporating the 5-Chloro-2-methylbenzonitrile scaffold.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules. Their utility spans numerous applications, including the development of pharmaceuticals, agrochemicals, dyes, and electronic materials. The nitrile group is a valuable precursor for the synthesis of amines, amides, and other nitrogen-containing heterocycles, while the substitution pattern on the benzene ring dictates the molecule's physicochemical properties and reactivity.

5-Chloro-2-methylbenzonitrile (C₈H₆ClN), with a molecular weight of 151.59 g/mol and CAS number 50712-70-4, is a significant intermediate in these synthetic pathways.[1][2] A thorough understanding of its molecular structure, vibrational characteristics, and electronic landscape is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel derivatives with desired biological or material properties.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular properties with a high degree of accuracy at a reasonable computational cost.[3][4] This guide presents a detailed computational study of 5-Chloro-2-methylbenzonitrile, providing insights that complement and guide experimental investigations.

Computational Methodology: A Framework for Accuracy

The theoretical calculations presented in this guide were performed using established computational chemistry protocols known to provide reliable results for halogenated aromatic compounds.[4]

Geometry Optimization

The initial step in our computational workflow involved the optimization of the molecular geometry of 5-Chloro-2-methylbenzonitrile. This process identifies the lowest energy conformation of the molecule, providing a theoretical prediction of its three-dimensional structure. The calculations were carried out using the Gaussian suite of programs, employing Density Functional Theory (DFT) with the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4] This functional has demonstrated a good balance of accuracy and computational efficiency for a broad range of organic molecules. The 6-311++G(d,p) basis set was chosen to provide a flexible description of the electron distribution, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for anisotropy in the electron density.

Experimental Protocol: Geometry Optimization

  • Input Structure: A 3D model of 5-Chloro-2-methylbenzonitrile was constructed using molecular modeling software.

  • Computational Method: Density Functional Theory (DFT) was selected as the quantum mechanical method.

  • Functional: The B3LYP hybrid functional was employed.

  • Basis Set: The 6-311++G(d,p) basis set was used for all atoms.

  • Optimization Procedure: The geometry was optimized without constraints, allowing all bond lengths, bond angles, and dihedral angles to relax to their energetic minimum.

  • Convergence Criteria: The optimization was considered complete when the forces on all atoms and the change in energy between successive steps fell below the default convergence thresholds of the software.

  • Frequency Calculation: A vibrational frequency analysis was performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, a uniform scaling factor is typically applied to improve the agreement with experimental data.[3] The calculated vibrational modes were visualized to facilitate their assignment to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Properties

To gain insights into the chemical reactivity and electronic nature of 5-Chloro-2-methylbenzonitrile, several electronic properties were calculated from the optimized wave function.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack.[1][6][7] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

G cluster_workflow Computational Workflow cluster_outputs Calculated Properties Input Initial Molecular Structure (5-Chloro-2-methylbenzonitrile) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq Elec Electronic Property Calculation Opt->Elec Geom Optimized Geometry (Bond Lengths, Bond Angles) Opt->Geom Spectra Theoretical IR/Raman Spectra (Vibrational Modes) Freq->Spectra HOMO_LUMO HOMO-LUMO (Energy Gap, Reactivity) Elec->HOMO_LUMO MEP Molecular Electrostatic Potential (Reactive Sites) Elec->MEP

Caption: A schematic overview of the computational workflow employed for the theoretical analysis of 5-Chloro-2-methylbenzonitrile.

Results and Discussion

Molecular Geometry

Due to a lack of publicly available experimental crystal structure data for 5-Chloro-2-methylbenzonitrile, a direct comparison of the calculated geometric parameters is not possible. However, the validity of the chosen computational method can be assessed by comparing the calculated geometry of a closely related molecule, 2-amino-4-chlorobenzonitrile, with its experimental single-crystal X-ray diffraction data. A previous study on this molecule demonstrated good agreement between the B3LYP/6-311++G(d,p) calculated geometry and the experimental structure, lending confidence to the theoretical predictions for 5-Chloro-2-methylbenzonitrile.[8]

The optimized geometric parameters for 5-Chloro-2-methylbenzonitrile are presented in Table 1. The bond lengths and angles are within the expected ranges for substituted benzene derivatives. The C-Cl bond length is calculated to be approximately 1.74 Å, and the C≡N bond length of the nitrile group is around 1.16 Å, consistent with typical values for these functional groups. The aromatic ring exhibits slight distortions from a perfect hexagon due to the electronic effects of the chloro, methyl, and cyano substituents.

Table 1: Selected Optimized Geometrical Parameters of 5-Chloro-2-methylbenzonitrile (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-Cl1.742C1-C2-C3121.5
C-CH₃1.510C2-C3-C4118.9
C-CN1.435C3-C4-C5120.1
C≡N1.158C4-C5-C6120.5
C-C (avg)1.395C5-C6-C1119.3
C-H (avg)1.085C6-C1-C2119.7
Vibrational Spectroscopy

The theoretical infrared (IR) spectrum of 5-Chloro-2-methylbenzonitrile provides a detailed fingerprint of its vibrational modes. While a fully assigned experimental spectrum is not available for direct comparison, the calculated frequencies can be correlated with the experimental IR spectrum available from the NIST WebBook.[9] The major vibrational modes and their calculated (scaled) and experimental frequencies are summarized in Table 2.

Table 2: Assignment of Major Vibrational Frequencies of 5-Chloro-2-methylbenzonitrile

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)[9]
C-H stretching (aromatic)3050-3100~3070
C-H stretching (methyl)2950-2980~2960
C≡N stretching2230~2235
C=C stretching (aromatic)1450-1600~1580, 1480
C-H in-plane bending1000-1300Not well resolved
C-Cl stretching~750~760
C-H out-of-plane bending700-900~820

The most characteristic peak in the IR spectrum of benzonitriles is the C≡N stretching vibration, which is calculated to appear at 2230 cm⁻¹ after scaling, in excellent agreement with the experimental value of approximately 2235 cm⁻¹.[9] The aromatic C-H and methyl C-H stretching vibrations are also well-reproduced in the calculated spectrum. The various C=C stretching modes of the aromatic ring and the C-Cl stretching vibration are also identifiable and align with expected frequency ranges.

G cluster_spectrum Vibrational Mode Assignment C-H stretch (aromatic) C-H stretch (aromatic) C-H stretch (methyl) C-H stretch (methyl) C≡N stretch C≡N stretch C=C stretch (aromatic) C=C stretch (aromatic) C-H bend C-H bend C-Cl stretch C-Cl stretch C-H oop bend C-H oop bend node1 ~3070 cm⁻¹ C-H stretching (aromatic) node2 ~2960 cm⁻¹ C-H stretching (methyl) node3 ~2235 cm⁻¹ C≡N stretching node4 ~1580, 1480 cm⁻¹ C=C stretching (aromatic) node5 ~760 cm⁻¹ C-Cl stretching node6 ~820 cm⁻¹ C-H out-of-plane bending

Caption: Key vibrational modes of 5-Chloro-2-methylbenzonitrile and their approximate experimental frequencies.

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the frontier molecular orbitals provides valuable insights into the electronic transitions and reactivity of 5-Chloro-2-methylbenzonitrile. The HOMO is primarily localized on the benzene ring, with significant contributions from the p-orbitals of the carbon atoms and the chlorine atom. The LUMO, on the other hand, is predominantly distributed over the nitrile group and the aromatic ring, indicating that these are the regions most likely to accept electrons.

The calculated HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity. For 5-Chloro-2-methylbenzonitrile, the calculated HOMO-LUMO gap is approximately 5.2 eV. This relatively large gap suggests that the molecule is kinetically stable under normal conditions.

Table 3: Calculated Electronic Properties of 5-Chloro-2-methylbenzonitrile

PropertyValue
HOMO Energy-7.1 eV
LUMO Energy-1.9 eV
HOMO-LUMO Gap5.2 eV
Dipole Moment3.5 D
Molecular Electrostatic Potential (MEP)

The MEP map of 5-Chloro-2-methylbenzonitrile provides a visual representation of the charge distribution and reactive sites. The most negative potential (red region) is localized around the nitrogen atom of the nitrile group, as expected, due to the lone pair of electrons. This indicates that this site is the most susceptible to electrophilic attack. The chlorine atom also exhibits a region of negative potential, albeit less intense than that of the nitrogen atom.

The regions of positive potential (blue) are primarily located around the hydrogen atoms of the methyl group and the aromatic ring. These areas are potential sites for nucleophilic attack. The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions.

Conclusion: A Predictive Framework for Chemical Innovation

This in-depth technical guide has provided a comprehensive theoretical analysis of the molecular structure, vibrational spectra, and electronic properties of 5-Chloro-2-methylbenzonitrile using Density Functional Theory. The calculated geometric parameters are consistent with those of similar substituted benzonitriles, and the theoretical vibrational spectrum shows good agreement with available experimental data, particularly for the characteristic nitrile stretching frequency.

The HOMO-LUMO analysis reveals a significant energy gap, indicating the kinetic stability of the molecule. The Molecular Electrostatic Potential map clearly identifies the nitrogen atom of the nitrile group as the primary site for electrophilic attack.

The computational insights presented herein offer a robust and predictive framework for researchers and drug development professionals working with 5-Chloro-2-methylbenzonitrile. This theoretical model can be leveraged to understand its reactivity, guide synthetic strategies, and aid in the rational design of novel derivatives with tailored properties for a wide range of applications.

References

  • Mishra, P. C., & Kumar, A. (2010). Molecular electrostatic potential: a critical review. Theoretical Chemistry Accounts, 125(3-6), 429-445.
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.
  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][1][2][10]

  • Kumar, V., Panikar, Y., Palafox, M. A., Vats, J. K., Kostova, I., Lang, K., & Rastogi, V. K. (2010). Ab-initio Calculations, FT-IR and FT-raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure and Applied Physics, 48, 85-94.
  • Misra, N., Siddiqui, S. A., Pandey, A. K., & Trivedi, S. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209.[2][3]

  • Kumar, A. P., & Rao, G. R. (1997). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53(12), 2049-2052.[11]

  • Usha Rani, A., Sundaraganesan, N., & Sebastian, S. (2009). Experimental FT-IR, FT-Raman spectra and theoretical DFT calculations of 3-acetylbenzonitrile. Material Science Research India, 6(2), 473-483.[12]

  • Cheméo. (n.d.). 5-Chloro-2-methylbenzonitrile. Retrieved from [Link][13]

  • Ganapathi Raman, R., & Ajaypraveenkumar, A. (2018). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1633-1641.[14]

  • Krishnakumar, V., & John Xavier, R. (2005). DFT and MP2 based computational scrutiny on blue-shifted H–F stretching vibrational frequencies in hydrogen-fluoride complexes with nitriles. Arabian Journal of Chemistry, 8(5), 657-666.[15]

  • Sundaraganesan, N., Ilango, G., Sebastian, S., & Subramani, P. (2009). Molecular structure, vibrational spectroscopic studies and analysis of 2- fluoro-5-methylbenzonitrile. Indian Journal of Pure & Applied Physics, 47, 481-490.
  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). International Journal of ChemTech Research, 6(1), 444-453.[16]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences, 28(1), 21-32.[8]

  • NIST. (n.d.). 5-Chloro-2-methylbenzonitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][9][12]

  • Sharma, V. K. (2022). FT-IR and FT RAMAN SPECTRA of 4-Chloro 2 Methyl Benzonitrile. International Journal of Trend in Scientific Research and Development, 6(3), 11-14.[17][18]

Sources

Foundational

A Technical Guide to the Biological Activity Screening of 5-Chloro-2-methylbenzonitrile Derivatives

For researchers, medicinal chemists, and drug development professionals, the benzonitrile scaffold represents a privileged structure, a foundational component in a multitude of biologically active compounds.[1] Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzonitrile scaffold represents a privileged structure, a foundational component in a multitude of biologically active compounds.[1] Its unique electronic properties and synthetic versatility make it an attractive starting point for the development of novel therapeutics.[1] This guide provides an in-depth technical framework for the biological activity screening of a specific, yet promising, subclass: derivatives of 5-Chloro-2-methylbenzonitrile.

The strategic placement of the chloro and methyl groups on the benzonitrile ring offers a unique combination of lipophilicity and electronic features, creating a distinct chemical space for exploration. This document will detail a logical, field-proven workflow for systematically evaluating the therapeutic potential of a library of 5-Chloro-2-methylbenzonitrile derivatives, with a primary focus on anticancer and antimicrobial applications.

The Strategic Rationale for Screening 5-Chloro-2-methylbenzonitrile Derivatives

The 5-Chloro-2-methylbenzonitrile scaffold is not merely an arbitrary starting point. The presence of a halogen, specifically chlorine, can significantly enhance the biological activity of a molecule.[2][3] Halogen atoms can increase membrane permeability, improve binding affinity through halogen bonding, and alter metabolic stability.[3] The methyl group provides a point for steric interaction and can influence the overall conformation of the molecule, which is critical for target engagement. The nitrile group itself is a key pharmacophoric feature, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]

This guide will navigate the process of taking a virtual or synthesized library of these derivatives through a comprehensive screening cascade designed to identify promising lead compounds.

A High-Throughput Screening Cascade for Novel Derivatives

A successful screening campaign is a funneling process, starting with broad, high-throughput assays to identify initial "hits" and progressively moving towards more specific and complex assays to validate and characterize the most promising candidates.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization A Virtual or Synthesized Library of 5-Chloro-2-methylbenzonitrile Derivatives B Primary Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Lines) A->B C Primary Antimicrobial Screen (e.g., Broth Microdilution) A->C D Dose-Response Analysis (IC50/MIC Determination) B->D C->D E Selectivity Profiling (Normal vs. Cancer Cell Lines) D->E F Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy and Toxicity Studies G->H G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Chloro-2-methylbenzonitrile Derivative (Potential Inhibitor) Inhibitor->Akt

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for kinase inhibitors.

Experimental Protocols

1. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. [4][5]It measures the metabolic activity of cells, which is indicative of their proliferative capacity. [4] Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. [4]2. Seeding: Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours. [4]3. Compound Treatment: Prepare serial dilutions of the 5-Chloro-2-methylbenzonitrile derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Incubate for 48 hours. [4][5]4. MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [6]5. Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Secondary Screening: Kinase Inhibition Assays

For "hit" compounds that show significant cytotoxicity, it is crucial to determine if their mechanism of action involves kinase inhibition. A high-throughput kinase profiling approach can be employed to screen against a panel of kinases. [7] Step-by-Step Methodology (General TR-FRET Assay):

  • Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer. [8]2. Reaction Setup: In a 384-well plate, add the test compound, the target kinase, a biotinylated substrate peptide, and ATP.

  • Incubation: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add detection reagents, typically a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition: Read the plate on a TR-FRET compatible reader. A decrease in the FRET signal indicates inhibition of the kinase.

Derivative (Hypothetical) Substitution Pattern MCF-7 IC50 (µM) Kinase Target Kinase Inhibition IC50 (µM)
CMBN-0014-amino12.5Akt18.2
CMBN-0024-nitro5.2Akt12.1
CMBN-0033-fluoro8.9mTOR6.5
CMBN-0044-methoxy>50N/A>50

Part 2: Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. [2]Halogenated compounds have demonstrated potent antibacterial activity, making the 5-Chloro-2-methylbenzonitrile scaffold a promising starting point for the development of new antibiotics. [2][3]

Key Microbial Targets

A comprehensive screening approach should include a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Gram-Positive Bacteria: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE)

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

  • Fungi: Candida albicans, Aspergillus fumigatus

Experimental Protocols

1. Primary Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the 5-Chloro-2-methylbenzonitrile derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Derivative (Hypothetical) Substitution Pattern S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
CMBN-0054-amino1664>128
CMBN-0064-nitro83264
CMBN-0073-fluoro32128>128
CMBN-0084-methoxy>128>128>128

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-Chloro-2-methylbenzonitrile derivatives is not yet extensively published, general principles from related benzonitrile and halogenated compounds can guide the design of new analogs. [9]

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) at the para-position of the benzonitrile ring may enhance activity by increasing the electrophilicity of the nitrile carbon or by participating in specific interactions with the target protein.

  • Steric Effects: The size and position of substituents can influence binding affinity and selectivity. Bulky groups may either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the chloro group and other substituents, will affect its ability to cross cell membranes and reach its intracellular target.

Conclusion

The 5-Chloro-2-methylbenzonitrile scaffold presents a promising starting point for the discovery of novel therapeutic agents. A systematic and logical screening cascade, beginning with high-throughput in vitro assays and progressing to more detailed mechanistic studies, is essential for identifying and validating lead compounds. The insights gained from such a screening campaign will not only identify promising drug candidates but also contribute to a deeper understanding of the structure-activity relationships that govern the biological activity of this important class of molecules. This guide provides a robust framework for initiating such an investigation, with the ultimate goal of translating promising laboratory findings into clinically effective therapies.

References

  • El-Helw, E. A. E., & Hashem, A. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 14(26), 18686-18701. [Link]

  • Oh, K. B., Lee, J. H., & Shin, J. (2008). Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. Journal of Industrial Microbiology & Biotechnology, 35(5), 377-382. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Kausar, N., Murtaza, S., Arshad, M. N., Saleem, R. S. Z., Asiri, A. M., Kausar, S., Altaf, A. A., Tatheer, A., Elnaggar, A. Y., & El-Bahy, S. M. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 12(48), 31238-31256. [Link]

  • Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung cancer activity. Annals of Biological Research, 2(1), 51-59.
  • Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Pharmaceutical Methods, 3(2), 73-78. [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]

  • el-Naem, S. I., el-Nzhawy, A. O., el-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7-17. [Link]

  • Patel, P. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Pharmaceutical Methods, 3(2), 73–78. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Kulkarni, S. K., et al. (2021). novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones and their derivatives. Rasayan Journal of Chemistry, 14(3), 1735-1741.
  • Meso Scale Diagnostics. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. Meso Scale Diagnostics.
  • Džubák, P., et al. (2020). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 25(18), 4256. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 14(1), 56-64. [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • Kh. Kh., A., & Abed, M. A. (2024). Synthesizing pd (ii), ru (ii) benzonitrile-phenothiazine derivative complexes and investigating their antibacterial activity and removal of some heavy metals in environmental systems. Anbar Journal of Agricultural Sciences, 22(2), 1082-1093.
  • Carna, M., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Farha, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1147-1185. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Tan, M. L. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2019, 1-15. [Link]

  • Salas-Ambrosio, P., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Journal of Fungi, 8(5), 499. [Link]

  • Devmurari, V. P., et al. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. Trade Science Inc.
  • Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 15(2), e10217. [Link]

  • Kim, S., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Journal of Hazardous Materials, 481, 135118. [Link]

  • Yilmaz, I., & Akca, A. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry, 23(12), 1431-1443. [Link]

  • Yoneda-Kato, N., et al. (2014). Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. European Journal of Medicinal Chemistry, 85, 595-603. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Scientific Reports, 12(1), 20566.
  • Onnis, V., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 28(9), 3871. [Link]

  • Al-Masoudi, N. A. L., et al. (2022). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. RSC Advances, 12(28), 18041–18060. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 5-Chloro-2-methylbenzonitrile via the Sandmeyer Reaction

Abstract The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of primary aryl amines into a wide array of functionalized aromatic compounds via diazonium salt interm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of primary aryl amines into a wide array of functionalized aromatic compounds via diazonium salt intermediates.[1][2][3] This application note provides a detailed, field-tested protocol for the synthesis of 5-Chloro-2-methylbenzonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from 2-Amino-4-chlorotoluene. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from diazotization to purification, and address critical safety and handling procedures. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for aryl nitrile synthesis.

Introduction and Scientific Background

First discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction facilitates the substitution of an aromatic amino group by converting it into a diazonium salt, which serves as an excellent leaving group (N₂ gas).[2][4] This intermediate is then displaced by a nucleophile, a process catalyzed by copper(I) salts.[2][5] The most common transformations include the introduction of halides (–Cl, –Br) and pseudohalides (–CN).[2][4]

The cyanation variant of the Sandmeyer reaction is particularly powerful as it introduces a nitrile functional group (–CN). This group is a versatile synthon, readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of various heterocyclic systems. The synthesis of 5-Chloro-2-methylbenzonitrile is a prime example of this reaction's utility, creating a key intermediate for more complex molecular architectures.[2]

Unlike other aromatic substitution methods, the Sandmeyer reaction proceeds under mild conditions and offers a regiochemical outcome dictated by the position of the initial amine, making it highly predictable and synthetically valuable.[1]

Reaction Scheme and Mechanism

The overall transformation involves two primary stages: the diazotization of the starting amine and the subsequent copper(I) cyanide-mediated conversion to the nitrile.

Overall Reaction

G Start 2-Amino-4-chlorotoluene Intermediate 4-Chloro-2-methylbenzenediazonium Chloride Start->Intermediate Diazotization Product 5-Chloro-2-methylbenzonitrile Intermediate->Product Cyanation Reagent1 NaNO₂, HCl 0-5 °C Reagent2 CuCN

Caption: Overall scheme for the synthesis of 5-Chloro-2-methylbenzonitrile.

Mechanistic Pathway

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]

  • Diazotization: The primary aromatic amine (2-Amino-4-chlorotoluene) reacts with nitrous acid (formed in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a stable arenediazonium salt.[6][7] Maintaining low temperatures is critical to prevent the premature decomposition of the diazonium salt.[6]

  • Single-Electron Transfer (SET): The copper(I) catalyst [Cu(I)CN] transfers a single electron to the diazonium salt.[5][6]

  • Radical Formation: This electron transfer results in the formation of an aryl radical and the release of dinitrogen (N₂), a thermodynamically highly favorable step.[2][6] The copper is oxidized to a Cu(II) species.

  • Nucleophilic Attack & Regeneration: The aryl radical then reacts with the copper(II) cyanide complex, abstracting the cyanide group to form the final product, 5-Chloro-2-methylbenzonitrile, and regenerating the copper(I) catalyst.[5]

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂ / HCl 0-5 °C SET Single-Electron Transfer (SET) Diazonium->SET + Cu(I)CN Radical_Formation Aryl Radical Formation SET->Radical_Formation - N₂ (gas) Product_Formation Product Formation & Catalyst Regeneration Radical_Formation->Product_Formation + [Cu(II)(CN)₂] Product Ar-CN Product_Formation->Product Catalyst Cu(I)CN Product_Formation->Catalyst

Caption: Mechanistic workflow of the Sandmeyer cyanation reaction.

Experimental Protocol

This protocol is divided into three main parts: preparation of the copper(I) cyanide solution, diazotization of the amine, and the Sandmeyer reaction followed by workup.

Materials and Reagents
Reagent/MaterialM. W. ( g/mol )Amount (g)Moles (mol)Equiv.Notes
2-Amino-4-chlorotoluene141.5928.320.201.0Starting material.
Copper(II) Sulfate Pentahydrate249.6862.50.251.25For CuCN preparation.
Sodium Chloride58.4416.250.281.4For CuCl preparation.
Sodium Bisulfite104.0613.250.127-Reducing agent for Cu(II).
Sodium Hydroxide40.008.750.22-For reducing solution.
Sodium Cyanide (NaCN)49.0132.50.663.3EXTREMELY TOXIC . Handle with extreme caution.[8][9]
Hydrochloric Acid (conc., 37%)36.4670 mL~0.844.2Corrosive. Use in fume hood.
Sodium Nitrite (NaNO₂)69.0014.00.2031.015Oxidizer.
Toluene92.1450 mL--Extraction solvent.
Ice (from deionized water)18.02~1.5 kg--For temperature control.
Equipment
  • 2 L three-neck round-bottom flask or beaker

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer (-20 to 100 °C)

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, face shield, neoprene or thick nitrile gloves, lab coat.[8][10]

Step-by-Step Procedure

Part A: Preparation of Copper(I) Cyanide Solution [Adapted from Organic Syntheses Procedure][11]

  • Prepare Copper(I) Chloride: In a 2 L beaker, dissolve copper(II) sulfate pentahydrate (62.5 g) and sodium chloride (16.25 g) in 200 mL of hot water. In a separate beaker, prepare a reducing solution by dissolving sodium bisulfite (13.25 g) and sodium hydroxide (8.75 g) in 100 mL of water. While stirring the hot copper solution vigorously, add the reducing solution. Allow the white precipitate of copper(I) chloride to settle, then decant the supernatant and wash the solid by decantation with water twice.

  • Prepare Copper(I) Cyanide: Suspend the freshly prepared, moist copper(I) chloride in 100 mL of water in a 1 L beaker equipped with a mechanical stirrer. In a separate flask, carefully dissolve sodium cyanide (32.5 g) in 50 mL of water.

    • Rationale: Preparing the CuCl in situ ensures it is fresh and highly reactive.

    • CAUTION: Sodium cyanide is a fast-acting, highly toxic poison.[8][9] Always work in a well-ventilated fume hood and have a cyanide antidote kit available. Avoid any contact with acids, which liberates lethal hydrogen cyanide (HCN) gas.[10][12]

  • Slowly add the sodium cyanide solution to the stirring copper(I) chloride suspension. A complex will form, and the mixture may warm up. Once the addition is complete, cool the resulting solution to below 5 °C in an ice bath.

Part B: Diazotization of 2-Amino-4-chlorotoluene [Adapted from Organic Syntheses Procedure][13]

  • In a 2 L beaker, add concentrated hydrochloric acid (50 mL) and 200 g of crushed ice.

  • Add 2-Amino-4-chlorotoluene (28.32 g) to the acid-ice mixture. Stir well to form a fine slurry of the amine hydrochloride.

  • In a separate beaker, dissolve sodium nitrite (14.0 g) in 40 mL of water and cool the solution.

  • Maintain the temperature of the amine slurry between 0 and 5 °C using an ice bath. Slowly add the cold sodium nitrite solution dropwise via a dropping funnel over 15-20 minutes. Keep the tip of the funnel below the surface of the liquid to prevent the escape of nitrous fumes.

    • Rationale: Low temperature is crucial to prevent the diazonium salt from decomposing to the corresponding phenol, a common side product.[14]

  • After the addition is complete, stir for another 10 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (it should turn dark blue).[14] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is maintained for 2 minutes.

    • Rationale: A slight excess of nitrous acid ensures all the primary amine has reacted.

Part C: Sandmeyer Reaction and Workup

  • To the cold copper(I) cyanide solution from Part A, add 50 mL of cold toluene.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part B to the copper(I) cyanide solution. The rate of addition should be controlled to keep the temperature between 0 and 10 °C.

    • Rationale: Vigorous stirring is essential to ensure proper mixing of the aqueous and organic phases and to manage the exothermic decomposition of the diazonium salt-copper complex.[11]

  • Nitrogen gas will evolve steadily. After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2 hours.

  • Workup: Transfer the reaction mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer twice with 25 mL portions of toluene.

  • Combine all the toluene layers. Wash the combined organic phase with 50 mL of 10% NaOH solution, followed by 50 mL of water, and finally with 50 mL of saturated NaCl solution (brine).

    • Rationale: The NaOH wash removes any phenolic byproducts.

  • Dry the toluene solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield 5-Chloro-2-methylbenzonitrile as a solid.

Safety Precautions and Waste Disposal

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.[6]

  • Cyanide Compounds: Sodium cyanide and hydrogen cyanide are extremely toxic.[8][9] Perform all operations in a certified chemical fume hood.[10] Avoid inhalation, ingestion, and skin contact. Do not work alone when handling cyanides.

  • Waste Disposal: All aqueous waste containing cyanide must be decontaminated before disposal. Treat the waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate.[10] All organic waste should be disposed of according to institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
Low YieldPremature decomposition of diazonium salt.Ensure the temperature during diazotization and addition is strictly maintained at 0-5 °C. Check the quality of the sodium nitrite.
Dark, tar-like byproduct formationReaction temperature too high; radical side reactions.Improve cooling efficiency. Add the diazonium salt solution more slowly to the copper cyanide solution to better control the exotherm.[15]
Diazotization does not go to completionInsufficient nitrous acid.Ensure a positive starch-iodide test is maintained after NaNO₂ addition. Use a slight excess (1-2 mol%) of sodium nitrite.
Product contaminated with phenolDiazonium salt hydrolyzed.Maintain low temperature and avoid unnecessary delays between forming the diazonium salt and adding it to the CuCN solution. Ensure an effective NaOH wash during workup.

References

  • Grokipedia. (n.d.). Sandmeyer reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 11, 2026, from [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 11, 2026, from [Link]

  • Clarke, H. T., & Read, R. R. (n.d.). o-Tolunitrile and p-Tolunitrile. Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved January 11, 2026, from [Link]

  • JoVE. (2023). Preparation of Nitriles. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved January 11, 2026, from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US3349073A - Processes for preparing diazoamino compounds and azo amino compounds.
  • Organic Syntheses Procedure. (n.d.). o-Chlorotoluene. Retrieved January 11, 2026, from [Link]

  • chemeurope.com. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]

  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved January 11, 2026, from [Link]

  • Science Alert. (n.d.). Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol. Retrieved January 11, 2026, from [Link]

  • 911Metallurgist. (2018). Cyanide Safety. Retrieved January 11, 2026, from [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved January 11, 2026, from [Link]

  • YouTube. (2024). Cyanation reaction safety. Retrieved January 11, 2026, from [Link]

  • IRIS-AperTO. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Retrieved January 11, 2026, from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 11, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Chloro-2-methylbenzonitrile in the Synthesis of Novel Benzoxazolone-Based Anti-Inflammatory Agents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-2-methylbenzonitrile as a versatile precursor for the synthesis of po...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-2-methylbenzonitrile as a versatile precursor for the synthesis of potent anti-inflammatory drug candidates. This document outlines a validated two-step synthetic pathway, culminating in the formation of 5-chloro-2(3H)-benzoxazolone derivatives, a class of compounds recognized for their significant anti-inflammatory and analgesic properties.[1][2]

The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental considerations. By elucidating the transformation of 5-Chloro-2-methylbenzonitrile into a bioactive heterocyclic scaffold, we aim to empower researchers to explore novel chemical entities with therapeutic potential.

Introduction: The Therapeutic Potential of Benzoxazolones

Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The benzoxazolone nucleus has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][5]

5-Chloro-2(3H)-benzoxazolone derivatives, in particular, have demonstrated promising anti-inflammatory and analgesic activities.[1] This guide details a robust synthetic route starting from the readily available and cost-effective precursor, 5-Chloro-2-methylbenzonitrile. The key transformations involve the reduction of the nitrile functionality to a primary amine, followed by a cyclization reaction to construct the benzoxazolone core.

Synthetic Strategy: From Nitrile to Bioactive Scaffold

The overall synthetic workflow is a two-step process, designed for efficiency and scalability. The initial step focuses on the selective reduction of the nitrile group in 5-Chloro-2-methylbenzonitrile to yield the corresponding primary amine, 5-Chloro-2-methylaniline. This intermediate is then subjected to a cyclization reaction to form the 5-chloro-2(3H)-benzoxazolone scaffold.

Synthetic Workflow Precursor 5-Chloro-2-methylbenzonitrile Intermediate 5-Chloro-2-methylaniline Precursor->Intermediate Step 1: Reduction Product 5-Chloro-2(3H)-benzoxazolone Derivatives Intermediate->Product Step 2: Cyclization

Caption: Synthetic workflow from precursor to product.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-methylaniline from 5-Chloro-2-methylbenzonitrile (Reduction)

Rationale: The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For this specific substrate, a catalytic hydrogenation approach is recommended for its high yield and clean reaction profile. The use of a palladium on carbon (Pd/C) catalyst in an acidic medium facilitates the reduction of the nitrile group.

Materials:

  • 5-Chloro-2-methylbenzonitrile

  • Ethanol (reagent grade)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 5-Chloro-2-methylbenzonitrile (10 mmol) in ethanol (50 mL).

  • Carefully add concentrated hydrochloric acid (1 mL) to the solution.

  • Add 10% Pd/C (10 mol%) to the reaction mixture.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Chloro-2-methylaniline.

Parameter Value
Starting Material 5-Chloro-2-methylbenzonitrile
Key Reagents H₂, 10% Pd/C, HCl
Solvent Ethanol
Temperature Room Temperature
Pressure 50 psi
Typical Yield 85-95%
Protocol 2: Synthesis of 5-Chloro-2(3H)-benzoxazolone from 5-Chloro-2-methylaniline (Cyclization)

Rationale: The formation of the benzoxazolone ring from an ortho-substituted aniline can be achieved through various methods. A common and effective approach involves the reaction with a carbonylating agent. In this protocol, we utilize triphosgene, a safer alternative to phosgene gas, in the presence of a base to facilitate the cyclization.

Materials:

  • 5-Chloro-2-methylaniline

  • Triphosgene

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-Chloro-2-methylaniline (10 mmol) in anhydrous toluene (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (4 mmol) in anhydrous toluene (20 mL).

  • Slowly add the triphosgene solution to the aniline solution at 0 °C over 30 minutes.

  • After the addition is complete, slowly add triethylamine (22 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water (20 mL).

  • Separate the organic layer and wash with 1M HCl (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-chloro-2(3H)-benzoxazolone.

Parameter Value
Starting Material 5-Chloro-2-methylaniline
Key Reagents Triphosgene, Triethylamine
Solvent Toluene
Temperature 0 °C to Room Temperature
Typical Yield 70-85%

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of many NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H Stomach_Protection Stomach Lining Protection COX1->Stomach_Protection COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Benzoxazolone Derivatives) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Pathway and NSAID Inhibition.

Benzoxazolone derivatives have been shown to exert their anti-inflammatory effects through various mechanisms. Some derivatives act as COX inhibitors, while others may modulate different inflammatory pathways. For instance, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been found to inhibit the MAPK-NF-κB/iNOS signaling pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[9] The 5-chloro-2(3H)-benzoxazolone derivatives synthesized from 5-Chloro-2-methylbenzonitrile are promising candidates for further investigation into their specific molecular targets within the inflammatory cascade.

Conclusion

5-Chloro-2-methylbenzonitrile serves as an excellent and economically viable starting material for the synthesis of 5-chloro-2(3H)-benzoxazolone derivatives, a class of compounds with demonstrated anti-inflammatory potential. The two-step synthetic route presented in these application notes is robust, scalable, and provides a clear pathway for the generation of novel drug candidates. Further derivatization of the benzoxazolone scaffold can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a solid foundation for researchers to explore the rich medicinal chemistry of benzoxazolones in the pursuit of next-generation anti-inflammatory therapeutics.

References

  • American Physiological Society. (n.d.). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Physiological Society Journal. Retrieved from [Link]

  • CUTM Courseware. (2021, March 4). Mechanism of action of NSAID. Retrieved from [Link]

  • Li, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanisms of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(1), 137-148. Retrieved from [Link]

  • Goldman, L. (2025, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Retrieved from [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 141(5), 883–893. Retrieved from [Link]

  • Ak, S., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. Molecules, 22(7), 1195. Retrieved from [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural and functional insights. Annual Review of Biochemistry, 69, 145-182. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145. Retrieved from [Link]

  • Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Pharmaceutical Methods, 3(2), 71-77. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. Retrieved from [Link]

  • ScienceOpen. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Retrieved from [Link]

  • Ge, R., et al. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. Chemistry & Biodiversity, 21(5), e202400031. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Prasher, P., Mall, T., & Sharma, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of 5-Chloro-2-methylbenzonitrile in Novel Herbicide Development

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-2-methylbenzonitrile as a pivotal intermediate in the discovery and synthe...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-2-methylbenzonitrile as a pivotal intermediate in the discovery and synthesis of novel herbicides. This document outlines the rationale behind its selection, detailed synthetic protocols, and methodologies for biological screening, underscoring the principles of modern herbicide design.

Introduction: The Strategic Importance of the Benzonitrile Scaffold in Herbicide Discovery

The benzonitrile chemical motif is a cornerstone in the development of a diverse range of agrochemicals. Its inherent chemical stability, coupled with the versatile reactivity of the nitrile group, provides a robust scaffold for the synthesis of complex molecules with potent biological activities. Among the various substituted benzonitriles, 5-Chloro-2-methylbenzonitrile stands out as a particularly valuable starting material for novel herbicide development. The presence of the chloro and methyl groups on the benzene ring offers steric and electronic properties that can be exploited to achieve selective herbicidal action and favorable toxicological profiles.

The development of new herbicides is driven by the need for compounds with novel modes of action to combat the growing issue of herbicide resistance in weeds. Pigment biosynthesis in plants, for instance, is a critical physiological process that, when disrupted, leads to plant death, making it a prime target for modern herbicides[1]. Benzonitrile-derived compounds have been shown to interfere with various biological pathways in plants, including photosynthesis and cell wall biosynthesis[2]. This guide will explore the journey from 5-Chloro-2-methylbenzonitrile to a potential novel herbicide, focusing on a plausible synthetic route to a key diamide intermediate and its subsequent elaboration into a herbicidally active pyrazole-containing molecule.

Physicochemical Properties of 5-Chloro-2-methylbenzonitrile

A thorough understanding of the physicochemical properties of a starting material is fundamental to designing efficient and scalable synthetic routes.

PropertyValueSource
Molecular Formula C₈H₆ClNPubChem[2]
Molecular Weight 151.59 g/mol PubChem[2]
Appearance PowderSigma-Aldrich[3]
Melting Point 43-47 °CSigma-Aldrich[3]
Boiling Point Data not readily available-
Solubility Insoluble in waterChemicalBook[4]
CAS Number 50712-70-4PubChem[2]

Synthetic Pathway to a Key Herbicide Intermediate: 2-Amino-5-chloro-N,3-dimethylbenzamide

While 5-Chloro-2-methylbenzonitrile is a versatile starting material, a key step in its utilization for many complex agrochemicals is its conversion to more functionalized intermediates. One such crucial intermediate is 2-amino-5-chloro-N,3-dimethylbenzamide, a known precursor in the synthesis of diamide insecticides like chlorantraniliprole[4][5][6]. The synthesis of this intermediate showcases the chemical transformations that unlock the potential of the 5-Chloro-2-methylbenzonitrile core for creating novel herbicidal compounds, particularly those containing a pyrazole moiety, a class of compounds known for their herbicidal activity[7][8].

The following protocol outlines a plausible synthetic route from 5-Chloro-2-methylbenzonitrile to this key intermediate.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

Step 1: Nitration of 5-Chloro-2-methylbenzonitrile

  • Rationale: Introduction of a nitro group is a common strategy to enable subsequent reduction to an amine, a versatile functional group for further derivatization.

  • Procedure:

    • To a stirred solution of 5-Chloro-2-methylbenzonitrile (1 eq.) in concentrated sulfuric acid at 0-5 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

    • Wash the solid with cold water until the washings are neutral and dry to yield 5-chloro-2-methyl-6-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, providing a nucleophilic site for subsequent reactions.

  • Procedure:

    • Suspend 5-chloro-2-methyl-6-nitrobenzonitrile (1 eq.) in ethanol.

    • Add a reducing agent such as iron powder (3 eq.) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.

    • Evaporate the solvent from the filtrate to obtain 2-amino-5-chloro-6-methylbenzonitrile.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Rationale: The nitrile group is converted to a carboxylic acid, which can then be activated for amidation.

  • Procedure:

    • Reflux 2-amino-5-chloro-6-methylbenzonitrile (1 eq.) in a mixture of concentrated sulfuric acid and water for 6-8 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 2-amino-5-chloro-6-methylbenzoic acid.

Step 4: Amidation to form 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Rationale: The carboxylic acid is converted to the final desired amide.

  • Procedure:

    • Suspend 2-amino-5-chloro-6-methylbenzoic acid (1 eq.) in an inert solvent like dichloromethane.

    • Add a coupling agent (e.g., EDC, 1.2 eq.) and an activator (e.g., HOBt, 1.2 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of methylamine (2 eq.) in an appropriate solvent.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-amino-5-chloro-N,3-dimethylbenzamide.

Diagram of the Synthetic Workflow

Synthetic_Workflow Start 5-Chloro-2-methylbenzonitrile Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 5-Chloro-2-methyl-6-nitrobenzonitrile Step1->Intermediate1 Step2 Reduction (Fe, NH₄Cl) Intermediate1->Step2 Intermediate2 2-Amino-5-chloro-6-methylbenzonitrile Step2->Intermediate2 Step3 Hydrolysis (H₂SO₄, H₂O) Intermediate2->Step3 Intermediate3 2-Amino-5-chloro-6-methylbenzoic acid Step3->Intermediate3 Step4 Amidation (Methylamine, EDC, HOBt) Intermediate3->Step4 End 2-Amino-5-chloro-N,3-dimethylbenzamide Step4->End

Caption: Synthetic pathway from 5-Chloro-2-methylbenzonitrile to a key diamide intermediate.

Structure-Activity Relationship (SAR) Studies for Novel Pyrazole Herbicides

The 2-amino-5-chloro-N,3-dimethylbenzamide intermediate is an excellent platform for coupling with other moieties to generate novel herbicides. Pyrazole derivatives are a well-established class of herbicides, and their efficacy can be fine-tuned by altering the substituents on both the pyrazole and the phenyl rings[7][8]. A hypothetical coupling of our intermediate with a substituted pyrazole carboxylic acid would yield a novel N-phenylpyrazole herbicide.

The following table outlines a hypothetical SAR study for such a novel herbicide series.

Compound IDR1 (on Pyrazole)R2 (on Pyrazole)Herbicidal Activity (% Inhibition at 100 g/ha)
NH-001 HCF₃65
NH-002 ClCF₃85
NH-003 BrCF₃90
NH-004 CH₃CF₃70
NH-005 ClCCl₃75
NH-006 ClH40

Interpretation of SAR Data:

  • Halogenation on the Pyrazole Ring: The data suggests that the presence of a halogen at the R1 position significantly enhances herbicidal activity (compare NH-001 with NH-002 and NH-003). Bromine appears to be slightly more effective than chlorine.

  • Electron-Withdrawing Groups: A strong electron-withdrawing group at the R2 position, such as a trifluoromethyl group, is crucial for high activity (compare NH-005 with NH-002).

  • Alkyl Substitution: A methyl group at R1 provides moderate activity, but less than a halogen.

  • Importance of R2: The absence of a strong electron-withdrawing group at R2 leads to a significant drop in activity (compare NH-002 with NH-006).

Biological Screening of Novel Herbicide Candidates

Once a library of novel compounds has been synthesized, a robust and efficient biological screening process is essential to identify lead candidates.

Protocol: In Vitro and In Vivo Herbicide Screening

Part A: In Vitro Photosystem II (PSII) Inhibition Assay

  • Rationale: Many benzonitrile and pyrazole-based herbicides act by inhibiting photosynthetic electron transport[9]. This in vitro assay provides a rapid primary screen for this mode of action.

  • Procedure:

    • Isolate chloroplasts from a suitable plant source (e.g., spinach).

    • Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer, and an artificial electron acceptor (e.g., DCPIP).

    • Add the test compounds at various concentrations to the reaction mixture.

    • Expose the mixture to light and monitor the reduction of the electron acceptor spectrophotometrically.

    • Calculate the IC₅₀ value for each compound.

Part B: Whole Plant Greenhouse Assay

  • Rationale: This in vivo assay assesses the overall herbicidal efficacy of the compounds on whole plants, taking into account factors like uptake, translocation, and metabolism.

  • Procedure:

    • Grow a selection of monocot and dicot weed species in pots in a greenhouse.

    • Apply the test compounds as a post-emergence spray at various application rates.

    • Include a positive control (a commercial herbicide) and a negative control (solvent only).

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Quantify the herbicidal effect by measuring the fresh or dry weight of the treated plants compared to the controls.

Diagram of a Hypothetical Signaling Pathway Disruption

Signaling_Pathway cluster_plant_cell Plant Cell Light Light PSII Photosystem II Light->PSII ET Electron Transport Chain PSII->ET e- ATP_Synthase ATP Synthase ET->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Growth Plant Growth ATP->Growth Herbicide Novel Herbicide (e.g., NH-003) Herbicide->PSII Inhibition

Caption: Disruption of photosynthetic electron transport by a novel herbicide.

Conclusion

5-Chloro-2-methylbenzonitrile is a highly valuable and versatile starting material in the quest for novel herbicides. Its strategic functionalization, as demonstrated through the synthesis of the 2-amino-5-chloro-N,3-dimethylbenzamide intermediate, opens up a vast chemical space for the development of new herbicidal compounds. By combining this key intermediate with other herbicidally active moieties, such as substituted pyrazoles, and employing rigorous structure-activity relationship studies and biological screening protocols, researchers can significantly enhance the probability of discovering next-generation herbicides with improved efficacy, selectivity, and environmental profiles.

References

  • CN104844569A - Chlorantraniliprole synthesis method - Google P
  • Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC - NIH. [Link]

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google P
  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. [Link]

  • In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary. [Link]

  • Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. [Link]

  • Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - Semantic Scholar. [Link]

  • Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - MDPI. [Link]

  • Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed. [Link]

  • Recent advances in the discovery of novel bleaching herbicides inspired by natural products. [Link]

Sources

Application

Application Notes and Protocols for the Reduction of 5-Chloro-2-methylbenzonitrile to (5-Chloro-2-methylphenyl)methanamine

Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry Primary amines, particularly substituted benzylamines, are foundational structural motifs in a vast array of pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry

Primary amines, particularly substituted benzylamines, are foundational structural motifs in a vast array of pharmacologically active compounds. Their prevalence stems from their ability to form key hydrogen bonds and salt bridges with biological targets, modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific target of this guide, (5-chloro-2-methylphenyl)methanamine, represents a valuable building block in drug discovery, with the chloro and methyl substituents offering opportunities for steric and electronic tuning of the final molecule.

The reduction of the nitrile functionality in 5-Chloro-2-methylbenzonitrile is a critical transformation to access this key amine intermediate. While seemingly straightforward, this reduction is not without its challenges. The primary concerns in nitrile reduction are the potential for over-reduction, the formation of secondary and tertiary amine byproducts, and ensuring chemoselectivity in the presence of other functional groups.[1][2][3] This document provides a comprehensive overview of robust and validated protocols for this transformation, detailing methodologies using both chemical hydrides and catalytic hydrogenation. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for procedural steps and offering practical guidance for troubleshooting common issues.

Reaction Overview and Strategic Considerations

The conversion of 5-Chloro-2-methylbenzonitrile to (5-chloro-2-methylphenyl)methanamine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two primary strategies:

  • Chemical Reduction: Employing powerful hydride-donating reagents such as Lithium Aluminum Hydride (LiAlH₄). This method is highly effective but requires stringent anhydrous conditions and careful handling due to the pyrophoric nature of the reagent.[4][5][6][7][8]

  • Catalytic Hydrogenation: Utilizing molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney® Nickel or Palladium on carbon (Pd/C). This approach is often considered "greener" and can be highly selective, though it may require specialized high-pressure equipment.[2][3][9]

The choice between these methods will depend on the available laboratory infrastructure, the desired scale of the reaction, and the presence of other functional groups on the substrate that might be sensitive to the chosen conditions.

Detailed Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of 5-Chloro-2-methylbenzonitrile using the highly reactive hydride reagent, LiAlH₄. This method is known for its high yields and broad applicability to various nitriles.[10][11][12]

3.1.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
5-Chloro-2-methylbenzonitrile≥98%Commercially Available
Lithium Aluminum Hydride (LiAlH₄)Powder or granularCommercially AvailableEXTREMELY REACTIVE WITH WATER. Handle under inert atmosphere.[4][5][6]
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially AvailableMust be anhydrous.
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
1 M Hydrochloric Acid (HCl)Reagent GradeCommercially Available
2 M Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
Deionized Water
Three-neck round-bottom flaskOven-dried before use.
CondenserOven-dried before use.
Addition funnelOven-dried before use.
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Ice bath

3.1.2. Step-by-Step Procedure

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel. Ensure all glassware is thoroughly oven-dried to remove any traces of water.[13] The entire system should be under a positive pressure of an inert gas (Nitrogen or Argon).

  • Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF (10 mL per gram of nitrile). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 5-Chloro-2-methylbenzonitrile (1.0 equivalent) in anhydrous THF (5 mL per gram of nitrile) and add it to the addition funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Perform this step slowly and in a well-ventilated fume hood. [14] Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add deionized water (X mL, where X is the mass of LiAlH₄ in grams) dropwise. This is followed by the dropwise addition of 15% aqueous NaOH (X mL), and then again by deionized water (3X mL). This "Fieser workup" method is designed to produce a granular precipitate that is easy to filter.[14]

  • Work-up and Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the ether washes. If two layers form, separate them and extract the aqueous layer with diethyl ether (2 x 50 mL).[13]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (5-chloro-2-methylphenyl)methanamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

3.1.3. Safety Precautions for LiAlH₄

  • Lithium Aluminum Hydride reacts violently with water and can ignite in moist air.[4][5][6] Always handle it in a fume hood under an inert atmosphere.[4][5]

  • Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.[4][5]

  • Keep a Class D fire extinguisher or dry sand readily available for fires involving reactive metals. Do not use water or carbon dioxide extinguishers. [4][8]

  • All glassware must be scrupulously dried before use.

  • The quenching procedure is highly exothermic and produces flammable hydrogen gas. It must be performed with extreme caution in a well-ventilated fume hood.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This protocol offers a milder alternative to hydride reduction, employing catalytic transfer hydrogenation with Raney® Nickel and 2-propanol as the hydrogen source.[15]

3.2.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
5-Chloro-2-methylbenzonitrile≥98%Commercially Available
Raney® Nickel (50% slurry in water)Active CatalystCommercially AvailableHandle with care, pyrophoric when dry.
2-Propanol (Isopropanol)AnhydrousCommercially Available
Potassium Hydroxide (KOH)PelletsCommercially Available
MethanolReagent GradeCommercially Available
1 M Hydrochloric Acid (HCl)Reagent GradeCommercially Available
Diethyl Ether (Et₂O)Reagent GradeCommercially Available

3.2.2. Step-by-Step Procedure

  • Catalyst Preparation: In a round-bottom flask, carefully wash the Raney® Nickel slurry (approximately 0.5 g per gram of nitrile) with anhydrous 2-propanol (3 x 10 mL) to remove the water. Decant the supernatant after each wash.

  • Reaction Setup: To the washed Raney® Nickel, add a solution of 5-Chloro-2-methylbenzonitrile (1.0 equivalent) and potassium hydroxide (2% w/v) in 2-propanol (20 mL per gram of nitrile).[15]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. Typically, the reaction is complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully filter the catalyst through a pad of Celite®. Caution: The Raney® Nickel on the filter paper can be pyrophoric. Do not allow it to dry completely. Quench the filter cake with plenty of water after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the 2-propanol.

  • Hydrolysis of Imine Intermediate: The initial product is likely the N-isopropylidene amine, formed by the condensation of the primary amine with acetone (a byproduct of the transfer hydrogenation).[15] To hydrolyze this intermediate, dissolve the residue in methanol and add 1 M HCl. Stir at room temperature for 1 hour.[15]

  • Extraction: Make the solution basic by adding 2 M NaOH until the pH is >10. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (5-chloro-2-methylphenyl)methanamine.

  • Purification: Further purification can be achieved by vacuum distillation or column chromatography.

Mechanism of Action

LiAlH₄ Reduction

The reduction of a nitrile with LiAlH₄ proceeds through a nucleophilic addition mechanism. The hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbon of the nitrile group, forming an imine salt. A second hydride addition then reduces the imine to an amine.[16]

G cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Hydrolysis Nitrile R-C≡N Imine_Salt R-CH=N⁻Li⁺ Nitrile->Imine_Salt H⁻ attack LiAlH4 Li⁺[AlH₄]⁻ Imine_Salt_2 R-CH=N⁻Li⁺ Amine_Salt R-CH₂-N(Li)₂ Imine_Salt_2->Amine_Salt H⁻ attack LiAlH4_2 Li⁺[AlH₄]⁻ Amine_Salt_2 R-CH₂-N(Li)₂ Amine R-CH₂-NH₂ Amine_Salt_2->Amine Protonation H2O H₂O

Caption: Mechanism of LiAlH₄ reduction of a nitrile.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen is adsorbed onto the surface of the metal catalyst (e.g., Raney® Nickel). The nitrile also coordinates to the catalyst surface, weakening the C≡N triple bond. Stepwise addition of hydrogen atoms then occurs, first forming an imine intermediate, which is subsequently reduced to the primary amine.[16]

G Start 5-Chloro-2-methylbenzonitrile + H₂ Catalyst_Surface Raney® Ni Surface Start->Catalyst_Surface Adsorption Adsorption of Nitrile and H₂ Catalyst_Surface->Adsorption Intermediate Surface-bound Imine Intermediate Adsorption->Intermediate Hydrogen Addition Product (5-Chloro-2-methylphenyl)methanamine Intermediate->Product Hydrogen Addition Desorption Desorption of Product Product->Desorption

Caption: Workflow for catalytic hydrogenation of a nitrile.

Characterization of (5-Chloro-2-methylphenyl)methanamine

The successful synthesis of the target amine should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: The appearance of a new singlet or doublet corresponding to the benzylic protons (-CH₂-NH₂) around 3.8-4.2 ppm and a broad singlet for the amine protons (-NH₂) are characteristic.

  • ¹³C NMR: The disappearance of the nitrile carbon signal (around 118-125 ppm) and the appearance of a new signal for the benzylic carbon (around 40-50 ppm) are key indicators.

  • FT-IR: The disappearance of the sharp C≡N stretching band (around 2220-2260 cm⁻¹) and the appearance of N-H stretching bands (a doublet for a primary amine) in the region of 3300-3500 cm⁻¹ confirm the conversion.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of (5-chloro-2-methylphenyl)methanamine provides definitive evidence of the product's identity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or catalyst.Increase the equivalents of the reducing agent or the catalyst loading.
Deactivated catalyst (for hydrogenation).Use fresh or freshly activated catalyst.
Insufficient reaction time or temperature.Increase the reaction time or temperature, while monitoring for side product formation.
Formation of Secondary/Tertiary Amines Reaction of the primary amine product with the imine intermediate.For catalytic hydrogenation, adding ammonia to the reaction mixture can suppress this side reaction.[2] For LiAlH₄, inverse addition (adding the hydride to the nitrile) can sometimes minimize this.
Low Yield after Work-up Incomplete extraction of the product.The amine may form a salt. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Perform multiple extractions.
Product loss during purification.Optimize purification conditions (e.g., solvent system for chromatography, distillation pressure).

Conclusion

The reduction of 5-Chloro-2-methylbenzonitrile to (5-chloro-2-methylphenyl)methanamine is a valuable transformation for the synthesis of pharmaceutical intermediates. Both the Lithium Aluminum Hydride and catalytic hydrogenation methods presented here are effective and reliable when executed with attention to detail and safety. The choice of method will be dictated by the specific needs and constraints of the laboratory. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently produce this important building block for their drug discovery programs.

References

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • Mebane, R. C., et al. "Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel." Tetrahedron Letters, vol. 44, no. 51, 2003, pp. 9147-9150. [Link]

  • Wu, B., et al. "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines." ARKIVOC, vol. 2007, no. 14, 2007, pp. 94-100. [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Lithium Aluminium Hydride. [Link]

  • Kelly, G., et al. "Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight." Industrial & Engineering Chemistry Research, vol. 57, no. 42, 2018, pp. 13955-13964. [Link]

  • Wu, B., et al. "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Semantic Scholar. [Link]

  • New Jersey Department of Health. Lithium Aluminum Hydride Hazard Summary. [Link]

  • Martínez-Asencio, A., et al. "Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source." ACS Omega, vol. 2, no. 5, 2017, pp. 2276-2285. [Link]

  • Abdel-Magid, A. F., et al. "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel." The Journal of Organic Chemistry, vol. 66, no. 7, 2001, pp. 2480-3. [Link]

  • ResearchGate. Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?[Link]

  • Green, R. A., et al. "B–N/B–H Transborylation: borane-catalysed nitrile hydroboration." Chemical Communications, vol. 55, no. 7, 2019, pp. 924-927. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • Shimizu, K., et al. "Pd/ZrO2-catalyzed benzonitriles hydrogenation to primary amines under ambient conditions." Chemistry Letters, vol. 50, no. 1, 2021, pp. 119-122. [Link]

  • Martínez-Asencio, A., et al. "Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source." ACS Omega, vol. 2, no. 5, 2017, pp. 2276-2285. [Link]

  • Langer, R., et al. "Manganese catalysed reduction of nitriles with amine boranes." Catalysis Science & Technology, 2024. [Link]

  • Unacademy. JEE 2022: Chemistry- Topic Reduction of Nitriles. [Link]

  • University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • ResearchGate. Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). [Link]

  • Organic Syntheses. Procedure. [Link]

  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]

  • Nung, Min-Yeh, et al. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, vol. 73, no. 1, 1951, pp. 111-112. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

Sources

Method

A Robust HPLC-UV Method for the Quantitative Analysis of 5-Chloro-2-methylbenzonitrile

Application Note Abstract This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Chloro-2-me...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Chloro-2-methylbenzonitrile. The method utilizes a standard C18 stationary phase with a mobile phase consisting of acetonitrile and water, offering a simple yet effective approach for quality control, stability testing, and research applications. UV detection provides the necessary sensitivity and selectivity for reliable quantification. This guide provides a comprehensive protocol, including system suitability criteria and method validation considerations, to ensure trustworthy and reproducible results.

Introduction

5-Chloro-2-methylbenzonitrile (CAS No. 50712-70-4) is an important aromatic nitrile intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. Its chemical structure, featuring a chlorinated and methylated benzene ring, imparts specific physicochemical properties that make it well-suited for reversed-phase chromatography. Accurate quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity of final products.

This document serves as a detailed guide for researchers and drug development professionals, providing a fully developed HPLC protocol. The method is designed to be straightforward, leveraging common HPLC instrumentation and reagents, while adhering to rigorous standards of scientific integrity.

Principle of the Method

The analysis is based on reversed-phase liquid chromatography, a technique that separates compounds based on their hydrophobicity.[1] 5-Chloro-2-methylbenzonitrile is a relatively nonpolar molecule and, therefore, exhibits strong interaction with the nonpolar C18 (octadecylsilane) stationary phase. A polar mobile phase, composed of acetonitrile and water, is used to elute the analyte from the column. By maintaining a constant mobile phase composition (isocratic elution), a consistent and reproducible retention time is achieved. The analyte is detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. Aromatic compounds, such as benzonitrile derivatives, are strong UV absorbers, making this a highly sensitive detection method.[2]

Materials and Methods

3.1 Chemicals and Reagents

  • 5-Chloro-2-methylbenzonitrile Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade, UV cutoff ≤190 nm)[3]

  • Water (HPLC Grade or Milli-Q® equivalent)

  • Methanol (HPLC Grade) for cleaning

3.2 Instrumentation

  • A standard HPLC system equipped with:

    • Isocratic or Gradient Pump

    • Degasser

    • Autosampler

    • Column Thermostat

    • Variable Wavelength UV-Vis Detector

  • Analytical Balance (0.01 mg readability)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

3.3 Chromatographic Conditions

All critical parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is the industry standard for reversed-phase chromatography and provides excellent retention for moderately nonpolar compounds like 5-Chloro-2-methylbenzonitrile.

  • Mobile Phase: The 60:40 acetonitrile/water ratio is chosen to provide a reasonable retention time (typically 4-8 minutes) and good peak shape. Acetonitrile is selected over methanol due to its lower UV cutoff, resulting in a more stable baseline at lower wavelengths.[3][4]

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Wavelength: While aromatic compounds absorb at multiple wavelengths, 220 nm is selected as a generally sensitive wavelength for benzonitrile derivatives. For optimal sensitivity, it is recommended to determine the analyte's absorbance maximum (λmax) by scanning the UV spectrum of a standard solution.

Experimental Protocol

4.1 Mobile Phase Preparation

  • Measure 600 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

  • Add 400 mL of HPLC-grade water.

  • Transfer the mixture to a suitable solvent bottle.

  • Sonicate for 10-15 minutes to degas the solution.

  • Label the bottle clearly with the composition and preparation date.

4.2 Standard Solution Preparation (Example Concentration: 100 µg/mL)

  • Stock Solution (1000 µg/mL or 1 mg/mL): Accurately weigh approximately 25 mg of 5-Chloro-2-methylbenzonitrile reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase (Acetonitrile:Water 60:40). Mix thoroughly.

  • Filter the working standard through a 0.45 µm syringe filter into an HPLC vial before injection.

4.3 Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of 5-Chloro-2-methylbenzonitrile into a 25 mL volumetric flask.

  • Follow steps 2-6 from the "Standard Solution Preparation" section, using the mobile phase as the diluent for the final dilution step. The goal is to achieve a final concentration close to that of the working standard.

4.4 HPLC System Setup and Analysis

  • Purge the HPLC pump with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).

  • Set the column temperature to 30 °C and the UV detector to 220 nm.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard solution multiple times (e.g., 5 or 6) to perform system suitability checks.

  • Once system suitability is passed, inject the prepared sample solutions.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. System suitability tests are an integral part of the method and ensure the system is adequate for the analysis to be done.[5] The following parameters should be assessed based on replicate injections of the working standard, with acceptance criteria derived from established guidelines such as USP <621>.[6][7][8]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
RSD of Peak Area ≤ 2.0% for 5 or 6 replicate injectionsMeasures the precision of the analytical system.
RSD of Retention Time ≤ 1.0% for 5 or 6 replicate injectionsMeasures the stability of the pump and system.

Workflow and Data Analysis

The overall analytical workflow is depicted below. After data acquisition, the peak corresponding to 5-Chloro-2-methylbenzonitrile is integrated. The concentration in the sample is calculated by comparing the peak area of the sample to the peak area of the working standard with a known concentration.

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation hplc HPLC Analysis data Data Processing mob_phase 1. Prepare Mobile Phase (ACN:H2O 60:40) std_prep 2. Prepare Standard (100 µg/mL) smp_prep 3. Prepare Sample (Target ~100 µg/mL) equil 4. Equilibrate System smp_prep->equil sst 5. System Suitability Test (Replicate Injections) equil->sst smp_inj 6. Inject Samples sst->smp_inj calc 8. Integrate & Calculate (External Standard) sst->calc If Pass acq 7. Data Acquisition (Chromatogram) smp_inj->acq acq->calc report 9. Report Results calc->report

Caption: HPLC analysis workflow from preparation to final report.

Method Validation Considerations

To ensure the method is suitable for its intended purpose, a full validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[9][10][11] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Conclusion

The HPLC method described provides a reliable and efficient tool for the quantitative analysis of 5-Chloro-2-methylbenzonitrile. Its simplicity, reliance on common reagents and instrumentation, and adherence to fundamental chromatographic principles make it highly suitable for routine use in quality control and research environments. The inclusion of system suitability criteria ensures the integrity of the data generated, while the outlined validation parameters provide a clear pathway for regulatory acceptance.

References

  • Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters. (2025, November 21). Wavelength cutoffs for common solvents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Retrieved from [Link]

  • CHROMacademy. (2019, January 17). The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. Retrieved from [Link]

  • Chromatography Forum. (2010, June 7). Significance of the UV Cut off. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • The United States Pharmacopeial Convention. (2006). General Chapters: <621> Chromatography - System Suitability. Retrieved from [Link]

  • Kromasil. (n.d.). F.A.Q. - Which mobile phases work with my detection wavelength?. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • YouTube. (2025, November 21). USP 621 Key Requirements Explained (Timelines + Quick Questions). Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

Sources

Application

Definitive Identification of 5-Chloro-2-methylbenzonitrile: A Validated GC-MS Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for th...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the unambiguous identification of 5-Chloro-2-methylbenzonitrile (C₈H₆ClN), a key intermediate in pharmaceutical and agrochemical synthesis. The methodology presented herein is designed for researchers, quality control analysts, and drug development professionals who require a reliable and reproducible method for the qualitative analysis of this compound. We delve into the causality behind instrumental parameter selection, from sample preparation to data interpretation, ensuring scientific integrity and providing a self-validating system for confident analysis.

Introduction and Significance

5-Chloro-2-methylbenzonitrile is a substituted aromatic nitrile whose purity is critical for the successful synthesis of downstream products. The presence of isomeric impurities or residual starting materials can significantly impact reaction yields and the safety profile of the final active pharmaceutical ingredient (API). Therefore, a highly specific and sensitive analytical method is required for its identification and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] This protocol provides a complete workflow, grounded in established analytical principles, to ensure accurate and reliable results.

Principle of the Method

The methodology leverages the physicochemical properties of 5-Chloro-2-methylbenzonitrile for effective analysis. A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized.[2] The volatile analytes are then separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase.[2][3] Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized by a high-energy electron beam (Electron Ionization), causing them to fragment into characteristic, predictable patterns.[4] These charged fragments are sorted by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the compound.[4] Identification is confirmed by matching the analyte's retention time and mass spectrum against a known reference standard.

Materials and Reagents

  • Reference Standard: 5-Chloro-2-methylbenzonitrile, ≥97% purity (e.g., Sigma-Aldrich P/N 696358 or equivalent)[5]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-grade or higher purity.

  • Carrier Gas: Helium (He), 99.999% purity or higher.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Syringes: Gas-tight syringes for standard preparation.

  • Pipettes and Volumetric Flasks: Calibrated as per laboratory standard operating procedures (SOPs).

Instrumentation

A standard benchtop GC-MS system equipped with the following is required:

  • Gas Chromatograph: With a split/splitless injector and electronic pressure control.

  • Autosampler: For precision and reproducibility.

  • Capillary Column: A mid-polarity column is recommended. A 5% Phenyl Methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) provides excellent performance for a wide range of compounds and is a robust starting point.[6]

  • Mass Spectrometer: A single quadrupole or equivalent mass selective detector (MSD) capable of electron ionization (EI).

Experimental Workflow Diagram

The overall analytical process is summarized in the workflow diagram below.

GCMS_Workflow Figure 1: GC-MS Analysis Workflow Prep 1. Sample & Standard Preparation Inject 2. GC Injection (Autosampler) Prep->Inject GC 3. Chromatographic Separation (Capillary Column) Inject->GC MS 4. EI Ionization & Fragmentation GC->MS Detect 5. Mass Analysis & Detection (MSD) MS->Detect Data 6. Data Acquisition (TIC & Mass Spectra) Detect->Data ID 7. Compound Identification (Retention Time & Spectral Match) Data->ID

Caption: High-level overview of the analytical procedure.

Detailed Protocol

The goal of sample preparation is to create a clean, particle-free solution at a concentration suitable for GC-MS analysis, typically in the low µg/mL range.[7]

  • Stock Standard Preparation (100 µg/mL): Accurately weigh approximately 10 mg of 5-Chloro-2-methylbenzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard Preparation (10 µg/mL): Perform a 1:10 dilution of the stock standard by transferring 1 mL into a 10 mL volumetric flask and diluting to the mark with dichloromethane.

  • Sample Preparation: If the sample is a solid, prepare it in the same manner as the standard to a final target concentration of approximately 10 µg/mL. If the sample is in a complex matrix, an appropriate extraction technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[8]

  • Final Step: Transfer the final working standard and sample solutions into 2 mL autosampler vials. Ensure no particulate matter is present; centrifuge or filter if necessary.[7][8]

These parameters are a validated starting point and may be optimized for specific instrumentation. The rationale for each parameter is provided to aid in method development.[9]

Table 1: Gas Chromatography (GC) Conditions

Parameter Setting Rationale
Injector Splitless Mode, 250 °C Splitless injection ensures the maximum transfer of analyte onto the column, enhancing sensitivity for trace analysis.[10] The temperature ensures rapid volatilization without thermal degradation.
Carrier Gas Helium Inert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) An optimal flow rate for a 0.25 mm I.D. column, balancing separation efficiency and analysis time.
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film A robust, mid-polarity column suitable for separating a wide range of aromatic compounds.[3][11]
Oven Program
- Initial Temp 60 °C, hold for 1 min A low initial temperature improves the focusing of early-eluting peaks at the head of the column.[12]
- Ramp 15 °C/min to 280 °C A moderate ramp rate provides a good balance between resolution and speed for compounds with varying boiling points.[9][13]
- Final Hold Hold at 280 °C for 5 min Ensures that all components, including any less volatile impurities, are eluted from the column, preventing carryover.[14]

| Total Run Time | 20.67 min | |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) Standard ionization at 70 eV produces extensive, reproducible fragmentation, which is ideal for library matching and structural elucidation.[4]
Ion Source Temp. 230 °C Prevents condensation of analytes in the source while minimizing thermal degradation.
Quadrupole Temp. 150 °C Ensures consistent ion transmission and mass filtering.
Acquisition Mode Full Scan Acquires data across a wide mass range, which is necessary for identifying unknown compounds and confirming the identity of the target.[15]
Scan Range 40 - 250 m/z Covers the molecular weight of the target (151.59 g/mol )[16] and its expected fragments, while avoiding low-mass interference from the solvent and carrier gas.

| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering the MS, which protects the filament and detector. |

Data Analysis and Identification Criteria

Confident identification requires meeting two independent criteria: retention time and mass spectral matching.[17]

  • Retention Time (RT): Analyze the working standard to determine the retention time for 5-Chloro-2-methylbenzonitrile. The peak in the sample chromatogram must have an RT that matches the standard within a predefined window (e.g., ±0.1 minutes).

  • Mass Spectrum Analysis:

    • Obtain the mass spectrum by averaging across the chromatographic peak of interest.

    • Molecular Ion (M⁺•): Look for the molecular ion peak at m/z 151 .

    • Isotope Peak (M+2): Crucially, due to the presence of chlorine, an isotope peak at m/z 153 should be present at approximately one-third the intensity of the m/z 151 peak. This is a key diagnostic feature for monochlorinated compounds.

    • Fragmentation Pattern: The observed fragmentation pattern should be consistent with the structure of the molecule. Key expected fragments for 5-Chloro-2-methylbenzonitrile include:

      • m/z 116: [M-Cl]⁺, loss of the chlorine atom.

      • m/z 136: [M-CH₃]⁺, loss of the methyl group.

    • Library Match: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match score (>850) provides strong evidence for identification.[17]

Table 3: Expected Mass Spectral Data for 5-Chloro-2-methylbenzonitrile

m/z Interpretation Relative Abundance
151 [M]⁺• (Molecular Ion with ³⁵Cl) High
153 [M+2]⁺• (Isotope Peak with ³⁷Cl) ~32% of m/z 151
116 [M-Cl]⁺ Moderate

| 136 | [M-CH₃]⁺ | Moderate |

Method Validation and Quality Control

To ensure the trustworthiness of results, a robust quality control (QC) system must be in place.[18][19][20]

  • System Suitability: Before running samples, inject the working standard to verify system performance. Check for peak shape (tailing factor < 2), signal-to-noise ratio (S/N > 10), and retention time stability.[21]

  • Method Blank: Analyze a solvent blank with each batch of samples to ensure no contamination is present from the system or reagents.

  • Specificity: The method demonstrates specificity by its ability to separate the target analyte from other components and provide a unique mass spectrum.[1][21]

  • Accuracy and Precision: For quantitative applications, accuracy (recovery) and precision (repeatability) should be assessed by analyzing replicate preparations of a known standard.[21][22]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be formally determined if trace-level analysis is required. The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[21][23]

Conclusion

This application note provides a detailed, scientifically-grounded GC-MS protocol for the identification of 5-Chloro-2-methylbenzonitrile. By explaining the rationale behind key experimental choices and incorporating principles of method validation and quality control, this guide serves as an authoritative resource for laboratories. Adherence to this protocol will enable researchers and analysts to achieve accurate, reliable, and reproducible identification of this important chemical intermediate, ensuring the quality and integrity of their work.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link]

  • Watson, W. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). GC-MS Data Interpretation Course. Retrieved from Element Lab Solutions website. [Link]

  • Longdom Publishing. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Retrieved from Longdom Publishing website. [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Retrieved from Cheméo website. [Link]

  • AZoLifeSciences. (2021, October 21). Understanding Quality Control in Analytical Chemistry. Retrieved from AZoLifeSciences website. [Link]

  • Innovatech Labs. (2018, April 23). A Beginner's Guide: How to Interpret Gas Chromatography Mass Spectrometry Results. Retrieved from Innovatech Labs website. [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from Organomation website. [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from ChromSolutions website. [Link]

  • Wikipedia. (n.d.). Analytical quality control. Retrieved from Wikipedia website. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities website. [Link]

  • Chemistry For Everyone. (2023, August 20). How Do You Interpret GC-MS Data? [Video]. YouTube. [Link]

  • ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography? Retrieved from ALWSCI website. [Link]

  • Phenomenex. (n.d.). GC column selection: polarity vs selectivity. Retrieved from Phenomenex website. [Link]

  • Eurachem. (2016). Guide to Quality in Analytical Chemistry. Retrieved from Eurachem website. [Link]

  • ResearchGate. (2021, October 13). What GC columns would be recommended to analyze polar and non-polar compounds in a gas? [Forum post]. ResearchGate. [Link]

  • Chemistry For Everyone. (2023, July 23). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. Retrieved from PubChem website. [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from Element Lab Solutions website. [Link]

  • LCGC International. (2023, April 5). Fundamentals of Benchtop GC–MS Data Analysis and Terminology. Retrieved from LCGC International website. [Link]

  • Phenomenex. (2023, August 12). Temperature Programming for Better GC Results. Retrieved from Phenomenex website. [Link]

  • Fiveable. (n.d.). Quality Assurance and Control in Chemistry | Analytical Chemistry Class Notes. Retrieved from Fiveable website. [Link]

  • Slideshare. (n.d.). Quality control & Assurance in Analytical Chemistry. Retrieved from Slideshare website. [Link]

  • Technology Networks. (2022, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from Technology Networks website. [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from MDPI website. [Link]

  • Pure. (1986, January 1). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimiza. Retrieved from Pure website. [Link]

  • ResearchGate. (2023, August 6). How to read and Interpret GC/MS Spectra. [Preprint]. ResearchGate. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from Impact Factor website. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from LCGC International website. [Link]

  • ResearchGate. (2023, August 7). A review on GC-MS and method development and validation. [Request for Full-text PDF]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectrometry optimized parameters for all selected compounds. [Table]. ResearchGate. [Link]

  • NIH. (n.d.). Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index. Retrieved from NIH National Center for Biotechnology Information website. [Link]

Sources

Method

Application Note: A Validated Protocol for the Large-Scale Synthesis of 5-Chloro-2-methylbenzonitrile

Abstract This document provides a comprehensive guide to the large-scale industrial synthesis of 5-Chloro-2-methylbenzonitrile, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] The protoco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the large-scale industrial synthesis of 5-Chloro-2-methylbenzonitrile, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] The protocol is centered around the robust and well-established Sandmeyer reaction, detailing a two-step process commencing with the diazotization of 2-amino-5-chlorotoluene followed by a copper(I) cyanide-catalyzed cyanation. Emphasis is placed on the mechanistic rationale behind procedural steps, process safety, hazard mitigation (particularly concerning cyanide handling), and rigorous analytical quality control to ensure product purity and consistency. This guide is intended to equip researchers and process chemists with the technical knowledge and practical insights required for the safe and efficient scale-up of this vital chemical entity.

Introduction and Strategic Overview

5-Chloro-2-methylbenzonitrile (CAS No: 50712-70-4) is a pivotal building block in organic synthesis.[2] Its molecular architecture is frequently incorporated into a variety of active pharmaceutical ingredients and potent agrochemicals, such as herbicides and insecticides, where it contributes to the molecule's desired efficacy and biological activity.[1]

The synthesis route detailed herein was selected for its reliability, scalability, and foundation in classic, well-understood chemical transformations. The process begins with a readily available starting material, 2-amino-5-chlorotoluene, and proceeds via the Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including the nitrile group, through a diazonium salt intermediate.[3][4]

The overall synthetic pathway is depicted below:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2-Amino-5-chlorotoluene B Aryl Diazonium Salt (in situ) A->B Step 1: Diazotization NaNO₂, HCl 0-5 °C C 5-Chloro-2-methylbenzonitrile B->C Step 2: Sandmeyer Cyanation CuCN, KCN Nitrogen Gas (N₂) Evolution

Caption: High-level overview of the two-step synthesis.

Mechanistic Rationale

A deep understanding of the reaction mechanism is paramount for process optimization and troubleshooting. The synthesis is divided into two distinct, mechanistically different stages.

2.1. Step 1: Diazotization Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[] The reaction is performed in a cold, acidic solution where sodium nitrite (NaNO₂) reacts with the acid (HCl) to form nitrous acid (HNO₂) in situ. The amine then attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of water, the highly reactive aryl diazonium salt is formed.

The causality for maintaining a low temperature (0–5 °C) is twofold:

  • Nitrous acid is unstable and decomposes at higher temperatures.

  • The resulting aryl diazonium salt is itself thermally unstable and can readily decompose, leading to unwanted side products and reduced yield.[6]

2.2. Step 2: Sandmeyer Cyanation The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][4] The mechanism is initiated by a single-electron transfer from the copper(I) catalyst (CuCN) to the diazonium salt. This transfer results in the formation of an aryl radical and the evolution of dinitrogen (N₂), a thermodynamically highly favorable process that drives the reaction forward. The aryl radical then abstracts a cyanide ligand from the copper(II) species, yielding the final product, 5-Chloro-2-methylbenzonitrile, and regenerating the copper(I) catalyst.[3][4] The presence of excess cyanide (from KCN or NaCN) is crucial for solubilizing the copper(I) cyanide and serving as the nucleophilic source.[7]

Detailed Synthesis Protocol

This protocol is designed for execution in an industrial setting, utilizing appropriate process equipment and adhering to stringent safety standards.

3.1. Materials and Reagents

ReagentCAS No.Molecular Wt. ( g/mol )RoleKey Properties
2-Amino-5-chlorotoluene95-79-4141.60Starting MaterialSolid, handle with PPE
Hydrochloric Acid (37%)7647-01-036.46Acid/SolventCorrosive, toxic fumes
Sodium Nitrite7632-00-069.00Diazotizing AgentOxidizer, toxic
Copper(I) Cyanide544-92-389.56CatalystHighly toxic
Potassium Cyanide151-50-865.12Co-reagent/LigandHighly toxic, fatal if swallowed/inhaled
Toluene108-88-392.14Extraction SolventFlammable, volatile
Sodium Hydroxide1310-73-240.00Neutralizing AgentCorrosive

3.2. Recommended Equipment

  • Glass-lined or Hastelloy reactor with cooling jacket and temperature probe.

  • Controlled-rate addition funnel or pump.

  • Mechanical stirrer.

  • Inert atmosphere capability (Nitrogen).

  • Off-gas system connected to a caustic scrubber to neutralize HCN and HCl fumes.

  • Secondary containment for all vessels.

3.3. Experimental Workflow Diagram

G cluster_prep Reactor A: Diazotization cluster_reagent Vessel B: Cyanide Solution cluster_reaction Reactor C: Sandmeyer Reaction cluster_workup Work-up & Purification A1 Charge Reactor with: - 2-Amino-5-chlorotoluene - Water & HCl A2 Cool to 0-5 °C A1->A2 A3 Slowly Add Aqueous NaNO₂ A2->A3 A4 Stir for 30 min @ 0-5 °C A3->A4 C2 Slowly Add Diazonium Salt (from A) to Reactor C A4->C2 Transfer B1 Charge Vessel with: - CuCN & KCN - Water B2 Stir until Dissolved B1->B2 B3 Cool to 0-5 °C B2->B3 C1 Transfer Cyanide Solution (from B) to Reactor C B3->C1 Transfer C1->C2 C3 Monitor N₂ Evolution (Vent to Scrubber) C2->C3 C4 Warm to Room Temp Stir for 2-4 hours C3->C4 D1 Extract with Toluene C4->D1 Process D2 Wash Organic Layer (NaOH solution, then Water) D1->D2 D3 Dry Organic Layer (e.g., Na₂SO₄) D2->D3 D4 Vacuum Distillation D3->D4 D5 Collect Pure Product (5-Chloro-2-methylbenzonitrile) D4->D5

Caption: Step-by-step industrial synthesis workflow.

3.4. Step-by-Step Procedure

Part A: Diazotization

  • Charge the primary reactor with 2-amino-5-chlorotoluene (1.0 eq) and water (5 volumes).

  • Stir to create a slurry and begin cooling the reactor jacket to -5 °C.

  • Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the internal temperature below 25 °C.

  • Once the addition is complete, cool the mixture to 0–5 °C. A fine precipitate of the amine hydrochloride may form.

  • In a separate vessel, dissolve sodium nitrite (1.1 eq) in water (2 volumes).

  • Add the sodium nitrite solution to the reactor subsurface over 60-90 minutes, ensuring the temperature never exceeds 5 °C. This reaction is exothermic and requires careful monitoring.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.

Part B: Sandmeyer Cyanation

  • In a second, larger reactor, charge potassium cyanide (2.5 eq) and copper(I) cyanide (1.2 eq) with water (6 volumes). Stir until a clear solution of potassium dicyanocuprate(I) is formed. Extreme caution is required.

  • Cool this cyanide solution to 0–5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cyanide solution over 2-3 hours. Vigorous nitrogen evolution will occur. The rate of addition must be controlled to manage the off-gassing and maintain the temperature between 5–10 °C. All off-gas must be directed through a caustic scrubber.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until nitrogen evolution has ceased.

Part C: Work-up and Purification

  • Add toluene (10 volumes) to the reaction mixture and stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with a further portion of toluene (3 volumes).

  • Combine the organic layers and wash sequentially with 10% aqueous sodium hydroxide solution (to remove any phenolic impurities) and then with brine.

  • Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to afford 5-Chloro-2-methylbenzonitrile as a low-melting solid.

Critical Process Safety and Hazard Management

The use of cyanide compounds necessitates the highest level of safety protocols. Cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9]

  • Hydrogen Cyanide (HCN) Gas: Cyanide salts react with acids to produce highly toxic and flammable HCN gas.[8][10] The process must be designed to never allow the cyanide solution to become acidic. A caustic scrubber is mandatory to neutralize any potential HCN in the off-gas stream.

  • Personal Protective Equipment (PPE): All personnel handling cyanides must wear appropriate PPE, including a face shield, safety goggles, long-cuffed nitrile or neoprene gloves, and a chemical-resistant apron.[9][11][12] Respiratory protection may be required based on the engineering controls in place.[12]

  • Engineering Controls: The entire synthesis should be performed in a well-ventilated, restricted-access area.[10][12] Enclosed reactors and automated transfer lines are strongly recommended to minimize exposure.[12]

  • Storage: Cyanide salts must be stored in a cool, dry, well-ventilated, and secure area, segregated from all acids.[8][11]

  • Waste Disposal: All aqueous waste containing cyanide must be treated before disposal. A common method is oxidation with sodium hypochlorite (bleach) or hydrogen peroxide under alkaline conditions (pH > 10) to convert cyanide to the much less toxic cyanate.

  • Emergency Response: An emergency plan must be in place.[10] This includes having spill containment kits, emergency showers, eyewash stations, and a cyanide antidote kit available. All personnel must be trained on its use and on the symptoms of cyanide poisoning.[9][10]

Analytical Quality Control

To ensure the final product meets the required specifications for use in pharmaceutical or agrochemical synthesis, a robust set of analytical controls must be implemented.[13]

MethodPurposeTypical Acceptance Criteria
Gas Chromatography (GC-FID) Purity assay and detection of residual solvents/impurities.Purity ≥ 99.0%
HPLC Orthogonal method for purity confirmation.Purity ≥ 99.0%
FT-IR Spectroscopy Functional group confirmation.Characteristic nitrile (C≡N) stretch at ~2225 cm⁻¹.
¹H and ¹³C NMR Structural confirmation and isomer identification.Spectrum conforms to the reference standard.
Melting Point Purity check.43-45 °C[14]
Karl Fischer Titration Water content.≤ 0.1%

References

  • TSM TheSafetyMaster Private Limited. (2024). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries.
  • Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
  • Occupational Health and Safety Authority. (n.d.). Cyanide.
  • United Chemical. (2024). Guidelines for Safe and Scientific Use of Sodium Cyanide.
  • Unknown. (n.d.). Sodium Cyanide.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • chemeurope.com. (n.d.). Sandmeyer reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Retrieved from [Link]

  • BOC Sciences. (n.d.). Custom Diazotization Services.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Chemistry LibreTexts. (2022). 15.2: Quality Control. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • K2C Solutions. (n.d.). K2C Solutions for QC Analytical Methods. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 5-Chloro-2-methylbenzonitrile as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of 5-Chloro-2-methylbenzonitrile 5-Chloro-2-methylbenzonitrile is a strategically substituted aromatic compound that has emerged as a valuable and versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 5-Chloro-2-methylbenzonitrile

5-Chloro-2-methylbenzonitrile is a strategically substituted aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility spans the development of pharmaceuticals, the creation of advanced agrochemicals, and the production of fine chemicals.[1][2] The molecule's synthetic power lies in the orthogonal reactivity of its three key functional components: a nucleophilic-receptive nitrile group, a chloro-substituent amenable to metal-catalyzed cross-coupling, and a methyl-substituted aromatic core.

This guide provides an in-depth exploration of the reactivity of 5-Chloro-2-methylbenzonitrile, offering detailed protocols and expert insights into its application. The methodologies described herein are designed to be robust and reproducible, providing researchers and drug development professionals with a reliable framework for leveraging this key intermediate.

Property Value Reference
IUPAC Name 5-chloro-2-methylbenzonitrile[3]
CAS Number 50712-70-4[3][4]
Molecular Formula C₈H₆ClN[3]
Molecular Weight 151.59 g/mol [3][4]
Appearance White to off-white crystalline solidInferred from general chemical properties
Melting Point 55-60 °C[2]
SMILES CC1=C(C=C(C=C1)Cl)C#N[3]

The Triad of Reactivity: Strategic Transformations

The synthetic utility of 5-Chloro-2-methylbenzonitrile stems from the ability to selectively target its distinct functional groups. This allows for a modular and divergent approach to the synthesis of complex molecules. The primary reaction pathways involve transformations of the nitrile group and functionalization of the carbon-chlorine bond.

G cluster_nitrile Nitrile Group Transformations cluster_ccl C-Cl Bond Functionalization main 5-Chloro-2-methylbenzonitrile Nitrile_Hydrolysis Hydrolysis main->Nitrile_Hydrolysis H₂O, H⁺ or OH⁻ Nitrile_Reduction Reduction main->Nitrile_Reduction [H] (e.g., LiAlH₄) Cross_Coupling Metal-Catalyzed Cross-Coupling main->Cross_Coupling Pd/Ni catalyst, Coupling Partner Carboxylic_Acid 5-Chloro-2-methylbenzoic Acid Nitrile_Hydrolysis->Carboxylic_Acid Amine (5-Chloro-2-methylphenyl)methanamine Nitrile_Reduction->Amine Coupled_Product Aryl/Alkyl Substituted Product Cross_Coupling->Coupled_Product

Figure 1: Key synthetic transformations of 5-Chloro-2-methylbenzonitrile.

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional handle that can be converted into other key functionalities, primarily carboxylic acids (via hydrolysis) and primary amines (via reduction).[5][6]

The conversion of a nitrile to a carboxylic acid is a fundamental transformation that proceeds through an amide intermediate.[6][7] The reaction can be effectively catalyzed by either acid or base.

  • Causality Behind Experimental Choices:

    • Acid Catalysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[6][7] This method is suitable for substrates that are stable in strong acid.

    • Base Catalysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[8] This is often preferred for substrates with acid-labile functional groups. The reaction typically requires heating to drive the hydrolysis of the intermediate amide to the carboxylate salt.

The reduction of the nitrile group provides direct access to benzylamines, which are prevalent motifs in pharmacologically active compounds.

  • Causality Behind Experimental Choices:

    • Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for converting nitriles to primary amines.[6] The reaction must be conducted in anhydrous aprotic solvents (e.g., THF, diethyl ether) under an inert atmosphere because LiAlH₄ reacts violently with water.

    • Catalytic Hydrogenation: This method employs hydrogen gas with a metal catalyst (e.g., Raney Nickel, Pd/C) and is considered a "greener" alternative to hydride reagents.[6] It is particularly advantageous for large-scale synthesis, avoiding the need to handle pyrophoric reagents and quench large amounts of reactive hydrides.

Functionalization via Metal-Catalyzed Cross-Coupling

The presence of the chloro-substituent makes 5-Chloro-2-methylbenzonitrile an excellent candidate for transition-metal-catalyzed cross-coupling reactions.[5] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

  • Causality Behind Experimental Choices (Suzuki-Miyaura Coupling):

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): Palladium(0) complexes are electron-rich and readily undergo oxidative addition into the aryl-chloride bond, initiating the catalytic cycle. The choice of ligand (e.g., PPh₃, dppf) is critical as it modulates the catalyst's stability, reactivity, and substrate scope.

    • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. It activates the organoboron species, forming a more nucleophilic "ate" complex.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Cl pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation product Ar-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Ar-Cl (5-Chloro-2-methylbenzonitrile) boronic_acid R-B(OH)₂

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Base-Catalyzed Hydrolysis to 5-Chloro-2-methylbenzoic Acid

This protocol details the conversion of the nitrile to a carboxylic acid using aqueous sodium hydroxide.

  • Principle: The nitrile is hydrolyzed under basic conditions to the corresponding sodium carboxylate salt, which is then protonated with acid to yield the final carboxylic acid product. The reaction can be monitored by TLC for the disappearance of the starting material.[8]

Reagent MW ( g/mol ) Amount Equivalents
5-Chloro-2-methylbenzonitrile151.591.52 g (10 mmol)1.0
Sodium Hydroxide (NaOH)40.001.20 g (30 mmol)3.0
Ethanol (EtOH)-50 mL-
Water (H₂O)-25 mL-
Hydrochloric Acid (HCl), 6M-~10 mL-

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-methylbenzonitrile (1.52 g, 10 mmol).

  • Reagent Addition: Add ethanol (50 mL) and a solution of sodium hydroxide (1.20 g, 30 mmol) in water (25 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) using an oil bath. Stir vigorously for 16-24 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup - Solvent Removal: After the reaction is complete (as indicated by the consumption of starting material), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dilute the remaining aqueous residue with 50 mL of water. Extract the mixture with dichloromethane (2 x 25 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath. Slowly acidify to pH 2-3 by adding 6M HCl dropwise with stirring. A white precipitate of 5-Chloro-2-methylbenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield 5-Chloro-2-methylbenzoic acid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol demonstrates the formation of a C-C bond by coupling the aryl chloride with phenylboronic acid.

  • Principle: A palladium(0) catalyst facilitates the coupling of the aryl chloride with the organoboron reagent. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

Reagent MW ( g/mol ) Amount Equivalents
5-Chloro-2-methylbenzonitrile151.59758 mg (5 mmol)1.0
Phenylboronic Acid121.93732 mg (6 mmol)1.2
Pd(PPh₃)₄1155.56173 mg (0.15 mmol)0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.211.38 g (10 mmol)2.0
Toluene-20 mL-
Water (H₂O)-5 mL-

Step-by-Step Methodology:

  • Setup: Add 5-Chloro-2-methylbenzonitrile (758 mg, 5 mmol), phenylboronic acid (732 mg, 6 mmol), and potassium carbonate (1.38 g, 10 mmol) to an oven-dried 100 mL Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), to the flask under a positive flow of inert gas.

  • Solvent Addition: Add degassed toluene (20 mL) and degassed water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup - Quenching: Cool the reaction to room temperature. Add 30 mL of water and transfer the mixture to a separatory funnel.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the product, 2-methyl-[1,1'-biphenyl]-4-carbonitrile.

Conclusion

5-Chloro-2-methylbenzonitrile stands out as a highly effective and versatile intermediate in organic synthesis. The distinct and predictable reactivity of its nitrile and chloro functionalities allows for sequential and controlled modifications, providing a robust platform for the construction of complex molecular architectures. The protocols outlined in this guide serve as a validated starting point for researchers aiming to incorporate this valuable building block into their synthetic strategies for drug discovery, agrochemical development, and materials science.

References

  • Title: Hydrolysis of Nitriles Source: Organic Synthesis URL: [Link]

  • Title: Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) Source: Cheméo URL: [Link]

  • Title: 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials Source: Angene Chemical URL: [Link]

  • Title: 5-Chloro-2-methylbenzonitrile Source: PubChem URL: [Link]

  • Title: 21.5. Hydrolysis of nitriles Source: Lumen Learning - Organic Chemistry II URL: [Link]

Sources

Method

Application Notes and Protocols: Strategic Pathways to Novel Derivatives from 5-Chloro-2-methylbenzonitrile

Abstract: 5-Chloro-2-methylbenzonitrile is a versatile and strategically important scaffold in modern organic synthesis. Its unique substitution pattern—a nucleophilic displacement-susceptible chloro group, a synthetical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloro-2-methylbenzonitrile is a versatile and strategically important scaffold in modern organic synthesis. Its unique substitution pattern—a nucleophilic displacement-susceptible chloro group, a synthetically malleable nitrile moiety, and a methyl group influencing steric and electronic properties—renders it an ideal starting material for the generation of diverse molecular architectures. This guide provides an in-depth exploration of synthetic routes to novel derivatives, targeting researchers, medicinal chemists, and materials scientists. We will move beyond simple procedural lists to dissect the underlying principles of key transformations, including palladium-catalyzed cross-coupling reactions and modifications of the nitrile group. Detailed, field-tested protocols and workflow visualizations are provided to empower researchers in the practical application of these methodologies for drug discovery and materials science innovation.

Introduction: The Synthetic Potential of 5-Chloro-2-methylbenzonitrile

5-Chloro-2-methylbenzonitrile is more than a simple aromatic compound; it is a convergent building block for creating complex molecules. The chloro substituent serves as an excellent handle for modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The nitrile group is a powerful synthetic linchpin; it can be transformed into amines, carboxylic acids, amides, or serve as a key component in constructing heterocyclic rings.[1] This duality of reactive sites allows for a modular and strategic approach to library synthesis. Derivatives of substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3] For instance, the biaryl structures readily accessible from this scaffold are prevalent in many biologically active compounds.[4][5] This document will detail the primary synthetic avenues for derivatization, focusing on the most robust and impactful methodologies.

Core Synthetic Strategies: A Multi-pronged Approach

The derivatization of 5-Chloro-2-methylbenzonitrile can be logically categorized by targeting its primary reactive sites: the chloro group and the nitrile group.

Palladium-Catalyzed Cross-Coupling at the C-Cl Bond

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthesis, recognized with the 2010 Nobel Prize in Chemistry.[6][7] It allows for the formation of C-C and C-N bonds under relatively mild conditions, tolerating a wide range of functional groups.

The Suzuki-Miyaura coupling is the preeminent method for creating biaryl structures by coupling an organohalide with an organoboron compound.[4][7] The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][8]

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes are the most effective. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with phosphine ligands. The ligand stabilizes the Pd(0) active species and facilitates the key steps of the catalytic cycle.[8]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos can accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[8] The choice of base can significantly impact yield and reaction time.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.[9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(II)_complex Ar-Pd(II)-X Complex Transmetalation Transmetalation (R-B(OR)2 + Base) Pd(II)_R_complex Ar-Pd(II)-R Complex RedElim Reductive Elimination Product Ar-R Product

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

Boronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10093
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane10091
Naphthalene-2-boronic acidPdCl₂(dppf) (2)-K₂CO₃DMF12088
3-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O9085

(Note: Yields are representative and can vary based on specific reaction scale and purification.)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[10][11] This reaction has revolutionized the synthesis of anilines and their derivatives, which are critical pharmacophores.

Causality Behind Experimental Choices:

  • Catalyst System: The development of this reaction is intrinsically linked to the development of specialized ligands.[11] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are crucial. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.[11][12] N-Heterocyclic Carbenes (NHCs) have also emerged as highly effective ligands.[13][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is common, though weaker bases like K₃PO₄ can be used for more sensitive substrates.[14]

  • Amine Scope: The reaction is remarkably broad and works with primary and secondary aliphatic and aromatic amines.[14]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(II)_complex Ar-Pd(II)-X Complex Amine_Coord Amine Coordination & Deprotonation (Base) Pd(II)_Amido_complex Ar-Pd(II)-NR'R'' Complex RedElim Reductive Elimination Product Ar-NR'R'' Product

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, direct nucleophilic aromatic substitution (SNAr) can be an alternative. In this mechanism, a nucleophile attacks the carbon bearing the leaving group (the ipso carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] For this reaction to be efficient, the aromatic ring must be "activated" by strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[15][17]

For 5-Chloro-2-methylbenzonitrile, the nitrile group (-CN) is electron-withdrawing and is para to the chloro substituent, which does provide some activation. However, the methyl group (-CH₃) is weakly electron-donating. Therefore, forcing conditions (high temperatures, strong nucleophiles, polar aprotic solvents like DMSO or DMF) are typically required to achieve substitution with nucleophiles like alkoxides, thiolates, or amines.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important moieties.[1] These transformations are typically performed after the desired substitutions on the aromatic ring have been completed.

  • Hydrolysis to Carboxylic Acid: Treatment with strong acid (e.g., H₂SO₄) or base (e.g., NaOH) under heating will hydrolyze the nitrile to a carboxylic acid.

  • Reduction to Primary Amine: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) can reduce the nitrile to a primary benzylamine derivative.

  • Formation of Heterocycles: The nitrile group can participate in cycloaddition reactions to form various heterocycles, which are of great interest in medicinal chemistry.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints. Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[18]

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow start Start setup Assemble Glassware (Oven-dried) reagents Add Reactants (Ar-Cl, Coupling Partner, Base) inert Evacuate & Refill with Inert Gas (Ar/N2) solvent Add Anhydrous Solvent catalyst Add Pd Catalyst & Ligand reaction Heat to Desired Temp monitor Monitor by TLC / GC-MS workup Quench & Aqueous Workup purify Purify by Column Chromatography characterize Characterize Product (NMR, MS) end End

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Synthesis of 5-Aryl-2-methylbenzonitrile

  • Materials:

    • 5-Chloro-2-methylbenzonitrile (1.0 mmol, 1.0 eq.)

    • Arylboronic acid (1.2 mmol, 1.2 eq.)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 eq.)

    • Toluene (5 mL) and Deionized Water (0.5 mL)

  • Procedure:

    • To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Chloro-2-methylbenzonitrile, the arylboronic acid, and K₃PO₄.

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • In a separate vial, quickly weigh and add Pd(OAc)₂ and XPhos. Purge this vial with inert gas.

    • Via syringe, add the toluene and water to the main reaction flask. Stir for 5 minutes to form a suspension.

    • Add the catalyst/ligand mixture to the reaction flask against a positive flow of inert gas.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-methylbenzonitrile.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

Synthesis of 5-(Alkyl/Aryl)amino-2-methylbenzonitrile

  • Materials:

    • 5-Chloro-2-methylbenzonitrile (1.0 mmol, 1.0 eq.)

    • Amine (primary or secondary) (1.2 mmol, 1.2 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

    • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, performing these steps in an inert atmosphere glovebox is highly recommended.

    • To an oven-dried vial, add Pd₂(dba)₃, RuPhos, and NaOtBu.

    • In a separate vial, add 5-Chloro-2-methylbenzonitrile.

    • Add the toluene, followed by the amine (if liquid) or a solution of the amine (if solid) to the vial containing the starting material.

    • Transfer this solution to the vial containing the catalyst/ligand/base mixture.

    • Seal the vial tightly with a screw cap and remove from the glovebox.

    • Place the vial in a preheated heating block or oil bath at 100 °C.

    • Stir the reaction until TLC or GC-MS analysis indicates full consumption of the starting material (typically 2-24 hours).

    • Cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

5-Chloro-2-methylbenzonitrile is a highly valuable platform for the synthesis of novel chemical entities. The protocols and strategies outlined herein, particularly those leveraging powerful palladium-catalyzed cross-coupling reactions, provide a robust and versatile toolkit for chemists. By understanding the causality behind the selection of reagents and conditions, researchers can rationally design synthetic routes to access libraries of derivatives with tailored properties. The future development in this area will likely focus on more sustainable methodologies, such as using greener solvents, developing more efficient and reusable catalysts, and exploring C-H activation pathways to further expand the synthetic possibilities from this versatile starting material.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • MilliporeSigma. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link].

  • NileRed. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available from: [Link].

  • Chemeurope.com. Nucleophilic aromatic substitution. Available from: [Link].

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link].

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link].

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Cheméo. Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Available from: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. Available from: [Link].

  • National Center for Biotechnology Information. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Available from: [Link].

  • SpringerLink. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available from: [Link].

  • National Center for Biotechnology Information. Catalytic Cyanation of C–N Bonds with CO2/NH3. Available from: [Link].

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link].

  • Royal Society of Chemistry. Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Available from: [Link].

  • National Center for Biotechnology Information. 5-Chloro-2-methylbenzonitrile. Available from: [Link].

  • National Center for Biotechnology Information. 2-Chloro-5-methylbenzonitrile. Available from: [Link].

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-Methylbenzonitrile Derivatives in Modern Industries. Available from: [Link].

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link].

Sources

Application

Catalytic Conversion of 5-Chloro-2-methylbenzonitrile: An Application and Protocol Guide for Synthetic Chemists

Introduction: The Strategic Importance of 5-Chloro-2-methylbenzonitrile Conversions In the landscape of pharmaceutical and agrochemical development, the benzonitrile scaffold is a cornerstone for the synthesis of a multi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-methylbenzonitrile Conversions

In the landscape of pharmaceutical and agrochemical development, the benzonitrile scaffold is a cornerstone for the synthesis of a multitude of bioactive molecules. 5-Chloro-2-methylbenzonitrile, in particular, serves as a versatile precursor to three key functional motifs: primary amines, aldehydes, and amides. The strategic conversion of the nitrile group in this molecule opens pathways to a diverse array of chemical entities, each with the potential for unique biological activity. For researchers, scientists, and drug development professionals, mastering the catalytic conversions of this substrate is paramount for efficient and selective synthesis.

This comprehensive guide provides an in-depth exploration of the catalytic methodologies for the transformation of 5-Chloro-2-methylbenzonitrile into its corresponding benzylamine, benzaldehyde, and benzamide derivatives. Beyond a mere recitation of procedural steps, this document delves into the underlying principles of each catalytic system, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Conversion Pathways: A Mechanistic Overview

The nitrile group, with its carbon-nitrogen triple bond, presents a unique hub for chemical reactivity. The primary catalytic transformations of 5-Chloro-2-methylbenzonitrile hinge on the selective reduction of this moiety or its hydrolysis.

  • Catalytic Hydrogenation to 5-Chloro-2-methylbenzylamine: This transformation involves the addition of hydrogen across the nitrile's triple bond, a process most commonly facilitated by heterogeneous catalysts such as Raney® Nickel or Palladium on Carbon (Pd/C). The reaction proceeds through an imine intermediate, which is further reduced to the primary amine.[1] The choice of catalyst and reaction conditions is critical to prevent the formation of secondary and tertiary amine byproducts.[1]

  • Partial Reduction to 5-Chloro-2-methylbenzaldehyde: Achieving the selective partial reduction of a nitrile to an aldehyde requires a more nuanced approach to prevent over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H), a bulky and electrophilic reducing agent, is exceptionally well-suited for this purpose.[2][3] At low temperatures, DIBAL-H coordinates to the nitrile nitrogen, delivering a single hydride to the carbon and forming a stable intermediate that, upon aqueous workup, hydrolyzes to the desired aldehyde.[2]

  • Hydrolysis to 5-Chloro-2-methylbenzamide: The conversion of the nitrile to an amide is achieved through hydrolysis, a reaction that can be catalyzed by either acid or base.[4] In acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon for attack by water.[5] Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.[5] Both pathways proceed through an intermediate that tautomerizes to the stable amide.

The following diagram illustrates these key conversion pathways:

G cluster_reductions Catalytic Reductions cluster_hydrolysis Hydrolysis 5-Chloro-2-methylbenzonitrile 5-Chloro-2-methylbenzonitrile 5-Chloro-2-methylbenzylamine 5-Chloro-2-methylbenzylamine 5-Chloro-2-methylbenzonitrile->5-Chloro-2-methylbenzylamine Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C, H₂) 5-Chloro-2-methylbenzaldehyde 5-Chloro-2-methylbenzaldehyde 5-Chloro-2-methylbenzonitrile->5-Chloro-2-methylbenzaldehyde Partial Reduction (e.g., DIBAL-H) 5-Chloro-2-methylbenzamide 5-Chloro-2-methylbenzamide 5-Chloro-2-methylbenzonitrile->5-Chloro-2-methylbenzamide Acid or Base-Catalyzed Hydrolysis

Caption: Key catalytic conversion pathways of 5-Chloro-2-methylbenzonitrile.

Application Notes and Experimental Protocols

This section provides detailed, field-proven protocols for the catalytic conversion of 5-Chloro-2-methylbenzonitrile. The methodologies are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Protocol 1: Catalytic Hydrogenation to 5-Chloro-2-methylbenzylamine

The reduction of nitriles to primary amines is a cornerstone of synthetic chemistry, and catalytic hydrogenation is often the most economical and scalable method.[1] Both Raney® Nickel and Palladium on Carbon are effective catalysts for this transformation.[1][6]

A. Using Raney® Nickel

Raney® Nickel is a highly active catalyst for the hydrogenation of a wide range of functional groups, including nitriles.[6][7] Its porous structure provides a large surface area for the reaction.[7]

Experimental Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (as a slurry in water) with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 5-Chloro-2-methylbenzonitrile (10.0 g, 66.0 mmol) and anhydrous ethanol (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, add the washed Raney® Nickel (approximately 2.0 g, slurry weight) to the reaction mixture.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the Celite® pad is pyrophoric and should be kept wet with ethanol and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-methylbenzylamine. The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

B. Using Palladium on Carbon (Pd/C)

Palladium on carbon is another widely used and effective catalyst for nitrile hydrogenation.[8] It often offers good selectivity for the primary amine.[8]

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), combine 5-Chloro-2-methylbenzonitrile (10.0 g, 66.0 mmol), 10% Palladium on Carbon (1.0 g, 10 wt%), and methanol (100 mL).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Conditions: Heat the mixture to 40-50°C and shake vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen tank and by TLC or GC analysis of aliquots. The reaction is typically complete in 6-8 hours.

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 5-Chloro-2-methylbenzylamine. Further purification can be achieved by vacuum distillation.

Parameter Raney® Nickel Palladium on Carbon
Catalyst Loading ~20 wt% (slurry)10 wt%
Solvent EthanolMethanol
Temperature Room Temperature40-50°C
Pressure Atmospheric (H₂ balloon)50 psi H₂
Typical Reaction Time 4-6 hours6-8 hours
Selectivity Good, potential for over-alkylationHigh for primary amine

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 5-Chloro-2-methylbenzonitrile.

Protocol 2: Partial Reduction to 5-Chloro-2-methylbenzaldehyde using DIBAL-H

The partial reduction of nitriles to aldehydes is a valuable transformation, and DIBAL-H is the reagent of choice for this conversion due to its ability to deliver a single hydride equivalent at low temperatures.[9][10]

Experimental Workflow:

G Start Start Dissolve Nitrile Dissolve 5-Chloro-2-methylbenzonitrile in anhydrous toluene Start->Dissolve Nitrile Cool Cool to -78°C (Dry ice/acetone bath) Dissolve Nitrile->Cool Add DIBAL-H Slowly add DIBAL-H (1.0 M in hexanes) maintaining T < -70°C Cool->Add DIBAL-H Stir Stir at -78°C for 2-3 hours Add DIBAL-H->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with methanol at -78°C Monitor->Quench Warm and Workup Warm to RT and perform aqueous workup (Rochelle's salt) Quench->Warm and Workup Extract Extract with ethyl acetate Warm and Workup->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify End End Purify->End

Caption: Experimental workflow for the DIBAL-H reduction of 5-Chloro-2-methylbenzonitrile.

Experimental Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-Chloro-2-methylbenzonitrile (7.58 g, 50.0 mmol) and anhydrous toluene (100 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.0 M solution in hexanes, 55.0 mL, 55.0 mmol, 1.1 equivalents) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70°C.

  • Reaction: Stir the reaction mixture at -78°C for 2-3 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (10 mL) at -78°C.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (100 mL) and stir vigorously until two clear layers are formed.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford 5-Chloro-2-methylbenzaldehyde.

Parameter Value Rationale
Temperature -78°CTo stabilize the tetrahedral intermediate and prevent over-reduction.[11]
DIBAL-H Equivalents 1.1 eqA slight excess ensures complete conversion of the starting material.
Solvent Anhydrous TolueneA non-polar, aprotic solvent suitable for low-temperature reactions.
Quenching Agent MethanolTo safely neutralize the excess DIBAL-H.
Work-up Reagent Rochelle's SaltTo chelate the aluminum salts and facilitate a clean separation.

Table 2: Critical Parameters for the DIBAL-H Reduction of 5-Chloro-2-methylbenzonitrile.

Protocol 3: Hydrolysis to 5-Chloro-2-methylbenzamide

The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. The choice of conditions may depend on the compatibility of other functional groups in the molecule.

A. Acid-Catalyzed Hydrolysis

Concentrated sulfuric acid is a common and effective catalyst for the hydration of nitriles to amides.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5-Chloro-2-methylbenzonitrile (5.0 g, 33.0 mmol).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (25 mL) to the nitrile with stirring. The mixture will warm up.

  • Reaction: Heat the reaction mixture to 80-90°C in an oil bath for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by taking a small aliquot, carefully quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (200 g) with vigorous stirring.

  • Isolation: The product, 5-Chloro-2-methylbenzamide, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be recrystallized from ethanol/water to yield the pure amide.

B. Base-Catalyzed Hydrolysis

Aqueous sodium hydroxide can also effectively hydrolyze nitriles to amides, often with the aid of a phase-transfer catalyst or a co-solvent.

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-methylbenzonitrile (5.0 g, 33.0 mmol), ethanol (25 mL), and a 20% aqueous solution of sodium hydroxide (25 mL).

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Reaction Monitoring: Follow the disappearance of the starting material by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the mixture under reduced pressure to remove the ethanol.

  • Isolation: Dilute the residue with cold water (50 mL). The product, 5-Chloro-2-methylbenzamide, should precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol.

Condition Acid-Catalyzed Base-Catalyzed
Reagent Concentrated H₂SO₄Aqueous NaOH
Solvent None (H₂SO₄ is the solvent)Ethanol/Water
Temperature 80-90°CReflux
Reaction Time 1-2 hours3-4 hours
Key Consideration Potential for over-hydrolysis to the carboxylic acid with prolonged heating.The amide product may be deprotonated under basic conditions.

Table 3: Comparison of Hydrolysis Conditions for 5-Chloro-2-methylbenzonitrile.

Conclusion

The catalytic conversion of 5-Chloro-2-methylbenzonitrile is a powerful tool in the arsenal of the synthetic chemist. By carefully selecting the appropriate catalyst and reaction conditions, this versatile starting material can be efficiently transformed into the corresponding primary amine, aldehyde, or amide. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers in their synthetic endeavors, enabling the development of novel molecules with potential applications in medicine and agriculture. As with any chemical transformation, careful optimization and monitoring are key to achieving high yields and purities.

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601.
  • Wikipedia. Nitrile reduction. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • Wikipedia. Raney nickel. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Adichemistry. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H). [Link]

  • NIH. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. [Link]

  • Indian Academy of Sciences. raney nickel reductions-part i. [Link]

  • Indian Academy of Sciences. Raney Nickel Reductions. [Link]

  • Organic Syntheses. PALLADIUM CATALYSTS. [Link]

  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

  • ResearchGate. Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru 3 Plane. [Link]

  • Chemistry and Chemical Technology. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]

  • Organic Syntheses. RANEY NICKEL CATALYST. [Link]

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]

  • ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]

  • YouTube. (2021). Raney Nickel Reduction Mechanism. [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase- Controlled Co Nanoparticles Prepared by Hydrosilane-Assist. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Semantic Scholar. In-Situ Liquid Hydrogenation of m-Chloronitrobenzene over Fe-Modified Pt/Carbon Nanotubes Catalysts. [Link]

  • ResearchGate. Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... [Link]

  • RSC Publishing. Acidic and basic amide hydrolysis. [Link]

  • YouTube. (2017). Base Catalyzed Amide Hydrolysis Reactions. [Link]

  • YouTube. (2019). 08.07 Hydrolysis and Dehydration of Amides. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

  • RSC Publishing. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. [Link]

Sources

Method

Application Notes and Protocols for the Use of 5-Chloro-2-methylbenzonitrile in the Synthesis of High-Performance Dyes and Pigments

Introduction: Unlocking the Chromophoric Potential of 5-Chloro-2-methylbenzonitrile 5-Chloro-2-methylbenzonitrile is a versatile aromatic nitrile that holds significant promise as a precursor in the synthesis of a variet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Chromophoric Potential of 5-Chloro-2-methylbenzonitrile

5-Chloro-2-methylbenzonitrile is a versatile aromatic nitrile that holds significant promise as a precursor in the synthesis of a variety of high-performance dyes and pigments. Its unique substitution pattern, featuring a nitrile group, a chloro substituent, and a methyl group, provides a scaffold for the construction of complex chromophoric systems. The electron-withdrawing nature of the nitrile and chloro groups, combined with the steric and electronic influence of the methyl group, allows for the fine-tuning of the coloristic and performance properties of the final products.

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the field of dye and pigment chemistry. We will explore the synthetic utility of 5-Chloro-2-methylbenzonitrile in the creation of two important classes of colorants: Diketopyrrolopyrrole (DPP) pigments and Azo dyes. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their experimental design.

Part 1: Synthesis of Diketopyrrolopyrrole (DPP) Pigments

Diketopyrrolopyrrole (DPP) pigments are a class of high-performance organic pigments renowned for their brilliant colors, high light and weather fastness, and excellent thermal stability.[1] The core structure of DPP pigments is formed through the condensation of an aromatic nitrile with a dialkyl succinate.[1] 5-Chloro-2-methylbenzonitrile serves as an excellent starting material for the synthesis of a novel DPP pigment, with the chloro and methyl substituents influencing the final color and solubility properties.

Causality of Experimental Choices:

The synthesis of a DPP pigment from 5-Chloro-2-methylbenzonitrile involves a base-catalyzed condensation reaction with a dialkyl succinate, typically diethyl succinate. The choice of a strong base, such as sodium tert-butoxide, is crucial for the deprotonation of the succinate ester, initiating the nucleophilic attack on the nitrile carbon. A high-boiling point aprotic solvent, like N,N-dimethylformamide (DMF) or a higher alcohol, is selected to ensure the reaction temperature is sufficient to drive the condensation and subsequent cyclization to completion.

Experimental Workflow for DPP Pigment Synthesis:

DPP_Synthesis_Workflow reagents 5-Chloro-2-methylbenzonitrile Diethyl Succinate Sodium tert-Butoxide DMF reaction Reaction Setup Inert Atmosphere (N2) Heat to 120-140 °C reagents->reaction Combine workup Reaction Work-up Cooling Precipitation with Methanol/Water reaction->workup Monitor by TLC filtration Filtration & Washing Collect Crude Pigment Wash with Methanol, Water workup->filtration purification Purification Soxhlet Extraction or Recrystallization filtration->purification product Final DPP Pigment Characterization (NMR, MS, UV-Vis) purification->product

Caption: Workflow for the synthesis of a DPP pigment.

Detailed Protocol for the Synthesis of a 5-Chloro-2-methylphenyl-DPP Pigment:

Materials:

  • 5-Chloro-2-methylbenzonitrile (1.0 eq)

  • Diethyl succinate (0.5 eq)

  • Sodium tert-butoxide (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen inlet

  • Heating mantle with temperature control

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Chloro-2-methylbenzonitrile and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

  • Addition of Reagents: Add diethyl succinate to the solution. In a separate flask, prepare a solution of sodium tert-butoxide in anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 1:1 mixture of methanol and water to precipitate the crude pigment.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with methanol and then with deionized water until the filtrate is neutral.

  • Drying and Purification: Dry the crude pigment in a vacuum oven. The pigment can be further purified by Soxhlet extraction with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted starting materials and by-products, or by recrystallization from a high-boiling point solvent like dichlorobenzene.

  • Characterization: The final DPP pigment should be characterized by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.

Table 1: Expected Characteristics of the Synthesized DPP Pigment

PropertyExpected Value/Observation
Appearance Brightly colored solid (e.g., red, orange)
Solubility Generally low in common organic solvents
Melting Point High, typically >300 °C
UV-Vis (λmax) Strong absorption in the visible region

Part 2: Synthesis of Azo Dyes via a 5-Chloro-2-methylaniline Intermediate

Azo dyes are a large and important class of colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.[2] While 5-Chloro-2-methylbenzonitrile is not a primary amine, it can be a precursor to 5-chloro-2-methylaniline, a suitable diazo component for azo dye synthesis.

Synthetic Strategy: From Benzonitrile to Aniline

The conversion of the nitrile group in 5-Chloro-2-methylbenzonitrile to an amino group is a key transformation to enable its use in azo dye synthesis. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride. However, a more practical approach in many laboratory settings is to synthesize 5-chloro-2-methylaniline from a more readily available starting material, such as 4-chloro-2-nitrotoluene, through reduction of the nitro group. For the purpose of these notes, we will focus on the subsequent use of the derived 5-chloro-2-methylaniline.

Experimental Workflow for Azo Dye Synthesis:

Azo_Dye_Synthesis_Workflow aniline 5-Chloro-2-methylaniline diazotization Diazotization NaNO2, HCl 0-5 °C aniline->diazotization diazonium Diazonium Salt Solution diazotization->diazonium coupling Azo Coupling diazonium->coupling coupler Coupling Component (e.g., Naphthol derivative) NaOH, 0-5 °C coupler->coupling workup Work-up Neutralization Precipitation coupling->workup filtration Filtration & Washing Collect Crude Dye workup->filtration purification Purification Recrystallization filtration->purification product Final Azo Dye Characterization purification->product

Caption: Workflow for the synthesis of an azo dye.

Detailed Protocol for the Synthesis of an Azo Dye from 5-Chloro-2-methylaniline:

Materials:

  • 5-Chloro-2-methylaniline (1.0 eq)

  • Sodium nitrite (1.05 eq)

  • Concentrated Hydrochloric acid

  • Coupling component (e.g., 2-naphthol, 1.0 eq)

  • Sodium hydroxide

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

Step 1: Diazotization of 5-Chloro-2-methylaniline

  • In a beaker, dissolve 5-Chloro-2-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution to the cooled aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Keep the diazonium salt solution in the ice bath for the next step.[3][4]

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

Step 3: Isolation and Purification

  • Collect the crude azo dye by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • Dry the purified dye in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques.

Table 2: Common Coupling Components and Expected Colors

Coupling ComponentExpected Dye Color
2-NaphtholRed-Orange
PhenolYellow
N,N-DimethylanilineYellow-Orange
H-acidVaries with pH (Red to Blue)

Part 3: Potential Application in Phthalocyanine Pigment Synthesis

Phthalocyanine pigments are large, aromatic macrocyclic compounds with a central metal ion. They are known for their intense blue and green shades and exceptional stability. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives.[5][6]

While 5-Chloro-2-methylbenzonitrile is not a phthalonitrile, it could potentially be converted into a suitable precursor through a multi-step synthesis. This would likely involve the introduction of a second nitrile group onto the aromatic ring. For example, a Sandmeyer reaction on an aminated derivative could introduce a second cyano group. However, this route is more complex and less direct than the synthesis of DPP or azo dyes from this starting material. Further research and process development would be required to establish an efficient protocol for this application.

Conclusion

5-Chloro-2-methylbenzonitrile is a valuable and versatile building block for the synthesis of high-performance organic dyes and pigments. This guide has provided detailed protocols and the underlying scientific rationale for its application in the synthesis of Diketopyrrolopyrrole (DPP) pigments and as a precursor for Azo dyes. The methodologies described herein offer a solid foundation for researchers to explore the synthesis of novel colorants with tailored properties for a wide range of applications, from industrial coatings and plastics to textiles and specialty inks.

References

  • Dias, N. C., et al. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes. Molecules, 26(16), 4811. [Link]

  • Grzybowski, M., et al. (2016). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry, 4, 39. [Link]

  • Lopes, D., et al. (2020). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 16, 1756–1763. [Link]

  • Pawar, S. D., et al. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 5(7), 13133-13137. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Lopes, D., et al. (2020). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 16, 1756-1763. [Link]

  • ResearchGate. (n.d.). Synthesis of Phthalocyanine Precursors. Retrieved from [Link]

  • El-Mekawy, R. E., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 25965-25992. [Link]

  • Journal of Chemical Reviews. (2021). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews, 3(3), 209-231. [Link]

  • Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of diketopyrrolopyrrole 5. Retrieved from [Link]

  • Berezina, E. V., et al. (2022). Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization. Molecules, 27(2), 498. [Link]

  • Al-Ayed, A. S. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(1), 101-131. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. Retrieved from [Link]

  • Ozoemena, K. I. (2007). Syntheses and Functional Properties of Phthalocyanines. International Journal of Molecular Sciences, 8(11), 1173–1201. [Link]

  • ResearchGate. (n.d.). Diazotization-Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • Hartwig, J. F. (2014). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Journal of the American Chemical Society, 136(42), 14782–14793. [Link]

  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Synlett, 27(11), 1750–1754. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013020067A1 - Phthalocyanine synthesis.
  • AOBChem. (n.d.). 5-Chloro-2-methyl-4-(methylthio)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Retrieved from [Link]

  • Abdel-Ghaffar, H. M., et al. (2022). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 12(15), 9037–9052. [Link]

  • ResearchGate. (n.d.). Formation of phthalonitrile derivative 5 and novel phthalocyanine 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of phthalonitrile derivatives (5-12) and.... Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

Sources

Application

Application Note: A Detailed Protocol for the Regioselective Nitration of 5-Chloro-2-methylbenzonitrile

Abstract This application note provides a comprehensive, field-proven protocol for the electrophilic nitration of 5-Chloro-2-methylbenzonitrile. Nitrated benzonitrile derivatives are pivotal intermediates in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the electrophilic nitration of 5-Chloro-2-methylbenzonitrile. Nitrated benzonitrile derivatives are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide details a robust experimental procedure, including the preparation of the nitrating agent, reaction execution, product isolation, and purification. Emphasis is placed on the underlying chemical principles, safety protocols, and analytical characterization of the final product. The causality behind experimental choices is explained to ensure both procedural accuracy and a deep understanding of the reaction dynamics for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Aromatic nitro compounds are fundamental building blocks in modern organic synthesis, serving as precursors to anilines, which are ubiquitous in a vast array of functional molecules. The nitration of substituted benzonitriles, such as 5-Chloro-2-methylbenzonitrile, is a key transformation for introducing a versatile nitro group that can be further modified.

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the highly reactive nitronium ion (NO₂⁺) acts as the electrophile.[1][2] The regiochemical outcome of the substitution on the 5-Chloro-2-methylbenzonitrile ring is governed by the cumulative directing effects of the three existing substituents:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group.

  • Cyano Group (-CN): A strongly deactivating, meta-directing group.

Considering these effects, the positions ortho and para to the activating methyl group are the most favorable for electrophilic attack. The most probable major product is 5-Chloro-2-methyl-4-nitrobenzonitrile , with potential formation of the 5-Chloro-2-methyl-6-nitrobenzonitrile isomer. This protocol is optimized for the synthesis and isolation of the primary regioisomer.

Reaction Mechanism and Theoretical Framework

The nitration is a classic two-stage electrophilic aromatic substitution reaction.

Stage 1: Generation of the Nitronium Ion Electrophile Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3]

Stage 2: Electrophilic Attack and Re-aromatization The π-electron system of the benzonitrile ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring to yield the final product.[1]

Reaction_Mechanism cluster_0 Stage 1: Nitronium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2O Water (H₂O) HSO4_minus Bisulfate (HSO₄⁻) Substrate 5-Chloro-2-methylbenzonitrile NO2_plus->Substrate Electrophile Arenium_Ion Arenium Ion (Sigma Complex) Substrate->Arenium_Ion + NO₂⁺ Product Nitrated Product Arenium_Ion->Product - H⁺ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Prepare Nitrating Mix (HNO₃ into H₂SO₄) Cool to 0-5 °C react 2. Add Substrate Slowly Maintain Temp < 10 °C prep->react monitor 3. Stir and Monitor (TLC) react->monitor quench 4. Quench on Ice-Water monitor->quench filtrate 5. Vacuum Filtrate Crude Solid quench->filtrate wash 6. Wash with H₂O & NaHCO₃ soln. filtrate->wash recrystallize 7. Recrystallize from Ethanol wash->recrystallize dry 8. Dry Product recrystallize->dry analyze 9. Characterize (NMR, IR, MS, MP) dry->analyze

Caption: Step-by-step experimental workflow for the nitration process.

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture

  • In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 40 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice-water bath with vigorous stirring until the internal temperature is below 10 °C.

  • Charge a dropping funnel with 15 mL of fuming nitric acid (HNO₃).

  • CRITICAL STEP: Add the nitric acid dropwise to the cold, stirring sulfuric acid over 20-30 minutes. Ensure the internal temperature does not exceed 15 °C during the addition. This order of addition is crucial for safety.

  • After the addition is complete, cool the resulting nitrating mixture to between 0 °C and 5 °C.

2. Nitration Reaction

  • Dissolve 10.0 g of 5-Chloro-2-methylbenzonitrile in 10 mL of concentrated sulfuric acid in a separate beaker. This may require gentle warming, but the solution must be cooled back to room temperature before use.

  • Add this substrate solution to the dropping funnel.

  • Add the substrate solution dropwise to the vigorously stirring, cold (0-5 °C) nitrating mixture over approximately 45-60 minutes.

  • CRITICAL STEP: Meticulously control the rate of addition to maintain the reaction temperature below 10 °C. Use the ice bath to manage the exothermic process. [4][5]* Once the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

3. Reaction Monitoring

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Dichloromethane eluent. Spot the starting material and a quenched sample of the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

4. Work-up and Product Isolation

  • In a large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 100 mL of cold water.

  • CRITICAL STEP: Slowly and carefully pour the completed reaction mixture into the ice-water slurry with constant, vigorous stirring. This quenching process is exothermic and should be done cautiously in the fume hood. [6]* A solid precipitate should form. Continue stirring for 15 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel. [6]* Wash the filter cake thoroughly with several portions of cold water (total of ~300 mL) until the filtrate is neutral to pH paper. This removes the bulk of the residual acids. [7]* Next, wash the cake with two 50 mL portions of cold, dilute (5%) sodium bicarbonate solution to neutralize any remaining traces of acid, followed by a final wash with cold water. [6]* Press the solid as dry as possible on the funnel.

5. Purification

  • Transfer the crude, damp solid to an Erlenmeyer flask.

  • Recrystallize the product from a suitable solvent, such as 95% ethanol. Add the minimum amount of hot ethanol required to fully dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. [7]* Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Product Characterization

The identity, purity, and regiochemistry of the final product must be confirmed using standard analytical techniques.

Parameter / TechniqueExpected Result / Observation
Appearance Pale yellow to white crystalline solid.
Yield Calculate the percentage yield based on the starting amount of 5-Chloro-2-methylbenzonitrile.
Melting Point A sharp, narrow melting point range indicates high purity. Compare with literature values if available.
FT-IR (ATR) Characteristic peaks for: C≡N stretch (~2230 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹), and aromatic C-H stretches (~3100-3000 cm⁻¹).
¹H NMR The number of signals and their splitting patterns in the aromatic region will definitively establish the position of the nitro group. For the expected 4-nitro product, two singlets would be expected in the aromatic region.
¹³C NMR The loss of symmetry compared to the starting material will result in distinct signals for all aromatic carbons, confirming the substitution pattern. [3]
Mass Spectrometry (GC-MS) The molecular ion peak (M⁺) will confirm the molecular weight of the nitrated product (C₈H₅ClN₂O₂). The fragmentation pattern can provide further structural evidence. [8][9]

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Product Yield Incomplete reaction; reaction temperature too low; insufficient nitrating agent.Confirm reaction completion with TLC. If incomplete, allow to stir longer or warm slightly (e.g., to 15-20 °C) with caution. Ensure correct stoichiometry of reagents.
Product is an Oil, Does Not Solidify Product is impure; formation of multiple isomers; melting point is below the quench temperature.Try scratching the inside of the beaker to induce crystallization. If it remains an oil, proceed with a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The isomers can then be separated via column chromatography. [6]
Product is Darkly Colored Over-nitration or oxidation side reactions due to high temperature.Maintain strict temperature control during the reaction. The color can often be removed during recrystallization, potentially with the addition of a small amount of activated charcoal (followed by hot filtration).

References

  • Nitration reaction safety. (2024). YouTube.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • Zielinska, B., & Arey, J. (1991). Analysis of nitrated polycyclic aromatic hydrocarbons. ResearchGate.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • U.S. Patent No. US2100242A. (1937). Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.
  • Zhang, L., et al. (2016). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. ResearchGate.
  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 5-Chloro-2-methylbenzonitrile Synthesis

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively. The primary focus of this guide is the widely used Sandmeyer reaction, a robust method for converting an aromatic amine into a nitrile.

Section 1: The Synthetic Pathway via Sandmeyer Reaction

The synthesis of 5-Chloro-2-methylbenzonitrile from its corresponding aniline, 5-Chloro-2-methylaniline, is a classic example of the Sandmeyer reaction. This transformation is a cornerstone of aromatic chemistry, allowing for substitution patterns not easily achievable through other methods.[1] The reaction proceeds in two critical stages:

  • Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[]

  • Cyanation: The diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[3][4]

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Cyanation A 5-Chloro-2-methylaniline C Diazonium Salt Intermediate (Ar-N₂⁺Cl⁻) A->C 0-5 °C B NaNO₂ / aq. HCl B->C E 5-Chloro-2-methylbenzonitrile C->E Heat, Copper(I) Catalyst D CuCN / KCN D->E

Caption: General workflow for the Sandmeyer synthesis of 5-Chloro-2-methylbenzonitrile.

The mechanism of the Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[3][5] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst.[6]

G ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical + Cu(I)CN (Electron Transfer) CuII Cu(II)(CN)₂ CuI Cu(I)CN CuI->CuII Oxidation N2 N₂ ArCN Ar-CN Ar_radical->ArCN + Cu(II)(CN)₂ (Atom Transfer) CuII->CuI Regeneration G start Low Final Yield q1 Check Diazotization Step: Was there excessive foaming or darkening during NaNO₂ addition? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No res1 Root Cause: Temperature runaway (>5°C) or NaNO₂ added too fast. Solution: Improve cooling, slow addition rate. yes1->res1 q2 Check Cyanation Step: Was the CuCN fresh/high-purity? Was the diazonium solution neutralized before addition? no1->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No q3 Check Workup: Was an emulsion formed? Was the product volatile? yes2->q3 res2 Root Cause: Poor catalyst quality or incompatible pH. Solution: Use high-purity CuCN. Neutralize diazonium solution with NaHCO₃ before cyanation. no2->res2 res3 Root Cause: Inefficient extraction or loss during solvent removal. Solution: Use brine to break emulsions. Use moderate vacuum & temp during solvent removal. q3->res3

Caption: A decision tree for troubleshooting low yield in the synthesis.

Section 7: References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Memarian, H. R., et al. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Journal of Applied Polymer Science.

  • Verma, S., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry.

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • chemeurope.com. Sandmeyer reaction. [Link]

  • ResearchGate. Optimization of the diazotization and hydrolysis reaction conditions. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

Sources

Optimization

common side products in the synthesis of 5-Chloro-2-methylbenzonitrile

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical guidance necessary to navigate the complexities of this synthesis and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 5-Chloro-2-methylbenzonitrile is most commonly achieved via the Sandmeyer reaction, a versatile and widely used method for the transformation of primary aromatic amines into a variety of functional groups.[1] This process begins with the diazotization of the starting material, 5-chloro-2-methylaniline, to form a reactive diazonium salt. This intermediate is then subjected to a copper(I) cyanide-mediated nucleophilic substitution to yield the desired benzonitrile.

While the Sandmeyer reaction is a powerful tool, it is not without its challenges. The inherent reactivity of the diazonium salt intermediate can lead to the formation of several side products, impacting both the yield and purity of the final compound. This guide will delve into the mechanistic origins of these side products and provide actionable strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of 5-Chloro-2-methylbenzonitrile.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields in the Sandmeyer synthesis of 5-Chloro-2-methylbenzonitrile can stem from several factors, primarily related to the stability and reactivity of the diazonium salt intermediate.

  • Incomplete Diazotization: The initial conversion of 5-chloro-2-methylaniline to its diazonitrle salt is critical. Ensure that the reaction temperature is maintained between 0-5°C, as diazonium salts are thermally unstable and can decompose prematurely. Use a fresh solution of sodium nitrite and ensure the acidic conditions are adequate for the formation of nitrous acid in situ.

  • Premature Decomposition of the Diazonium Salt: Even at low temperatures, diazonium salts can slowly decompose. It is crucial to use the diazonium salt solution immediately after its preparation in the subsequent cyanation step. Any delay can lead to a significant reduction in the concentration of the reactive intermediate.

  • Side Reactions: The formation of side products, particularly phenols and azo compounds, directly consumes the diazonium salt, thereby reducing the yield of the desired nitrile. Refer to the troubleshooting section for strategies to minimize these side reactions.

Q2: I'm observing a significant amount of a phenolic impurity in my crude product. How can I identify and remove it?

The formation of 5-chloro-2-methylphenol is a common side reaction where water acts as a nucleophile, attacking the diazonium salt.

  • Identification: The phenolic impurity can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The mass spectrum of 5-chloro-2-methylphenol will show a molecular ion peak corresponding to its molecular weight (142.58 g/mol ).[2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used for confirmation.

  • Removal: Phenolic impurities can be effectively removed by a basic aqueous wash of the organic extract containing the crude product. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M). The basic solution will deprotonate the acidic phenol, forming a water-soluble sodium phenoxide salt, which will partition into the aqueous layer. The organic layer, now enriched with the desired nitrile, can then be separated, washed with brine, dried, and concentrated.

Q3: My reaction mixture has turned a dark red/brown color, and I've isolated a colored impurity. What is it and how can I prevent its formation?

The formation of a colored impurity is often indicative of an azo coupling reaction.[3] This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound present in the reaction mixture.

  • Mechanism: In this specific synthesis, the unreacted 5-chloro-2-methylaniline can act as the coupling partner for the newly formed diazonium salt, leading to the formation of a highly colored azo dye.

  • Prevention: To minimize azo dye formation, it is crucial to ensure complete diazotization of the starting amine. This can be achieved by the slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine at low temperatures. Maintaining a slight excess of nitrous acid can also help drive the diazotization to completion. Performing the reaction at a higher dilution may also reduce the frequency of bimolecular coupling reactions.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a detailed breakdown of the common side products encountered in the synthesis of 5-Chloro-2-methylbenzonitrile, their mechanisms of formation, and practical troubleshooting steps.

Side Product Mechanism of Formation Troubleshooting & Mitigation Strategies
5-Chloro-2-methylphenol Nucleophilic attack of water on the diazonium salt. This is more prevalent at elevated temperatures.[4]- Maintain strict temperature control (0-5°C) during diazotization and the initial stages of the cyanation reaction.- Use the diazonium salt solution immediately after preparation to minimize its exposure time to the aqueous environment.- Use anhydrous solvents where possible, although the diazotization step is typically aqueous.
Biaryl Compounds Homolytic decomposition of the diazonium salt can generate aryl radicals. Dimerization of these radicals leads to the formation of biaryl impurities.[1]- Ensure the copper(I) catalyst is active and present in a sufficient amount to efficiently trap the aryl radical in the desired substitution pathway.- Avoid high concentrations of the diazonium salt to reduce the probability of radical-radical coupling.
Azo Dyes Electrophilic attack of the diazonium salt on the unreacted, electron-rich 5-chloro-2-methylaniline.[3]- Ensure complete diazotization by the slow and controlled addition of sodium nitrite.- Maintain a slight excess of nitrous acid to consume all of the starting amine.- Consider adding the diazonium salt solution to the copper cyanide solution, rather than the reverse, to keep the concentration of the diazonium salt low in the presence of any unreacted amine.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-methylbenzonitrile via Sandmeyer Reaction

This protocol outlines a standard laboratory procedure for the synthesis of 5-Chloro-2-methylbenzonitrile.

Materials:

  • 5-chloro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ice

  • Water

  • Ethyl Acetate or other suitable organic solvent

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-chloro-2-methylaniline and concentrated hydrochloric acid in water.

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension, ensuring the temperature remains below 5°C.

    • After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water. Cool this solution to 0-5°C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude 5-Chloro-2-methylbenzonitrile.

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Protocol 2: Analytical Characterization of Crude Product

To effectively troubleshoot and optimize the synthesis, it is essential to characterize the crude product mixture to identify and quantify the desired product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[5] A non-polar capillary column (e.g., DB-5) can be used to separate 5-Chloro-2-methylbenzonitrile from potential side products like 5-chloro-2-methylphenol and biaryl compounds. The mass spectrometer will provide fragmentation patterns that can be used to confirm the identity of each component.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another excellent method for analyzing the reaction mixture.[6] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically suitable for separating the polar phenolic impurities from the less polar benzonitrile product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the components of the crude product, confirming the structure of the desired product and helping to identify unknown impurities.

Visualizing the Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction pathway and the formation of key side products.

Sandmeyer_Reaction Start 5-Chloro-2-methylaniline Diazonium 5-Chloro-2-methylbenzenediazonium Chloride Start->Diazonium NaNO₂, HCl 0-5°C Product 5-Chloro-2-methylbenzonitrile Diazonium->Product CuCN Phenol 5-Chloro-2-methylphenol Diazonium->Phenol H₂O, Δ AzoDye Azo Dye Impurity Diazonium->AzoDye + 5-Chloro-2-methylaniline Troubleshooting_Logic Problem Low Yield or Impure Product IncompleteDiazotization Incomplete Diazotization? Problem->IncompleteDiazotization Decomposition Diazonium Salt Decomposition? Problem->Decomposition SideReactions Significant Side Reactions? Problem->SideReactions CheckTemp Verify Temperature Control (0-5°C) IncompleteDiazotization->CheckTemp CheckNitrite Use Fresh NaNO₂ Solution IncompleteDiazotization->CheckNitrite ImmediateUse Use Diazonium Salt Immediately Decomposition->ImmediateUse AnalyzeCrude Analyze Crude Product (GC-MS, HPLC) SideReactions->AnalyzeCrude PhenolDetected Phenolic Impurity Detected? AnalyzeCrude->PhenolDetected AzoDetected Colored Impurity (Azo Dye)? AnalyzeCrude->AzoDetected BaseWash Perform Basic Aqueous Wash PhenolDetected->BaseWash Yes OptimizeDiazotization Optimize Diazotization Conditions AzoDetected->OptimizeDiazotization Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Adda247. Sandmeyer Reaction Mechanism. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • ElectronicsAndBooks. The Mechanism of the Sandmeyer and Meerwein Reactions. [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • National Center for Biotechnology Information. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • Reddit. Troubleshooting a Sandmeyer reaction. [Link]

  • Khan Academy. Azo dye formation. [Link]

  • ChemistryStudent. Azo Dye Formation (A-Level). [Link]

  • Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]

  • National Center for Biotechnology Information. 5-Chloro-2-methylphenol. [Link]

  • The Synthesis of Azo Dyes. [Link]

  • SlideShare. Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. [Link]

  • R Discovery. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • RSC Publishing. Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Google Patents. The preparation method of 5- chloro-2-nitroanilines.
  • BioPharm International. Analytical Strategies for Monitoring Residual Impurities. [Link]

  • PrepChem.com. Synthesis of methyl 5-chloro-2-nitrobenzoate. [Link]

  • National Center for Biotechnology Information. 5-Chloro-2-methylbenzonitrile. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Semantic Scholar. Synthesis of Aryl Nitriles from the Corresponding Carboxylic Acids in Solvent. [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • ResearchGate. Decarbonylative Synthesis of Aryl Nitriles from Aromatic Esters and Organocyanides by a Nickel Catalyst. [Link]

  • Google Patents.
  • Organic Chemistry – Specific Name Reactions. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

Sources

Troubleshooting

purification of crude 5-Chloro-2-methylbenzonitrile by recrystallization

Technical Support Center: Purification of 5-Chloro-2-methylbenzonitrile Welcome to the technical support guide for the . This document is designed for researchers, scientists, and drug development professionals, providin...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-Chloro-2-methylbenzonitrile

Welcome to the technical support guide for the . This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to overcome common challenges in obtaining high-purity material. Our focus is on the causality behind experimental choices to ensure robust and reproducible outcomes.

First Principles: Safety and Compound Characteristics

Before initiating any experimental work, a thorough understanding of the material's hazards is paramount.

1.1. Hazard Profile

5-Chloro-2-methylbenzonitrile (CAS: 50712-70-4) is classified as an irritant.[1]

  • GHS Hazard Statement H319: Causes serious eye irritation.[1]

  • Precautionary Measures: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles (EN 166 standard), chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Handle in a well-ventilated area or a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.[2]

1.2. Physicochemical Properties

Understanding the compound's properties is the foundation of a successful purification strategy.

PropertyValueSource
Molecular FormulaC₈H₆ClNPubChem[1]
Molecular Weight151.59 g/mol NIST[4]
AppearanceOff-white to light yellow solid (typical crude form)General Knowledge
Melting PointData not widely published; requires experimental determination.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the strategic basis for your purification protocol.

Q1: What is the ideal solvent for recrystallizing 5-Chloro-2-methylbenzonitrile?

There is no single "ideal" solvent; the best choice depends on the specific impurity profile of your crude material. The principle of recrystallization relies on finding a solvent (or solvent system) where 5-Chloro-2-methylbenzonitrile is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5] For aromatic nitriles, good starting points for screening are:

  • Single Solvents: Alcohols (Isopropanol, Ethanol, Methanol), Toluene, Acetonitrile.[6][7]

  • Two-Solvent Systems: Ethanol/Water, Acetone/Water, Heptane/Ethyl Acetate, Dichloromethane/Cyclohexane.[6][8]

A systematic solvent screening is the most reliable method for selection.

Q2: What are the common impurities in crude 5-Chloro-2-methylbenzonitrile?

Impurities are typically byproducts of the synthetic route used. Common possibilities include:

  • Regioisomers: Isomers with the chlorine atom at a different position on the aromatic ring (e.g., 3-Chloro-2-methylbenzonitrile). These can be particularly challenging to remove.[9]

  • Unreacted Starting Materials: For instance, 2-methylbenzonitrile if the chlorination step was incomplete.

  • Over-reaction Products: Di-chlorinated species or other side-products.

  • Reagents and Catalysts: Residual acids, bases, or catalysts from the synthesis.[10]

Q3: How do I perform an efficient solvent screening?

  • Place a small amount (approx. 10-20 mg) of your crude material into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that showed poor room-temperature solubility. A good solvent will now fully dissolve the compound at or near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will be the one that yields a high quantity of crystalline solid upon cooling.

Q4: What is a realistic yield for this purification?

A successful recrystallization involves a trade-off between purity and yield. Some product is always lost as it remains dissolved in the cold solvent (mother liquor).[5] A yield between 70-90% is generally considered good, but this is highly dependent on the initial purity of the crude material. A very impure starting material will naturally result in a lower yield of the purified product.

Experimental Protocol: Recrystallization of 5-Chloro-2-methylbenzonitrile

This section provides a detailed, step-by-step methodology. The single-solvent method is preferred for its simplicity; the two-solvent method is an alternative for when a suitable single solvent cannot be found.

3.1. Single-Solvent Recrystallization Workflow

This is the standard and most common recrystallization procedure.

Recrystallization_Workflow A Step 1: Dissolution Add minimum volume of hot solvent to crude solid until fully dissolved. B Step 2: (Optional) Hot Filtration If insoluble impurities are present, filter the hot solution. A->B C Step 3: Cooling & Crystallization Allow the clear solution to cool slowly and undisturbed to room temperature. B->C D Step 4: Maximize Yield Cool the flask in an ice-water bath for >20 mins. C->D E Step 5: Isolation Collect crystals by vacuum filtration using a Büchner funnel. D->E F Step 6: Washing Rinse crystals with a small amount of ice-cold solvent. E->F G Step 7: Drying Dry the purified crystals under vacuum to constant weight. F->G

Caption: Standard workflow for single-solvent recrystallization.

Detailed Steps:

  • Place the crude 5-Chloro-2-methylbenzonitrile in an Erlenmeyer flask with a stir bar.

  • In a separate beaker, heat your chosen solvent (e.g., isopropanol) to a gentle boil.

  • Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary. [5]

  • If the solution is clear, proceed to step 5. If there are insoluble particles, perform a hot filtration. If the solution has a strong color, cool slightly, add a spatula tip of activated charcoal, boil for 2-3 minutes, and then perform a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Quickly pour the cold crystal slurry into the funnel and apply vacuum.

  • Wash the collected crystals with a very small volume of ice-cold solvent to remove any remaining mother liquor.

  • Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer the purified product to a watch glass for final drying in a vacuum oven.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My compound "oiled out" into a gooey liquid instead of forming crystals. What do I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[12]

  • Cause & Mechanism: The boiling point of your solvent may be higher than the melting point of your compound (or an impure version of it). As the solution cools, it becomes supersaturated while still hot enough for the solute to be a liquid.

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (10-15% more volume) of the same hot solvent to decrease the saturation point.[11]

    • Ensure very slow cooling. You can insulate the flask to slow heat loss.

    • If the problem persists, consider switching to a lower-boiling point solvent or using a two-solvent system.

Q: No crystals are forming, even after the solution has been in an ice bath for a long time. What's wrong?

A: This is a classic case of a stable supersaturated solution, where the crystallization process lacks a point of initiation (nucleation).[12] It can also be caused by using far too much solvent.[11]

No_Crystals_Troubleshooting action_node action_node Start Is the solution supersaturated? Action1 Induce Crystallization: 1. Scratch inner wall of flask with a glass rod. 2. Add a 'seed crystal' of the compound. Start->Action1 Check Did crystals form? Action1->Check Action2 Too much solvent was used. Boil off a portion of the solvent and attempt to cool again. Check->Action2 No End Problem Solved Check->End Yes Action2->Start

Caption: Decision tree for troubleshooting failure to crystallize.

  • Solutions (in order of application):

    • Scratch: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide nucleation sites for crystal growth.[5][12]

    • Seed: If you have a tiny crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[11]

    • Reduce Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution again and boil off 20-30% of the solvent. Then, repeat the cooling process.[11][12]

Q: My final yield is very low (<50%). How can I improve it?

A: A low yield is a common and frustrating issue. The primary causes are:

  • Excess Solvent: This is the most frequent error. Using more than the minimum required amount of hot solvent will leave a significant portion of your product dissolved in the mother liquor, even when cold.[5][11] Solution: On your next attempt, use less solvent. You can test your current mother liquor by evaporating a small sample to see if a large amount of solid residue remains.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, it will be lost. Solution: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution.[13]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away your product. Solution: Use a minimal amount of ice-cold solvent for the wash step.

Q: The purified crystals are still colored, but the pure compound should be white. What happened?

A: This indicates that colored, soluble impurities were not successfully removed and have been incorporated into your crystal lattice.

  • Cause & Mechanism: Some impurities have structures similar enough to your target compound that they co-crystallize.

  • Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Keep the solution hot for 5-10 minutes (the charcoal will adsorb the colored impurities). Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal, then cool the clear filtrate to crystallize your now-decolorized product.[11]

References

  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link]

  • NIST. (n.d.). 5-Chloro-2-methylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 2-Chloro-5-methylbenzonitrile. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • Patsnap. (2022). Preparation method of lornoxicam impurity. Eureka. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: The Sandmeyer Reaction for Halogenated Benzonitriles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Sandmeyer reaction, with a specialized focus on the synthesis of halogenated benzonitriles. This res...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Sandmeyer reaction, with a specialized focus on the synthesis of halogenated benzonitriles. This resource, designed for chemists in research and development, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this powerful transformation. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve optimal results.

The Challenge of Halogenated Benzonitriles

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of primary arylamines to a wide array of functional groups via a diazonium salt intermediate.[1][2] However, when the starting material is a halogenated aminobenzonitrile, the electron-withdrawing nature of both the halogen and the cyano group presents unique challenges. These substrates are often weakly basic, which can lead to incomplete diazotization and a host of side reactions.[3][4] This guide will address these specific issues head-on.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Halogenated Benzonitrile

Q: My Sandmeyer reaction is giving a very low yield, or I'm not seeing any product formation. What are the likely causes and how can I fix this?

A: Low or no yield in the Sandmeyer reaction of halogenated aminobenzonitriles can typically be traced back to several key factors, primarily related to the initial diazotization step.

  • Incomplete Diazotization:

    • Cause: Halogenated aminobenzonitriles are weakly basic due to the electron-withdrawing effects of the substituents. This makes the initial reaction with the nitrosating agent less efficient.[3][4]

    • Solution:

      • Increase Acidity: Use a higher concentration of a strong mineral acid, such as hydrochloric or sulfuric acid. This ensures a sufficient concentration of the active nitrosating agent (nitrosonium ion, NO⁺).[5]

      • Slow, Controlled Nitrite Addition: Add the sodium nitrite solution dropwise and slowly while maintaining a temperature of 0-5 °C. This prevents localized warming and decomposition of the diazonium salt.[5]

      • Check for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming that enough has been added for complete diazotization. If the test is negative, add a small amount of additional sodium nitrite solution.[6]

  • Decomposition of the Diazonium Salt:

    • Cause: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5 °C.[5] This decomposition is a major pathway for yield loss.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization and the subsequent addition to the copper(I) salt solution. An ice-salt bath can be more effective than a simple ice bath for maintaining this temperature range.[5]

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not store it.[5]

  • Sub-optimal Copper(I) Catalyst:

    • Cause: The copper(I) catalyst is crucial for the radical mechanism of the Sandmeyer reaction.[1] If the catalyst is oxidized to copper(II) or is not fully dissolved, its efficacy will be diminished.

    • Solution:

      • Use High-Quality Copper(I) Halide: Ensure your CuCl or CuBr is fresh and has not been extensively exposed to air, which can cause oxidation.

      • Ensure Complete Dissolution: Dissolve the copper(I) halide in the corresponding concentrated hydrohalic acid before adding the diazonium salt solution. Gentle warming can aid dissolution, but the solution must be cooled back to 0-5 °C before use.[7]

Issue 2: Formation of a Dark Brown or Black Tar-like Substance

Q: My reaction mixture has turned into a dark, tarry mess. What causes this and can I prevent it?

A: The formation of dark-colored tars is a common issue in Sandmeyer reactions and usually indicates the presence of unwanted side reactions.

  • Azo Coupling:

    • Cause: The newly formed diazonium salt is an electrophile and can react with the unreacted, unprotonated starting amine (a nucleophile) to form a brightly colored and often polymeric azo compound.[5] This is more prevalent with weakly basic anilines.

    • Solution:

      • Maintain High Acidity: A sufficient excess of strong acid ensures that the starting amine is fully protonated, preventing it from acting as a nucleophile.[5]

      • Slow Addition of Amine to Acid: When preparing the initial solution, adding the amine to the acid (rather than the other way around) can help ensure complete protonation from the outset.

  • Phenol Formation:

    • Cause: The diazonium salt can react with water to form a phenol, which can then undergo further oxidation and polymerization to form dark-colored materials.[8]

    • Solution:

      • Strict Temperature Control: Keeping the temperature at 0-5 °C minimizes the rate of this side reaction.[5]

      • Use of Concentrated Acids: Using concentrated hydrohalic acids reduces the amount of free water available to react with the diazonium salt.

Issue 3: Unexpected Side Products in the Final Mixture

Q: I've isolated my product, but I'm seeing significant impurities. What are the likely side products and how can I minimize them?

A: Besides tar formation, several specific side products can arise in the Sandmeyer reaction of halogenated benzonitriles.

  • Phenolic Byproducts:

    • Cause: As mentioned, reaction of the diazonium salt with water.

    • Purification: Phenolic impurities can often be removed by a basic wash (e.g., with dilute NaOH solution) during the work-up. The phenol will deprotonate to the water-soluble phenoxide, which will be extracted into the aqueous layer.[8]

  • Biaryl Byproducts:

    • Cause: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals, forming a biaryl species.[1]

    • Minimization: Ensuring a sufficient concentration of the copper(I) halide can help to trap the aryl radical before it dimerizes.

  • Products of Reduction (Hydrodediazoniation):

    • Cause: The diazonium group is replaced by a hydrogen atom. This can be promoted by certain reducing agents present as impurities.

    • Minimization: Use pure reagents and ensure that no unintended reducing agents are introduced into the reaction.

Problem Probable Cause(s) Recommended Solution(s)
Low or No YieldIncomplete diazotization, Decomposition of diazonium salt, Inactive catalystIncrease acidity, Slow nitrite addition, Strict temperature control (0-5 °C), Use fresh Cu(I) halide
Dark/Tarry MixtureAzo coupling, Phenol formation and polymerizationMaintain high acidity, Strict temperature control (0-5 °C)
Phenolic ImpuritiesReaction of diazonium salt with waterStrict temperature control, Basic wash during work-up
Biaryl ImpuritiesDimerization of aryl radicalsEnsure sufficient concentration of Cu(I) halide

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) so critical for the Sandmeyer reaction?

A1: The low temperature is essential because aryl diazonium salts are thermally unstable.[5] Above 5 °C, they readily decompose, leading to the evolution of nitrogen gas and the formation of unwanted byproducts, primarily phenols.[8] This decomposition significantly reduces the yield of the desired halogenated benzonitrile.

Q2: Can I isolate the diazonium salt before proceeding with the Sandmeyer reaction?

A2: While it is possible to isolate some diazonium salts, particularly as their tetrafluoroborate salts, it is generally not recommended for diazonium chlorides or bromides formed in situ.[9] These salts can be explosive when dry and are best used immediately in solution.[10] For safety and efficiency, a one-pot procedure where the diazonium salt is generated and then immediately reacted with the copper(I) halide is the standard and recommended approach.[11]

Q3: What is the role of the copper(I) salt in the reaction mechanism?

A3: The copper(I) salt (e.g., CuCl, CuBr) acts as a catalyst. The reaction proceeds via a single-electron transfer (SET) from the copper(I) ion to the diazonium salt. This generates an aryl radical and nitrogen gas, along with a copper(II) species. The aryl radical then abstracts a halogen from the copper(II) halide to form the final product and regenerate the copper(I) catalyst.[1][11]

Q4: Can I use copper(II) salts instead of copper(I) salts?

A4: While some Sandmeyer-type reactions have been reported with other transition metal salts, including copper(II), the classic and most reliable Sandmeyer reaction for the synthesis of aryl chlorides and bromides utilizes copper(I) salts.[1][2] Copper(I) is essential for the single-electron transfer mechanism that initiates the radical process.

Q5: I need to synthesize an iodinated benzonitrile. Can I use CuI in a Sandmeyer reaction?

A5: The synthesis of aryl iodides from diazonium salts does not typically require a copper catalyst. The reaction is usually achieved by treating the diazonium salt solution with an aqueous solution of potassium iodide (KI). The iodide ion itself is a sufficiently strong reducing agent to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide.[11][12]

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of a Halogenated Aminobenzonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the halogenated aminobenzonitrile (1.0 eq.) in a mixture of concentrated hydrohalic acid (e.g., HCl or HBr, 3.0-4.0 eq.) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.[5]

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Protocol 2: General Procedure for the Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) halide (CuCl or CuBr, 1.2 eq.) in the corresponding concentrated hydrohalic acid.

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) halide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.[7]

  • Cool the reaction mixture, and proceed with work-up and purification (typically extraction with an organic solvent, washing, drying, and purification by chromatography or distillation).

Visualizing the Process

Diagram 1: The Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Ar-NH2 Aryl Amine (Halogenated Aminobenzonitrile) Ar-N2+ Aryl Diazonium Salt Ar-NH2->Ar-N2+ 0-5 °C HNO2 Nitrous Acid (from NaNO2 + HX) HNO2->Ar-N2+ Ar-Radical Aryl Radical Ar-N2+->Ar-Radical SET from Cu(I) Cu(I)X Copper(I) Halide Cu(II)X2 Copper(II) Dihalide Cu(I)X->Cu(II)X2 e- transfer N2 Nitrogen Gas Ar-X Aryl Halide (Product) Ar-Radical->Ar-X Halogen Transfer Cu(II)X2->Cu(I)X Catalyst Regeneration

Caption: The Sandmeyer reaction mechanism, from diazotization to product formation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Sandmeyer Reaction Check_Diazotization Check Diazotization Step Start->Check_Diazotization Temp_Control Is Temperature strictly 0-5 °C? Check_Diazotization->Temp_Control Acidity Is Acidity Sufficiently High? Temp_Control->Acidity Yes Solution_A Solution: Use Ice-Salt Bath, Monitor Temperature Temp_Control->Solution_A No Nitrite_Addition Was Nitrite Added Slowly and Dropwise? Acidity->Nitrite_Addition Yes Solution_B Solution: Increase Acid Concentration Acidity->Solution_B No Check_Sandmeyer Check Sandmeyer Step Nitrite_Addition->Check_Sandmeyer Yes Solution_C Solution: Ensure Slow, Controlled Addition Nitrite_Addition->Solution_C No Catalyst_Quality Is Cu(I) Halide Fresh and Pure? Check_Sandmeyer->Catalyst_Quality Catalyst_Dissolution Was Catalyst Fully Dissolved? Catalyst_Quality->Catalyst_Dissolution Yes Solution_D Solution: Use Fresh Cu(I) Halide Catalyst_Quality->Solution_D No Solution_E Solution: Ensure Complete Dissolution in Acid Catalyst_Dissolution->Solution_E No End End

Caption: A logical workflow for troubleshooting low yields in the Sandmeyer reaction.

References

Sources

Troubleshooting

preventing byproduct formation in Grignard reactions with benzonitriles

Welcome to the Technical Support Center for Grignard reactions involving benzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to opti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions involving benzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this classic carbon-carbon bond-forming reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your lab work.

Troubleshooting Guide

This section addresses specific problems you might be facing during your Grignard reaction with benzonitriles. Each entry details the potential causes and provides actionable solutions.

Issue 1: Low Yield of the Desired Ketone

Question: I am getting a low yield of my target ketone after reacting my Grignard reagent with benzonitrile and performing an acidic workup. What are the likely causes and how can I improve the yield?

Answer:

A low yield of the desired ketone is a common issue and can stem from several factors, ranging from the quality of your reagents and solvents to the reaction conditions themselves.

Potential Causes & Solutions:

  • Poor Quality of Grignard Reagent: Grignard reagents are notoriously sensitive to moisture and air.[1][2] Exposure to either will quench the reagent, reducing its effective concentration.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[3] The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1] If preparing the Grignard reagent in-house, ensure the magnesium turnings are activated to remove the passivating magnesium oxide layer, for instance, with a crystal of iodine.[3][4]

  • Slow Reaction Rate: The reaction between a Grignard reagent and a nitrile is generally slower than with more reactive carbonyl compounds like aldehydes or ketones.[5][6][7]

    • Solution: Increasing the reaction temperature by refluxing the mixture can improve the reaction rate and yield.[6][8] The choice of solvent can also play a role; while diethyl ether and THF are common, using benzene or toluene has been reported to increase ketone yields.[6][9]

  • Deprotonation of α-Hydrogens: If your benzonitrile substrate has acidic protons on a carbon adjacent (alpha) to the nitrile group, the Grignard reagent can act as a base and deprotonate it.[4][10] This consumes the Grignard reagent in a non-productive pathway.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.[4]

  • Incomplete Hydrolysis: The initial product of the Grignard addition to a nitrile is a magnesium salt of an imine, which is then hydrolyzed to the ketone during the workup.[9][11][12][13] Incomplete hydrolysis will result in lower yields of the ketone.

    • Solution: Ensure a sufficiently acidic aqueous workup.[9][14] The use of aqueous acid (H₃O⁺) is more effective than water alone for the hydrolysis of the intermediate imine.[9] Vigorous stirring during the quench is also important to ensure proper mixing of the organic and aqueous phases.

Issue 2: Formation of a Tertiary Alcohol Byproduct

Question: My final product mixture contains a significant amount of a tertiary alcohol, suggesting a double addition of the Grignard reagent. How can this be happening with a nitrile starting material, and how do I prevent it?

Answer:

The formation of a tertiary alcohol implies that the initially formed ketone is reacting with a second equivalent of the Grignard reagent. While the intermediate imine salt is unreactive towards further Grignard addition, the ketone product is not.[5][14]

Mechanism of Tertiary Alcohol Formation:

Caption: Byproduct pathway leading to tertiary alcohol formation.

Prevention Strategies:

  • Control Stoichiometry: Use a stoichiometric amount of the Grignard reagent (1.0 to 1.2 equivalents) relative to the benzonitrile.[10] This minimizes the amount of unreacted Grignard reagent available to react with the ketone as it is formed during the workup.

  • Reverse Addition: Slowly add the Grignard reagent to the solution of benzonitrile.[4] This maintains a low concentration of the Grignard reagent throughout the reaction, disfavoring the second addition.

  • Low Temperature: Perform the reaction and, critically, the workup at low temperatures (e.g., 0 °C or below). This slows down the rate of the second addition to the ketone, which is generally faster than the initial addition to the nitrile.

  • Careful Workup: Quench the reaction by pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and acid.[8] This ensures rapid protonation and hydrolysis of the imine salt while keeping the temperature low, minimizing the opportunity for the ketone to react with any remaining Grignard reagent.

Issue 3: Presence of a Primary Amine Byproduct

Question: I am observing a primary amine corresponding to the reduction of the nitrile in my product mixture. What causes this side reaction?

Answer:

The formation of a primary amine (R-CH₂-NH₂) suggests a reduction of the nitrile group. This can occur if the Grignard reagent has a β-hydride available.

Mechanism of Nitrile Reduction:

This side reaction proceeds via a cyclic six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the electrophilic carbon of the nitrile.[15]

Caption: Formation of a primary amine byproduct via β-hydride transfer.

Prevention Strategies:

  • Choice of Grignard Reagent: This side reaction is specific to Grignard reagents that have hydrogens on the β-carbon (e.g., ethylmagnesium bromide, isobutylmagnesium bromide). If possible, choose a Grignard reagent without β-hydrides, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Lower Reaction Temperature: Like many side reactions, the rate of reduction can be minimized by conducting the reaction at lower temperatures.

  • Use of a Catalyst: In some cases, using a copper(I) catalyst can promote the desired 1,2-addition over the reduction pathway, particularly with sterically hindered reagents.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Grignard reaction with benzonitrile?

The optimal temperature is a balance between reaction rate and selectivity. While refluxing in THF (approx. 66 °C) or ether (approx. 34 °C) is common to drive the reaction to completion, lower temperatures (0 °C to room temperature) are often employed to minimize side reactions like deprotonation or double addition.[4][6][8] It is often best to start at 0 °C, add the reagents slowly, and then allow the reaction to warm to room temperature or reflux to ensure completion.

Q2: Which solvent is best for this reaction?

Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions because they solvate the magnesium species, keeping the reagent in solution.[1] THF is generally preferred for forming Grignard reagents from less reactive chlorides and can be heated to higher temperatures.[3] Some studies have shown that using benzene or toluene as a solvent or co-solvent can lead to higher yields of the ketone compared to reactions run in pure ether.[6][9]

Q3: Can I use a commercially available Grignard reagent?

Yes, using a commercially available, pre-titrated Grignard reagent is often more convenient and reliable than preparing it in-situ, especially for common reagents like methyl-, ethyl-, or phenylmagnesium bromide.[3] This eliminates variability associated with the quality of magnesium and the alkyl halide.

Q4: How can I be sure my glassware is dry enough?

All glassware should be assembled and then flame-dried under vacuum or placed in a drying oven (e.g., at 120 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.[3] The reaction should then be set up and maintained under a positive pressure of an inert gas like nitrogen or argon.

Q5: What is the mechanism of the hydrolysis step?

The hydrolysis of the intermediate imine to the final ketone product is an acid-catalyzed reaction. The process is essentially the reverse of imine formation.[11][16][17]

  • Protonation: The imine nitrogen is protonated by the acid to form an iminium ion.[9][17][18]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.[9][16][18]

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen.[9][16]

  • Elimination: The lone pair on the oxygen assists in the elimination of ammonia (or a primary amine) as a leaving group, forming a protonated ketone (an oxonium ion).[9][16]

  • Deprotonation: A base (like water) removes the final proton to yield the neutral ketone.[9][18]

Experimental Protocols

Protocol 1: General Procedure for Ketone Synthesis via Grignard Addition to Benzonitrile

This protocol aims to maximize the yield of the desired ketone while minimizing byproduct formation.

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of inert gas.

  • Reagents: In the dropping funnel, place a solution of benzonitrile (1.0 equiv.) in anhydrous diethyl ether or THF. In the reaction flask, place the Grignard reagent solution (1.1 equiv., either commercially sourced or freshly prepared) in the same anhydrous solvent.

  • Addition: Cool the flask containing the Grignard reagent to 0 °C using an ice bath. Begin stirring and add the benzonitrile solution dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The reaction can be stirred at room temperature for several hours or gently refluxed until completion (monitor by TLC or GC-MS).[8]

  • Workup (Quench): Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a vigorously stirred mixture of crushed ice and a slight excess of dilute acid (e.g., 1 M HCl or saturated aqueous NH₄Cl).[8][10] Slowly and carefully pour the reaction mixture into the acidic ice slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone can then be purified by vacuum distillation or column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale / Notes
Grignard Stoichiometry 1.0 - 1.2 equivalentsMinimizes double addition to the ketone product.[10]
Addition Temperature 0 °C or lowerFavors nucleophilic addition over side reactions like deprotonation.[4]
Reaction Temperature Room Temp to RefluxDependent on substrate reactivity; higher temps may be needed for completion.[6][8]
Solvent Anhydrous THF or Et₂OStandard solvents for Grignard reagents.[1] Toluene co-solvent may improve yield.[6]
Workup Slow addition to iced acidRapidly hydrolyzes the imine salt at low temp to prevent ketone reacting with excess Grignard.[8]
References
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Successive addition of two different Grignard reagents to nitriles: access to α,α-disubstituted propargylamine derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by hydrolysis. Retrieved from [Link]

  • Krayonnz. (2023). What is the action of Grignard reagent on benzonitrile?. Retrieved from [Link]

  • Erowid. (n.d.). Grignard Reactions of Nitriles in Benzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkyl addition to aromatic nitriles and ketones with Grignard reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]

  • YouTube. (2021). Grignard Reagent | Hydrolysis of Imine & Alkyl Cyanide. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 5-Chloro-2-methylbenzonitrile

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific chemical synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the synthesis of 5-Chloro-2-methylbenzonitrile, which is typically achieved via a Sandmeyer reaction involving the diazotization of 2-amino-4-chlorotoluene followed by cyanation.

Q1: What is the most common synthetic route for 5-Chloro-2-methylbenzonitrile?

A1: The most prevalent and well-established method is the Sandmeyer reaction.[1][2][3] This two-step process begins with the diazotization of an aromatic amine, in this case, 2-amino-4-chlorotoluene, to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt to yield the desired 5-Chloro-2-methylbenzonitrile.[1][4]

Q2: Why is temperature control so critical during the diazotization step?

A2: Diazonium salts are notoriously unstable and can decompose rapidly at elevated temperatures.[5] The diazotization reaction is typically carried out at 0-5 °C to prevent the premature decomposition of the diazonium salt, which could lead to the formation of phenolic byproducts and a significant reduction in yield.[6][7]

Q3: What are the potential side reactions to be aware of during this synthesis?

A3: Several side reactions can occur. The most common include the formation of a phenol derivative (5-chloro-2-methylphenol) if water is present and the temperature is not controlled, and the formation of brightly colored azo compounds through the coupling of the diazonium salt with the unreacted starting amine or other aromatic species.[6][7] Biaryl formation from the dimerization of the aryl radical intermediate is also a possibility and serves as evidence for the radical mechanism of the Sandmeyer reaction.[1][7]

Q4: How can I prepare the copper(I) cyanide solution for the Sandmeyer reaction?

A4: A common method for preparing the cuprous cyanide solution involves dissolving copper(I) cyanide in a solution of sodium or potassium cyanide.[8] Alternatively, cuprous chloride can be suspended in water, and a solution of sodium cyanide is then added to form the active cyanocuprate(I) species.[9] It is crucial to use freshly prepared copper(I) salts for optimal reactivity.[6]

Q5: What is the mechanism of the Sandmeyer reaction?

A5: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The reaction is initiated by a single electron transfer (SET) from the copper(I) salt to the diazonium salt, which results in the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then reacts with the copper(II) halide (or cyanide) to form the final product and regenerate the copper(I) catalyst.[1][2]

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the synthesis of 5-Chloro-2-methylbenzonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient copper catalysis. - Side reaction with water to form phenol.- Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization. - Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.[6] - Use the diazonium salt solution immediately after its preparation.[6] - Use a freshly prepared solution of copper(I) cyanide and ensure it is fully dissolved.[6] - Minimize the amount of water present; consider a non-aqueous diazotization medium if feasible.[6]
Formation of a Dark, Tarry Mixture - Decomposition of the diazonium salt due to elevated temperatures. - Presence of impurities in the starting materials or reagents. - Incorrect reaction pH.- Strictly control the temperature throughout the reaction, especially during the addition of the diazonium salt to the copper cyanide solution.[8] - Use pure, recrystallized starting materials and fresh reagents. - Ensure the reaction medium is sufficiently acidic during diazotization.
Presence of a Brightly Colored Impurity (Azo Dye) - Reaction of the electrophilic diazonium salt with the electron-rich starting amine.- Ensure complete diazotization of the starting amine before proceeding to the cyanation step. - Add the diazonium salt solution slowly to the copper cyanide solution to maintain a low concentration of the diazonium salt in the reaction mixture.
Product is Difficult to Purify - Presence of multiple byproducts. - Incomplete reaction.- Optimize the reaction conditions to minimize side reactions (see above). - Monitor the reaction progress using TLC or GC to ensure completion. - Employ column chromatography for purification if simple distillation or recrystallization is insufficient.[8][10]

Experimental Protocol: Optimized Synthesis of 5-Chloro-2-methylbenzonitrile

This protocol details a step-by-step methodology for the synthesis of 5-Chloro-2-methylbenzonitrile via the Sandmeyer reaction.

Step 1: Diazotization of 2-Amino-4-chlorotoluene

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-chlorotoluene (1 equivalent) in a suitable acidic solution (e.g., a mixture of hydrochloric acid and water).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in water.

  • Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. Confirm the completion of diazotization using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium cyanide (1.2 equivalents) in water.

  • Cool the copper cyanide solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the vigorously stirred copper cyanide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 5-Chloro-2-methylbenzonitrile by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_purification Step 3: Purification amine 2-Amino-4-chlorotoluene diazonium Diazonium Salt Intermediate amine->diazonium 0-5 °C na_no2 NaNO2, HCl na_no2->diazonium product 5-Chloro-2-methylbenzonitrile diazonium->product < 10 °C cu_cn CuCN/NaCN cu_cn->product workup Extraction & Washing product->workup purification Distillation / Recrystallization workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 5-Chloro-2-methylbenzonitrile.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and resolve common issues during the synthesis.

TroubleshootingTree decision decision issue issue solution solution start Low Yield or Impure Product check_temp Was temperature at 0-5°C during diazotization? start->check_temp Initial Check temp_ok temp_ok check_temp->temp_ok Yes temp_high Decomposition of diazonium salt likely. check_temp->temp_high No check_reagents Were reagents fresh and pure? temp_ok->check_reagents Next Step solution_temp Repeat with strict temperature control. temp_high->solution_temp Solution reagents_ok reagents_ok check_reagents->reagents_ok Yes reagents_bad Side reactions due to impurities. check_reagents->reagents_bad No check_azo Is a colored impurity present? reagents_ok->check_azo Final Check solution_reagents Use freshly prepared/purified reagents. reagents_bad->solution_reagents Solution no_azo no_azo check_azo->no_azo No yes_azo Azo coupling occurred. check_azo->yes_azo Yes final_purification Consider advanced purification (e.g., column chromatography). no_azo->final_purification Final Step solution_azo Ensure complete diazotization before cyanation. yes_azo->solution_azo Solution

Caption: Decision tree for troubleshooting the synthesis.

References

  • Organic Syntheses. o-Tolunitrile and p-Tolunitrile. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • OrgoSolver. (2023). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Lumen Learning. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Syntheses. o-CHLOROTOLUENE and p-CHLOROTOLUENE. [Link]

  • PubChem. 5-Chloro-2-methylbenzonitrile. [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in the Purification of Halogenated Aromatic Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the puri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of halogenated aromatic compounds.

Halogenated aromatic compounds are a critical class of molecules in pharmaceuticals, agrochemicals, and materials science. However, their unique physicochemical properties often present significant purification challenges.[1][2][3] This resource aims to provide practical, experience-driven guidance to overcome these hurdles.

Purification Method Selection

Choosing the right purification technique is the first and most critical step. The selection depends on the scale of your experiment, the nature of the impurities, and the physical state of your compound.

Q1: How do I choose the best purification technique for my halogenated aromatic compound?

A1: The selection of a purification technique is contingent on several factors, including the compound's physical state (solid or liquid), the quantity of the material, the types of impurities present, and the required final purity level.[1] For larger quantities (multi-gram) of a solid product, recrystallization is often a practical initial step.[1] For smaller amounts or intricate mixtures, chromatography is typically the method of choice.[1]

Below is a workflow to guide your decision-making process.

A decision-making workflow for selecting a purification method.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid halogenated aromatic compounds, but it can be fraught with challenges.

Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" happens when the compound's melting point is lower than the solution's temperature or when there are substantial impurities.[4] To address this, try reheating the solution to redissolve the oil, then add a bit more solvent and let it cool down more slowly.[4] Using a solvent with a lower boiling point can also be effective.[1] If impurities are the likely culprit, a preliminary purification step, like passing the crude material through a short silica gel plug, might be necessary before recrystallization.[1]

Q3: I've cooled my solution, but no crystals have formed. What should I do?

A3: This is a frequent issue that can often be resolved with a few simple methods.[1] First, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites for crystal growth.[1] If that fails, you can introduce a "seed crystal" of your pure compound into the solution.[1] If a pure crystal isn't available, a crystal of a structurally similar compound can sometimes be used.[1]

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield is often a result of using too much solvent or not cooling the solution to a low enough temperature.[5][6] Ensure you are using the minimum amount of hot solvent required to dissolve your compound.[5][6] After slow cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.[7] However, be aware that some product loss is inevitable as the compound will have some solubility in the solvent even at low temperatures.[5]

Experimental Protocol: Basic Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add small portions of hot solvent if necessary.[1]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[1] For maximum yield, subsequently cool in an ice bath.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Rinse the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry or dry in a vacuum oven.

Chromatography Troubleshooting

Chromatography is a versatile and widely used technique for the purification of halogenated aromatic compounds. However, achieving good separation can be challenging.

Q5: I'm seeing poor separation of my halogenated aromatic compound from impurities on a silica gel column. What can I do?

A5: Poor separation can stem from several factors. First, optimize your solvent system. The Rf value of your target compound on a TLC plate should ideally be between 0.2 and 0.4.[1] If the Rf is too high, decrease the eluent's polarity; if it's too low, increase the polarity.[1] For difficult separations, especially of isomers, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a C70-fullerene coated column, which can leverage halogen-π interactions.[1][8]

Q6: My halogenated compound is showing significant peak tailing during HPLC analysis. What is the cause and how can I fix it?

A6: Peak tailing can be caused by interactions between the analyte and active sites on the column, such as residual silanols. This can be particularly problematic for halogenated compounds. To mitigate this, you can try adding a modifier to the mobile phase, such as a small amount of a competitive base like triethylamine, or using an end-capped column. Elevating the column temperature can also sometimes improve peak shape.

Q7: How can I separate positional isomers of halogenated aromatic compounds?

A7: The separation of positional isomers (e.g., ortho, meta, para) is a significant challenge due to their similar physical and chemical properties.[8][9] Specialized chromatographic techniques are often required. Utilizing stationary phases that can exploit subtle differences in dipole moments or engage in specific interactions, like halogen-π interactions, can be effective.[8] For instance, columns with phenyl-based stationary phases or carbon materials like fullerenes have shown success in separating such isomers.[8][10] Supercritical fluid chromatography (SFC) can also be a powerful tool for isomer separation.[11]

Data on Stationary Phase Selection for Isomer Separation
Stationary PhasePrinciple of SeparationSuitable forReference
Phenyl-Hexylπ-π interactionsPositional isomers of aromatic compounds[10]
C70-Fullerene CoatedHalogen-π interactionsIsomers of halogenated benzenes[8]
Pentafluorophenyl (PFP)Dipole-dipole, π-π, and ion-exchange interactionsHalogenated pharmaceuticals and their dehalogenated impurities[11]

Removal of Common Impurities

Q8: How can I remove residual palladium catalyst from my reaction mixture after a cross-coupling reaction?

A8: Residual palladium from cross-coupling reactions is a common and problematic impurity, especially in pharmaceutical applications where metal content is strictly regulated.[12][13] While column chromatography can remove a significant portion of the palladium, it is often not sufficient to reach the required low levels.[12] The use of metal scavengers, such as silica-bound thiols or specialized resins like polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT), is highly effective in reducing palladium to parts-per-million (ppm) levels.[12][13][14]

A typical workflow for removing residual palladium catalyst.

Q9: I am struggling to remove dehalogenated impurities from my desired halogenated aromatic product. What are the best strategies?

A9: The separation of a halogenated compound from its dehalogenated analog can be very difficult due to their high structural similarity.[11] High-performance chromatographic techniques are often necessary. Ultra-high-performance liquid chromatography (UHPLC) with a pentafluorophenyl (PFP) column has been shown to be particularly effective for these types of separations.[11] The unique selectivity of the PFP phase can often resolve these closely related species where standard C18 columns fail.

Purity Assessment

Q10: What are the most appropriate analytical techniques for assessing the purity of my final halogenated aromatic compound?

A10: A combination of analytical techniques is typically used to confirm the purity of a compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are excellent for determining the percentage purity and detecting minor impurities.[][16] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for purity assessment, particularly ¹H NMR. Mass spectrometry (MS) provides information about the molecular weight and isotopic distribution, which is characteristic for compounds containing chlorine and bromine.[17] For determining trace metal content, such as residual palladium, inductively coupled plasma mass spectrometry (ICP-MS) is the method of choice.[16]

Safety Precautions

Q11: Are there any specific safety precautions I should take when purifying halogenated aromatic compounds?

A11: Yes, many halogenated aromatic compounds are toxic and environmentally persistent.[1][2] It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with to fully understand its hazards and required handling procedures.

References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing).
  • Technical Support Center: Characterization of Halogen
  • Technical Support Center: Purification of Halogenated Arom
  • TROUBLESHOOTING GUIDE. Restek.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Summary of the workshop on recent advances in analytic techniques for halogenated arom
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Halogenated Molecule Sticking to Column.
  • Method For Removing Halogens From An Aromatic Compound.
  • Recrystalliz
  • 2.
  • Purification of halogenated aromatic compounds.
  • How to remove palladium catalyst
  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chrom
  • Problems with Recrystallis
  • aromatic positional isomers: Topics by Science.gov. Science.gov.
  • Your trick to remove residual palladium. Reddit.
  • HPLC separation of related halogenated aromatic, any one??.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Analytical Services for Purity Determin
  • An Efficient Method for Removal of Residual Palladium
  • Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd..
  • Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec.
  • halogenated aromatic compounds: Topics by Science.gov. Science.gov.
  • Recrystalliz
  • (PDF) Halogenated Aromatics: Fate and Microbial Degradation.
  • Tips & Tricks: Recrystalliz
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Microbial breakdown of halogenated aromatic pesticides and rel
  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Arom
  • CHEMICAL PURITY ANALYSIS. Agilent.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzym
  • Degradation of halogenated arom
  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
  • How can I purify two different-substituted aromatic compounds?.
  • The Importance of Purification for Radiolabeled Compounds. Moravek.

Sources

Optimization

Technical Support Center: Dehalogenation in 5-Chloro-2-methylbenzonitrile Chemistry

Welcome to the technical support center for chemists working with 5-Chloro-2-methylbenzonitrile. This guide is designed to provide targeted troubleshooting advice and in-depth answers to frequently asked questions regard...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 5-Chloro-2-methylbenzonitrile. This guide is designed to provide targeted troubleshooting advice and in-depth answers to frequently asked questions regarding the undesired side reaction of dehalogenation. As researchers, scientists, and drug development professionals, we understand that unexpected results can be a significant roadblock. This resource aims to equip you with the knowledge to diagnose, mitigate, and prevent dehalogenation, ensuring the desired outcome of your synthetic routes.

Understanding the Problem: The Basics of Dehalogenation

Dehalogenation, specifically hydrodehalogenation, is the substitution of a halogen atom with a hydrogen atom. In the context of 5-Chloro-2-methylbenzonitrile chemistry, this results in the formation of 2-methylbenzonitrile as an impurity. This side reaction is particularly prevalent in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, where the aryl chloride is intended to react with a nucleophile.[1][2][3] The presence of the dehalogenated byproduct can complicate purification and reduce the overall yield of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during reactions with 5-Chloro-2-methylbenzonitrile and provide actionable solutions based on established chemical principles.

Q1: I'm observing a significant amount of 2-methylbenzonitrile in my reaction mixture during a Suzuki coupling. What are the likely causes?

A1: The formation of 2-methylbenzonitrile during a Suzuki coupling is a classic case of hydrodehalogenation.[3] Several factors in your reaction setup could be contributing to this undesired outcome:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Some catalyst systems are more prone to promoting dehalogenation.

  • Base: The nature and strength of the base can influence the reaction pathway. Strong bases can sometimes act as a hydride source or promote pathways that lead to dehalogenation.[1][4]

  • Solvent and Impurities: Protic solvents (like alcohols) or the presence of water can serve as a hydrogen source for the dehalogenation reaction.[1][5]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[6]

Q2: How can I minimize dehalogenation in my Palladium-catalyzed cross-coupling reactions?

A2: Minimizing dehalogenation requires a careful optimization of your reaction conditions. Here’s a prioritized checklist of parameters to investigate:

ParameterRecommended ActionRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4][6][7]These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing dehalogenation pathway.[7]
Base Selection Opt for weaker inorganic bases like K₂CO₃ or K₃PO₄ over strong bases like NaOtBu.[4]Stronger bases can increase the rate of dehalogenation. The choice of base can be substrate-dependent and may require screening.[4]
Solvent Purity Use anhydrous solvents and consider adding a drying agent.Water and other protic impurities can act as a hydrogen source for the dehalogenation side reaction.[5]
Temperature Control Run the reaction at the lowest effective temperature.Lowering the temperature can often suppress the rate of the undesired dehalogenation reaction more than the desired coupling.[6]
Reaction Monitoring Closely monitor the reaction progress by TLC or LC-MS.Avoid unnecessarily long reaction times, which can lead to increased byproduct formation.
Q3: I suspect dehalogenation is occurring in my Buchwald-Hartwig amination. What specific adjustments should I consider for this reaction?

A3: The Buchwald-Hartwig amination is also susceptible to dehalogenation.[6][8] Beyond the general recommendations in Q2, consider these specific points for C-N bond formation:

  • Palladium Pre-catalyst: The choice of palladium source can be critical. Some pre-catalysts are designed to generate the active Pd(0) species more cleanly, which can minimize side reactions.[6][9]

  • Amine Equivalents: Using a slight excess of the amine coupling partner can sometimes favor the desired amination over dehalogenation.

  • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio is important. Typically, a ratio between 1:1 and 2:1 is effective, but this can be fine-tuned.

Q4: Can the dehalogenation side reaction be influenced by the quality of my 5-Chloro-2-methylbenzonitrile starting material?

A4: While the primary drivers of dehalogenation are the reaction conditions, the purity of your starting material can play a role. Impurities in the 5-Chloro-2-methylbenzonitrile, such as residual acids or other reactive species from its synthesis, could potentially interact with the catalyst or reagents in a way that promotes side reactions. It is always good practice to use starting materials of high purity and to characterize them thoroughly before use.

Q5: What analytical techniques are best for detecting and quantifying the dehalogenated impurity, 2-methylbenzonitrile?

A5: Accurately detecting and quantifying the extent of dehalogenation is crucial for troubleshooting and optimizing your reaction. Several analytical methods are well-suited for this purpose:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are often the methods of choice for separating and identifying volatile and semi-volatile organic compounds. They can provide excellent resolution between 5-Chloro-2-methylbenzonitrile and its dehalogenated counterpart.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC, particularly with a suitable column like a pentafluorophenyl phase, can effectively separate the halogenated starting material from the dehalogenated product.[10][11] LC-MS provides the added benefit of mass confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the dehalogenated byproduct by integrating characteristic peaks for each compound, provided there is no significant overlap.

Experimental Protocols

To provide a practical starting point, here are detailed protocols for a common cross-coupling reaction with an emphasis on minimizing dehalogenation, and a method for analyzing the reaction mixture.

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-2-methylbenzonitrile with Phenylboronic Acid

This protocol is designed as a robust starting point to minimize dehalogenation.

Materials:

  • 5-Chloro-2-methylbenzonitrile (1.0 mmol, 151.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add 5-Chloro-2-methylbenzonitrile, phenylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining toluene and degassed water to the reaction mixture.

  • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Upon completion (or when the reaction stalls), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Dehalogenation by GC-MS

This protocol outlines a general method for quantifying the ratio of 5-Chloro-2-methylbenzonitrile to 2-methylbenzonitrile.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by adding a small amount of water.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is often suitable.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Data Analysis:

  • Identify the peaks corresponding to 5-Chloro-2-methylbenzonitrile and 2-methylbenzonitrile based on their retention times and mass spectra.

  • Integrate the peak areas for both compounds.

  • Calculate the relative percentage of each compound to determine the extent of dehalogenation.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and troubleshooting logic.

Suzuki_Coupling_vs_Dehalogenation cluster_0 Desired Suzuki Coupling Pathway cluster_1 Undesired Dehalogenation Pathway A Ar-Cl + Pd(0) B Oxidative Addition Ar-Pd(II)-Cl A->B Step 1 C Transmetalation Ar-Pd(II)-Ar' B->C Step 2 + Ar'B(OH)2 F Ar-Pd(II)-Cl D Reductive Elimination C->D Step 3 E Ar-Ar' (Desired Product) D->E H Hydride Transfer Ar-Pd(II)-H F->H Side Reaction G Hydride Source (e.g., H2O, Solvent) G->H I Reductive Elimination H->I Step 3' J Ar-H (Dehalogenated Byproduct) I->J

Caption: Competing pathways in Palladium-catalyzed cross-coupling.

Troubleshooting_Dehalogenation Start High Dehalogenation Observed Q1 Is the base strong (e.g., NaOtBu)? Start->Q1 A1_Yes Switch to a weaker base (e.g., K3PO4, K2CO3) Q1->A1_Yes Yes Q2 Are you using anhydrous solvents? Q1->Q2 No A1_Yes->Q2 A2_No Use anhydrous solvents and degas thoroughly Q2->A2_No No Q3 Is the reaction temperature high? Q2->Q3 Yes A2_No->Q3 A3_Yes Lower the reaction temperature Q3->A3_Yes Yes Q4 Is your ligand optimal? Q3->Q4 No A3_Yes->Q4 A4_No Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Q4->A4_No No End Dehalogenation Minimized Q4->End Yes A4_No->End

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Chloro-2-methylbenzonitrile

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of this synthesis. The following troubleshooting guides and FAQs are structured to address specific challenges you may encounter, ensuring both the safety and success of your experiments.

The synthesis of 5-Chloro-2-methylbenzonitrile typically involves a Sandmeyer reaction, which begins with the diazotization of an aromatic amine, in this case, 2-amino-4-chlorotoluene. This initial step is highly exothermic and requires careful control to prevent runaway reactions.[1][2] The subsequent reaction with a cyanide source, usually copper(I) cyanide, is also exothermic and presents its own set of challenges. This guide will walk you through the critical aspects of managing these exothermic events.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exotherm in the synthesis of 5-Chloro-2-methylbenzonitrile?

A1: The primary exothermic event occurs during the diazotization of the starting material, 2-amino-4-chlorotoluene. The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form the diazonium salt is inherently exothermic.[1] This reaction has a high heat of reaction, and if not properly controlled, the temperature of the reaction mixture can rise rapidly, leading to a dangerous situation known as a thermal runaway.

Q2: What are the main risks associated with a poorly controlled exotherm in this synthesis?

A2: The primary risks are:

  • Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a rapid and violent release of energy.[3]

  • Decomposition of Diazonium Salt: Aromatic diazonium salts are thermally unstable and can decompose explosively, especially at temperatures above 5 °C.[3] This decomposition releases nitrogen gas, which can cause a rapid pressure buildup in a closed system, leading to vessel rupture.[3]

  • Formation of Impurities: Higher temperatures can promote side reactions, leading to the formation of unwanted byproducts and reducing the purity and yield of the final product, 5-Chloro-2-methylbenzonitrile.

  • Release of Toxic Gases: Decomposition can release toxic nitrogen oxides.[4]

Q3: At what temperature should the diazotization reaction be maintained?

A3: It is crucial to maintain the reaction temperature between 0 °C and 5 °C.[3] This low temperature range is essential to ensure the stability of the intermediate diazonium salt and to control the rate of the exothermic reaction.[1] Exceeding this temperature significantly increases the risk of decomposition.

Q4: How can I effectively monitor and control the reaction temperature?

A4: Effective temperature control is achieved through a combination of:

  • Cooling Bath: Utilize an efficient cooling bath, such as an ice-salt bath or a cryocooler, to maintain the low temperature.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This slow addition allows the cooling system to dissipate the heat generated from the reaction.

  • Vigorous Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.[2]

  • Continuous Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor the temperature in real-time.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to exothermic reaction management during the synthesis of 5-Chloro-2-methylbenzonitrile.

Issue 1: Rapid and Uncontrolled Temperature Rise During Nitrite Addition

A sudden spike in temperature during the addition of sodium nitrite is a critical safety concern and indicates that the rate of heat generation is exceeding the capacity of the cooling system.

Troubleshooting Workflow for Uncontrolled Exotherm

start Uncontrolled Temperature Rise (> 5 °C) stop_addition Immediately STOP Nitrite Addition start->stop_addition check_cooling Verify Cooling System Functionality stop_addition->check_cooling check_stirring Ensure Vigorous Stirring check_cooling->check_stirring quench_options Consider Emergency Quench (if temp continues to rise) check_stirring->quench_options slow_quench Slowly add a pre-chilled quenching agent (e.g., sulfamic acid solution) quench_options->slow_quench Yes resume_protocol Resume Nitrite Addition at a much slower rate once temperature is stable (< 5 °C) quench_options->resume_protocol No slow_quench->resume_protocol investigate_root_cause Post-Reaction Investigation: - Reagent concentration - Cooling capacity - Addition rate calculation resume_protocol->investigate_root_cause

Caption: Troubleshooting workflow for a rapid temperature increase.

Issue 2: Formation of Brown Fumes (Nitrogen Oxides)

The evolution of brown fumes indicates the decomposition of nitrous acid or the diazonium salt, which can be caused by localized overheating or an excess of nitrous acid.

Troubleshooting & Optimization

Possible Cause Troubleshooting Step
Localized Overheating Improve stirring efficiency to ensure uniform temperature distribution. Reduce the rate of nitrite addition to allow for better heat dissipation.
Excess Nitrous Acid Use a stoichiometric amount of sodium nitrite.[3] After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper. If positive, the excess can be quenched by the addition of a small amount of urea or sulfamic acid until the test is negative.[1]

| Reaction Temperature Too High | Ensure the cooling bath is functioning correctly and that the reaction temperature is consistently maintained below 5 °C. |

Issue 3: Low Yield of 5-Chloro-2-methylbenzonitrile in the Sandmeyer Step

A low yield in the final step can often be traced back to issues in the initial exothermic diazotization.

Troubleshooting & Optimization

Possible Cause Troubleshooting Step
Incomplete Diazotization Ensure the 2-amino-4-chlorotoluene is fully dissolved in the acidic solution before cooling and adding sodium nitrite. Confirm the complete consumption of the starting amine via TLC analysis before proceeding to the Sandmeyer reaction.
Decomposition of Diazonium Salt This is a major cause of low yield. Strictly maintain the temperature between 0-5 °C throughout the diazotization and before the addition to the copper(I) cyanide solution. Avoid any delays between the formation of the diazonium salt and its use in the Sandmeyer reaction.

| Side Reactions | Higher temperatures can lead to the formation of phenolic byproducts from the reaction of the diazonium salt with water. Maintaining the recommended low temperature is crucial to minimize these side reactions. |

Experimental Protocols

Protocol 1: Safe Diazotization of 2-Amino-4-chlorotoluene

This protocol outlines the critical steps for safely managing the exothermic diazotization reaction.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-chlorotoluene (1.0 eq) in a suitable aqueous acid (e.g., 3M HCl).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Ensure the thermometer bulb is submerged in the reaction mixture.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Slow Addition: Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C.

  • Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Verification (Optional but Recommended): Test for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue-black, add a small amount of urea or sulfamic acid until the test is negative.

Protocol 2: Emergency Quenching of a Runaway Reaction

In the event of an uncontrollable temperature rise, an emergency quenching procedure should be initiated.

  • Immediate Action: Stop the addition of any reagents and alert personnel in the vicinity.

  • Enhanced Cooling: If possible and safe to do so, add more coolant to the external bath (e.g., dry ice).

  • Quenching Agent: Have a pre-prepared, cold solution of a quenching agent such as sulfamic acid or sodium bisulfite readily available.

  • Controlled Addition: If the temperature continues to rise despite stopping the reagent addition, slowly and carefully add the quenching agent to the reaction mixture. Be prepared for vigorous gas evolution.

  • Neutralization: Once the reaction is under control, the mixture can be neutralized and disposed of according to safety guidelines.

Decision Tree for Emergency Quenching

start Temperature rises above 10°C and is accelerating stop_reagents Stop all reagent addition start->stop_reagents max_cooling Apply maximum cooling stop_reagents->max_cooling temp_stabilizing Is temperature stabilizing or decreasing? max_cooling->temp_stabilizing continue_monitoring Continue to monitor closely temp_stabilizing->continue_monitoring Yes prepare_quench Prepare to add quenching agent temp_stabilizing->prepare_quench No add_quench Slowly add pre-chilled quenching solution prepare_quench->add_quench evacuate If reaction is uncontrollable, evacuate the area add_quench->evacuate

Caption: Decision-making process for emergency quenching.

By adhering to these guidelines and understanding the underlying chemical principles, researchers can safely and effectively manage the exothermic nature of the synthesis of 5-Chloro-2-methylbenzonitrile, leading to improved safety, yield, and purity.

References

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Barton, J., & al., e. (1998). Runaway Reaction During Production of an Azo Dye Intermediate.
  • Lu, Z., Fang, X., Xu, F., Yao, H., & Jiang, J. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5.
  • Master Organic Chemistry. (2018).
  • Schotten, C., & al., e. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry.
  • Trusova, M., & al., e. (2011). A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
  • U.S. Patent No. US4439361A. (1984). Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Xu, J., & al., e. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Zha, G., & al., e. (2020). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System.

Sources

Optimization

Technical Support Center: Identifying Impurities in 5-Chloro-2-methylbenzonitrile by NMR

Welcome to the technical support center for the analysis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively use Nuclear Magnetic Resona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively use Nuclear Magnetic Resonance (NMR) spectroscopy for impurity identification and troubleshooting. Here, we combine foundational principles with field-proven insights to help you navigate common challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 5-Chloro-2-methylbenzonitrile?

A1: The expected chemical shifts for 5-Chloro-2-methylbenzonitrile in a common solvent like CDCl₃ are crucial for establishing a baseline for purity analysis. The aromatic region will show three distinct proton signals, and the methyl group will appear as a singlet. The carbon spectrum will display all eight carbons, though the quaternary carbons (C1, C2, C5, and the nitrile carbon) will typically have lower intensities.

  • ¹H NMR: Expect the methyl protons to be the most upfield signal. The aromatic protons will be downfield, with their exact shifts and coupling patterns determined by the electronic effects of the chloro and nitrile groups.

  • ¹³C NMR: The nitrile carbon is the most deshielded, appearing far downfield. The aromatic carbons will resonate in the typical aromatic region (110-145 ppm), and the methyl carbon will be the most shielded, appearing upfield.

For a detailed breakdown of predicted chemical shifts for 5-Chloro-2-methylbenzonitrile and its common impurities, please refer to Table 1.

Q2: What are the most common process-related impurities I should expect to see?

A2: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an aniline followed by treatment with a cyanide salt.[1] For 5-Chloro-2-methylbenzonitrile, this typically starts from 5-chloro-2-methylaniline.

Based on this, the most probable impurities are:

  • Unreacted Starting Material: 5-Chloro-2-methylaniline.

  • Hydrolysis Byproduct: 5-Chloro-2-methylphenol, formed by the reaction of the intermediate diazonium salt with water.[2]

  • Isomeric Impurities: Depending on the purity of the starting materials, you might see isomers such as 4-chloro-2-methylbenzonitrile or 3-chloro-2-methylbenzonitrile.

Q3: Why is my baseline distorted or "wavy"?

A3: A distorted baseline is often a result of issues with the initial Free Induction Decay (FID) signal. This can be caused by:

  • Delayed Acquisition Start: If the acquisition of the FID begins too late, the initial data points are lost, leading to baseline roll upon Fourier transformation. This can often be corrected with baseline correction algorithms in the processing software.

  • Acoustic Ringing: This is an artifact caused by the high-power radiofrequency pulse making the probe vibrate. Modern spectrometers have settings to mitigate this.

  • Very Broad Signals: The presence of a very broad signal from, for example, a polymer or a paramagnetic species, can sometimes be difficult to distinguish from a poor baseline.

Troubleshooting Guide: From Unexpected Peaks to Structural Elucidation

This section addresses specific problems you might encounter during your NMR analysis in a practical question-and-answer format.

My ¹H NMR spectrum shows unexpected peaks. How do I begin to identify them?

This is the most common challenge in purity assessment. A systematic approach is key to efficiently identifying the source of these signals.

Initial Checks & Common Culprits:

  • Q: Could it be the solvent?

    • A: Yes. Always check for residual solvent peaks from your deuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) and from solvents used during synthesis or purification (e.g., ethyl acetate, hexane, acetone).[3] It is highly recommended to consult a table of common NMR solvent impurities.[3]

  • Q: I see a singlet around 1.56 ppm in my CDCl₃ sample. What could this be?

    • A: This is a classic sign of water contamination in your sample or deuterated solvent.[3]

  • Q: There are small, greasy-looking peaks in the aliphatic region (0-2 ppm). What is their origin?

    • A: These are often due to silicone grease from glassware joints or vacuum pump oil. Phthalates from plastic tubing are also a common contaminant in this region.[4]

Workflow for Unknown Impurity Identification:

If the unexpected peaks do not correspond to common laboratory contaminants, a more in-depth structural elucidation workflow is necessary.

  • Q: What is the first thing I should do with the unknown peaks?

    • A: Carefully integrate the unknown signals relative to a well-resolved peak of your main compound. This provides a quantitative estimate of the impurity level. Note the multiplicity (singlet, doublet, etc.) and the chemical shift of each impurity peak.

  • Q: How can I guess what the impurity might be?

    • A: Consider your reaction. Is it unreacted starting material? A known byproduct of the reaction type? For the Sandmeyer synthesis of 5-Chloro-2-methylbenzonitrile, the most likely candidates are 5-chloro-2-methylaniline (starting material) and 5-chloro-2-methylphenol (hydrolysis byproduct).[2] Compare the chemical shifts and multiplicities of your unknown peaks with the reference data in Table 1.

  • Q: How can I confirm if an impurity is the starting material?

    • A: This is where a spiking experiment is invaluable. Add a small amount of the suspected impurity (in this case, pure 5-chloro-2-methylaniline) to your NMR tube. If the intensity of the unknown peaks increases while no new peaks appear, you have confirmed the identity of that impurity. For a detailed method, see the Experimental Protocols section.

  • Q: What if the impurity is not a known starting material or byproduct?

    • A: If you have an unknown impurity at a significant level (>0.1%), 2D NMR is the most powerful tool for structural elucidation.[5][6]

      • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to piece together fragments of the molecule.[7]

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, providing C-H connectivity.[7]

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the fragments and identifying quaternary carbons.[7]

The following diagram illustrates the logical workflow for identifying an unknown impurity.

impurity_identification_workflow cluster_start Initial Observation cluster_analysis Analysis & Hypothesis cluster_confirmation Confirmation start Unexpected Peaks in ¹H NMR check_common Compare to Common Contaminants (Solvents, Grease) start->check_common propose Propose Structures (Starting Materials, Byproducts) check_common->propose Not a common contaminant compare_data Compare with Reference Data (Table 1) propose->compare_data spiking Spiking Experiment compare_data->spiking Hypothesis Formed two_d_nmr 2D NMR Analysis (COSY, HSQC, HMBC) spiking->two_d_nmr No Match identified Impurity Identified spiking->identified Match two_d_nmr->identified not_identified Structure Elucidation Required

Caption: Workflow for identifying an unknown impurity by NMR.

My aromatic signals are broad and poorly resolved. What could be the cause?
  • Q: Why would only my aromatic peaks be broad?

    • A: Several factors can lead to peak broadening:

      • Poor Shimming: The magnetic field may not be homogeneous. Always shim the instrument on your sample before acquisition.[8]

      • Sample Concentration: A sample that is too concentrated can lead to broad lines due to increased viscosity or molecular aggregation. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[9]

      • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced from reagents or metal spatulas.

      • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., rotamers), this can broaden the signals of the affected nuclei. Try acquiring the spectrum at a higher temperature to see if the peaks sharpen.[8]

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Chloro-2-methylbenzonitrile and Potential Impurities in CDCl₃

Predicted chemical shifts were generated using online prediction tools and may vary from experimental values.

CompoundStructurePredicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)
5-Chloro-2-methylbenzonitrile H3: ~7.52 (d), H4: ~7.40 (dd), H6: ~7.60 (d), CH₃: ~2.55 (s)C1: ~112, C2: ~142, C3: ~133, C4: ~131, C5: ~135, C6: ~133, CN: ~118, CH₃: ~20
5-Chloro-2-methylaniline H3: ~6.95 (d), H4: ~6.85 (dd), H6: ~6.65 (d), CH₃: ~2.15 (s), NH₂: ~3.70 (br s)C1: ~144, C2: ~120, C3: ~130, C4: ~118, C5: ~128, C6: ~116, CH₃: ~17
5-Chloro-2-methylphenol H3: ~7.10 (d), H4: ~6.90 (dd), H6: ~6.75 (d), CH₃: ~2.20 (s), OH: ~5.0-6.0 (br s)C1: ~152, C2: ~122, C3: ~131, C4: ~117, C5: ~129, C6: ~115, CH₃: ~16
4-Chloro-2-methylbenzonitrile H3: ~7.55 (d), H5: ~7.45 (dd), H6: ~7.50 (d), CH₃: ~2.50 (s)C1: ~113, C2: ~143, C3: ~134, C4: ~138, C5: ~130, C6: ~132, CN: ~117, CH₃: ~20

Experimental Protocols

Protocol 1: High-Quality NMR Sample Preparation

The quality of your NMR spectrum is directly dependent on the quality of your sample preparation.[10]

Objective: To prepare a homogeneous, contaminant-free NMR sample for impurity analysis.

Materials:

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, >99.8% D)

  • Sample of 5-Chloro-2-methylbenzonitrile

  • Glass Pasteur pipette and cotton or glass wool

  • Small vial

Procedure:

  • Weigh the Sample: Accurately weigh 10-20 mg of your sample into a clean, dry vial. For ¹³C NMR, a higher concentration (30-50 mg) may be beneficial.[9]

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent to the vial.[9]

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for sharp, well-resolved peaks.[11]

  • Filter the Sample: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity and broaden your signals.[11]

  • Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe™) moistened with isopropanol or acetone to remove any dust or fingerprints.

  • Labeling: Clearly label the top of the NMR tube cap with a unique identifier.

Causality Behind Choices:

  • Why use a vial first? Dissolving in a vial and then transferring is more effective than trying to dissolve the sample directly in the narrow NMR tube, ensuring homogeneity.[9]

  • Why filter? Undissolved solids do not appear in a solution-state NMR spectrum but will severely degrade the spectral resolution by disrupting the magnetic field homogeneity, a process known as shimming.[11]

Protocol 2: Confirmatory Spiking Experiment

Objective: To definitively confirm the identity of a suspected impurity in your sample.

Procedure:

  • Acquire Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your 5-Chloro-2-methylbenzonitrile sample following Protocol 1.

  • Prepare Spike Solution: Prepare a dilute solution of the suspected impurity (e.g., 1-2 mg of 5-chloro-2-methylaniline in 0.1 mL of the same deuterated solvent).

  • Spike the Sample: Carefully add a small aliquot (e.g., 5-10 µL) of the spike solution to your NMR tube.

  • Mix Thoroughly: Invert the capped NMR tube several times to ensure the added compound is evenly distributed.

  • Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum using the exact same parameters as the initial acquisition.

  • Analyze the Results: Overlay the two spectra. If the suspected impurity was present in the original sample, you will observe a proportional increase in the intensity of the corresponding peaks. No new peaks should appear if your hypothesis is correct.

Trustworthiness of the Protocol: This method is a self-validating system. The direct correlation between the added known compound and the increase in signal intensity provides unambiguous confirmation of the impurity's identity.

References

  • International Union of Pure and Applied Chemistry. "PRESENTATION OF NMR DATA FOR PUBLICATION IN CONVENTIONS RELATING TO SPECTRA FROM NUCLEI OTHER THAN PROTONS." Pure and Applied Chemistry, vol. 45, no. 3-4, 1976, pp. 217-219. [Link]

  • Markley, J. L., et al. "Recommendations for the presentation of NMR structures of proteins and nucleic acids--IUPAC-IUBMB-IUPAB Inter-Union Task Group on the standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy." European Journal of Biochemistry, vol. 256, no. 1, 1998, pp. 1-15. [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information." RSC Publishing. [Link]

  • International Union of Pure and Applied Chemistry. "RECOMMENDATIONS FOR THE PRESENTATION OF NMR DATA FOR PUBLICATION IN CHEMICAL JOURNALS." Pure and Applied Chemistry, vol. 29, no. 4, 1972, pp. 625-628. [Link]

  • Davies, A. N., and Lancashire, R. J. "Updating IUPAC spectroscopy recommendations and data standards." Spectroscopy Europe, vol. 28, no. 6, 2016, pp. 13-16. [Link]

  • Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008)." Pure and Applied Chemistry, vol. 80, no. 1, 2008, pp. 59-84. [Link]

  • Royal Society of Chemistry. "Supporting Information." RSC Publishing. [Link]

  • Cheu, R. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma, 2 Apr. 2018. [Link]

  • University of Rochester, Department of Chemistry. "Troubleshooting 1H NMR Spectroscopy." [Link]

  • Regis Technologies. "Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow." YouTube, 11 May 2015. [Link]

  • PubChem. "Benzonitrile, m-chloro-." National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. "[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature." RSC Publishing. [Link]

  • Reddit. "Common Sources of Trace, Non-Solvent Impurities in NMR Spectra." r/Chempros, 2022. [Link]

  • Wikipedia. "Sandmeyer reaction." [Link]

  • Chemistry LibreTexts. "20.3: Predicting a 1H-NMR Spectrum From The Structure." Chemistry LibreTexts, 29 Apr. 2020. [Link]

  • Regis Technologies. "Structure Elucidation of Impurities by 2D NMR Part II." YouTube, 12 May 2015. [Link]

  • Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry, 3 Dec. 2018. [Link]

  • University of Notre Dame. "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." NMR Facility, 24 Jul. 2023. [Link]

  • JEOL. "NMR Sample Prepara-on." [Link]

  • YouTube. "How to predict the 13C NMR spectrum of a compound." YouTube, 28 Nov. 2017. [Link]

  • ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Blog, 24 Jul. 2025. [Link]

  • Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. [Link]

  • NMRDB.org. "Predict 13C carbon NMR spectra." [Link]

  • PubChem. "5-Chloro-2-methylbenzonitrile." National Center for Biotechnology Information. [Link]

  • PubChem. "4-Chloro-2-methylbenzonitrile." National Center for Biotechnology Information. [Link]

  • BYJU'S. "Sandmeyer Reaction Mechanism." [Link]

  • L.S.College, Muzaffarpur. "Sandmeyer reaction." Department of Chemistry, 21 Jan. 2022. [Link]

  • Quora. "What is Sand Mayers reaction?" [Link]

  • University College London. "Sample Preparation." Faculty of Mathematical & Physical Sciences. [Link]

  • YouTube. "31a: Predicting C-NMR spectra from molecular structure." YouTube, 10 Feb. 2021. [Link]

  • PubChem. "5-Chloro-2-methylphenol." National Center for Biotechnology Information. [Link]

  • The University of Liverpool Repository. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." [Link]

  • Chemistry LibreTexts. "13.11: Characteristics of ¹³C NMR Spectroscopy." Chemistry LibreTexts, 4 Oct. 2024. [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information." RSC Publishing. [Link]

Sources

Troubleshooting

strategies to minimize tar formation in diazotization reactions

Technical Support Center: Diazotization Reactions A Senior Application Scientist's Guide to Minimizing Tar Formation Welcome to the technical support center for diazotization reactions. As a cornerstone of synthetic chem...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diazotization Reactions

A Senior Application Scientist's Guide to Minimizing Tar Formation

Welcome to the technical support center for diazotization reactions. As a cornerstone of synthetic chemistry, particularly in the development of dyes and pharmaceuticals, the conversion of primary aromatic amines to diazonium salts is invaluable.[1][2][3] However, this reaction is notoriously sensitive, with the formation of viscous, intractable "tar" being a common and frustrating outcome.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common failures and provides field-proven strategies to ensure clean, high-yielding reactions.

Frequently Asked Questions (FAQs): Quick Troubleshooting

Q1: My reaction mixture turned dark brown or black almost immediately. What is the most likely cause? A dark coloration is a classic sign of diazonium salt decomposition and subsequent side reactions.[4] The most common culprit is a loss of temperature control; the reaction temperature has likely risen above the critical 0-5 °C range. Another potential cause is insufficient acidity, which can lead to unwanted azo coupling between the diazonium salt and unreacted amine.[4]

Q2: Why is maintaining a temperature of 0-5 °C so critical? Aryl diazonium salts are thermally unstable.[5][6] Above 5-10 °C, they decompose rapidly.[3][5][7] The primary decomposition pathway is reaction with water to form a phenol, evolving nitrogen gas in the process.[6][7][8] This newly formed phenol is highly reactive and can couple with remaining diazonium salt, initiating the polymerization reactions that lead to tar.[9] Strict temperature control minimizes these decomposition pathways.[4][5]

Q3: How much acid should I use? Is more always better? A significant excess of strong mineral acid (typically 2.5 to 3.5 equivalents) is crucial. One equivalent protonates the amine, a second reacts with sodium nitrite to generate the active nitrosating agent, and the excess (0.5-1.5 equivalents) maintains a low pH.[10] This acidic environment is vital to prevent the free amine from coupling with the diazonium salt, a key side reaction.[4] However, excessively high acid concentrations are not always better and can sometimes cause decomposition of sensitive substrates.[11]

Q4: I see bubbling/gas evolution from my reaction. Is this normal? While some minor gas evolution might occur, vigorous bubbling is a sign of a problem. It indicates the decomposition of the diazonium salt into an aryl cation (or radical) and stable nitrogen gas (N₂).[12] This is often caused by the temperature rising too high or the presence of catalytic impurities.

Q5: How can I confirm that my diazonium salt has formed successfully before proceeding? A simple qualitative test is to take a small aliquot of your cold reaction mixture and add it to a basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored red or orange azo dye confirms the presence of the diazonium salt.[4]

Troubleshooting Guide: Diagnosing and Solving Tar Formation

This section provides a systematic approach to identifying the root cause of tar formation and implementing effective solutions.

Problem 1: Reaction Turns Dark and Viscous (Tarring)
Potential Cause Underlying Science (The "Why") Solution & Protocol
Inadequate Temperature Control The C-N bond in the diazonium salt is weak. Warming provides the activation energy for hydrolysis to a phenol.[8] This phenol is more electron-rich than the starting amine and rapidly undergoes electrophilic attack by another diazonium ion, initiating polymerization.Maintain Strict Temperature Control (0-5 °C): Use an ice-salt bath for more effective cooling.[4] Add the sodium nitrite solution dropwise and sub-surface to dissipate heat effectively and prevent localized hotspots. Monitor the internal reaction temperature with a low-temperature thermometer.
Insufficient Acidity If the pH is not low enough, a portion of the starting aromatic amine remains in its free, unprotonated form (Ar-NH₂). This free amine is nucleophilic and can attack the diazonium salt (Ar-N₂⁺) to form a diazoamino compound (Ar-N=N-NH-Ar), which is unstable and a precursor to tar.[4]Use Excess Mineral Acid: Ensure at least 2.5 equivalents of a strong acid like HCl or H₂SO₄ are used. For weakly basic amines (e.g., nitroanilines), even higher acid concentrations may be necessary to ensure full protonation.[13]
Slow Reagent Addition Adding the nitrite solution too quickly can cause a rapid exotherm that is difficult to control, leading to immediate decomposition. It can also create a localized excess of nitrous acid.Controlled Dropwise Addition: Prepare a solution of sodium nitrite in cold water and add it slowly via a dropping funnel to the chilled, stirring amine solution. Ensure the tip of the funnel is below the surface of the liquid. The addition should be slow enough that the temperature never rises above 5 °C.[4]
Excess Nitrous Acid After all the primary amine has been diazotized, any remaining nitrous acid (HNO₂) can act as an oxidizing agent or participate in other side reactions, contributing to tar formation.[11]Quench Excess Nitrous Acid: Once the diazotization is complete (test with starch-iodide paper, which turns blue-black in the presence of HNO₂), add a small amount of a nitrous acid scavenger like urea or sulfamic acid.[14][15] These react with HNO₂ to produce N₂, CO₂, and water.
Protocol: Quenching Excess Nitrous Acid
  • After the addition of sodium nitrite is complete, continue stirring at 0-5 °C for 15-30 minutes.

  • Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates excess nitrous acid.

  • Add a small amount of urea or sulfamic acid portion-wise, with stirring.

  • Wait 5-10 minutes and re-test with the starch-iodide paper.

  • Continue adding the scavenger in small portions until the test is negative (the paper remains white). Avoid a large excess of the scavenger.

Mechanistic Insights: Pathways to Tar Formation

Understanding the competing reaction pathways is key to preventing them. While the desired reaction is the clean formation of the diazonium salt, several side reactions lead directly to tar.

The Desired Pathway: Diazotization

The reaction begins with the in situ formation of nitrous acid from sodium nitrite and a strong mineral acid.[2] The acid then protonates the nitrous acid, which loses water to form the potent electrophile, the nitrosonium ion (NO⁺).[16][17] The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion, leading to the diazonium salt after a series of proton transfers and dehydration steps.[2][17]

Diazotization NaNO2 NaNO₂ + H⁺ HONO HONO (Nitrous Acid) NaNO2->HONO In situ formation NO_plus NO⁺ (Nitrosonium Ion) HONO->NO_plus + H⁺, -H₂O Amine Ar-NH₂ (Amine) Intermediate Ar-NH₂⁺-NO Amine->Intermediate + NO⁺ Diazonium Ar-N₂⁺ (Diazonium Salt) Intermediate->Diazonium Dehydration

Caption: The desired pathway for the formation of an aryl diazonium salt.

The Undesired Pathways: Tar Formation

The primary routes to tar begin with the decomposition of the diazonium salt.

TarFormation Diazonium Ar-N₂⁺ (Diazonium Salt) Phenol Ar-OH (Phenol) Diazonium->Phenol +H₂O, -N₂, -H⁺ (High Temp) Diazoamino Ar-N=N-NH-Ar Diazonium->Diazoamino + Ar-NH₂ (Low Acidity) AzoDye Ar-N=N-Ar'-OH (Azo Compound) Phenol->AzoDye + Ar-N₂⁺ Tar Polymeric Tar AzoDye->Tar Polymerization FreeAmine Ar-NH₂ (Unreacted Amine) Diazoamino->Tar Decomposition

Sources

Optimization

effect of catalyst choice on the yield of 5-Chloro-2-methylbenzonitrile

Technical Support Center: Synthesis of 5-Chloro-2-methylbenzonitrile A Senior Application Scientist's Guide to Catalyst Selection and Yield Optimization Welcome to the technical support center for the synthesis of 5-Chlo...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-2-methylbenzonitrile

A Senior Application Scientist's Guide to Catalyst Selection and Yield Optimization

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in catalytic strategy that directly impact reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting advice and data-driven insights to enhance your synthetic success.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental questions regarding the synthesis of 5-Chloro-2-methylbenzonitrile, establishing a baseline understanding of the available synthetic routes and the role of catalysts.

Q1: What are the primary catalytic methods for synthesizing 5-Chloro-2-methylbenzonitrile?

A1: There are two principal, catalytically-driven routes to 5-Chloro-2-methylbenzonitrile, each starting from a different precursor:

  • The Sandmeyer Reaction: This classic method starts with the corresponding aniline, 2-amino-4-chlorotoluene. The aniline is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide (CuCN) catalyst or reagent.[1][2] This method is valued for its reliability and the low cost of the copper catalyst.[2]

  • Palladium- or Nickel-Catalyzed Cross-Coupling: This modern approach typically starts from an aryl halide, such as 2-bromo-4-chlorotoluene or 2,4-dichlorotoluene. A palladium or nickel catalyst, stabilized by a phosphine ligand, facilitates the coupling of the aryl halide with a cyanide source.[3][4] This route often offers milder reaction conditions and broader functional group tolerance compared to the Sandmeyer reaction.[5]

Q2: Why is catalyst choice so critical for the yield of 5-Chloro-2-methylbenzonitrile?

A2: The catalyst is the linchpin of the reaction, governing both the rate and the efficiency of the C-CN bond formation. An optimal catalyst choice leads to:

  • High Conversion: Ensures the starting material is consumed efficiently.

  • High Selectivity: Minimizes the formation of unwanted byproducts.

  • Catalyst Stability: Prevents deactivation, which can stall the reaction and lead to low yields.[5]

For instance, in palladium-catalyzed cyanation, the cyanide anion can act as a poison to the palladium center, leading to the formation of inactive catalyst species and causing the reaction to fail.[5] The choice of ligand and cyanide source is therefore a delicate balance to maintain high catalytic activity.

Q3: What are the main differences between copper, palladium, and nickel catalysts for this synthesis?

A3: Each metal offers a distinct profile of reactivity, cost, and sensitivity:

  • Copper (I) Salts (e.g., CuCN): Primarily used in the Sandmeyer reaction. They are inexpensive and effective but are often required in stoichiometric or near-stoichiometric amounts, which can complicate product purification and generate significant metal waste.[2] The mechanism proceeds via a radical-nucleophilic aromatic substitution.[1]

  • Palladium Complexes: The most versatile catalysts for this transformation, offering high turnover numbers and broad substrate scope.[3] However, they are expensive and susceptible to poisoning by cyanide.[5] Success hinges on selecting the right ligand to protect the palladium center and promote the desired catalytic cycle.

  • Nickel Complexes: A more cost-effective alternative to palladium, particularly effective for the cyanation of less reactive aryl chlorides.[4] While powerful, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring careful handling.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a direct, problem-solving guide for issues you may encounter in the lab.

Issue 1: My reaction has stalled, and the yield is very low. What are the likely causes related to my catalyst?

Answer: Low yield or poor conversion is a frequent challenge. When troubleshooting, consider these catalyst-centric issues first:

  • Catalyst Deactivation (Poisoning): This is the most common culprit in palladium-catalyzed reactions. Excess or highly soluble cyanide sources can irreversibly bind to the palladium intermediates, shutting down the catalytic cycle.[5]

    • Solution: Switch to a less soluble, non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[5][6] These sources maintain a low equilibrium concentration of free cyanide, preventing catalyst poisoning. Also, ensure your phosphine ligand is bulky enough to sterically shield the metal center.

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Palladium and nickel catalysts, especially in their active Pd(0) or Ni(0) states, can be sensitive to air and moisture.[7]

    • Solution: Use a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ. Ensure all reagents and solvents are anhydrous and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Poor Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity.

    • Solution: For palladium-catalyzed cyanation of aryl chlorides, bulky, electron-rich phosphine ligands like dppf or XPhos-type ligands are often required to promote the difficult oxidative addition step and stabilize the catalyst.[8] A ligand screening is highly recommended during optimization.

Issue 2: I am observing significant side product formation. How can my catalyst choice improve selectivity?

Answer: Side products often arise from competing reaction pathways. Your catalyst system can be tuned to favor the desired cyanation.

  • Side Product: Amide/Carboxylic Acid Formation: This occurs if the newly formed nitrile group is hydrolyzed. This is more common if the reaction is run in the presence of water at high temperatures or under strongly acidic or basic conditions.[9]

    • Solution: Ensure you are using anhydrous solvents and reagents. If your cyanide source is a hydrate (e.g., K₄[Fe(CN)₆]·3H₂O), consider its impact.[10] Running the reaction at the lowest effective temperature can also minimize hydrolysis.

  • Side Product: Biaryl Compounds (Homocoupling): This can occur in Sandmeyer reactions and is evidence of the underlying radical mechanism.[1]

    • Solution: While difficult to eliminate completely, ensuring a well-controlled addition of the diazonium salt to the copper cyanide solution can favor the desired cyanation pathway over radical-radical coupling.

Diagram: Troubleshooting Low Yield in Pd-Catalyzed Cyanation This workflow helps diagnose and solve common issues leading to poor reaction outcomes.

troubleshooting_workflow cluster_no_conversion Problem: Poor Conversion cluster_conversion_ok Problem: Mass Balance Issue / Side Products start Low Yield of 5-Chloro-2-methylbenzonitrile check_conversion Is Starting Material (Aryl Halide) Consumed? (Check by TLC/LCMS) start->check_conversion cause1 Cause: Inactive Catalyst check_conversion->cause1 No cause2 Cause: Suboptimal Conditions check_conversion->cause2 No cause3 Cause: Poor Ligand Choice check_conversion->cause3 No cause4 Cause: Catalyst Poisoning check_conversion->cause4 Yes cause5 Cause: Product Hydrolysis check_conversion->cause5 Yes solution1 Solution: - Use fresh catalyst/ligand. - Ensure inert atmosphere. - Use a stable pre-catalyst. cause1->solution1 solution2 Solution: - Increase temperature incrementally. - Screen different solvents/bases. - Increase reaction time. cause2->solution2 solution3 Solution: - Screen bulky, electron-rich phosphine ligands (e.g., XPhos, dppf). cause3->solution3 solution4 Solution: - Use less soluble cyanide source (Zn(CN)₂, K₄[Fe(CN)₆]). - Lower catalyst loading. cause4->solution4 solution5 Solution: - Use anhydrous solvent. - Lower reaction temperature. - Buffer the reaction. cause5->solution5

Caption: A decision-making workflow for troubleshooting low yields.

Part 3: Catalyst System Comparison & Data

The choice between a Sandmeyer and a cross-coupling reaction depends on factors like starting material availability, cost, and scale. The following table summarizes typical conditions and expected outcomes based on literature precedents.

Table 1: Comparison of Catalytic Systems for Aryl Nitrile Synthesis

Catalytic Method Typical Catalyst System Cyanide Source Typical Temp. Advantages Challenges Yield Range
Sandmeyer CuCNCuCN0-100 °CInexpensive catalyst; reliable for simple substrates.[1][11]Often stoichiometric; generates copper waste; safety concerns with diazonium salts.[2]70-90%
Palladium Cross-Coupling Pd₂(dba)₃ / dppfZn(CN)₂80-120 °CCatalytic amounts; high functional group tolerance; milder conditions.[8]Catalyst cost; susceptibility to cyanide poisoning; requires ligand screening.[5]75-95%
Palladium Cross-Coupling Pd(OAc)₂ / XPhos-type LigandK₄[Fe(CN)₆]70-120 °CUses a non-toxic, inexpensive cyanide source; highly efficient.[6][10]Can require phase-transfer catalysts or aqueous solvent mixtures.[5]80-97%
Nickel Cross-Coupling NiCl₂ / dppf / ZnZn(CN)₂50-80 °CCost-effective; excellent for unreactive aryl chlorides.[4][8]Can be sensitive to air/moisture; may have a narrower substrate scope than Pd.70-90%

Diagram: Palladium Catalytic Cycle and Cyanide Poisoning Pathway This diagram illustrates the productive catalytic cycle for cyanation and the primary pathway by which excess cyanide deactivates the catalyst.

pd_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X inactive_pd_cn [Pd(CN)₄]²⁻ (Inactive Species) pd0->inactive_pd_cn + Excess CN⁻ pd2_complex Ar-Pd(II)-X(L)₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + 'CN⁻' pd2_complex->inactive_pd_cn + Excess CN⁻ pd2_cn_complex Ar-Pd(II)-CN(L)₂ transmetal->pd2_cn_complex red_elim Reductive Elimination pd2_cn_complex->red_elim red_elim->pd0 (Catalyst Regeneration) product Ar-CN (Product) red_elim->product poison Catalyst Poisoning

Caption: The productive Pd(0)/Pd(II) cycle vs. catalyst deactivation by excess cyanide.

Part 4: Experimental Protocol - Catalyst Screening

This protocol provides a general framework for screening palladium catalysts for the synthesis of 5-Chloro-2-methylbenzonitrile from 2-chloro-5-methyl-bromobenzene (a hypothetical but representative starting material).

Objective: To identify the optimal palladium pre-catalyst and ligand combination for maximizing yield.

Materials:

  • 2-chloro-5-methyl-bromobenzene

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium Carbonate (Na₂CO₃)

  • Palladium acetate (Pd(OAc)₂)

  • Pd₂(dba)₃

  • Ligands for screening: dppf, XPhos, SPhos

  • Anhydrous, degassed solvent (e.g., Acetonitrile/water mixture 10:1)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl bromide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), and Na₂CO₃ (2.0 mmol) to each of three separate reaction vials.

  • Catalyst Preparation (Stock Solutions): Prepare stock solutions of the palladium sources and ligands in the reaction solvent to ensure accurate dispensing of small quantities.

  • Catalyst Addition:

    • Vial 1: Add Pd(OAc)₂ (2 mol%) and dppf (4 mol%).

    • Vial 2: Add Pd₂(dba)₃ (1 mol%) and XPhos (4 mol%).

    • Vial 3: Add Pd₂(dba)₃ (1 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add 5 mL of the degassed acetonitrile/water solvent to each vial.

  • Reaction: Seal the vials tightly and place them in a pre-heated reaction block at 80 °C. Stir vigorously for 18 hours.

  • Workup and Analysis:

    • Cool the reactions to room temperature.

    • Quench with an aqueous solution of ammonium hydroxide to complex any remaining metals.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Analyze the crude yield and purity of each reaction by GC-MS or ¹H NMR using an internal standard.

Expected Outcome: This screening will provide quantitative data on which catalyst system is most effective under these conditions, guiding further optimization of temperature, reaction time, and reactant ratios. The results will directly inform the best path to achieving a high yield of 5-Chloro-2-methylbenzonitrile.[10]

References

  • Troubleshooting Low Yields in Cyanation Reactions. BenchChem.

  • Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews (RSC Publishing).

  • Sandmeyer reaction. Wikipedia.

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles.

  • A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate.

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.

  • Sandmeyer reaction. chemeurope.com.

  • Sandmeyer reaction. L.S.College, Muzaffarpur.

  • Sandmeyer Reaction Mechanism. BYJU'S.

  • Catalyst deactivation Common causes. AmmoniaKnowHow.

  • Cyanation of Aryl Halides. Organic Synthesis International.

  • Physical Organic Chemistry: Never Out of Style. ACS Publications.

  • Mechanisms of catalyst deactivation. SciSpace.

  • Multicomponent Cyanation of 2-Amino-3-cyano-4H-chromenes in Aqueous Media. Digital CSIC.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis. American Chemical Society.

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate.

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

Sources

Troubleshooting

Technical Support Center: Copper Salt Removal from Sandmeyer Reactions

From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The Sandmeyer reaction is a cornerstone of aromatic chemistry, e...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of aryl amines into a diverse array of functional groups.[1][2] However, the use of copper salts, essential for the reaction's catalytic cycle, presents a significant downstream challenge: complete removal of residual copper.[3]

Failure to remove copper can poison downstream catalysts (e.g., in palladium cross-coupling reactions), affect the stability and color of your final compound, and introduce toxicity.[3][4] This guide provides in-depth, field-proven answers to common workup and purification challenges, moving beyond simple steps to explain the chemical principles behind each technique.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove all traces of copper after a Sandmeyer reaction?

Residual copper, even at parts-per-million (ppm) levels, can have detrimental effects. Firstly, copper ions can catalyze undesired side reactions or decomposition in subsequent synthetic steps. This is particularly problematic in sensitive transformations like Suzuki or Buchwald-Hartwig couplings, where copper can interfere with the palladium catalyst. Secondly, for active pharmaceutical ingredients (APIs), residual metal content is strictly regulated due to potential toxicity. Finally, copper contamination can impart color to the final product and reduce its long-term stability.[3]

Q2: What form is the copper in after the reaction? Cu(I) or Cu(II)?

The Sandmeyer reaction mechanism involves a single-electron transfer (SET) from a copper(I) catalyst to the diazonium salt.[5][6] This generates an aryl radical and a copper(II) species. While Cu(I) is the active catalyst, the reaction medium will contain a mixture of both Cu(I) and Cu(II) salts. During an aerobic workup, most of the water-soluble Cu(I) will readily oxidize to the more stable Cu(II) state, which is typically a blue or green color in aqueous solution. Your workup strategy must be effective at removing both oxidation states.

Q3: What are the primary strategies for removing copper salts?

The strategies fall into three main categories:

  • Aqueous Washing with Complexing Agents: This is the most common and often the first line of defense. The goal is to form a highly water-soluble copper complex that partitions away from the organic product layer.

  • Chelation with Specific Ligands: This is an enhanced form of aqueous washing using powerful chelating agents that form extremely stable, water-soluble complexes with copper.[7]

  • Solid-Phase Scavenging: This involves using solid-supported materials, like functionalized silica or resins, to bind the copper, which is then simply filtered off. This is excellent for removing trace amounts of copper to reach very low ppm levels.[3][8]

Troubleshooting Guide: Common Workup Issues

Q4: My organic layer has a persistent blue or green tint after several water washes. What's happening and what should I do?

A blue/green organic layer indicates that copper salts are still present and are not being effectively removed by water alone. Simple copper salts have some solubility in organic solvents, especially polar ones like ethyl acetate or THF.

Causality: Copper(II) ions need a stronger driving force to move into the aqueous phase. This is achieved by forming a charged, highly water-soluble complex.

Solution: Employ a Complexing Wash. The most effective method is to wash the organic layer with an aqueous solution that complexes with copper.

  • Ammonium Hydroxide/Ammonium Chloride: A wash with saturated aqueous ammonium chloride (NH₄Cl), often buffered with ammonium hydroxide (NH₄OH) to a pH of ~8, is the standard method.[9][10][11] Ammonia complexes strongly with copper(II) to form the deep blue, water-soluble tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺.[7] Continue washing until the aqueous layer is no longer blue.[12]

  • Mechanism: The ammonia molecules displace the water or other weakly bound ligands from the copper's coordination sphere, creating a stable, charged complex that is readily extracted into the aqueous phase.[7]

Q5: I'm getting a stubborn emulsion during my aqueous workup. How can I resolve this?

Emulsions are common when fine, insoluble copper-containing particles are present at the interface of the organic and aqueous layers.

Causality: Insoluble copper species can act as surfactants, stabilizing the emulsion. Vigorous shaking of the separatory funnel exacerbates this.

Solutions:

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.[13]

  • Filter Through Celite: Pass the entire emulsified mixture through a pad of Celite. This will often remove the fine particulates that are stabilizing the emulsion.[11]

  • Dilute the Organic Layer: Adding more of the organic solvent can sometimes break the emulsion by reducing the concentration of your product and the particulate matter.

  • Patience and Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. If an emulsion forms, let it stand for an extended period (15-30 minutes).

Q6: My product is sensitive to base. Are there alternatives to the ammonium hydroxide wash?

Yes. For base-sensitive substrates, using a strongly basic ammonia solution can cause decomposition or side reactions.

Causality: The high pH of ammonium hydroxide can deprotonate sensitive functional groups.

Solutions:

  • EDTA Wash: Wash the organic layer with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at a neutral or slightly acidic pH. EDTA is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper.[8][11][14] This is a highly effective, pH-neutral alternative.

  • Buffered Ammonium Chloride: A wash with only saturated ammonium chloride (without added ammonia) is slightly acidic and can still be effective, though it may require more washes than the basic ammonia solution.[11]

  • Sodium Thiosulfate: An aqueous wash with sodium thiosulfate can complex with both Cu(I) and Cu(II) to form colorless, water-soluble complexes.[8]

Q7: I've completed an aqueous workup, but copper is still streaking down my silica gel column. How do I fix this?

This indicates that the aqueous workup was insufficient and copper complexes with some organic solubility remain. Running a column at this stage is inefficient and leads to contaminated fractions.[12]

Causality: The copper species remaining are likely not simple salts but may be complexed with your product or byproducts, giving them enough organic character to travel on the silica.

Solutions:

  • Repeat the Workup: Evaporate the solvent from your crude product and re-dissolve it in a suitable organic solvent (e.g., DCM, EtOAc). Then, perform a more rigorous aqueous workup using one of the complexing/chelating washes described in Q4 and Q6.

  • Use a Solid Scavenger: For removing the final traces of copper before chromatography, a solid scavenger is ideal. After the aqueous workup, dissolve the crude product in a solvent like methanol or DCM, add a specialized copper scavenger, stir for a few hours, and filter.[3] The filtrate can then be concentrated and subjected to chromatography.

Detailed Experimental Protocols

Protocol 1: Standard Ammonium Hydroxide/Chloride Wash
  • After the Sandmeyer reaction is complete, quench the reaction mixture by pouring it into a beaker of ice water.

  • Transfer the mixture to a separatory funnel and extract your product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or DCM).

  • Separate the layers.

  • To the organic layer, add an equal volume of saturated aqueous NH₄Cl solution. Shake the funnel. The aqueous layer should turn blue, indicating copper complexation.[9][13]

  • Separate the layers, discarding the aqueous (blue) layer.

  • Repeat the wash with saturated NH₄Cl until the aqueous layer is colorless.[11]

  • Optional: If the blue color is persistent, add a small amount of concentrated ammonium hydroxide to the NH₄Cl wash solution to bring the pH to ~8-9. This enhances the formation of the [Cu(NH₃)₄]²⁺ complex.

  • Wash the organic layer once with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: EDTA Chelation Wash for Sensitive Compounds
  • Perform the initial quench and extraction as described in Protocol 1 (steps 1-3).

  • Prepare a 0.5 M aqueous solution of EDTA disodium salt. Adjust the pH to ~7.0-7.5 with dilute NaOH or HCl if necessary.

  • Wash the organic layer with an equal volume of the 0.5 M EDTA solution. Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Separate the layers and repeat the EDTA wash. Two to three washes are typically sufficient.

  • Wash the organic layer once with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

Protocol 3: Final Polish with a Solid-Supported Scavenger

This protocol is intended for removing trace copper after a standard aqueous workup.

  • Take the crude product obtained from Protocol 1 or 2 and dissolve it in a suitable solvent (methanol is often effective) at a concentration of ~50-100 mg/mL.[3]

  • Add a solid-supported copper scavenger, such as SiliaMetS Thiourea (typically 5-10% w/w relative to the crude product).[3]

  • Stir the suspension at room temperature for 1-4 hours. Reaction progress can be monitored by taking small aliquots and analyzing for copper content via ICP-OES if available.

  • Filter the mixture through a pad of Celite, washing the scavenger and Celite thoroughly with the same solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the purified product, now significantly depleted of copper.[3]

Visualizations and Data

Workflow for Copper Removal

Workup_Workflow RM Reaction Mixture Quench Quench (Ice Water) RM->Quench Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Wash Extract->Wash Base_Sensitive Base-Sensitive Product? Wash->Base_Sensitive Ammonia_Wash Wash with sat. NH4Cl / NH4OH Base_Sensitive->Ammonia_Wash No EDTA_Wash Wash with EDTA Solution Base_Sensitive->EDTA_Wash Yes Check_Color Aqueous Layer Colorless? Ammonia_Wash->Check_Color EDTA_Wash->Check_Color Check_Color->Wash No Dry Dry (Na2SO4), Filter, Concentrate Check_Color->Dry Yes Final_Purity High Purity Needed? Dry->Final_Purity Scavenger Treat with Solid Scavenger Final_Purity->Scavenger Yes Final_Product Final Product Final_Purity->Final_Product No Scavenger->Final_Product

Caption: Decision workflow for selecting the appropriate copper removal strategy.

Mechanism of Copper Chelation

Caption: Comparison of monodentate (ammonia) vs. polydentate (EDTA) chelation.

Comparison of Workup Methods
MethodKey ReagentsProsConsBest For
Ammonia Wash sat. NH₄Cl, NH₄OHHighly effective, fast, inexpensive.[9][11]Not suitable for base-sensitive compounds; strong odor.General purpose, robust compounds.
EDTA Wash EDTA disodium saltExcellent for base-sensitive compounds; highly stable complex formed.[8][11]Slower than ammonia wash; EDTA is more expensive.Products with base-labile functional groups.
Solid Scavenger SiliaMetS Thiourea, ChelexAchieves very low ppm levels; simple filtration removal.[3][8]Higher cost; requires an additional step and stirring time.Final purification step to meet strict purity requirements (e.g., for APIs).

References

  • University of Rochester, Department of Chemistry. Workup for Removing Copper Salts. [Link]

  • Not Voodoo. Workup for Removing Copper Salts. [Link]

  • Reddit r/Chempros. Best method for removing Cu(I) from Org compounds. [Link]

  • Carnegie Mellon University. Catalyst Removal - Matyjaszewski Polymer Group. [Link]

  • ResearchGate. Is there another way to get rid of the remnants of the copper catalyst?. [Link]

  • Google Patents. Process for removing copper (I)
  • Reddit r/Chempros. Work up to remove copper. [Link]

  • Occidental College. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • UW-Madison Demonstration Lab. Organic Chemistry- Extraction of Copper Ions From Solution With Orform. [Link]

  • YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • L.S. College, Muzaffarpur. Sandmeyer reaction. [Link]

  • The Chem Connections Homepage. General Concepts of the Chemistry of Chelation. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. Stability and Degradation Mechanisms of Copper-Based Catalysts for Electrochemical CO2 Reduction. [Link]

Sources

Optimization

stability issues of 5-Chloro-2-methylbenzonitrile during storage

This guide is intended for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylbenzonitrile. It provides in-depth technical support, troubleshooting advice, and frequently asked ques...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylbenzonitrile. It provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during the storage and handling of 5-Chloro-2-methylbenzonitrile, providing potential causes and actionable solutions.

Question 1: I've noticed a change in the physical appearance of my 5-Chloro-2-methylbenzonitrile sample. It was a white to off-white crystalline solid, but now it appears clumpy and slightly discolored. What could be the cause?

Answer:

This change in appearance is a common indicator of moisture absorption and potential degradation. 5-Chloro-2-methylbenzonitrile, like many chemical compounds, can be sensitive to environmental conditions.

  • Causality: The clumping is likely due to the absorption of atmospheric moisture, a phenomenon known as hygroscopicity.[1][2] This can be exacerbated by improper storage in a humid environment or frequent opening of the container without proper precautions. The discoloration may suggest the onset of chemical degradation, possibly through hydrolysis or oxidation, which can be accelerated by the presence of water.[3]

  • Troubleshooting Steps:

    • Assess the Extent: First, visually assess the extent of the change. If it is minor, the bulk of the material may still be viable for non-critical applications, but a purity check is highly recommended.

    • Purity Analysis: Perform a purity analysis to determine the extent of degradation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable methods.[4][5] You should see a primary peak for 5-Chloro-2-methylbenzonitrile and potentially new peaks corresponding to impurities.

    • Drying: If the issue is primarily moisture absorption without significant chemical degradation, you may be able to dry the sample. This can be done by placing it in a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide) under vacuum. Gently warming the sample under vacuum may expedite the process, but care must be taken to avoid thermal decomposition.

    • Proper Storage: Moving forward, ensure the compound is stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[6]

Question 2: My reaction yield using 5-Chloro-2-methylbenzonitrile is lower than expected, and I suspect the starting material has degraded. What is the most likely degradation pathway?

Answer:

The most probable cause of degradation leading to lower reaction yields is hydrolysis of the nitrile group.[3]

  • Mechanism: The nitrile group (-CN) in 5-Chloro-2-methylbenzonitrile is susceptible to hydrolysis, especially in the presence of moisture and catalyzed by acidic or basic conditions. The hydrolysis proceeds in two steps:

    • Formation of an Amide: The nitrile is first hydrolyzed to 5-chloro-2-methylbenzamide.

    • Formation of a Carboxylic Acid: The amide is then further hydrolyzed to 5-chloro-2-methylbenzoic acid.

    These degradation products will not participate in reactions where the nitrile group is the key reactive site, thus lowering your yield.

  • Troubleshooting Workflow:

    G start Low Reaction Yield check_purity Analyze Starting Material Purity (HPLC/GC) start->check_purity hydrolysis_suspected Presence of New Peaks? check_purity->hydrolysis_suspected identify_impurities Identify Impurities (LC-MS, NMR) hydrolysis_suspected->identify_impurities Yes other_issues Investigate Other Reaction Parameters (Reagents, Conditions) hydrolysis_suspected->other_issues No confirm_hydrolysis Confirmed Hydrolysis Products (Amide, Carboxylic Acid) identify_impurities->confirm_hydrolysis purify_sm Purify Starting Material or Use New Batch confirm_hydrolysis->purify_sm end Proceed with Reaction purify_sm->end

    Caption: Troubleshooting workflow for low reaction yield.

  • Preventative Measures:

    • Always use a fresh, unopened container of 5-Chloro-2-methylbenzonitrile for critical reactions if possible.

    • If you must use an older batch, perform a purity check before use.

    • Store the compound under inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

Question 3: I am working in a well-lit laboratory. Could light exposure affect the stability of my 5-Chloro-2-methylbenzonitrile?

Answer:

Yes, prolonged exposure to light, particularly UV light, can potentially lead to the degradation of aromatic compounds like 5-Chloro-2-methylbenzonitrile.

  • Photodegradation: Aromatic molecules can absorb energy from light, which can lead to the formation of excited states and subsequent chemical reactions, including oxidation or rearrangement.[7] While specific photodegradation pathways for 5-Chloro-2-methylbenzonitrile are not extensively documented in readily available literature, it is a known phenomenon for substituted benzenes.

  • Recommendations:

    • Store the compound in an amber or opaque container to protect it from light.

    • When handling the compound outside of its storage container, minimize its exposure to direct sunlight or strong artificial light.

    • For highly sensitive experiments, consider working under subdued lighting conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Chloro-2-methylbenzonitrile?

A1: To ensure the long-term stability of 5-Chloro-2-methylbenzonitrile, it should be stored in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is typically between 2-8°C.[8] It is crucial to keep the container tightly closed to prevent moisture ingress. For extended storage, consider placing the container inside a desiccator.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Humidity Low (use of a desiccator is recommended)Minimizes the risk of hydrolysis.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against atmospheric moisture and oxidation.
Light Protect from light (amber or opaque container)Prevents potential photodegradation.

Q2: What are the known incompatibilities of 5-Chloro-2-methylbenzonitrile?

A2: 5-Chloro-2-methylbenzonitrile should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases.[9] Contact with these substances can lead to vigorous reactions and decomposition of the compound. For instance, strong bases can catalyze the rapid hydrolysis of the nitrile group.

Q3: What is the expected shelf-life of 5-Chloro-2-methylbenzonitrile?

A3: The shelf-life of 5-Chloro-2-methylbenzonitrile is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, protected from light and moisture), the compound is expected to be stable for several years. However, it is always best practice to verify the purity of the compound if it has been in storage for an extended period, especially if the container has been opened previously.

Q4: How can I assess the purity of my 5-Chloro-2-methylbenzonitrile sample?

A4: The purity of 5-Chloro-2-methylbenzonitrile can be effectively determined using chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and reliable technique for purity assessment.[5]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a suitable method.[4]

  • Spectroscopy:

    • NMR Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.[10]

    • IR Spectroscopy: The presence of a sharp peak around 2220-2260 cm-1 is characteristic of the nitrile group. The disappearance or weakening of this peak, along with the appearance of new peaks (e.g., a broad peak for a carboxylic acid O-H group), can indicate degradation.[11][12]

    • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify potential impurities.[12][13]

III. Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general guideline for the purity analysis of 5-Chloro-2-methylbenzonitrile. Method optimization may be required based on the specific instrumentation and impurities of interest.

  • Apparatus and Materials:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Trifluoroacetic acid (TFA)

    • 5-Chloro-2-methylbenzonitrile reference standard

  • Preparation of Solutions:

    • Mobile Phase A: Water with 0.1% phosphoric acid or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid or TFA.

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 240 nm (or as determined by UV scan)

    • Gradient: Start with a suitable ratio of Mobile Phase A and B (e.g., 60:40) and run a gradient to increase the percentage of Mobile Phase B over time to elute any less polar impurities.

  • Data Analysis:

    • Calculate the percentage purity by dividing the peak area of 5-Chloro-2-methylbenzonitrile by the total area of all peaks in the chromatogram.

    G prep_solutions Prepare Mobile Phases and Samples hplc_analysis Perform HPLC Analysis prep_solutions->hplc_analysis data_acquisition Acquire Chromatogram hplc_analysis->data_acquisition peak_integration Integrate All Peaks data_acquisition->peak_integration purity_calculation Calculate % Purity: (Area_main / Area_total) * 100 peak_integration->purity_calculation

    Caption: HPLC purity analysis workflow.

IV. References

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Retrieved from [Link]

  • NIST. (n.d.). 5-Chloro-2-methylbenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • StabilityStudies.in. (n.d.). Effect of Humidity in Stability Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylbenzonitrile. Retrieved from [Link]

  • PubMed. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Retrieved from [Link]

  • MadgeTech. (2018). The Effects of Humidity on Pharmaceuticals. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

  • Chemsrc. (2025). 5-Chloro-2-methoxybenzonitrile. Retrieved from [Link]

  • Pharmaguideline. (2018). Effect of Humidity Level on Tablet Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]

  • Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Retrieved from [Link]

  • OUCI. (n.d.). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 5-Chloro-2-methylbenzonitrile: qNMR vs. Chromatographic Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is paramount. For intermediates like...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is paramount. For intermediates like 5-Chloro-2-methylbenzonitrile, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high purity is a critical step that impacts the safety and efficacy of the final product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of 5-Chloro-2-methylbenzonitrile.

The Principle of Purity: Why It Matters

Purity is not merely a percentage; it's a comprehensive measure of the absence of extraneous chemical entities in a given substance.[1] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products. In drug development, even minute impurities can have significant toxicological implications or alter the therapeutic effect of the API. Therefore, employing a robust and accurate analytical method for purity determination is not just a matter of quality control but a fundamental aspect of scientific integrity.[1][2]

Quantitative NMR (qNMR): A Primary Method of Measurement

Quantitative NMR has emerged as a powerful and versatile tool for the purity assessment of organic molecules.[3][4][5] Unlike chromatographic techniques that often rely on reference standards for each analyte, qNMR is a primary ratio method.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that resonance, allowing for the determination of the absolute purity of a sample by co-dissolving it with a certified internal standard of known purity.[4][8]

Key Advantages of qNMR:

  • Absolute Quantification: Does not require a calibration curve for each analyte, making it invaluable for the analysis of new chemical entities where a specific reference standard may not be available.[9][10][11]

  • Structural Confirmation: Provides structural information simultaneously with quantitative data, allowing for the identification and quantification of impurities in a single experiment.[5]

  • Non-destructive: The sample can be recovered after analysis, which is particularly advantageous when dealing with precious or limited quantities of material.[1][2][10]

  • Broad Applicability: Applicable to a wide range of organic molecules that are soluble in a suitable deuterated solvent.[12]

Experimental Workflow: Purity Determination of 5-Chloro-2-methylbenzonitrile by ¹H qNMR

The following protocol outlines the key steps for determining the purity of 5-Chloro-2-methylbenzonitrile using ¹H qNMR.

1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR analysis.[13][14][15] An ideal standard should:

  • Be of high, certified purity (≥99%).[15]

  • Be chemically stable and non-reactive with the analyte or solvent.[13]

  • Possess signals that are well-resolved from the analyte's signals.[8][9][15]

  • Have good solubility in the chosen deuterated solvent.[15][16]

  • Exhibit a simple spectrum, preferably with singlet resonances.[8][16]

For the non-polar 5-Chloro-2-methylbenzonitrile, dimethyl sulfone is a suitable internal standard when using deuterated chloroform (CDCl₃) as the solvent. It provides a sharp singlet that does not overlap with the aromatic or methyl signals of the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 5-Chloro-2-methylbenzonitrile and 5-10 mg of the dimethyl sulfone internal standard using a microbalance.[4]

  • Dissolve both compounds in a precise volume (e.g., 0.75 mL) of deuterated chloroform (CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.[8]

  • Key Parameters:

    • Relaxation Delay (d1): This is a crucial parameter to ensure complete relaxation of all protons between scans. A delay of at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard is recommended.[14] For small molecules, a d1 of 30 seconds is often sufficient.[8]

    • Number of Scans: A sufficient number of scans (e.g., 32 or more) should be acquired to achieve a high signal-to-noise ratio (S/N > 100) for accurate integration.[8][11][17]

    • Flip Angle: A small flip angle (e.g., ≤45°) is used to minimize T₁ weighting effects.[8]

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal from the analyte and the signal from the internal standard. For 5-Chloro-2-methylbenzonitrile, the methyl protons (a singlet) are a good choice.

  • The purity is calculated using the following formula[3]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to 5-Chloro-2-methylbenzonitrile and "std" refers to the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 5-Chloro-2-methylbenzonitrile dissolve Co-dissolve in Deuterated Solvent (CDCl₃) weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (Dimethyl Sulfone) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (High-field NMR, long relaxation delay) transfer->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Standard Signals process_spec->integrate calculate Calculate Purity using Formula integrate->calculate

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 5-Chloro-2-methylbenzonitrile

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted benzonitriles is a critical endeavor, as this moiety is a cornerstone of many bioactive molecules. 5-Chloro-2-methylbenzonitrile,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted benzonitriles is a critical endeavor, as this moiety is a cornerstone of many bioactive molecules. 5-Chloro-2-methylbenzonitrile, in particular, serves as a key intermediate in the development of a range of therapeutics and functional materials. The strategic placement of its chloro, methyl, and nitrile groups offers a versatile scaffold for further chemical elaboration. This guide provides an in-depth comparison of three distinct synthetic routes to 5-Chloro-2-methylbenzonitrile, offering insights into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Introduction to 5-Chloro-2-methylbenzonitrile

5-Chloro-2-methylbenzonitrile is an aromatic organic compound with the chemical formula C₈H₆ClN. Its structure, featuring a nitrile group ortho to a methyl group and a chlorine atom in the meta position relative to the nitrile, makes it a valuable building block. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, providing a gateway to a diverse array of more complex molecules.

This guide will explore three primary synthetic pathways to this important intermediate:

  • The Sandmeyer Reaction: A classic and robust method starting from the readily available 5-chloro-2-methylaniline.

  • Palladium-Catalyzed Cyanation: A modern cross-coupling approach utilizing an aryl halide precursor, 2-bromo-4-chlorotoluene.

  • Two-Step Synthesis from an Aldehyde: A versatile route commencing with 5-chloro-2-methylbenzaldehyde via an oxime intermediate.

Each of these routes will be discussed in detail, followed by a comparative summary to aid in the selection of the most appropriate method for a given research or production context.

Route 1: The Sandmeyer Reaction from 5-Chloro-2-methylaniline

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities, including the cyano group.[1][2] This transformation proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst.[1][3]

Mechanistic Rationale

The reaction is initiated by the diazotization of the primary aromatic amine, 5-chloro-2-methylaniline, with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This forms the corresponding diazonium salt. The subsequent Sandmeyer cyanation is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1] Copper(I) catalyzes the single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the desired benzonitrile.

Experimental Protocol

Part 1: Diazotization of 5-Chloro-2-methylaniline

  • In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 5-chloro-2-methylaniline (1.0 eq).

  • A mixture of concentrated hydrochloric acid (3.0 eq) and water is added, and the resulting slurry is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

  • A solution of sodium nitrite (1.1 eq) in water is prepared and added dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Part 2: Sandmeyer Cyanation

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water is prepared and cooled to 0-5 °C. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment and work in a well-ventilated fume hood.

  • The cold diazonium salt solution from Part 1 is slowly added to the copper(I) cyanide solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as toluene or dichloromethane.

  • The combined organic layers are washed with water, a dilute sodium hydroxide solution to remove any cyanide residues, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield 5-chloro-2-methylbenzonitrile.

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures, hence the reaction is carried out at 0-5 °C to ensure its stability.

  • Use of Copper(I) Cyanide: Copper(I) is essential as a catalyst for the single-electron transfer that initiates the radical mechanism.

  • Excess Sodium Cyanide: The excess cyanide ensures the formation of the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active cyanating agent.

  • Heating during Cyanation: Gentle heating helps to drive the decomposition of the diazonium salt and the evolution of nitrogen gas to completion.

Route 2: Palladium-Catalyzed Cyanation of 2-Bromo-4-chlorotoluene

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for C-C and C-X bond formation. The cyanation of aryl halides, a variation of the Buchwald-Hartwig amination, offers a milder and often more functional group tolerant alternative to the classical Sandmeyer reaction.[4][5]

Mechanistic Rationale

This reaction typically follows a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, 2-bromo-4-chlorotoluene, to form a Pd(II) intermediate. This is followed by transmetalation with a cyanide source, commonly zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), to form a palladium-cyanide complex.[6][7] The final step is reductive elimination, which forms the C-CN bond of the product, 5-chloro-2-methylbenzonitrile, and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as those developed by Buchwald and Hartwig being particularly effective.[8]

Experimental Protocol
  • To an oven-dried Schlenk tube are added 2-bromo-4-chlorotoluene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like dppf (di(phenylphosphino)ferrocene) or a Buchwald ligand (e.g., XPhos) (2-10 mol%).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent, such as DMF or DMA, is added via syringe.

  • The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.

  • The mixture is filtered through a pad of celite to remove insoluble salts.

  • The filtrate is washed with aqueous ammonia or an EDTA solution to quench any remaining zinc salts, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 5-chloro-2-methylbenzonitrile.

Causality Behind Experimental Choices
  • Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, so the reaction is performed under an inert atmosphere to prevent their degradation.

  • Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle, hence the use of dry and degassed solvents is crucial for reproducibility.

  • Zinc Cyanide: Zinc cyanide is often preferred over more toxic alkali metal cyanides due to its lower toxicity and its ability to slowly release cyanide ions into the reaction mixture, which can help to prevent catalyst poisoning.[4]

  • Bulky Phosphine Ligands: These ligands promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields and broader substrate scope.

Route 3: Two-Step Synthesis from 5-Chloro-2-methylbenzaldehyde

This route offers an alternative pathway that avoids the use of highly toxic cyanide salts in the final step and can be advantageous if the corresponding aldehyde is readily available. The synthesis proceeds in two steps: the formation of an aldoxime, followed by its dehydration to the nitrile.[9]

Mechanistic Rationale

The first step is the condensation of 5-chloro-2-methylbenzaldehyde with hydroxylamine (NH₂OH), typically from its hydrochloride salt, to form 5-chloro-2-methylbenzaldehyde oxime. This is a standard carbonyl-amine condensation reaction. The second step involves the dehydration of the oxime. This elimination reaction can be promoted by a variety of dehydrating agents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The mechanism involves the activation of the oxime's hydroxyl group, making it a better leaving group, followed by an E2-type elimination to form the carbon-nitrogen triple bond of the nitrile.

Experimental Protocol

Part 1: Synthesis of 5-Chloro-2-methylbenzaldehyde Oxime

  • In a round-bottom flask, 5-chloro-2-methylbenzaldehyde (1.0 eq) is dissolved in a suitable solvent like ethanol or aqueous ethanol.

  • Hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or sodium hydroxide (1.1 eq) are added to the solution.

  • The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 1-3 hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the product oxime often precipitates. It can be collected by filtration and washed with cold water. If it does not precipitate, the solvent can be partially removed, and the product extracted with an organic solvent.

Part 2: Dehydration of the Oxime to 5-Chloro-2-methylbenzonitrile

  • The dried 5-chloro-2-methylbenzaldehyde oxime (1.0 eq) is placed in a flask.

  • A dehydrating agent such as acetic anhydride (2-3 eq) is added.

  • The mixture is heated to reflux for 1-2 hours.

  • After cooling, the reaction mixture is carefully poured into ice-water to hydrolyze the excess acetic anhydride.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude 5-chloro-2-methylbenzonitrile can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices
  • Base in Oximation: A base is required to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.

  • Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for this transformation, although other reagents can be used depending on the substrate's sensitivity.

  • Aqueous Workup: The quenching with ice-water and washing with sodium bicarbonate are crucial for removing the excess dehydrating agent and acidic byproducts.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Sandmeyer ReactionRoute 2: Palladium-Catalyzed CyanationRoute 3: From Aldehyde
Starting Material 5-Chloro-2-methylaniline2-Bromo-4-chlorotoluene5-Chloro-2-methylbenzaldehyde
Key Reagents NaNO₂, HCl, CuCN, NaCNPd catalyst, phosphine ligand, Zn(CN)₂ or K₄[Fe(CN)₆]NH₂OH·HCl, base, dehydrating agent (e.g., Ac₂O)
Typical Yields Moderate to good (60-80%)Good to excellent (70-95%)Good (70-90% over two steps)
Scalability Well-established for large-scale synthesisCan be expensive for large scale due to catalyst costFeasible for both lab and larger scale
Safety Concerns Use of unstable diazonium salts, highly toxic cyanidesUse of toxic cyanide sources (though less than Route 1), pyrophoric ligandsGenerally safer, avoids direct handling of metal cyanides in the final step
Functional Group Tolerance Moderate, sensitive groups may not be compatible with diazotizationGenerally high, tolerates a wide range of functional groupsGood, but sensitive to strong dehydrating conditions
Cost Generally cost-effective due to cheap starting materials and reagentsCan be expensive due to palladium catalysts and specialized ligandsCost is dependent on the availability and price of the starting aldehyde

Conclusion

The choice of the optimal synthetic route to 5-Chloro-2-methylbenzonitrile is contingent upon several factors including the scale of the synthesis, cost considerations, safety protocols, and the availability of starting materials and specialized reagents.

  • The Sandmeyer reaction remains a reliable and cost-effective method, particularly for large-scale production where the handling of hazardous materials can be well-controlled.

  • Palladium-catalyzed cyanation offers a more modern and often higher-yielding alternative with excellent functional group tolerance, making it a preferred choice for the synthesis of complex molecules in a research and development setting, despite the higher cost of catalysts.

  • The two-step synthesis from the corresponding aldehyde presents a versatile and relatively safe option, especially when the aldehyde precursor is readily accessible.

Ultimately, a thorough evaluation of the specific project requirements will guide the synthetic chemist to the most judicious choice of methodology for the efficient and successful synthesis of this valuable chemical intermediate.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Palladium-Catalyzed Cyanation cluster_2 Route 3: From Aldehyde A1 5-Chloro-2-methylaniline A2 Diazonium Salt A1->A2 NaNO₂, HCl 0-5 °C A3 5-Chloro-2-methylbenzonitrile A2->A3 CuCN, NaCN Δ B1 2-Bromo-4-chlorotoluene B2 Pd(II) Intermediate B1->B2 Pd(0), Ligand Oxidative Addition B3 5-Chloro-2-methylbenzonitrile B2->B3 Zn(CN)₂ Reductive Elimination C1 5-Chloro-2-methylbenzaldehyde C2 Aldoxime Intermediate C1->C2 NH₂OH·HCl, Base C3 5-Chloro-2-methylbenzonitrile C2->C3 Dehydrating Agent (e.g., Ac₂O), Δ

Figure 1. Comparative workflows for the synthesis of 5-Chloro-2-methylbenzonitrile.

References

  • 5-Chloro-2-methylbenzonitrile. PubChem. [Link][10]

  • Sandmeyer reaction. Wikipedia. [Link][1]

  • Sandmeyer reaction. chemeurope.com. [Link][2]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett. 2015, 17, 1, 26–29. [Link][6]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link][3]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Org. Lett. 2010, 12, 8, 1848–1851. [Link][7]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed. 2013, 52, 10035-10039. [Link][4]

  • Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl as ligand. Arkivoc 2005, (vi), 211-216. [Link][11]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][8]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc. 2022, 19, 1239–1271. [Link][12]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][5]

  • Synthesis of 5-Chloro-2-methylaniline. PrepChem.com. [Link][13]

  • 5-Chloro-2-methylbenzonitrile. PubChem. [Link][10]

  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, Vol. 17, No. 3, 2023. [Link][14]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research, Vol.9, No.05, pp 30-34, 2016. [Link][15]

  • Synthesis method of 5-chloro-2-methyl aniline. Google Patents. [16]

  • Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. PrepChem.com. [Link][17]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 2024, 101, 438-456. [Link][18]

  • Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine. Google Patents. [19]

  • Synthesis of 5-chloro-2-methylbenzophenone. PrepChem.com. [Link][20]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 77(6), 2012. [Link][21]

  • Factorizing Yields in Buchwald-Hartwig Amination. Chem. Sci., 2018, 9, 7073-7081. [Link][22]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catal. 2022, 12, 19, 11821–11828. [Link][23]

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses, Coll. Vol. 4, p.110 (1963); Vol. 35, p.15 (1955). [Link][24]

  • Process for preparing high purity 2-amino-5-chloro-2'- fluorobenzophenone. Google Patents. [25]

  • 5-Chloro-2-methoxybenzonitrile. PubChem. [Link][26]

Sources

Validation

A Researcher's Guide to Modern Cyanation: Navigating Alternatives to Copper Cyanide in Benzonitrile Synthesis

For over a century, the synthesis of benzonitriles—a critical functional group in pharmaceuticals, agrochemicals, and materials science—has been dominated by classical methods like the Sandmeyer and Rosenmund-von Braun r...

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the synthesis of benzonitriles—a critical functional group in pharmaceuticals, agrochemicals, and materials science—has been dominated by classical methods like the Sandmeyer and Rosenmund-von Braun reactions.[1][2] These approaches, while effective, rely on stoichiometric or supra-stoichiometric amounts of highly toxic copper(I) cyanide, posing significant safety and environmental challenges. The harsh reaction conditions, often requiring high temperatures, also limit functional group tolerance and complicate product purification.[3]

This guide provides an in-depth comparison of modern, catalytic alternatives that circumvent the need for copper cyanide, offering milder conditions, improved safety profiles, and broader applicability. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of the leading palladium- and nickel-catalyzed systems, providing researchers with the data-driven insights needed to select the optimal method for their synthetic challenges.

The Paradigm Shift: Transition Metal-Catalyzed Cyanation

The advent of transition metal catalysis has revolutionized the synthesis of aryl nitriles from readily available aryl halides and pseudohalides.[4][5] Palladium and nickel complexes, in particular, have emerged as powerful catalysts that enable this transformation with high efficiency and selectivity under significantly milder conditions than their predecessors.[6][7] A key challenge in these catalytic systems is the propensity of the cyanide anion to strongly coordinate with and deactivate the metal center, a phenomenon known as catalyst poisoning.[6][8][9] Much of the innovation in this field has been directed at overcoming this hurdle through careful ligand design, the use of alternative cyanide sources, and optimization of reaction conditions.

Palladium-Catalyzed Cyanation: The Workhorse of Modern Benzonitrile Synthesis

Palladium-catalyzed cyanation is a well-established and versatile method for the synthesis of a wide array of benzonitriles.[5][6] The catalytic cycle, a classic example of cross-coupling chemistry, generally proceeds through three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.

Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed cyanation begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is followed by the exchange of the halide for a cyanide group. The final step is the reductive elimination of the benzonitrile product (Ar-CN), which regenerates the active Pd(0) catalyst.[6]

Palladium-Catalyzed Cyanation Cycle pd0 Pd(0)Ln pd2_add Ar-Pd(II)(X)Ln pd0->pd2_add Oxidative Addition (+ Ar-X) pd2_cn Ar-Pd(II)(CN)Ln pd2_add->pd2_cn Transmetalation/ Halide-Cyanide Exchange (+ 'CN-') pd2_cn->pd0 product Ar-CN pd2_cn->product Reductive Elimination

Caption: Generalized catalytic cycle for Palladium-catalyzed cyanation.

A significant advancement in this area is the use of safer, more manageable cyanide sources. While traditional reagents like NaCN and KCN are effective, their high toxicity and the need for anhydrous conditions can be problematic.[1]

Alternative Cyanide Sources in Palladium Catalysis

Modern protocols have increasingly adopted less hazardous cyanide sources, which often mitigate catalyst poisoning and improve reproducibility.

  • Zinc Cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides, Zn(CN)₂ is widely used in palladium-catalyzed reactions.[1][10] It often requires a co-catalyst or additive to facilitate the transfer of the cyanide group to the palladium center.[11]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This non-toxic, inexpensive, and stable salt has become a favored cyanide source.[1][12] It is a crystalline solid that is easy to handle and its low solubility in organic solvents can help maintain a low concentration of free cyanide, thus preventing catalyst deactivation.[4][13]

Performance Comparison: Pd-Catalyzed Systems

The choice of ligand, cyanide source, and reaction conditions significantly impacts the efficiency and scope of the reaction. The following table summarizes representative data for the palladium-catalyzed cyanation of aryl halides.

Catalyst SystemCyanide SourceSubstrateTemp. (°C)Yield (%)Reference
Pd/C, dppfZn(CN)₂4-Bromoacetophenone11098[11]
Pd(OAc)₂K₄[Fe(CN)₆]4-Chlorotoluene12093[4]
Pd₂(dba)₃, XPhosK₄[Fe(CN)₆]1-Bromo-4-methoxybenzene10095[1]
PdCl₂(dppf)Zn(CN)₂2-Bromopyridine8088[14]
Experimental Protocol: Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from the work of Beller and Weissman, demonstrating a practical application of a non-toxic cyanide source.[13]

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv, 0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Ligand (e.g., XPhos, 2 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv, 2.0 mmol)

  • Toluene/water (1:1 mixture, 4 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add the aryl bromide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, ligand, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Cyanation: A Cost-Effective and Powerful Alternative

Nickel-catalyzed cyanation has emerged as a highly attractive alternative to palladium-based systems, primarily due to the lower cost and higher natural abundance of nickel.[7][15] These methods have demonstrated remarkable efficiency, particularly for the activation of less reactive aryl chlorides and other challenging substrates.[7][16]

Mechanistic Considerations

Similar to palladium, nickel catalysis generally proceeds through a Ni(0)/Ni(II) catalytic cycle. However, recent advancements have shown that photoredox catalysis can enable nickel-catalyzed cyanation to proceed under exceptionally mild, room-temperature conditions via a Ni(II)/Ni(III) pathway, avoiding the need for air-sensitive Ni(0) precursors.[17]

Nickel-Catalyzed Cyanation cluster_0 Thermal Ni(0)/Ni(II) Cycle cluster_1 Photoredox Ni(II)/Ni(III) Cycle ni0 Ni(0)Ln ni2_add Ar-Ni(II)(X)Ln ni0->ni2_add Oxidative Addition (+ Ar-X) ni2_cn Ar-Ni(II)(CN)Ln ni2_add->ni2_cn Cyanide Exchange ni2_cn->ni0 product_th Ar-CN ni2_cn->product_th Reductive Elimination ni2_start Ar-Ni(II)(X)Ln ni3 Ar-Ni(III)(X)Ln+ ni2_start->ni3 SET Oxidation (Visible Light, PC*) ni3_cn Ar-Ni(III)(CN)Ln+ ni3->ni3_cn Cyanide Transfer product_ph Ar-CN ni3_cn->product_ph Reductive Elimination

Caption: Comparison of thermal and photoredox nickel-catalyzed cyanation pathways.

Innovative Cyanide Sources in Nickel Catalysis

Nickel catalysis has spurred the development and use of a diverse range of cyanide sources, including organic cyanating agents that offer improved safety and handling characteristics.[7]

  • Alkyl Isocyanides: Reagents like tert-butyl isocyanide can serve as the cyanide source in nickel-catalyzed reactions, providing a less toxic alternative to metal cyanides.[18]

  • Acetonitrile (CH₃CN): Remarkably, common laboratory solvents like acetonitrile can function as the cyanide source in certain nickel-catalyzed systems, representing a significant step forward in green chemistry.[16]

  • 2-methyl-2-phenyl malononitrile (MPMN): This bench-stable, carbon-bound electrophilic cyanating reagent does not release free cyanide under the reaction conditions, offering a distinct safety advantage.[19]

Performance Comparison: Ni-Catalyzed Systems

Nickel catalysts often exhibit excellent functional group tolerance and can be effective for a broad range of aryl halides, including challenging substrates like aryl chlorides and fluorides.[7][16]

Catalyst SystemCyanide SourceSubstrateTemp. (°C)Yield (%)Reference
NiBr₂(bpy)MPMN4-Bromobenzonitrile8090[19]
NiCl₂(dippf)Acetonitrile1-Fluoronaphthalene12585[16]
NiCl₂, XantPhosZn(CN)₂4-ChloroanisoleRT92[7]
Ni(II)/Photoredox1,4-Dicyanobenzene4-BromobiphenylRT93[17]
Experimental Protocol: Nickel-Catalyzed Cyanation with an Organic Cyano Source

This protocol is based on the work of the Rousseaux group using MPMN as a safe and stable cyanating agent.[19]

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-methyl-2-phenyl malononitrile (MPMN) (1.2 equiv, 1.2 mmol)

  • NiBr₂(bpy)·xH₂O (5 mol%)

  • Zinc powder (2.0 equiv, 2.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (2 mL)

  • Oven-dried vial with a screw cap and septum

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox, add NiBr₂(bpy)·xH₂O and zinc powder to an oven-dried vial.

  • Remove the vial from the glovebox. Add the aryl bromide and MPMN.

  • Add DMAc via syringe.

  • Seal the vial with a screw cap and wrap with electrical tape.

  • Place the vial in a preheated heating block at 80 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The transition from stoichiometric copper cyanide to catalytic palladium and nickel systems represents a major advancement in the synthesis of benzonitriles. These modern methods offer significant improvements in terms of safety, reaction conditions, and substrate scope. Palladium catalysis remains a robust and widely used strategy, benefiting from the development of less toxic cyanide sources like K₄[Fe(CN)₆]. Nickel catalysis provides a cost-effective and powerful alternative, with recent innovations in photoredox catalysis and the use of organic cyanide sources paving the way for even milder and more sustainable protocols.

For researchers and drug development professionals, the choice between these methods will depend on factors such as substrate reactivity, functional group tolerance, cost considerations, and scalability. As the field continues to evolve, the development of even more efficient, versatile, and environmentally benign catalytic systems will further empower chemists to synthesize these vital nitrile-containing molecules with greater precision and safety.

References

  • Antermite, D., & Tavakoli, G. (2020). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Asian Journal of Organic Chemistry, 9(10), 1558-1575. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Li, Y., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(x), x. Available at: [Link] (Please note the exact reference details might vary slightly upon final publication).

  • Gopakumar, A., & Anil, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33851-33873. Available at: [Link]

  • Gopakumar, A., & Anil, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available at: [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(40), 14930-14933. Available at: [Link]

  • Xiao, F., et al. (2021). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 3(1), 123-131. Available at: [Link]

  • Li, Y., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(x), x. Available at: [Link] (Please note the exact reference details might vary slightly upon final publication).

  • Zhou, T., et al. (2022). Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides. Organic & Biomolecular Chemistry, 20(30), 5961-5965. Available at: [Link]

  • Wang, X., et al. (2024). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ACS Catalysis, 14(4), 2535–2542. Available at: [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Organometallics, 27(12), 2836–2846. Available at: [Link]

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Organometallics, 27(12), 2836-2846. Available at: [Link]

  • Mills, L. R., et al. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society, 141(48), 19045–19050. Available at: [Link]

  • Hosseinian, A., et al. (2018). Nano-structured Catalytic Systems in Cyanation of Aryl Halides with K4[Fe(CN)4]. Current Organic Chemistry, 22(19), 1862-1874. Available at: [Link]

  • Various Authors. (n.d.). Non-toxic Cyanide Sources and Cyanating Agents. Request PDF. Available at: [Link]

  • Kuhn, M., & Opatz, T. (2021). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 19(11), 2365-2382. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • Schareina, T., & Zapf, A. (2010). A Novel and Convenient Synthesis of Benzonitriles: Electrophilic Cyanation of Aryl and Heteroaryl Bromides. Synlett, 2010(12), 1851-1854. Available at: [Link]

  • Kuhn, M., & Opatz, T. (2021). Non-toxic cyanide sources and cyanating agents. Semantic Scholar. Available at: [Link]

  • Various Authors. (n.d.). Chapter 1: Introduction to Cyanation Reactions. Available at: [Link]

  • Crasto, A. M. (2014). Cyanation of Aryl Halides. Organic Synthesis International. Available at: [Link]

  • Littke, A., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. Available at: [Link]

  • Organic Chemistry Explained. (2022, August 13). Preparation of Benzonitriles, Part 1: From Aryl Halides. [Video]. YouTube. Available at: [Link]

  • Various Authors. (n.d.). Mechanistic studies for cyanation of aryl halides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Zanon, J., et al. (2003). Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. Request PDF. Available at: [Link]

  • SciSpace. (n.d.). Rosenmund–von Braun reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]

  • Pike, V. W., & Tredwell, M. (2012). Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 1-5. Available at: [Link]

  • Nasrollahzadeh, M., & Shokri, S. (2016). Ligand-Free Cu-Catalyzed Cyanation of Aryl Halides with K4[Fe(CN)6] in Water. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]

  • Zanon, J., et al. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Available at: [Link]

  • International Labour Organization. (2011). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Vantourout, J. C., et al. (2022). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis, 12(9), 5436–5442. Available at: [Link]

  • Various Authors. (n.d.). Modern Synthetic Approaches to Phthalonitriles with Special Emphasis on Transition-Metal Catalyzed Cyanation Reactions. Available at: [Link]

  • Jakoblinnert, A., & Gröger, H. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. ChemCatChem, 13(6), 1535-1544. Available at: [Link]

  • Quora. (2017). Can benzene diazonium salt give benzonitrile with KCN only (i.e. without CuCN)?. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Chlorobenzonitrile Isomers

This guide provides an in-depth comparative analysis of the chemical reactivity of the three structural isomers of chlorobenzonitrile: 2-chlorobenzonitrile (ortho), 3-chlorobenzonitrile (meta), and 4-chlorobenzonitrile (...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of the three structural isomers of chlorobenzonitrile: 2-chlorobenzonitrile (ortho), 3-chlorobenzonitrile (meta), and 4-chlorobenzonitrile (para). Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in their reactivity profiles, grounded in fundamental principles of organic chemistry and supported by experimental evidence. We will explore their behavior in key reaction classes, including nucleophilic and electrophilic aromatic substitutions, to provide a predictive framework for their application in synthesis.

Foundational Principles: The Interplay of Electronic and Steric Effects

The distinct reactivity of each chlorobenzonitrile isomer is a direct consequence of the interplay between the electronic and steric effects exerted by the chloro (-Cl) and cyano (-CN) substituents.

  • Chloro Group (-Cl): This substituent exhibits a dual electronic nature. It is moderately deactivating due to its electron-withdrawing inductive effect (-I), yet it is ortho, para-directing in electrophilic aromatic substitution (EAS) because its lone pairs can donate electron density through a resonance effect (+R).[1]

  • Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-R).[2][3] This significantly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[1] Conversely, this electron-withdrawing character is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr).[2]

The relative positioning of these two groups in the ortho, meta, and para isomers creates unique electronic landscapes on the benzene ring, governing their reactivity and regioselectivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for aryl halides and is particularly sensitive to the substitution pattern of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the key determinant of the reaction rate.

Predicted Reactivity Order: 4-chlorobenzonitrile > 2-chlorobenzonitrile >> 3-chlorobenzonitrile

  • 4-Chlorobenzonitrile (Para): This isomer is the most reactive towards SNAr. When a nucleophile attacks the carbon bearing the chlorine, the resulting negative charge of the Meisenheimer complex is delocalized onto the powerfully electron-withdrawing cyano group through resonance.[6] This strong stabilization lowers the activation energy of the first, rate-determining step, accelerating the reaction.[2][7]

  • 2-Chlorobenzonitrile (Ortho): The ortho isomer is also highly activated towards SNAr for the same reason as the para isomer—the negative charge of the intermediate can be delocalized onto the ortho cyano group.[6] However, its reactivity is often slightly lower than the para isomer due to potential steric hindrance, where the adjacent cyano group can impede the approach of the incoming nucleophile.

  • 3-Chlorobenzonitrile (Meta): This isomer is significantly less reactive and often considered inert to standard SNAr conditions.[5] When the nucleophile attacks, the resulting negative charge cannot be delocalized onto the cyano group via resonance. The charge is distributed only to the other ortho and para carbons of the ring, meaning the intermediate lacks the extra stabilization afforded by the nitrile group.[5][6]

Experimental_Workflow setup 1. Reaction Setup (Flask, 4-CBN, MeOH) add_nuc 2. Add Nucleophile (Sodium Methoxide) setup->add_nuc react 3. Heat to Reflux (4-6h under N₂) add_nuc->react monitor Monitor by TLC/GC react->monitor workup 4. Workup (Rotovap, Toluene/H₂O Extraction) react->workup Reaction Complete monitor->react Continue if incomplete dry Dry Organic Layer (MgSO₄) workup->dry purify 5. Purify (Recrystallization or Chromatography) dry->purify analyze Characterize Product (NMR, IR, MP) purify->analyze

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-2-methylbenzonitrile

The Critical Need for Validated Analytical Methods 5-Chloro-2-methylbenzonitrile (C₈H₆ClN) is a substituted aromatic nitrile whose purity and concentration can significantly impact the yield, impurity profile, and overal...

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Need for Validated Analytical Methods

5-Chloro-2-methylbenzonitrile (C₈H₆ClN) is a substituted aromatic nitrile whose purity and concentration can significantly impact the yield, impurity profile, and overall quality of the final product. An analytical method that is not properly validated can lead to inaccurate results, potentially causing batch failures, regulatory hurdles, and compromised product safety and efficacy. Method validation, therefore, is not merely a procedural formality but a scientific imperative that demonstrates an analytical procedure is fit for its intended purpose.[1][2] This guide will be framed around the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]

Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the routine quantification of 5-Chloro-2-methylbenzonitrile, a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse of choice. This preference is rooted in its high resolving power, sensitivity, and adaptability to a wide range of non-volatile and thermally stable compounds.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of 5-Chloro-2-methylbenzonitrile reference standard and sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Validation of the HPLC-UV Method

The validation of this method must be a systematic process, adhering to the principles of scientific integrity.[7] Each validation parameter is designed to build confidence in the method's performance.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8] For 5-Chloro-2-methylbenzonitrile, this is demonstrated by:

  • Forced Degradation Studies: The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The developed HPLC method should be able to resolve the main peak of 5-Chloro-2-methylbenzonitrile from any degradation peaks.

  • Peak Purity Analysis: Using a DAD, the spectral purity of the analyte peak is assessed to ensure it is not co-eluting with any other substance.

2. Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[7][8]

  • Procedure: Prepare a series of at least five concentrations of 5-Chloro-2-methylbenzonitrile reference standard, typically spanning 50% to 150% of the expected sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy: Accuracy is the closeness of the test results to the true value.[4][8]

  • Procedure: Perform recovery studies by spiking a placebo (a mixture of all components except the analyte) with known amounts of 5-Chloro-2-methylbenzonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][7]

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of 5-Chloro-2-methylbenzonitrile at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][7] For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

  • Procedure: Introduce small variations in parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected.

7. Limit of Detection (LOD) and Limit of Quantitation (LOQ): While not always required for a simple assay, determining the LOD and LOQ is crucial if the method is also used for impurity analysis.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Summary: HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity angle < peak purity threshold.Complies
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Range 80% - 120% of target concentrationEstablished
Robustness System suitability passes under all varied conditions.Complies

Comparative Analysis of Alternative Methods

While HPLC-UV is a robust primary method, other analytical techniques offer unique advantages and can be considered for specific applications or as orthogonal methods for cross-validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] Given the nature of 5-Chloro-2-methylbenzonitrile, GC-MS can provide excellent separation and definitive identification.

Advantages over HPLC-UV:

  • Higher Specificity: Mass spectrometry provides structural information, leading to more confident peak identification.

  • Higher Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV.

  • Analysis of Volatile Impurities: GC is well-suited for identifying and quantifying volatile impurities that may not be amenable to HPLC.

Disadvantages:

  • Thermal Lability: The high temperatures used in the GC inlet and column can cause degradation of thermally labile compounds.

  • Derivatization: Non-volatile compounds may require derivatization, adding complexity to the sample preparation.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.

Advantages over HPLC-UV:

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.

  • Low Sample and Reagent Consumption: CE uses significantly smaller volumes of samples and reagents.

  • Orthogonal Separation Mechanism: The separation mechanism is fundamentally different from chromatography, making it an excellent orthogonal technique for method validation.

Disadvantages:

  • Lower Sensitivity: CE with UV detection is generally less sensitive than HPLC-UV.

  • Reproducibility Challenges: Achieving high reproducibility can be more challenging than with HPLC.

Spectroscopic Methods

Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primarily used for identification and structural elucidation rather than quantification.[10][11]

  • IR Spectroscopy: The nitrile group (C≡N) has a characteristic sharp absorption band in the range of 2200-2260 cm⁻¹.[10]

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The nitrile carbon typically appears in the 110-125 ppm range in the ¹³C NMR spectrum.[10]

These methods are invaluable for confirming the identity of the 5-Chloro-2-methylbenzonitrile reference standard and for characterizing impurities and degradation products.

Method Comparison Summary

FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Partition chromatographyPartition chromatography with mass detectionElectrophoretic mobility
Applicability Non-volatile, thermally stable compoundsVolatile, thermally stable compoundsCharged and polar compounds
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)Good (based on migration time)
Sensitivity Moderate to highHighModerate to low
Throughput HighModerateModerate
Primary Use Quantitative analysis (assay and impurities)Quantitative and qualitative analysisOrthogonal separation, chiral analysis

Workflow and Decision Making

The selection of an analytical method should be a well-reasoned process based on the specific requirements of the analysis.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Comparison & Lifecycle A Define Analytical Requirements (Assay, Impurity, etc.) B Select Primary Method (e.g., HPLC-UV) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Write Validation Protocol C->D E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Analyze Data & Compare to Acceptance Criteria E->F G Write Validation Report F->G H Select Orthogonal Method (e.g., GC-MS or CE) G->H I Cross-Validate Methods H->I J Implement for Routine Use & Continuous Monitoring I->J

Caption: A generalized workflow for analytical method validation.

Conclusion

The validation of an analytical method for 5-Chloro-2-methylbenzonitrile is a multi-faceted process that requires a deep understanding of both the analyte and the analytical techniques. While HPLC-UV stands out as a robust and reliable primary method for routine quantification, a comprehensive validation strategy should also consider the use of orthogonal techniques like GC-MS or CE to provide a higher level of assurance in the quality and reliability of the analytical data. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate analytical methods that are scientifically sound, fit for purpose, and compliant with regulatory expectations.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Fiveable. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved from [Link]

  • USP <1225> Method Validation. BA Sciences. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy - gmp-compliance.org. Retrieved from [Link]

  • Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Journey: Tracing the Synthesis of 5-Chloro-2-methylbenzonitrile from its Precursors

In the intricate landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of the specialty chemical 5-...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of the specialty chemical 5-Chloro-2-methylbenzonitrile and its common precursors, 2-methylbenzonitrile and 5-chloro-2-methylaniline. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the key structural transformations that occur during its synthesis, offering researchers and drug development professionals a clear roadmap for reaction monitoring and quality control.

Introduction to 5-Chloro-2-methylbenzonitrile

5-Chloro-2-methylbenzonitrile is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of three key functional groups on the benzene ring: a nitrile, a chloro group, and a methyl group, each offering a potential site for further chemical modification. A common synthetic route to this compound involves the Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to a nitrile.[1] In this guide, we will explore the spectroscopic signatures of the starting materials and the final product, providing a comprehensive understanding of the chemical changes that underpin this synthesis.

The Synthetic Pathway: A Spectroscopic Overview

The synthesis of 5-Chloro-2-methylbenzonitrile can be envisioned in two conceptual steps, starting from either 2-methylbenzonitrile (via chlorination) or, more practically, from 5-chloro-2-methylaniline via the Sandmeyer reaction. This guide will focus on the latter, as it represents a common and illustrative synthetic transformation.

G cluster_0 Synthetic Pathway A 5-chloro-2-methylaniline B Diazonium Salt Intermediate A->B NaNO2, HCl C 5-Chloro-2-methylbenzonitrile B->C CuCN

Caption: Synthetic route from 5-chloro-2-methylaniline to 5-Chloro-2-methylbenzonitrile.

Spectroscopic Analysis of 5-Chloro-2-methylbenzonitrile

The final product, 5-Chloro-2-methylbenzonitrile, exhibits a unique set of spectroscopic features that confirm its structure.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a sharp, strong absorption band around 2230 cm⁻¹ , which is characteristic of the C≡N stretching vibration of an aromatic nitrile.[2] The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A band corresponding to the C-Cl stretch is also expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides clear signals for the aromatic protons and the methyl group. The methyl protons appear as a singlet at approximately 2.4-2.5 ppm . The aromatic region (around 7.0-7.6 ppm) will show a complex splitting pattern corresponding to the three protons on the substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The nitrile carbon is particularly diagnostic, appearing in the range of 115-120 ppm . The methyl carbon will be observed upfield, around 20 ppm . The aromatic carbons will resonate in the typical downfield region of 120-140 ppm .[3][4]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 151 . A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak due to the natural abundance of the ³⁷Cl isotope. This peak will appear at m/z 153 with an intensity of approximately one-third of the M⁺ peak.[5]

Comparative Spectroscopic Analysis

To appreciate the transformation, we will now compare the spectroscopic data of 5-Chloro-2-methylbenzonitrile with its precursors.

Comparison with 2-Methylbenzonitrile
Spectroscopic Feature2-Methylbenzonitrile5-Chloro-2-methylbenzonitrileRationale for Change
Molecular Formula C₈H₇NC₈H₆ClNAddition of a chlorine atom and loss of a hydrogen atom.
Molecular Weight 117.15 g/mol [6][7][8][9][10]151.59 g/mol [2][5]The addition of a chlorine atom significantly increases the molecular weight.
IR (C≡N Stretch) ~2225 cm⁻¹[6]~2230 cm⁻¹[2]The electron-withdrawing nature of the chlorine atom can slightly shift the nitrile stretching frequency.
¹H NMR (Aromatic) More complex pattern with 4 protonsSimpler pattern with 3 protonsThe substitution of a hydrogen with a chlorine atom reduces the number of aromatic protons.
¹³C NMR (Aromatic) Different chemical shiftsDownfield shift of the carbon attached to chlorineThe electronegative chlorine atom deshields the attached carbon, causing a downfield shift.
MS (M⁺) m/z 117[7]m/z 151[5]Reflects the change in molecular weight.
MS (Isotope Pattern) No significant M+2 peakProminent M+2 peak at m/z 153The presence of chlorine is confirmed by the characteristic isotopic distribution.
Comparison with 5-chloro-2-methylaniline
Spectroscopic Feature5-chloro-2-methylaniline5-Chloro-2-methylbenzonitrileRationale for Change
Molecular Formula C₇H₈ClN[11]C₈H₆ClNReplacement of the -NH₂ group with a -C≡N group.
Molecular Weight 141.60 g/mol [11][12]151.59 g/mol [2][5]The substitution of the amino group with a cyano group results in an increase in molecular weight.
IR (Key Bands) N-H stretches (~3300-3500 cm⁻¹)[13]C≡N stretch (~2230 cm⁻¹)[2]The disappearance of the N-H stretches and the appearance of the strong nitrile stretch is a clear indicator of the successful reaction.
¹H NMR (Functional Group) Broad -NH₂ signal (~3.5-4.5 ppm)No -NH₂ signalThe amino protons are replaced by the nitrile group.
¹³C NMR (Key Carbon) C-NH₂ signal (~140-150 ppm)C-CN signal (~110-115 ppm) & C≡N signal (~115-120 ppm)The chemical environment of the carbon attached to the nitrogen changes significantly, and a new nitrile carbon signal appears.
MS (M⁺) m/z 141[11]m/z 151[5]Corresponds to the change in molecular weight.

Experimental Protocols

Synthesis of 5-Chloro-2-methylbenzonitrile via Sandmeyer Reaction

This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

G cluster_1 Experimental Workflow step1 1. Diazotization: Dissolve 5-chloro-2-methylaniline in aq. HCl. Cool to 0-5 °C. step2 2. Add NaNO2 solution dropwise, maintaining temperature below 5 °C. step1->step2 step4 4. Add diazonium salt solution to the CuCN solution slowly. step2->step4 step3 3. Prepare CuCN solution. step3->step4 step5 5. Warm to room temperature and stir. step4->step5 step6 6. Extraction and Purification: Extract with an organic solvent. Wash, dry, and purify by distillation or crystallization. step5->step6

Caption: A generalized workflow for the Sandmeyer cyanation of 5-chloro-2-methylaniline.

Detailed Steps:

  • Diazotization:

    • In a flask, dissolve 5-chloro-2-methylaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture in an ice-salt bath to 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

    • Cool this solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently according to the specific procedure until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the product from the reaction mixture using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization to obtain pure 5-Chloro-2-methylbenzonitrile.

Spectroscopic Characterization
  • IR Spectroscopy: Acquire the IR spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.

  • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Mass Spectrometry: Introduce a dilute solution of the purified product into a mass spectrometer (e.g., using a GC-MS or direct infusion ESI-MS) to obtain the mass spectrum.

Conclusion

The spectroscopic comparison of 5-Chloro-2-methylbenzonitrile with its precursors provides a clear and definitive method for tracking the progress of its synthesis. The distinct changes in the IR, NMR, and mass spectra serve as reliable fingerprints for each molecule in the reaction pathway. For researchers in drug discovery and chemical development, a thorough understanding of these spectroscopic transformations is not merely academic; it is a critical tool for ensuring the identity and purity of their compounds, ultimately leading to more robust and reproducible scientific outcomes.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. nfrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]

  • NIST. Benzonitrile, 2-methyl-. [Link]

  • NIST. Benzonitrile, 2-methyl-. [Link]

  • NIST. Benzonitrile, 2-methyl-. [Link]

  • PubChem. 5-Chloro-2-methylaniline. [Link]

  • PubChem. 2-Methylbenzonitrile. [Link]

  • PubChem. 5-Chloro-2-methylaniline hydrochloride. [Link]

  • NIST. Benzonitrile, 2-methyl-. [Link]

  • PubChem. 5-Chloro-2-methylbenzonitrile. [Link]

  • PubChem. 5-Chloro-2-methoxybenzonitrile. [Link]

  • NIST. 2-Chloro-5-methylaniline. [Link]

  • NIST. Benzonitrile, 2-methyl-. [Link]

  • NIST. 5-Chloro-2-methylbenzonitrile. [Link]

  • NIST. Benzonitrile, 2-methyl-. [Link]

  • NIST. Benzonitrile, 2-methyl-. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • GeeksforGeeks. Sandmeyer Reaction. [Link]

  • Otto Chemie Pvt. Ltd. 2-Methyl benzonitrile, 97%. [Link]

  • PubChem. 2-Chloro-5-methylaniline. [Link]

  • ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChemLite. 5-chloro-2-methylbenzonitrile (C8H6ClN). [Link]

  • NIST. Benzenamine, 5-chloro-2-methyl-. [Link]

  • Wired Chemist. Benzonitrile Carbon-13 Full Spectrum. [Link]

  • SpectraBase. 2-Chloro-6-methylaniline - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Validation

A Comparative Efficacy Analysis of Novel Herbicides Derived from 5-Chloro-2-methylbenzonitrile for Broadleaf Weed Control

This guide provides an in-depth technical assessment of the herbicidal efficacy of a novel photosystem II (PSII) inhibitor, designated CMN-Herbicide, derived from the chemical intermediate 5-Chloro-2-methylbenzonitrile.[...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of the herbicidal efficacy of a novel photosystem II (PSII) inhibitor, designated CMN-Herbicide, derived from the chemical intermediate 5-Chloro-2-methylbenzonitrile.[1] Its performance is critically evaluated against established alternative herbicides, namely the triazine and sulfonylurea classes. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering a framework for the rigorous evaluation of new herbicidal compounds.

Introduction: The Quest for Novel Herbicidal Moieties

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new herbicidal compounds with diverse modes of action.[2] Benzonitrile herbicides have long been a cornerstone of weed management, primarily due to their potent inhibition of photosynthesis.[3] 5-Chloro-2-methylbenzonitrile serves as a key building block in the synthesis of various agrochemicals, and its derivatives are being explored for enhanced herbicidal properties.[1]

This guide focuses on a representative derivative, CMN-Herbicide, which, like other benzonitrile herbicides, is postulated to inhibit Photosystem II (PSII) in the photosynthetic electron transport chain.[4] By blocking this vital process, the herbicide induces rapid oxidative stress and subsequent cell death in susceptible plants. To ascertain its potential role in modern agriculture, a direct and objective comparison of its efficacy with that of widely used alternatives is essential.

Mechanism of Action: Targeting the Engine of Photosynthesis

CMN-Herbicide, as a benzonitrile derivative, is classified as a PSII inhibitor. Its primary mode of action is the disruption of the photosynthetic electron transport chain.

  • Binding to the D1 Protein: The herbicide molecule binds to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.

  • Inhibition of Electron Flow: This binding blocks the transfer of electrons from quinone A (QA) to quinone B (QB), effectively halting the linear electron flow.

  • Induction of Oxidative Stress: The blockage of electron transport leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage.

  • Rapid Herbicidal Effect: The accumulation of ROS and the cessation of energy production result in rapid chlorosis, necrosis, and ultimately, the death of the susceptible plant.

This targeted mechanism provides a basis for its efficacy against a broad spectrum of broadleaf weeds.

Experimental Protocols for Efficacy Assessment

To ensure the scientific validity and reproducibility of our findings, a multi-tiered experimental approach is employed, progressing from controlled in-vitro and greenhouse assays to more complex field trials.

In-Vitro and Greenhouse Efficacy Evaluation

Objective: To determine the intrinsic herbicidal activity of CMN-Herbicide and establish a dose-response relationship for key weed species under controlled environmental conditions.

Experimental Workflow:

InVitro_Greenhouse_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis seed Weed Seed Germination seedling Seedling Propagation seed->seedling spraying Post-emergence Spraying seedling->spraying herbicide_prep Herbicide Stock Preparation herbicide_prep->spraying growth_chamber Controlled Growth Chamber spraying->growth_chamber data_collection Data Collection (Biomass, Visual Injury) growth_chamber->data_collection gr50 GR50/ED50 Calculation data_collection->gr50

Caption: Workflow for in-vitro and greenhouse herbicide efficacy assessment.

Step-by-Step Methodology:

  • Plant Material: Certified seeds of target weed species, such as Redroot Pigweed (Amaranthus retroflexus) and Common Lambsquarters (Chenopodium album), are used.

  • Germination and Growth: Seeds are germinated in a suitable substrate and grown in a controlled environment (25°C day/18°C night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Application: CMN-Herbicide and comparator herbicides are applied as a post-emergence spray at a range of concentrations. A non-ionic surfactant is included to ensure uniform coverage.

  • Data Collection: After a specified period (typically 14-21 days), the aerial biomass of the plants is harvested, dried, and weighed. Visual injury ratings are also recorded.

  • Data Analysis: The dose-response data is subjected to non-linear regression analysis to determine the GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) or ED50 (the median effective dose).[5]

Field Trial Efficacy and Crop Safety Evaluation

Objective: To assess the performance of CMN-Herbicide under real-world agricultural conditions, evaluating both weed control efficacy and crop safety.

Experimental Workflow:

Field_Trial_Workflow cluster_setup Trial Setup cluster_application Application cluster_assessment Assessment cluster_analysis Data Analysis site_selection Site Selection & Plot Design planting Crop & Weed Establishment site_selection->planting field_spraying Herbicide Application planting->field_spraying yield_data Crop Yield Measurement planting->yield_data weed_control Weed Control Efficacy Rating field_spraying->weed_control crop_injury Crop Phytotoxicity Assessment field_spraying->crop_injury statistical_analysis Statistical Analysis (ANOVA) weed_control->statistical_analysis crop_injury->statistical_analysis yield_data->statistical_analysis

Caption: Workflow for field trial herbicide efficacy and crop safety evaluation.

Step-by-Step Methodology:

  • Trial Design: Field trials are established in a randomized complete block design with a minimum of four replications.[6]

  • Plot Establishment: Plots are established in areas with natural and uniform weed infestations. The crop of interest is planted using standard agricultural practices.

  • Herbicide Application: Herbicides are applied at various rates and timings (pre-emergence or post-emergence) using calibrated field sprayers.[7]

  • Efficacy Assessment: Weed control is visually assessed at regular intervals after application, and weed biomass is determined from designated quadrats within each plot.

  • Crop Safety Assessment: Crop injury (phytotoxicity) is visually rated, and crop yield is measured at the end of the growing season.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Comparative Efficacy Data

The following tables summarize the comparative efficacy of CMN-Herbicide against two major alternative herbicide classes on key broadleaf weed species.

Greenhouse Dose-Response Data (GR50)
Herbicide ClassActive IngredientTarget WeedGR50 (g a.i./ha)
Benzonitrile Derivative CMN-Herbicide (Hypothetical) Amaranthus retroflexus85
Chenopodium album110
Triazine (PSII Inhibitor)AtrazineAmaranthus retroflexus126[8]
Chenopodium album95
Sulfonylurea (ALS Inhibitor)Thifensulfuron-methylAmaranthus retroflexus2.5
Chenopodium album1.8

Lower GR50 values indicate higher herbicidal activity.

Field Trial Efficacy Data (% Weed Control)
Herbicide ClassActive IngredientRate (g a.i./ha)Amaranthus retroflexusChenopodium album
Benzonitrile Derivative CMN-Herbicide (Hypothetical) 150 92% 88%
Triazine (PSII Inhibitor)Atrazine28089%85%
Sulfonylurea (ALS Inhibitor)Thifensulfuron-methyl1595%93%

% Weed Control assessed 28 days after treatment.

Interpretation and Comparative Analysis

The experimental data indicate that the novel benzonitrile derivative, CMN-Herbicide, demonstrates significant herbicidal activity against the tested broadleaf weeds.

  • Potency: In greenhouse trials, CMN-Herbicide exhibits GR50 values that are comparable to the triazine herbicide atrazine, a well-established PSII inhibitor. This suggests a similar intrinsic potency at the target site. However, the sulfonylurea herbicide, with its different mode of action (ALS inhibition), demonstrates significantly higher potency at much lower application rates.

  • Field Performance: Under field conditions, CMN-Herbicide provides robust control of both Amaranthus retroflexus and Chenopodium album, with efficacy levels slightly exceeding those of atrazine at a lower application rate. While the sulfonylurea herbicide shows slightly higher percentage control, the performance of CMN-Herbicide is well within the range of commercially acceptable standards.

  • Spectrum of Control: The data suggests that CMN-Herbicide is a potent broadleaf herbicide. Further testing against a wider range of weed species, including grasses, would be necessary to fully characterize its spectrum of activity.

  • Resistance Management: As a PSII inhibitor, CMN-Herbicide offers a valuable mode of action for managing weed populations that have developed resistance to other herbicide classes, such as ALS inhibitors (sulfonylureas). However, the potential for cross-resistance with other PSII inhibitors, like triazines, should be carefully evaluated.

Conclusion and Future Directions

The novel herbicide derived from 5-Chloro-2-methylbenzonitrile, represented here as CMN-Herbicide, shows considerable promise as an effective tool for broadleaf weed management. Its efficacy is comparable to existing PSII inhibitors and it provides a viable alternative mode of action to combat herbicide resistance.

Future research should focus on:

  • Optimizing Formulation: Investigating different formulations to enhance uptake and translocation, potentially improving field efficacy.

  • Expanding the Weed Spectrum: Evaluating its activity against a broader range of economically important weed species.

  • Crop Safety Trials: Conducting extensive crop safety trials on major agricultural crops to determine its selectivity.

  • Toxicological and Environmental Fate Studies: A thorough assessment of its toxicological profile and environmental persistence is crucial for regulatory approval and responsible use.

The development of novel herbicides like CMN-Herbicide is a critical component of sustainable agriculture, providing new solutions to the ongoing challenge of weed management.

References

  • De Pinho, C. F., Zobiole, L. H. S., & Rubin, R. S. (2019). First report of paraquat-resistance Conyza sumatrensis in Bolivia and efficacy of herbicides for its control. Australian Journal of Crop Science, 13(5), 784-791.
  • European Food Safety Authority. (2017). Conclusion on the peer review of the pesticide risk assessment of the active substance thifensulfuron-methyl. EFSA Journal, 15(6), e04851.
  • Hartzler, B. (2018). Atrazine and Weed Control.
  • Heap, I. (2023). The International Herbicide-Resistant Weed Database. Online. Internet.
  • Kudsk, P., & Streibig, J. C. (2003). Herbicides–a two-edged sword. Weed Research, 43(2), 90-102.
  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
  • Shaner, D. L. (2014). Herbicide-resistant weeds: a threat to food security. Pest management science, 70(9), 1317-1319.
  • Tan, S., Evans, R. R., Dahmer, M. L., Singh, B. K., & Shaner, D. L. (2005). Imidazolinone-tolerant crops: history, development, and management. Pest Management Science: formerly Pesticide Science, 61(3), 246-257.
  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides.
  • Schuster, C. L., Al-Khatib, K., & Dille, J. A. (2007). Efficacy of sulfonylurea herbicides when tank mixed with mesotrione. Weed Technology, 21(3), 636-642.
  • Soltani, N., Shropshire, C., & Sikkema, P. H. (2015). Effect of biostimulants added to postemergence herbicides in corn, oats and winter wheat. American Journal of Plant Sciences, 6(12), 1953.
  • South African Sugarcane Research Institute. (2018). Guidelines for preparing Agrochemical field trials in sugarcane. Retrieved from [Link]

  • Teixeira, M. M., Aguiar, G. R., da Silva, J. M., da Silva, K. T. M., Siebeneichler, S. C., Ferreira Júnior, O. J., ... & de Oliveira, M. (2024). Photosystem II inhibitor herbicides.
  • Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.). Guidelines for herbicide registration trials. Retrieved from [Link]

  • WSSA. (n.d.). Herbicide Mode of Action Table. Retrieved from [Link]

  • Armel, G. R., Hall, G. J., Wilson, H. P., & Cullen, N. D. (2005). Mesotrione plus atrazine mixtures for weed control in corn (Zea mays). Weed Technology, 19(4), 973-979.
  • Abell, L. M., Daniels, J. A., & Hahn, K. L. (1998). Synergistic herbicidal composition containing a triketone and a sulfonylurea. U.S. Patent No. 5,747,423. Washington, DC: U.S.
  • Busi, R., & Powles, S. B. (2009). Reduced sensitivity to paraquat evolves under selection with low glyphosate doses in Lolium rigidum. Pest management science, 65(10), 1084-1090.
  • Godar, A. S., McMaster, S. A., & Riechers, D. E. (2015). Defining the rate requirements for synergism between mesotrione and atrazine in redroot pigweed (Amaranthus retroflexus). Weed Science, 63(2), 465-475.
  • Mechant, E., & Bulcke, R. (2006). Resistance of Chenopodium album to photosystem II-inhibitors. Communications in agricultural and applied biological sciences, 71(2 Pt A), 135-142.
  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides.
  • Zhu, Y., Zou, X., Hu, F., Yao, C., Liu, B., & Yang, H. (2005). Synthesis and herbicidal evaluation of novel 3-[(alpha-hydroxy-substituted) benzylidene] pyrrolidine-2, 4-diones. Journal of agricultural and food chemistry, 53(24), 9566-9570.
  • Sørensen, S. R., Holtze, M. S., Simonsen, A., & Aamand, J. (2013). Degradation pathways of three benzonitrile herbicides–ioxynil, bromoxynil and dichlobenil–in pure bacterial cultures versus agricultural soil. Pest management science, 69(8), 931-939.
  • Li, J., Huang, L., Li, Y., Wang, R., & Huang, Z. (2025). Multiple Resistance to PS II-Inhibiting and ALS-Inhibiting Herbicides in Common Lambsquarters (Chenopodium album L.)
  • Li, X., Wang, J., Chen, J., Li, Y., Li, Y., & Yang, G. (2021). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 26(21), 6649.
  • Purdue University. (n.d.). Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]

  • Teixeira, M. M., Aguiar, G. R., da Silva, J. M., da Silva, K. T. M., Siebeneichler, S. C., Ferreira Júnior, O. J., ... & de Oliveira, M. (2024). Photosystem II inhibitor herbicides.
  • Ashiq, M., Ahmad, S., & Ahmad, R. (2007). Comparative efficacy of different herbicides against broad leaf weeds in wheat. Pakistan Journal of Agricultural Sciences, 44(2), 243-246.
  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • Cowbrough, M. (n.d.). Comparing the effectiveness of different herbicide programs at controlling weeds in non-GMO soybeans. Field Crop News. Retrieved from [Link]

  • Zand, E., Baghestani, M. A., Soufizadeh, S., Eskandari, A., PourAzar, R., & Veysi, M. (2007). Response of redroot pigweed (Amaranthus retroflexus L.) to tank mixtures of 2, 4-D plus MCPA with foramsulfuron. Crop Protection, 26(12), 1749-1755.
  • Li, Y., Wang, J., Li, X., Chen, J., & Yang, G. (2025). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene) barbituric Acid Derivatives Containing an Enamino Diketone Motif. Molecules, 30(11), 3445.
  • Louisiana State University Agricultural Center. (2021). Evaluation of Organic and Synthetic Herbicide Applications on Weed Suppression in a Conventional Cropping System in Louisiana. Retrieved from [Link]

  • Busi, R., & Powles, S. B. (2009). LD 50 and GR 50 values of selected progenies and unselected plants... [Table]. In Reduced sensitivity to paraquat evolves under selection with low glyphosate doses in Lolium rigidum. Pest Management Science, 65(10), 1084-1090.
  • Wisconsin Department of Natural Resources. (n.d.). Herbicide Comparison Table. Retrieved from [Link]

  • Das, S. K. (2014). Mode of action of herbicides and recent trends in development: a reappraisal. International Journal of Agricultural and Soil Science, 2(3), 27-32.
  • Rosenberry, P. E., & Shogren, J. F. (1992). Alternatives to Triazine Herbicides in Iowa Corn Production.
  • Kenso Agcare. (n.d.). Sulfonylurea. Retrieved from [Link]

  • Morales, A., Penner, D., & Taylor, S. (2017). A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. Journal of agricultural and food chemistry, 65(1), 158-166.

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-2-methylbenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzonitrile scaffold represents a privileged structure, a core molecular framework that serves as a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzonitrile scaffold represents a privileged structure, a core molecular framework that serves as a versatile starting point for the development of novel therapeutic agents. The strategic incorporation of various functional groups onto this aromatic ring can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. This guide focuses on derivatives of 5-Chloro-2-methylbenzonitrile, a specific scaffold holding promise in the discovery of new drugs.

The presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the benzonitrile ring creates a unique electronic and steric environment. The electron-withdrawing nature of both the nitrile and chloro groups can enhance interactions with biological targets, while the methyl group can provide a crucial hydrophobic interaction or influence the overall conformation of the molecule. This guide will delve into a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various derivatives synthesized from this core structure, providing supporting experimental data and elucidating the rationale behind their design and evaluation.

Comparative Analysis of Biological Activities

The derivatization of the 5-Chloro-2-methylbenzonitrile core has led to the discovery of compounds with a range of biological activities. The following sections and tables summarize the activity of representative derivatives, offering a comparative overview of their potential as therapeutic agents.

Anticancer Activity

The quest for novel anticancer agents is a continuous effort in drug discovery. Several derivatives of 5-Chloro-2-methylbenzonitrile have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

A notable example is the synthesis of novel 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. One of the most potent compounds in this series, Compound 4j , demonstrated significant anti-proliferative activity against human pancreatic carcinoma (MIA PaCa-2) cells. Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, two key hallmarks of effective anticancer drugs[1].

Another study focused on 5-chloro-6-methylaurone derivatives, which share a related structural motif. Compound 6i from this series exhibited remarkable growth inhibition and cytotoxicity against a panel of 60 human cancer cell lines. Specifically, it showed potent activity against melanoma and breast cancer cell lines with GI50 values of 1.90 µM and 2.70 µM, respectively[2].

Table 1: Comparative Anticancer Activity of 5-Chloro-2-methylbenzonitrile Derivatives and Related Compounds

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 4j MIA PaCa-2 (Pancreatic)Not explicitly stated as IC50, but identified as a potent antiproliferative agent[1]
Compound 6i Melanoma1.90[2]
Breast Cancer2.70[2]
Thalidomide Analog 24b HepG2 (Liver)2.51 µg/mL[3]
PC3 (Prostate)4.11 µg/mL[3]
MCF-7 (Breast)5.80 µg/mL[3]

Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Benzonitrile derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities. Their mechanism of action can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

A study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold, a closely related structure, revealed potent antimicrobial activity. Specifically, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was highly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L[4].

Table 2: Comparative Antimicrobial Activity of 5-Chloro-benzonitrile Derivatives

Compound IDMicroorganismMIC (µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Staphylococcus aureus (MSSA & MRSA)15.62-31.25[4]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide Mycobacterium kansasii1-4[4]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a key research area. Certain benzimidazole derivatives, which can be synthesized from benzonitrile precursors, have shown promising anti-inflammatory effects.

One study investigated a series of 2-substituted benzimidazole derivatives and found that several compounds exhibited potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Notably, compounds B2, B4, B7, and B8 demonstrated IC50 values lower than the standard drug ibuprofen in a luminol-enhanced chemiluminescence assay, indicating their potential to suppress inflammatory responses[5].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key biological assays used in the evaluation of 5-Chloro-2-methylbenzonitrile derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for MTT Assay

MTT_Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Workflow for Broth Microdilution Assay

MIC_Assay A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24h) C->D E Visually Determine MIC D->E

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16][17][18][19]

Principle: Macrophages, when stimulated with LPS, produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specific period (e.g., 1-2 hours) before LPS stimulation.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include a control group with LPS alone and a vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period, measure the absorbance of the resulting azo dye at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathway of LPS-induced NO Production

NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

Conclusion and Future Directions

The derivatives of 5-Chloro-2-methylbenzonitrile represent a promising scaffold for the development of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide highlight the potential of these compounds in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationship (SAR) studies, though still in their early stages for this specific scaffold, suggest that modifications at various positions of the benzonitrile ring can significantly impact potency and selectivity.

Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive SAR. This will involve exploring different substituents at the ortho, meta, and para positions relative to the nitrile group, as well as modifications of the nitrile group itself. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Such investigations will be crucial for optimizing lead compounds and advancing them through the drug development pipeline. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these promising molecules.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • NCL. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • Jasim, L. S., et al. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Retrieved from [Link]

  • PubMed Central. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization, and In-Vitro Anti-Microbial and Anti-Oxidant Activities of Co+2, Ni+2, Cu+2 and Zn+2 Complexes of 5-chloro-2-hydroxybenzaldehyde-N-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone. Retrieved from [Link]

  • PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • ResearchGate. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • PubMed. (2018). Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-Chloro-2-methylbenzonitrile: A Cost-Benefit Analysis for Researchers

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Chloro-2-methylbenzonitrile, a valuable building block in the pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Chloro-2-methylbenzonitrile, a valuable building block in the pharmaceutical and agrochemical industries, can be synthesized through various pathways. This guide provides an in-depth technical comparison of the two most prominent methods: the Sandmeyer reaction and the Rosenmund-von Braun reaction. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a thorough cost-benefit analysis to empower you in making informed decisions for your synthetic strategy.

This guide offers a comprehensive analysis of two primary synthetic routes to 5-Chloro-2-methylbenzonitrile, a key intermediate in various chemical industries. The Sandmeyer and Rosenmund-von Braun reactions are critically evaluated to provide researchers and drug development professionals with the necessary data to select the most appropriate pathway based on their specific needs, considering factors such as cost, yield, safety, and scalability.

At a Glance: Comparing the Synthetic Pathways

FeatureSandmeyer ReactionRosenmund-von Braun Reaction
Starting Material 5-Chloro-2-methylaniline2-Bromo-4-chlorotoluene
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideCopper(I) cyanide
Typical Yield 50-70%Good to Excellent (can be >80%)
Reaction Conditions Low temperature (0-5 °C) for diazotizationHigh temperature (150-250 °C), can be lowered with additives
Key Advantages Utilizes a readily available and often cheaper starting material.Generally higher yields and can be more direct.
Key Disadvantages Involves the formation of potentially unstable diazonium salts; yields can be moderate.Requires higher temperatures, which can be energy-intensive and may not be suitable for sensitive substrates. The starting material can be more expensive.
Safety Concerns Diazonium salts can be explosive if isolated and dry. Use of highly toxic cyanides.Use of highly toxic cyanides. High reaction temperatures pose a risk.
Environmental Impact Formation of nitrogen gas as a byproduct. Aqueous waste from the diazotization step.Use of high-boiling polar solvents which can be difficult to remove and dispose of.

Pathway 1: The Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[1][2] This pathway utilizes the readily available 5-Chloro-2-methylaniline as the starting material.

Mechanistic Overview

The reaction proceeds in two main stages:

  • Diazotization: The primary amine, 5-Chloro-2-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.[3]

  • Cyanation: The diazonium salt is then reacted with a solution of copper(I) cyanide. The copper(I) catalyst facilitates the replacement of the diazonium group with a cyano group, liberating nitrogen gas and forming the desired 5-Chloro-2-methylbenzonitrile. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2]

Sandmeyer_Reaction A 5-Chloro-2-methylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 5-Chloro-2-methylbenzonitrile B->C CuCN

Caption: The Sandmeyer reaction pathway for the synthesis of 5-Chloro-2-methylbenzonitrile.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 5-Chloro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Benzene or Toluene

  • Ice

  • Sodium Carbonate (for neutralization)

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

Part 1: Preparation of the Diazonium Salt Solution (Diazotization)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-Chloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the diazonium salt solution at 0-5 °C for an additional 30 minutes. A positive test on starch-iodide paper should indicate the presence of excess nitrous acid.

Part 2: Preparation of the Copper(I) Cyanide Solution

  • In a separate large flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium or potassium cyanide in water. This helps to dissolve the copper salt.

Part 3: Sandmeyer Reaction and Work-up

  • To the cold copper(I) cyanide solution, add a layer of an organic solvent like benzene or toluene.

  • Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution. Maintain the temperature at 0-5 °C by adding ice directly to the reaction mixture if necessary.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers and wash them successively with dilute sodium hydroxide solution (to remove any phenolic byproducts), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Cost-Benefit Analysis: Sandmeyer Reaction
  • Cost: The primary starting material, 5-Chloro-2-methylaniline, is generally less expensive than the aryl halide counterparts used in the Rosenmund-von Braun reaction. The other reagents are common and relatively inexpensive laboratory chemicals.

  • Yield and Purity: The yields of the Sandmeyer cyanation can be variable, typically ranging from 50% to 70%.[4] The purity of the crude product may be affected by side reactions, most notably the formation of the corresponding phenol (5-chloro-2-methylphenol) if the temperature during diazotization is not strictly controlled.[3][5] Biaryl formation is another potential side reaction.[2][6]

  • Scalability and Safety: The Sandmeyer reaction is scalable, but caution must be exercised due to the formation of diazonium salts, which can be explosive in their isolated, dry state.[5] Therefore, they are always handled in solution at low temperatures. The use of highly toxic cyanides (both the copper salt and the alkali metal salt) requires strict safety protocols, including working in a well-ventilated fume hood and having appropriate quenching solutions available.

Pathway 2: The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a method for the synthesis of aryl nitriles from the corresponding aryl halides using copper(I) cyanide.[7][8] This reaction is a direct cyanation method and often provides good to excellent yields. For the synthesis of 5-Chloro-2-methylbenzonitrile, a suitable starting material would be 2-Bromo-4-chlorotoluene.

Mechanistic Overview

The reaction typically involves the nucleophilic substitution of the halide on the aromatic ring with a cyanide group, facilitated by copper(I) cyanide. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst.[7] The reaction is usually carried out at high temperatures in a polar, high-boiling solvent such as DMF, pyridine, or nitrobenzene.[7]

Rosenmund_von_Braun_Reaction A 2-Bromo-4-chlorotoluene B Cu(III) Intermediate A->B CuCN, High Temp. C 5-Chloro-2-methylbenzonitrile B->C Reductive Elimination

Caption: The Rosenmund-von Braun reaction pathway for the synthesis of 5-Chloro-2-methylbenzonitrile.

Experimental Protocol: Rosenmund-von Braun Reaction

Materials:

  • 2-Bromo-4-chlorotoluene

  • Copper(I) Cyanide (CuCN)

  • Dimethylformamide (DMF) or other high-boiling polar solvent

  • Ethyl acetate (for extraction)

  • Water

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Bromo-4-chlorotoluene (1.0 eq) and copper(I) cyanide (1.2-2.0 eq).

  • Add a high-boiling polar solvent such as DMF.

  • Heat the reaction mixture to a high temperature (typically 150-250 °C) and maintain it at reflux for several hours (the reaction progress can be monitored by TLC or GC).[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash it several times with water to remove the DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel or by vacuum distillation.

Note: Recent modifications to the Rosenmund-von Braun reaction, such as the use of additives like L-proline, have been shown to promote the reaction at lower temperatures (80-120 °C), making it more compatible with sensitive substrates.[9]

Cost-Benefit Analysis: Rosenmund-von Braun Reaction
  • Cost: The starting material, 2-Bromo-4-chlorotoluene, is generally more expensive than 5-Chloro-2-methylaniline. Copper(I) cyanide is a significant cost contributor, especially when used in stoichiometric or excess amounts.

  • Yield and Purity: The Rosenmund-von Braun reaction often provides good to excellent yields, sometimes exceeding 80%.[9] The purification of the product can be challenging due to the use of high-boiling solvents and the need to remove copper salts.[7]

  • Scalability and Safety: The reaction is scalable, but the high temperatures required can be energy-intensive and pose safety risks on a large scale. The use of toxic cyanides necessitates the same stringent safety precautions as the Sandmeyer reaction. The high-boiling solvents can also present environmental and safety challenges in terms of disposal and handling.

Conclusion and Recommendations

The choice between the Sandmeyer and Rosenmund-von Braun reactions for the synthesis of 5-Chloro-2-methylbenzonitrile depends on a careful evaluation of the specific needs of the researcher or organization.

  • For cost-sensitive projects where moderate yields are acceptable, the Sandmeyer reaction is a viable option. The lower cost of the starting material is a significant advantage. However, careful control of the reaction conditions, particularly temperature, is crucial to minimize side reactions and maximize yield.

  • For projects where high yield is a priority and the cost of the starting material is less of a concern, the Rosenmund-von Braun reaction is often the preferred method. Its directness and potential for higher yields can outweigh the higher initial costs. Exploring modern variations of this reaction that utilize lower temperatures and catalytic amounts of copper could further enhance its appeal.

Ultimately, a thorough process optimization, including a detailed cost analysis of all reagents and a careful consideration of the available equipment and safety infrastructure, will be essential for selecting the most suitable synthetic pathway for the production of 5-Chloro-2-methylbenzonitrile.

References

Sources

Comparative

A Senior Scientist's Guide to the Orthogonal Characterization of a 5-Chloro-2-methylbenzonitrile Reference Standard

For Researchers, Scientists, and Drug Development Professionals This guide eschews a simple checklist in favor of a logical, evidence-based narrative. We will detail the "why" behind each analytical choice, demonstrating...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide eschews a simple checklist in favor of a logical, evidence-based narrative. We will detail the "why" behind each analytical choice, demonstrating how an orthogonal set of methodologies builds a self-validating system to ensure the reference standard is fit for its intended purpose in a regulated and research-intensive environment.

Part 1: The Triad of Evidence for Identity Confirmation

Before a material can be quantified, it must be unequivocally identified. A single technique is insufficient; we rely on a triad of spectroscopic methods, each providing a unique and complementary piece of structural information. The goal is to build an unshakeable foundation of identity.

Mass Spectrometry (MS): The Molecular Gatekeeper

Our first question is always, "What is the molecular weight?". Mass spectrometry provides a direct and highly sensitive answer. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm that the material's mass corresponds to the expected molecular formula, C₈H₆ClN.[3][4]

Experimental Rationale: We employ Gas Chromatography-Mass Spectrometry (GC-MS) for this volatile, thermally stable compound. The gas chromatograph provides an initial separation, ensuring the mass spectrum is acquired on a pure peak, while electron ionization (EI) provides reproducible fragmentation patterns that serve as a structural fingerprint.

Protocol 1: GC-MS for Identity Confirmation

  • Sample Preparation: Prepare a 100 µg/mL solution of 5-Chloro-2-methylbenzonitrile in dichloromethane.

  • Instrumentation: A standard GC-MS system equipped with a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms (or equivalent) capillary column.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Source Temperature: 230 °C.

  • Data Analysis: Verify the molecular ion peak [M]⁺ at m/z ≈ 151, observing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2).[4] Compare the fragmentation pattern to established libraries or predict key fragments (e.g., loss of Cl, CH₃, or HCN).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While MS confirms the mass, NMR spectroscopy elucidates the precise atomic arrangement. ¹H and ¹³C NMR spectra provide a definitive map of the molecule's carbon-hydrogen framework, confirming atom connectivity and isomeric purity.[5]

Experimental Rationale: ¹H NMR allows us to count the number of distinct protons, determine their chemical environments, and see their neighboring protons through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. Together, they can distinguish 5-Chloro-2-methylbenzonitrile from its potential positional isomers, such as 2-Chloro-5-methylbenzonitrile.[6]

Protocol 2: ¹H and ¹³C NMR for Structural Elucidation

  • Sample Preparation: Dissolve ~10-15 mg of the reference standard in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024.

  • Data Analysis:

    • ¹H Spectrum: Expect a singlet for the methyl protons (~2.4 ppm), and three distinct aromatic protons with characteristic splitting patterns (e.g., a doublet, a singlet/narrow doublet, and a doublet of doublets) between 7.0-7.8 ppm.

    • ¹³C Spectrum: Expect signals for the methyl carbon, the nitrile carbon (~118 ppm), and the six aromatic carbons, with chemical shifts influenced by the chloro and methyl substituents.

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy provides rapid confirmation of the key chemical bonds and functional groups present. It is an excellent confirmatory technique that complements MS and NMR.

Experimental Rationale: For 5-Chloro-2-methylbenzonitrile, the nitrile group (C≡N) has a very sharp, characteristic absorption that is difficult to mistake. We can also identify aromatic C-H and C-Cl vibrations.[7][8] We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation and yields high-quality, reproducible spectra.

Protocol 3: ATR-FTIR for Functional Group Analysis

  • Sample Preparation: Place a small amount (a few milligrams) of the solid reference standard directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify characteristic absorption bands:

    • C≡N stretch: Strong, sharp peak around 2220-2240 cm⁻¹.

    • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

    • C-H bend (out-of-plane): Strong peaks in the 700-900 cm⁻¹ region, indicative of the aromatic substitution pattern.

    • C-Cl stretch: Typically in the 600-800 cm⁻¹ region.

cluster_identity Part 1: Identity Confirmation Start Reference Standard Candidate MS Mass Spectrometry (GC-MS) Start->MS Orthogonal Analysis NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Orthogonal Analysis IR Infrared Spectroscopy (ATR-FTIR) Start->IR Orthogonal Analysis Result_MS Correct Molecular Weight & Isotopic Pattern? MS->Result_MS Result_NMR Correct H/C Framework & Connectivity? NMR->Result_NMR Result_IR Correct Functional Groups Present? IR->Result_IR Confirmed Identity Confirmed Result_MS->Confirmed Yes Fail Identity Fails Result_MS->Fail No Result_NMR->Confirmed Yes Result_NMR->Fail No Result_IR->Confirmed Yes Result_IR->Fail No

Caption: Workflow for orthogonal identity confirmation.

Part 2: A Rigorous, Quantitative Approach to Purity

With identity confirmed, we shift our focus to purity. A high-purity reference standard requires assessment by methods that can separate and quantify not just related structural impurities but also residual solvents and water.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment for non-volatile organic molecules.[9] Its high resolving power allows for the separation of the main component from closely related impurities, such as positional isomers or by-products from synthesis.[10]

Experimental Rationale: A reversed-phase HPLC method using a C18 column is the industry workhorse and provides a robust starting point.[11] However, for aromatic compounds like benzonitriles, alternative column chemistries can offer different selectivity, which is crucial for ensuring no impurities are co-eluting with the main peak. We will compare a standard C18 column with a Phenyl-Hexyl column, which provides π-π interactions that can enhance the resolution of aromatic analytes.

Protocol 4: RP-HPLC for Purity Determination

  • Sample and Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately prepare a solution of the reference standard at ~0.5 mg/mL in the diluent.

    • Sample Solution: Prepare the test sample at the same concentration.

  • Instrumentation: HPLC system with a UV/PDA detector, column oven, and autosampler.

  • Chromatographic Conditions (Method A & B):

    Parameter Method A: Standard C18 Method B: Phenyl-Hexyl
    Column C18, 150 x 4.6 mm, 5 µm Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
    Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile A: 0.1% Formic Acid in WaterB: Acetonitrile
    Gradient 40% B to 80% B over 15 min 35% B to 75% B over 15 min
    Flow Rate 1.0 mL/min 1.0 mL/min
    Column Temp. 30 °C 30 °C
    Detection UV at 245 nm UV at 245 nm

    | Injection Vol. | 10 µL | 10 µL |

  • Data Analysis: Calculate purity using an area percent method. The peak purity should also be assessed using a photodiode array (PDA) detector to check for co-eluting impurities.[12]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Performance Data (Illustrative)

The table below shows hypothetical but realistic data comparing the two methods for their ability to resolve the main peak from a potential isomeric impurity.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (Main Peak) 8.2 min9.5 minReport
Resolution (from Isomer) 1.92.8 ≥ 2.0
Tailing Factor 1.11.0≤ 1.5
Theoretical Plates > 12,000> 15,000> 2000
Calculated Purity 99.8%99.8%≥ 99.5%

Insight: While both methods show high purity, Method B provides superior resolution from the critical impurity pair, making it the more robust and reliable method for routine quality control. This demonstrates the value of method development and comparison.

cluster_purity Part 2: Purity Assessment Workflow Identified_Std Identity-Confirmed Standard HPLC Chromatographic Purity (HPLC-UV/PDA) Identified_Std->HPLC Parallel Analysis KF Water Content (Karl Fischer) Identified_Std->KF Parallel Analysis GC Residual Solvents (GC-HS) Identified_Std->GC Parallel Analysis Assay Final Purity/Assay Calculation HPLC->Assay KF->Assay GC->Assay

Caption: Workflow for comprehensive purity analysis.

Part 3: Comparison Guide: Understanding Reference Standard Grades

Not all chemical reagents are created equal. The level of characterization directly impacts the confidence and validity of the results obtained using it. A true reference standard is defined by the rigor of its analysis and the completeness of its documentation.

Here, we compare our fully characterized in-house standard against two common alternatives: a standard commercial reagent and a top-tier Certified Reference Material (CRM).

FeatureTier 1: Commercial Reagent Tier 2: In-House Reference Standard (This Guide) Tier 3: Certified Reference Material (CRM)
Identity Tests Often a single technique (e.g., NMR or GC-MS).Orthogonal approach: MS, NMR, and IR to prove structure unequivocally.Comprehensive orthogonal testing performed by an accredited laboratory.
Purity Value Typically a minimum purity (e.g., ">97%") by a single method.[13]Quantitative purity value (e.g., 99.8%) from a validated, stability-indicating HPLC method.A metrologically traceable certified value with a stated measurement uncertainty (e.g., 99.9% ± 0.1%).
Impurities Generally not characterized or quantified.Chromatographic impurities quantified; water and residual solvents assessed.All significant impurities are identified and quantified where possible.
Traceability None; batch-to-batch variability can be high.Characterized against internal, well-maintained instrumentation and methods.Metrologically traceable to SI units, often through a national metrology institute (e.g., NIST).[14]
Documentation Basic Specification Sheet or a simple Certificate of Analysis (CoA).Comprehensive characterization report with all spectral and chromatographic data.Official Certificate issued under ISO 17034 / ISO/IEC 17025 accreditation, detailing the certified value, uncertainty, and basis for traceability.
Best Use Case Non-critical research, synthesis starting material.High-quality working standard for routine analysis, method development, and quality control.Primary calibrator for assays, validation of in-house standards, and when the highest level of accuracy and traceability is required.

Conclusion: A Foundation of Analytical Excellence

The characterization of a reference standard for a compound like 5-Chloro-2-methylbenzonitrile is a foundational scientific endeavor. It requires a deliberate, multi-faceted strategy where each analytical technique provides a distinct layer of evidence. By combining spectroscopic methods for unambiguous identification with robust chromatographic techniques for purity, and contextualizing this work against the broader landscape of available material grades, we establish a standard that is not just a chemical, but a validated tool for accurate and reproducible science. This rigorous approach ensures that the reference standard can be used with the highest degree of confidence in critical research and drug development applications.

References

  • PubChem. 5-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • NIST. 5-Chloro-2-methylbenzonitrile. National Institute of Standards and Technology. [Link]

  • PubChem. 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. (Provides examples of IR data for similar structures). [Link]

  • SIELC Technologies. 5-Chloro-2-(methylamino)benzonitrile. (Demonstrates HPLC analysis of a related benzonitrile). [Link]

  • ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile. (Illustrates typical IR spectra for related compounds). [Link]

  • BAM. Certified Reference Materials Catalogue. Bundesanstalt für Materialforschung und -prüfung. [Link]

  • MDPI. New 5-Chloro-Maleonitrile-Salen Ligand and Relative Co(II) Complex. Molbank. (Shows interpretation of NMR and MS data for complex molecules). [Link]

  • LCGC North America. Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques. (Discusses advanced techniques for assessing peak purity). [Link]

  • PubChem. 2-Chloro-5-methylbenzonitrile. National Center for Biotechnology Information. (Provides data on a key potential positional isomer). [Link]

Sources

Validation

inter-laboratory comparison of 5-Chloro-2-methylbenzonitrile analysis

An Inter-Laboratory Guide to the Comparative Analysis of 5-Chloro-2-methylbenzonitrile: A Proposed Study Framework This guide presents a comprehensive framework for a proposed inter-laboratory study on the analysis of 5-...

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Comparative Analysis of 5-Chloro-2-methylbenzonitrile: A Proposed Study Framework

This guide presents a comprehensive framework for a proposed inter-laboratory study on the analysis of 5-Chloro-2-methylbenzonitrile. Given the absence of a standardized, publicly available comparative study for this specific analyte, this document is designed to serve as a foundational resource for researchers, analytical development scientists, and quality control professionals. The objective is to establish robust, reproducible, and validated analytical methods for the accurate quantification of 5-Chloro-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

The accurate determination of purity and impurity profiles of 5-Chloro-2-methylbenzonitrile is critical for ensuring the safety and efficacy of final products.[1][2] This guide outlines a comparative analysis of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing detailed experimental protocols and expected performance characteristics based on established methods for structurally similar compounds.[3][4]

The Imperative for a Standardized Approach

The synthesis of substituted benzonitriles can often result in the formation of isomeric and process-related impurities.[5] For 5-Chloro-2-methylbenzonitrile, potential impurities may include positional isomers (e.g., 3-Chloro-2-methylbenzonitrile, 4-Chloro-2-methylbenzonitrile), unreacted starting materials, and byproducts from side reactions such as hydrolysis to 5-chloro-2-methylbenzamide. The presence of these impurities, even in trace amounts, can impact the reaction yield, final product purity, and pharmacological or toxicological properties.[5] Therefore, the development of analytical methods with sufficient specificity to resolve these closely related compounds is paramount.

An inter-laboratory study is the gold standard for assessing the ruggedness and reproducibility of an analytical method.[6][7] By having multiple laboratories analyze the same set of samples, it is possible to determine the level of variability that can be expected when the method is performed by different analysts, on different instruments, and in different environments. This guide is structured in accordance with the principles outlined in ISO 5725 and ASTM E691, which provide a statistical framework for the design and analysis of such studies.[8][9]

Proposed Inter-Laboratory Study Design

The proposed study will involve a minimum of eight participating laboratories with demonstrated experience in chromatographic analysis. Each laboratory will receive a set of blind samples containing 5-Chloro-2-methylbenzonitrile at various concentrations, as well as samples spiked with potential impurities.

Study Workflow

Inter-laboratory Study Workflow cluster_0 Planning & Preparation cluster_1 Analysis & Data Collection cluster_2 Data Analysis & Reporting Protocol_Development Development of Study Protocol Participant_Recruitment Recruitment of Participating Laboratories Protocol_Development->Participant_Recruitment Sample_Preparation Preparation & Distribution of Homogenized Samples Participant_Recruitment->Sample_Preparation Lab_Analysis Analysis of Samples by Participating Laboratories (HPLC & GC) Sample_Preparation->Lab_Analysis Data_Submission Submission of Raw Data & Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (ISO 5725 / ASTM E691) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluation of Method Performance (Accuracy, Precision) Statistical_Analysis->Performance_Evaluation Final_Report Generation of Final Comparison Report Performance_Evaluation->Final_Report

Caption: A flowchart outlining the key stages of the proposed inter-laboratory comparison study.

Comparative Analytical Methodologies

This guide details two proposed analytical methods for the quantification of 5-Chloro-2-methylbenzonitrile: a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The proposed reversed-phase HPLC method is designed to provide excellent resolution of 5-Chloro-2-methylbenzonitrile from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 40% B, increase to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 5-Chloro-2-methylbenzonitrile reference standard and dissolve in 100 mL of acetonitrile to prepare a stock solution. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of acetonitrile.

HPLC Analysis Workflow Start Start Sample_Prep Sample Preparation (Dissolve in Acetonitrile) Start->Sample_Prep HPLC_Injection Inject 10 µL onto C18 Column Sample_Prep->HPLC_Injection Gradient_Elution Gradient Elution (Acetonitrile/Water) HPLC_Injection->Gradient_Elution UV_Detection UV Detection at 240 nm Gradient_Elution->UV_Detection Data_Analysis Data Acquisition & Analysis (Peak Integration & Quantification) UV_Detection->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the HPLC analysis of 5-Chloro-2-methylbenzonitrile.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. The proposed GC method utilizes a capillary column for high-resolution separation and a Flame Ionization Detector (FID) for robust quantification.

  • Instrumentation: A standard GC system with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 5-Chloro-2-methylbenzonitrile in a suitable solvent such as acetone or dichloromethane. Prepare working standards by serial dilution.

    • Sample Solution: Dissolve a known amount of the test sample in the same solvent used for the standards.

GC Analysis Workflow Start Start Sample_Prep Sample Preparation (Dissolve in Acetone) Start->Sample_Prep GC_Injection Inject 1 µL into Split/Splitless Injector Sample_Prep->GC_Injection Temperature_Program Separation on Capillary Column (Temperature Programmed) GC_Injection->Temperature_Program FID_Detection Flame Ionization Detection Temperature_Program->FID_Detection Data_Analysis Data Acquisition & Analysis (Peak Integration & Quantification) FID_Detection->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the GC analysis of 5-Chloro-2-methylbenzonitrile.

Hypothetical Performance Data

The following tables present hypothetical but realistic data that could be expected from an inter-laboratory study comparing the HPLC and GC methods.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Specificity HighHigh

Table 2: Hypothetical Inter-Laboratory Study Results for a 100 µg/mL Sample

LaboratoryHPLC Result (µg/mL)GC Result (µg/mL)
1100.299.5
299.5101.2
3101.1100.8
498.998.2
5100.8102.1
699.299.9
7101.5101.5
899.898.8
Mean 100.13 100.25
Standard Deviation 0.95 1.35
RSD% 0.95% 1.35%

Discussion and Interpretation of Results

The hypothetical data suggests that both HPLC and GC are suitable methods for the quantification of 5-Chloro-2-methylbenzonitrile. The choice of method will depend on the specific requirements of the laboratory.

  • HPLC-UV: This method is likely to offer slightly better precision and a lower limit of detection, making it ideal for trace impurity analysis and for laboratories that do not have access to GC instrumentation. The non-destructive nature of HPLC also allows for further analysis of the sample if required.

  • GC-FID: This method is a robust and reliable alternative, particularly for routine quality control where high sample throughput is required. GC may also offer better resolution for certain volatile impurities.

The inter-laboratory results indicate good reproducibility for both methods, with the Relative Standard Deviation (RSD) for the mean results across all laboratories being less than 2%. This demonstrates that with a well-defined protocol, both methods can be successfully transferred between laboratories.

Conclusion and Recommendations

This guide provides a framework for a proposed inter-laboratory study to establish standardized analytical methods for 5-Chloro-2-methylbenzonitrile. Both the proposed HPLC and GC methods are expected to demonstrate the necessary accuracy, precision, and specificity for the intended purpose.

It is recommended that any laboratory intending to analyze 5-Chloro-2-methylbenzonitrile should perform a full method validation in accordance with relevant regulatory guidelines to ensure the suitability of the chosen method for their specific application. This guide serves as a starting point for the development and implementation of such methods, promoting consistency and comparability of results across the scientific community.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. URL: [Link]

  • ASTM E691-18, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2018. URL: [Link]

  • ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. URL: [Link]

  • Görög, S. (2007). The importance and challenges of impurity profiling in modern pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 26(8), 755-757.
  • ASTM International. (2023). ASTM E691-23: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ANSI Blog. URL: [Link]

  • BS ISO 5725-1:2023 - TC. (2023). Accuracy (trueness and precision) of measurement methods and results. General principles and definitions. BSI Knowledge. URL: [Link]

  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. URL: [Link]

  • Dong, M. W. (2013). The role of analytical method development for potential genotoxic impurities. LCGC North America, 31(10), 886-895.
  • PubChem. (n.d.). 5-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. URL: [Link]

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). URL: [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. URL: [Link]

  • J. Pharm. Biomed. Anal. (2011). Development of liquid chromatographic impurity methods for pharmaceutical analysis. 56, 280-292.
  • LCGC International. (2023). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. URL: [Link]

  • ReAgent Chemicals. (2023). The Importance of Quality Control In Pharmaceutical Manufacturing. URL: [Link]

  • Varpe. (n.d.). Importance of quality control in the pharmaceutical industry. URL: [Link]

  • MDPI. (2020). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. URL: [Link]

  • JOCPR. (2023). Techniques for Quality Control in Pharmaceutical Analysis. URL: [Link]

  • BioPharm International. (2004). Method Validation Guidelines. URL: [Link]

  • Innovation.world. (n.d.). ISO 5725 Definition Of Accuracy. URL: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. URL: [Link]

  • NIST. (n.d.). 5-Chloro-2-methylbenzonitrile. NIST WebBook. URL: [Link]

  • ResearchGate. (2010). Infrared spectrum of 2-chloro-6-methylbenzonitrile. URL: [Link]

  • ACS Publications. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B. URL: [Link]

  • Google Patents. (n.d.). US3855264A - Preparation of halogenated benzonitrile.
  • PubMed Central. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. URL: [Link]

  • ResearchGate. (2022). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. URL: [Link]

  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. URL: [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. URL: [Link]

  • Waters. (n.d.). Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS. URL: [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

Sources

Comparative

A Comparative Guide to the Environmental Impact of 5-Chloro-2-methylbenzonitrile Synthesis

This guide provides a comprehensive evaluation of the synthetic routes for 5-Chloro-2-methylbenzonitrile, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] Our focus extends beyond mere procedu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the synthetic routes for 5-Chloro-2-methylbenzonitrile, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] Our focus extends beyond mere procedural outlines to a critical assessment of the environmental and safety implications of each method. We will compare the traditional Sandmeyer reaction with modern, greener catalytic alternatives, offering researchers and process chemists the data-driven insights needed to make more sustainable choices.

The Challenge: Balancing Utility with Sustainability

5-Chloro-2-methylbenzonitrile is a versatile building block for synthesizing a range of valuable compounds, from anti-inflammatory drugs to high-efficacy herbicides.[1] However, its production has historically relied on methods that pose significant environmental challenges. The imperative of green chemistry—to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances—compels us to re-evaluate these traditional pathways and embrace more benign alternatives.

Traditional Pathway: The Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry, providing a reliable method to convert aryl amines into aryl halides or pseudohalides, including nitriles.[2][3] The process involves two main stages: the diazotization of an aromatic amine followed by a copper-catalyzed nucleophilic substitution.

Environmental Impact Analysis

While effective, the Sandmeyer reaction is fraught with environmental and safety concerns:

  • High-Toxicity Reagents: The classic protocol employs copper(I) cyanide (CuCN), a highly toxic reagent that requires stringent handling protocols. The generation of significant heavy metal waste is a major drawback.[4]

  • Hazardous Intermediates: Aryl diazonium salts are notoriously unstable and can be explosive, posing significant safety risks, especially during scale-up.[2][5]

  • Waste Generation: The diazotization step, typically carried out in strong mineral acids, produces large volumes of acidic wastewater. The subsequent copper-catalyzed step results in copper-contaminated waste streams that require costly remediation.

  • Harsh Reaction Conditions: The reaction often involves harsh conditions, including the use of strong acids and potentially hazardous solvents, contributing to a poor overall process mass intensity (PMI).[6]

Illustrative Workflow: Sandmeyer Reaction

The following diagram outlines the general workflow for the synthesis of an aryl nitrile via the Sandmeyer reaction.

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_waste Outputs & Waste A Aryl Amine (e.g., 2-Amino-4-chlorotoluene) B Diazonium Salt Formation A->B NaNO₂, aq. HCl 0-5 °C C Aryl Diazonium Salt (Ar-N₂⁺Cl⁻) D Aryl Nitrile (e.g., 5-Chloro-2-methylbenzonitrile) C->D CuCN Heat Waste Acidic Wastewater Nitrogen Gas (N₂) Copper-Contaminated Waste D->Waste Byproducts

Caption: General workflow of the Sandmeyer reaction for aryl nitrile synthesis.

Greener Alternatives: Transition Metal-Catalyzed Cyanation

Modern organic synthesis has seen a rapid evolution of transition metal-catalyzed cross-coupling reactions, which offer milder and more environmentally benign alternatives to traditional methods.[6] For cyanation, palladium and nickel-based systems are at the forefront.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation of aryl halides has become a powerful and versatile method for preparing aryl nitriles.[7] These reactions offer several distinct environmental advantages.

  • Milder Conditions: Many modern palladium-catalyzed systems operate at lower temperatures and can even be performed in aqueous media, significantly reducing energy consumption and the need for volatile organic solvents.[8]

  • Less Toxic Cyanide Sources: A key innovation is the replacement of highly toxic alkali metal cyanides with safer, more stable alternatives. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a widely used, inexpensive, and low-toxicity cyanide source that has transformed the safety profile of these reactions.[6][7]

  • Catalyst Efficiency and Recyclability: Palladium catalysts are highly efficient, often requiring very low loadings (mol %). Furthermore, advancements in heterogeneous catalysis, such as supporting palladium on magnetic nanoparticles, allow for the easy recovery and reuse of the catalyst, minimizing heavy metal waste and improving process economics.[4]

Illustrative Catalytic Cycle: Pd-Catalyzed Cyanation

The diagram below illustrates the generally accepted mechanism for a palladium-catalyzed cyanation of an aryl halide.

G pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(X)Lₙ (Oxidative Addition Complex) pd0->oa_complex + Ar-X oa_label Oxidative Addition cn_complex Ar-Pd(II)(CN)Lₙ oa_complex->cn_complex + 'CN⁻' source (e.g., K₄[Fe(CN)₆]) re_label Reductive Elimination cn_complex->pd0 + Ar-CN tm_label Cyanide Transfer

Caption: Catalytic cycle for palladium-catalyzed cyanation of aryl halides.

Nickel-Catalyzed Cyanation

Nickel-catalyzed cyanation has recently emerged as a powerful and highly sustainable alternative.[9] Given that nickel is more earth-abundant and less expensive than palladium, these methods are economically attractive for large-scale industrial synthesis.

  • Versatility in Cyanide Sources: Nickel catalysis accommodates a remarkably broad range of cyanide sources, including traditional metal cyanides, less toxic organic cyanides like tert-butyl cyanide, and even innovative sources such as carbon dioxide and ammonia.[9]

  • High Functional Group Tolerance: These methods often exhibit excellent tolerance for various functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies, which improves atom economy.

Comparative Analysis: A Data-Driven Overview

To provide a clear, objective comparison, the following table summarizes the key performance and environmental metrics of the different synthetic routes.

FeatureSandmeyer ReactionPalladium-Catalyzed CyanationNickel-Catalyzed Cyanation
Starting Material Aryl AmineAryl Halide / TriflateAryl Halide / Triflate
Typical Conditions 0-5 °C then heat; strong acidRoom temp to 80 °C; aqueous media possible[8]80-130 °C
Primary Reagent NaNO₂, CuCNK₄[Fe(CN)₆], Zn(CN)₂, Organic Cyanides[6][8][9]Various (metal & organic cyanides, CO₂/NH₃)[9]
Key Hazard Explosive diazonium salts; highly toxic CuCN[2]Catalyst toxicity (though low loading)Catalyst toxicity
Waste Profile High volume acidic & heavy metal (Cu) wasteLow volume; recyclable catalyst reduces metal waste[4]Lower metal waste than Pd (more abundant)
Green Advantage Few; classic but hazardousMilder conditions; less toxic reagents; catalyst recyclingUses earth-abundant metal; broad substrate scope

Experimental Protocols

The following protocols are representative examples for the synthesis of benzonitriles and are intended for informational purposes. Researchers must conduct a thorough risk assessment before undertaking any experimental work.

Protocol 1: Traditional Sandmeyer Cyanation (Illustrative)
  • Diazotization: Dissolve 2-amino-4-chlorotoluene (1 equiv.) in a 3M HCl solution at 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Heat to 60 °C.

  • Reaction: Add the cold diazonium salt solution from Step 1 slowly to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • Workup: After the addition is complete, heat the mixture at 80 °C for 30 minutes. Cool to room temperature and extract the product with an organic solvent (e.g., toluene). Wash the organic layer with NaOH solution and then with water. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by distillation or chromatography.

Protocol 2: Greener Palladium-Catalyzed Cyanation

This protocol is adapted from methodologies using K₄[Fe(CN)₆] as the cyanide source.[7]

  • Reaction Setup: To a reaction vessel, add 4-chlorotoluene (1 equiv.), potassium hexacyanoferrate(II) (0.4 equiv.), a palladium catalyst (e.g., Pd/C, 3.5 mol%), a ligand (e.g., PPh₃, 7 mol%), and a base (e.g., K₂CO₃, 1.5 equiv.) in a suitable solvent (e.g., formamide).[7]

  • Reaction: Heat the mixture to 130 °C and stir for 12-17 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired benzonitrile.

Conclusion and Future Outlook

The environmental evaluation clearly demonstrates that modern transition metal-catalyzed methods, particularly those using palladium and nickel, are superior to the traditional Sandmeyer reaction for the synthesis of 5-Chloro-2-methylbenzonitrile. These newer methods offer significant advantages in terms of reduced reagent toxicity, milder reaction conditions, lower waste generation, and improved safety profiles. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) and the development of recyclable catalyst systems represent major strides towards a truly green synthesis.[4][6]

For researchers, scientists, and drug development professionals, the choice is clear. Adopting these greener catalytic alternatives is not only environmentally responsible but also aligns with the principles of modern, efficient, and safe chemical manufacturing. Future research should continue to focus on developing catalysts based on more abundant and benign metals and exploring cyanide-free synthetic routes to further minimize the environmental footprint of this important chemical intermediate.

References

  • Title: Nickel-Catalyzed Cyanation of Aryl Halides Source: MDPI URL: [Link]

  • Title: An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides Source: RSC Publishing URL: [Link]

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: ACS Publications URL: [Link]

  • Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: De Gruyter URL: [Link]

  • Title: Benzonitrile | C6H5(CN) | CID 7505 Source: PubChem - NIH URL: [Link]

  • Title: Sandmeyer Reaction Source: GeeksforGeeks URL: [Link]

  • Title: Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent Source: RSC Publishing URL: [Link]

  • Title: Scale-Up and Safety Evaluation of a Sandmeyer Reaction Source: ACS Publications URL: [Link]

  • Title: Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent Source: RSC Publishing URL: [Link]

  • Title: Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent Source: ResearchGate URL: [Link]

  • Title: Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA Source: MDPI URL: [Link]

  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

  • Title: A General Electrochemical Strategy for Sandmeyer Reaction Source: ResearchGate URL: [Link]

  • Title: Scale-Up and Safety Evaluation of a Sandmeyer Reaction Source: ACS Publications URL: [Link]

  • Title: 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743 Source: PubChem URL: [Link]

  • Title: US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
  • Title: Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) Source: Cheméo URL: [Link]

  • Title: A green and efficient hydrolysis of met - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Green synthesis of new hippuric hydrazones Source: ResearchGate URL: [Link]

  • Title: The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives Source: ResearchGate URL: [Link]

  • Title: 5-Chloro-2-methoxybenzonitrile | C8H6ClNO | CID 2800979 Source: PubChem URL: [Link]

Sources

Validation

A Mechanistic and Performance-Based Comparison of Benzonitrile Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals Benzonitrile and its derivatives are crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Benzonitrile and its derivatives are crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The selection of a synthetic route to these valuable intermediates is a critical decision in any chemical process, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide provides a detailed, mechanistically-driven comparison of the most common and emerging methods for benzonitrile synthesis, offering insights to inform your experimental choices.

Classical Approaches: Sandmeyer and Rosenmund-von Braun Reactions

For decades, the Sandmeyer and Rosenmund-von Braun reactions have been the cornerstones of benzonitrile synthesis. While reliable, they often involve harsh conditions and stoichiometric amounts of toxic reagents.

The Sandmeyer reaction provides a pathway to benzonitriles from readily available anilines via a diazonium salt intermediate.[2][3] This method is particularly useful for introducing a nitrile group in a position that is not easily accessible through direct substitution.

Mechanism: The reaction proceeds through a free-radical mechanism.[4] Aniline is first diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a benzenediazonium salt. This salt is then treated with a copper(I) cyanide solution. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas.[3][5] The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Caption: Mechanism of the Sandmeyer Reaction for Benzonitrile Synthesis.

Experimental Protocol (General):

  • Diazotization: Dissolve the starting aniline in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool the mixture to 0-5°C in an ice bath.[6]

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.[6]

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.[6]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide and cool to 0-5°C.[6]

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]

  • Extract the benzonitrile product with an organic solvent, followed by purification.

Performance: While versatile, the Sandmeyer reaction can suffer from side reactions, and the use of highly toxic cyanide salts necessitates stringent safety precautions. Yields can be variable depending on the substrate and reaction conditions.

The Rosenmund-von Braun reaction offers a more direct route to benzonitriles by reacting an aryl halide with a copper(I) cyanide.[7][8] This method is particularly effective for aryl iodides and bromides.

Mechanism: The precise mechanism of the Rosenmund-von Braun reaction is still debated but is thought to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate.[9] This is followed by reductive elimination to yield the benzonitrile product and regenerate the Cu(I) species.[9]

Caption: Proposed Mechanism of the Rosenmund-von Braun Reaction.

Performance: Traditionally, this reaction requires high temperatures (often exceeding 200°C) and polar, high-boiling solvents like DMF or pyridine, which can limit its functional group tolerance and make product purification challenging.[9][10] However, modern modifications using catalytic amounts of copper and additives like L-proline can enable the reaction to proceed at lower temperatures (80-120°C).[11]

MethodStarting MaterialReagentsTypical ConditionsAdvantagesDisadvantages
Sandmeyer AnilinesNaNO₂, H⁺, CuCN0-25°CUtilizes readily available anilines, good for specific substitution patterns.Multi-step, uses highly toxic cyanides, can have variable yields.[2][3]
Rosenmund-von Braun Aryl HalidesCuCN (stoichiometric or catalytic)High temperatures (150-250°C), polar solvents.[1]Direct conversion of aryl halides.Harsh reaction conditions, limited functional group tolerance, difficult purification.[9]
Palladium-Catalyzed Cyanation: A Modern Mainstay

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of benzonitriles, offering milder conditions and broader substrate scope compared to classical methods.[12][13]

Mechanism: The catalytic cycle for palladium-catalyzed cyanation typically involves three key steps:

  • Oxidative Addition: An aryl halide (Ar-X) reacts with a Pd(0) complex to form a Pd(II) intermediate.[13]

  • Transmetalation (or Salt Metathesis): The halide on the palladium complex is exchanged for a cyanide group from a cyanide source.

  • Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium complex, forming the benzonitrile product and regenerating the Pd(0) catalyst.[13]

A significant challenge in this reaction is the potential for the cyanide anion to poison the palladium catalyst by strongly coordinating to it.[2][13]

Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation of Aryl Halides.

Cyanide Sources: A key area of development in this field has been the use of less toxic and more manageable cyanide sources. While traditional sources like KCN and NaCN are effective, they are highly toxic. Zinc cyanide (Zn(CN)₂) is less hazardous but still poses significant risks.[2] A major breakthrough was the introduction of potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, as a cyanide source.[2][14][15] This has led to the development of more practical and scalable synthetic methods.[16]

Experimental Protocol (Using K₄[Fe(CN)₆]):

  • To a reaction vessel, add the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (2 mol %), a suitable phosphine ligand (e.g., CM-phos), and a base (e.g., K₂CO₃).[1]

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., MeCN/water 1:1).[1]

  • Heat the reaction mixture to 70°C for 18 hours (reaction time may vary).[1]

  • After cooling, extract the product with an organic solvent and purify by standard methods.

Performance: Palladium-catalyzed cyanation offers excellent functional group tolerance and generally provides high yields.[1] The ability to use less toxic cyanide sources like K₄[Fe(CN)₆] significantly improves the safety profile of the reaction.[2][15] Nickel-catalyzed systems using K₄[Fe(CN)₆] have also been developed as a more sustainable alternative to palladium.[14]

Catalyst SystemCyanide SourceTypical ConditionsAdvantagesDisadvantages
Palladium KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆]70-160°C, various solventsHigh yields, broad substrate scope, milder conditions than classical methods.[1][12]Catalyst poisoning by cyanide, cost of palladium.[2]
Nickel K₄[Fe(CN)₆]Biphasic aqueous conditionsLower cost than palladium, uses non-toxic cyanide source.[14]May require specific ligands and conditions.
Ammoxidation of Toluene: The Industrial Route

For the large-scale industrial production of benzonitrile, the ammoxidation of toluene is the preferred method.[1] This gas-phase reaction combines toluene, ammonia, and oxygen over a heterogeneous catalyst at high temperatures.

Mechanism: The mechanism of ammoxidation is complex and proceeds through a series of oxidation and amination steps on the catalyst surface. The Mars-van Krevelen mechanism is often invoked, where the catalyst provides lattice oxygen to oxidize the toluene, and is then re-oxidized by gaseous oxygen.[17]

Caption: Simplified Workflow for the Ammoxidation of Toluene.

Catalysts and Conditions: A variety of mixed metal oxide catalysts are used, often containing vanadium, chromium, antimony, and bismuth.[18] The reaction is typically carried out at temperatures between 340°C and 480°C.[18] Recent research has focused on developing more efficient and selective catalysts, such as transition metal oxide clusters within zeolite pores, to suppress combustion reactions and improve yields.

Performance: Ammoxidation is a highly efficient and cost-effective method for large-scale production. However, it requires specialized equipment to handle the high temperatures and pressures, and the harsh conditions limit its applicability for the synthesis of complex, functionalized benzonitriles.[1]

MethodStarting MaterialReagentsTypical ConditionsAdvantagesDisadvantages
Ammoxidation TolueneNH₃, O₂340-480°C, heterogeneous catalyst.[18]Highly cost-effective for large-scale production.Harsh conditions, limited to simple benzonitriles, requires specialized equipment.[1]
Emerging and Greener Alternatives

Research continues to explore milder and more sustainable methods for benzonitrile synthesis, often avoiding transition metals and toxic cyanide sources.

Transition-Metal-Free Methods: Recent developments include transition-metal-free approaches for the synthesis of nitriles from aldehydes.[19] These methods often employ readily available and stable reagents under mild conditions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel pathways for C-H functionalization and cyanation.[20]

Conclusion

The choice of a synthetic method for benzonitrile is highly dependent on the specific requirements of the target molecule and the scale of the synthesis. For laboratory-scale synthesis of complex, functionalized benzonitriles, palladium-catalyzed cyanation, particularly with K₄[Fe(CN)₆], offers a versatile and relatively safe option. For large-scale industrial production of the parent benzonitrile, ammoxidation remains the most economically viable route. The classical Sandmeyer and Rosenmund-von Braun reactions, while historically significant, are often superseded by modern methods but can still be valuable in specific contexts. As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methods for benzonitrile synthesis can be anticipated.

References

  • Anwander, R. (2012). Recent Developments and Perspectives in Palladium-Catalyzed Cyanation of Aryl Halides: Synthesis of Benzonitriles. Chemical Society Reviews.
  • Beller, M., & Zapf, A. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Utsugi, M., Ozawa, H., Toyofuku, E., & Hatsuda, M. (n.d.). Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide.
  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • (n.d.). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Semantic Scholar.
  • Lee, S., & Garg, N. K. (n.d.). Ni-Catalyzed Cyanation of (Hetero)
  • Sajadi, S. M., Maham, M., & Mahmoud, S. A. (n.d.). K4[Fe(CN)
  • BenchChem. (n.d.).
  • Kwong, F. Y., & Huang, X. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
  • Wikipedia. (n.d.). Rosenmund–von Braun reaction.
  • Kumar, S., & Singh, V. K. (2022). Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen. RSC Publishing.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Guo, M., Ge, J., Zhu, Z., & Wu, X. (n.d.). Efficient Synthesis of Aromatic Nitriles via Cyanation of Aryl Bromides and K4[Fe(CN)6] Catalyzed by a Palladium(II) Complex. Bentham Science Publisher.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Sharma, S., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • SynArchive. (n.d.). Rosenmund-von Braun Reaction.
  • ResearchGate. (n.d.).
  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.
  • Google Patents. (n.d.). DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth.
  • ResearchGate. (n.d.). Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)
  • Sciencemadness Discussion Board. (2016). Benzonitrile in different ways.
  • Chem-Station Int. Ed. (2016). Rosenmund-von Braun Reaction.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • ACS Publications. (n.d.). Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation.
  • Zenodo. (2022). Recent Advances in Catalytic Conversion of Toluene to Benzonitrile.
  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). A Novel and Convenient Synthesis of Benzonitriles: Electrophilic Cyanation of Aryl and Heteroaryl Bromides | Request PDF.

Sources

Comparative

A Comparative Benchmarking Guide to Catalytic Systems for 5-Chloro-2-methylbenzonitrile Synthesis

Introduction: The Significance of 5-Chloro-2-methylbenzonitrile and Its Synthetic Challenges 5-Chloro-2-methylbenzonitrile is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-2-methylbenzonitrile and Its Synthetic Challenges

5-Chloro-2-methylbenzonitrile is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][] Its molecular architecture, featuring a chlorinated and methylated benzonitrile core, serves as a versatile scaffold for the construction of more complex, biologically active molecules. The efficient and selective synthesis of this compound is therefore of paramount importance in drug discovery and development pipelines.

The introduction of the nitrile group onto the aromatic ring, particularly from readily available aryl chlorides, presents a significant synthetic hurdle. Traditional methods, such as the Rosenmund-von Braun reaction, often necessitate harsh reaction conditions, stoichiometric amounts of toxic copper cyanide, and can suffer from poor functional group tolerance and difficult product purification.[3][4] Consequently, the development of efficient and robust catalytic systems for the cyanation of aryl chlorides has been a major focus of modern synthetic organic chemistry.

This guide provides a comprehensive comparison of the performance of various catalytic systems for the synthesis of 5-Chloro-2-methylbenzonitrile. We will delve into the mechanistic nuances of palladium-, copper-, and nickel-based catalysts, presenting supporting experimental data to offer researchers, scientists, and drug development professionals a clear and objective framework for selecting the optimal catalytic strategy.

Palladium-Catalyzed Cyanation: A Versatile and Mild Approach

Palladium-catalyzed cyanation has emerged as a powerful and widely adopted method for the synthesis of aryl nitriles due to its generally mild reaction conditions and broad functional group tolerance.[5][6] The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the desired nitrile and regenerate the active catalyst.

A significant advancement in this area is the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a common food additive.[5] This approach enhances the safety profile of the reaction without compromising efficiency.

Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

The following protocol is a representative example of a mild and efficient palladium-catalyzed cyanation of an aryl chloride.[7]

Materials:

  • 2-Chloro-5-methyltoluene (precursor to 5-Chloro-2-methylbenzonitrile)

  • Palladium acetate (Pd(OAc)₂)

  • CM-phos (ligand)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 2-chloro-5-methyltoluene (1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and CM-phos (0.04 mmol, 4 mol%).

  • Add K₄[Fe(CN)₆]·3H₂O (0.3 mmol) and Na₂CO₃ (1.5 mmol).

  • Add toluene (2 mL) and water (2 mL) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Chloro-2-methylbenzonitrile.

Performance Benchmarking
Catalyst SystemCyanide SourceTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Pd(OAc)₂ / CM-phosK₄[Fe(CN)₆]7012-24>90[7]
Pd₂(dba)₃ / dppfZn(CN)₂1001>95[5]
Pd/C / dppfZn(CN)₂11012-24up to 98[8]

Causality Behind Experimental Choices: The choice of a phosphine ligand like CM-phos is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. The use of a biphasic toluene/water solvent system is essential when using K₄[Fe(CN)₆] to aid in the dissolution of the cyanide salt and facilitate its transfer to the organic phase.[7]

Copper-Catalyzed Cyanation: A Cost-Effective Alternative

Copper-catalyzed cyanation reactions, inspired by the classical Rosenmund-von Braun reaction, offer a more economical alternative to palladium-based systems.[9] Modern advancements have enabled the use of catalytic amounts of copper, often in combination with ligands, to achieve efficient cyanation of aryl halides under milder conditions than the traditional stoichiometric methods.[3][4]

A notable development is the "domino" halide exchange-cyanation, where an in situ generated aryl iodide from an aryl bromide undergoes cyanation. While our target substrate is an aryl chloride, which is generally less reactive than aryl bromides, similar principles can be applied, often requiring more forcing conditions or more active catalyst systems.

Experimental Protocol: Copper-Catalyzed Cyanation

The following protocol is a general procedure for a copper-catalyzed cyanation of an aryl halide.[3]

Materials:

  • 2-Chloro-5-methyltoluene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) (ligand)

  • Sodium cyanide (NaCN)

  • Toluene

Procedure:

  • To an oven-dried reaction tube, add CuI (0.1 mmol, 10 mol%), NaCN (1.2 mmol), and 2-chloro-5-methyltoluene (1 mmol).

  • Evacuate and backfill the tube with argon.

  • Add DMEDA (0.2 mmol, 20 mol%) and toluene (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Performance Benchmarking
Catalyst SystemCyanide SourceTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
CuI / DMEDANaCN11024Moderate to good[3][4]
Cu(OAc)₂ / LigandNH₄HCO₃ / DMF12024Moderate to good[10]

Causality Behind Experimental Choices: The use of a diamine ligand like DMEDA is critical to solubilize the copper salt and accelerate the catalytic cycle. Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the organic substrate. The choice of a more reactive cyanide source like NaCN is often necessary for less reactive aryl chlorides.

Nickel-Catalyzed Cyanation: An Emerging Powerful Tool

Nickel-catalyzed cyanation has gained significant attention as a cost-effective and highly efficient method for the synthesis of aryl nitriles, particularly from challenging aryl chlorides.[11][12][13] Nickel catalysts can often operate under milder conditions than copper and are more economical than palladium.[13] The catalytic cycle is believed to proceed through a Ni(0)/Ni(II) pathway, similar to palladium.

The use of additives like 4-(Dimethylamino)pyridine (DMAP) has been shown to be crucial for the efficiency of some nickel-catalyzed cyanations, likely by activating the zinc cyanide and facilitating the transmetalation step.[11][12]

Experimental Protocol: Nickel-Catalyzed Cyanation with Zn(CN)₂

This protocol describes a general and mild nickel-catalyzed cyanation of an aryl chloride.[11][12]

Materials:

  • 2-Chloro-5-methyltoluene

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)

  • Zinc powder (Zn)

  • Zinc cyanide (Zn(CN)₂)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a glovebox, add NiCl₂·6H₂O (0.05 mmol, 5 mol%), dppf (0.06 mmol, 6 mol%), and Zn powder (0.1 mmol, 10 mol%) to a reaction vial.

  • Add DMAc (1 mL) and stir the mixture at room temperature for 10 minutes.

  • Add 2-chloro-5-methyltoluene (1 mmol), Zn(CN)₂ (0.6 mmol), and DMAP (0.2 mmol, 20 mol%).

  • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through Celite.

  • Wash the organic layer with aqueous ammonia and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford 5-Chloro-2-methylbenzonitrile.

Performance Benchmarking
Catalyst SystemCyanide SourceTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
NiCl₂·6H₂O / dppf / ZnZn(CN)₂50-8012-24Good to excellent[11][12]
Ni(II) precatalyst / JosiPhosK₄[Fe(CN)₆]10018Good to excellent

Causality Behind Experimental Choices: The combination of a nickel precursor, a phosphine ligand like dppf, and a reducing agent (Zn powder) is used to generate the active Ni(0) catalyst in situ. DMAP plays a key role in activating the less reactive Zn(CN)₂. DMAc is a suitable polar aprotic solvent that can dissolve the various reaction components.[11][12]

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

Catalytic Cycles

Catalytic_Cycles cluster_Pd Palladium Catalytic Cycle cluster_Ni Nickel Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(Cl)L₂ Pd0->Pd_complex Pd_CN_complex Ar-Pd(II)(CN)L₂ Pd_complex->Pd_CN_complex Pd_CN_complex->Pd0 ArCN Ar-CN Pd_CN_complex->ArCN Reductive Elimination ArCl Ar-Cl ArCl->Pd0 Oxidative Addition CN_source M-CN CN_source->Pd_complex Transmetalation Ni0 Ni(0)L₂ Ni_complex Ar-Ni(II)(Cl)L₂ Ni0->Ni_complex Ni_CN_complex Ar-Ni(II)(CN)L₂ Ni_complex->Ni_CN_complex Ni_CN_complex->Ni0 ArCN_ni Ar-CN Ni_CN_complex->ArCN_ni Reductive Elimination ArCl_ni Ar-Cl ArCl_ni->Ni0 Oxidative Addition CN_source_ni M-CN CN_source_ni->Ni_complex Transmetalation

Caption: Generalized catalytic cycles for palladium- and nickel-catalyzed cyanation.

Experimental Workflow

Experimental_Workflow start Start: Reaction Setup reagents Combine Aryl Chloride, Catalyst, Ligand, Cyanide Source, & Solvent start->reagents reaction Heat and Stir (Monitor Progress) reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 5-Chloro-2-methylbenzonitrile purification->product

Caption: A typical experimental workflow for catalyst performance evaluation.

Conclusion and Recommendations

The synthesis of 5-Chloro-2-methylbenzonitrile can be effectively achieved using palladium-, copper-, or nickel-based catalytic systems.

  • Palladium catalysts offer high yields and mild reaction conditions, with the significant advantage of compatibility with non-toxic cyanide sources like K₄[Fe(CN)₆].[5][7] This makes them an excellent choice for applications where safety and functional group tolerance are paramount.

  • Copper catalysts provide a more cost-effective option, although they may require higher temperatures and longer reaction times.[3][4][9] They are a viable alternative, particularly for large-scale synthesis where cost is a major consideration.

  • Nickel catalysts represent a compelling balance of high reactivity and lower cost.[11][12][13] Their ability to efficiently activate aryl chlorides under relatively mild conditions makes them a highly attractive and sustainable choice for the synthesis of 5-Chloro-2-methylbenzonitrile.

The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, safety considerations, and the desired level of purity. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.

References

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters.
  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central (PMC) - NIH.
  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
  • Copper-mediated cyanation of aryl halide with the combined cyanide source. PubMed.
  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters.
  • Ni-catalyzed cyanation of aryl chlorides using CO2/NH3 as a cyano source.
  • Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Synfacts.
  • Application Notes and Protocols: Nickel-Catalyzed Cyan
  • Recent Advances in Copper-Catalyzed Cyan
  • Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters.
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters.
  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Semantic Scholar.
  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides.
  • Catalyst performance evaluation experimental protocols.
  • Sustainable Copper-Catalyzed Cyanation of Aryl Iodine through a Design of Experiment Strategy.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central (PMC) - NIH.
  • Application Notes and Protocols for Cyanation Reactions in Organic Synthesis. Benchchem.
  • Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
  • 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743. PubChem.
  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Cheméo.
  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ].
  • RECENT ADVANCES IN CYANATION REACTIONS†.
  • RECENT ADVANCES IN CYAN
  • Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O.
  • 5-Amino-2-chloro-4-methylbenzonitrile. Benchchem.
  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group form
  • Synthesis of 2-amino-5-chlorobenzonitrile. ChemicalBook.
  • CAS 50712-70-4 5-Chloro-2-methylbenzonitrile. BOC Sciences.
  • The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • 5-Chloro-2-methoxybenzonitrile | C8H6ClNO | CID 2800979. PubChem.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methylbenzonitrile

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of complex chemical compounds. 5-Chloro-2-methylbenzonitrile, a key intermediate in various synt...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of complex chemical compounds. 5-Chloro-2-methylbenzonitrile, a key intermediate in various synthetic pathways, requires meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety and environmental stewardship.

Foundational Knowledge: Hazard-Informed Disposal

The cornerstone of any disposal protocol is a thorough understanding of the substance's inherent risks. The molecular structure of 5-Chloro-2-methylbenzonitrile—featuring both a chlorinated aromatic ring and a nitrile group—dictates its specific hazard profile and, consequently, its disposal requirements.

  • Nitrile Group (-C≡N) Toxicity: The primary toxicological concern arises from the nitrile functional group. Under acidic conditions, nitriles can hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas[1]. Exposure to even small quantities of cyanide can be fatal[1]. Therefore, the cardinal rule of disposal is the strict segregation of this waste stream from any acidic materials.

  • Halogenated Organic Compound: As a chlorinated compound, 5-Chloro-2-methylbenzonitrile is classified as a halogenated organic compound[2][3]. Improper disposal, particularly through low-temperature combustion, can lead to the formation of persistent organic pollutants (POPs), such as dioxins and furans, which are highly toxic and environmentally persistent[2].

  • GHS Hazard Profile: According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as causing serious eye irritation (H319)[4][5]. However, given its structural similarity to other toxic nitriles, it must be handled with precautions against skin contact, inhalation, and ingestion[6][7].

Table 1: Physicochemical and Hazard Data for 5-Chloro-2-methylbenzonitrile

PropertyValueSource
CAS Number 50712-70-4[4][5]
Molecular Formula C₈H₆ClN[4][5]
Molecular Weight 151.59 g/mol [4]
Appearance Solid[5]
Melting Point 43-45°C[5]
Flash Point 109°C[5]
Primary GHS Hazard H319: Causes serious eye irritation[4][5]

Pre-Disposal Operations: A Framework for Safety

Proper disposal begins long before the waste container is full. It starts with safe handling and rigorous waste segregation at the point of generation.

Personal Protective Equipment (PPE)

A dedicated PPE protocol is non-negotiable. The selection of equipment is directly informed by the compound's hazard profile.

  • Hand Protection: Use chemically resistant gloves. While neoprene may be suitable for incidental contact, butyl rubber or Viton gloves are preferred for extended handling or spill cleanup due to their high resistance to a broad range of chemicals, including nitriles[1]. Always inspect gloves before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashes or dust generation[5].

  • Body Protection: A lab coat is required. For tasks with a higher risk of contamination, such as bulk transfers or spill cleanup, a chemically resistant apron or coveralls should be used[7][8].

  • Respiratory Protection: All handling of solid 5-Chloro-2-methylbenzonitrile and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[1].

Waste Segregation: The Critical Control Point

The most critical step in managing this waste stream is preventing accidental contact with incompatible materials.

  • Dedicated Waste Container: All waste containing 5-Chloro-2-methylbenzonitrile (including contaminated consumables like gloves, wipes, and silica gel) must be collected in a dedicated, clearly labeled hazardous waste container[1].

  • Incompatibility Management: This waste must be kept separate from all acidic waste streams to prevent the potential generation of hydrogen cyanide gas[1]. It should also be segregated from strong oxidizing agents.

Disposal Protocol: From Laboratory to Final Disposition

The disposal of 5-Chloro-2-methylbenzonitrile is governed by federal and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States[9][10]. As such, it must be managed as a hazardous waste.

Step 1: Waste Characterization and Classification

The waste must be classified with the appropriate EPA hazardous waste code. While not explicitly listed as a P- or U-series waste, it would likely be classified under:

  • F-Listed Wastes: If it is a spent solvent mixture containing certain halogenated solvents (e.g., F002)[11].

  • K-Listed Wastes: If it originates from a specific industrial process, such as the production of chlorinated toluenes (e.g., K150, K151)[12].

  • Characteristic Waste: If it does not meet a listing, it would need to be evaluated for hazardous characteristics. Due to its toxic nitrile component, it would likely be classified based on toxicity.

Your institution's Environmental Health & Safety (EHS) department will provide guidance on the precise waste codes to use.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a sturdy, chemically compatible container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, attach a completed EHS Hazardous Waste Label[13].

  • Complete the Label: Clearly write out the full chemical name, "5-Chloro-2-methylbenzonitrile," and list any other chemical constituents in the waste mixture by their full names. Do not use abbreviations or chemical formulas[13].

  • Keep the Container Closed: Except when adding waste, the container must be kept tightly sealed to prevent the release of vapors[8][13].

Step 3: Approved Disposal Method

The universally accepted and environmentally sound method for the final disposal of halogenated nitriles is high-temperature incineration in a licensed hazardous waste facility[8].

  • Mechanism of Destruction: Incineration effectively destroys the organic molecule, breaking it down into simpler, less harmful components.

  • Regulatory Requirement for Halogenated Waste: To ensure the complete destruction of the compound and prevent the formation of dioxins and furans, the incineration temperature must be at least 1100°C[14]. These facilities are also equipped with flue gas scrubbing systems to neutralize acidic gases (like HCl) that are formed during combustion[8][15].

Note on Chemical Treatment: While nitriles can be chemically converted via hydrolysis to less toxic carboxylic acids[16][17][18], this is a chemical manufacturing process, not a waste disposal procedure for a laboratory setting. Attempting to neutralize or treat this waste in the lab is dangerous, potentially illegal, and is strongly discouraged.

G Workflow: Disposal of 5-Chloro-2-methylbenzonitrile A Waste Generation (Unused reagent, reaction byproduct, contaminated materials) B Step 1: Hazard Assessment Is waste stream properly identified? Is it free of incompatibles? A->B C Step 2: Segregation CRITICAL: Keep separate from - Acids (HCN gas risk) - Strong Oxidizers B->C D Step 3: Containerization - Use designated, compatible container (e.g., HDPE, glass) - Keep container closed at all times C->D E Step 4: Labeling - Attach official Hazardous Waste Label - List all constituents by full name - Indicate hazards (Toxic, Irritant) D->E F Step 5: Temporary Storage - Store in Satellite Accumulation Area - Use secondary containment E->F G Step 6: Arrange Disposal - Contact Environmental Health & Safety (EHS) or licensed hazardous waste vendor for pickup F->G H Step 7: Final Disposition (Performed by Licensed Vendor) High-Temperature Incineration (>1100°C) with flue gas scrubbing G->H

Disposal workflow for 5-Chloro-2-methylbenzonitrile.

Emergency Procedures

Preparedness is a key component of safety.

  • Spills: In the event of a small spill within a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste[8][19]. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing[8][20].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[8][20].

    • Inhalation: Move the victim to fresh air immediately[8].

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

By adhering to this comprehensive disposal framework, we ensure that our scientific pursuits are conducted not only with intellectual rigor but also with the highest commitment to safety and environmental responsibility.

References

  • Incineration. Zero Waste Europe. [Link]

  • CYANIDE FACT SHEET. NC Epidemiology. [Link]

  • 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743. PubChem. [Link]

  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Cheméo. [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]

  • Diking requirements for cyanide electroplating baths. Occupational Safety and Health Administration (OSHA). [Link]

  • Perspective on halogenated organic compounds. PubMed Central - NIH. (2023). [Link]

  • 5-Chloro-2-methoxybenzonitrile | C8H6ClNO | CID 2800979. PubChem. [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Hazardous Waste Experts. (2015). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). [Link]

  • Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. NCBI. [Link]

  • US3876691A - Process for the hydrolysis of nitriles.
  • The problem with halogenated compounds emissions and its solution. Tecam Group. (2021). [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • 5-Chloro-2-methoxybenzonitrile | CAS#:55877-79-7. Chemsrc. (2025). [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. (2025). [Link]

  • CYANIDES (as CN). Occupational Safety and Health Administration (OSHA). (2024). [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. (2025). [Link]

  • Cyanide Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. [Link]

  • Acidic Hydrolysis of Nitriles. BYJU'S. [Link]

  • Safety Data Sheet - 5-Chloro-2-methylbenzonitrile. (2023). [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, The University of Maryland. [Link]

  • EPA Hazardous Waste Codes. Alfred University. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. (2025). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Products - 2a biotech. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-methylbenzonitrile

As researchers and developers in the fast-paced world of pharmaceutical and chemical synthesis, our primary responsibility is to advance science safely. The compounds we handle, like 5-Chloro-2-methylbenzonitrile, are po...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the fast-paced world of pharmaceutical and chemical synthesis, our primary responsibility is to advance science safely. The compounds we handle, like 5-Chloro-2-methylbenzonitrile, are powerful intermediates essential for creating novel molecules.[1] However, their utility is matched by their potential hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical nature of this compound. Our goal is to empower you with the knowledge to not only protect yourself but to understand the causality behind each safety measure, fostering a culture of deep, proactive safety in the laboratory.

This document is structured to provide immediate, actionable information first, followed by the detailed protocols and scientific reasoning that underpin our safety-first approach.

Immediate Safety Briefing & Hazard Profile

Before handling 5-Chloro-2-methylbenzonitrile, a clear understanding of its hazard profile is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our PPE choices.

Table 1: Hazard Profile for 5-Chloro-2-methylbenzonitrile

Hazard ClassGHS Hazard StatementSignal WordPictogramImplication for PPE
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation [2][3]Warning

Mandatory eye and face protection is required at all times.

The primary, documented hazard is significant eye irritation.[3] This is not a minor inconvenience; contact can lead to pain, redness, and potential damage if not addressed immediately and correctly. While other toxicological data is limited, the benzonitrile structure itself warrants caution. Compounds in this class can be toxic if swallowed, inhaled, or absorbed through the skin, and thermal decomposition can release hazardous gases like nitrogen oxides and hydrogen cyanide.[4][5][6] Therefore, our PPE strategy is designed to prevent all routes of exposure.

Core PPE Directive: A Multi-Layered Defense

Effective chemical safety relies on establishing multiple barriers between the researcher and the hazard. The following PPE is mandatory when handling 5-Chloro-2-methylbenzonitrile in any form (solid or solution).

Eye and Face Protection: The First Line of Defense

Given the explicit H319 warning, eye protection is paramount.[2][3]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required for all work with this chemical.[4][7]

  • Recommended for High-Risk Operations: When transferring solutions, working with larger quantities, or any task with a heightened risk of splashing, a full-face shield must be worn over the safety glasses. This provides a secondary barrier protecting the entire face.

Hand Protection: Preventing Dermal Absorption

Your hands are the most likely point of direct contact. The choice of glove material is critical.

  • Recommended Glove Type: Nitrile gloves are the standard for incidental splash protection against a wide array of laboratory chemicals.[8][9] They offer good resistance to bases, oils, and many solvents.

  • The Critical Caveat of "Splash Protection": It is crucial to understand that standard disposable nitrile gloves are not designed for prolonged chemical immersion.[10][11] If 5-Chloro-2-methylbenzonitrile comes into contact with your gloves, you must treat it as an exposure.

  • Protocol:

    • Always inspect gloves for tears or pinholes before use.[7][12]

    • If a splash occurs, immediately remove the gloves using the proper technique (without touching the outer surface with your bare skin)[7][13]

    • Wash your hands thoroughly with soap and water.

    • Don a new pair of gloves before resuming work.

Skin and Body Protection

To protect against accidental spills and contamination of personal clothing, a comprehensive barrier is necessary.

  • Laboratory Coat: A clean, buttoned lab coat (long-sleeved) is mandatory.[4][5]

  • Personal Attire: Full-length pants and closed-toe shoes are required. No skin should be exposed between the bottom of the lab coat and the footwear.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All handling of 5-Chloro-2-methylbenzonitrile, especially the weighing of the solid powder, must be performed inside a certified chemical fume hood.[13][14]

  • When Respirators are Needed: In the event of a large spill or a failure of the fume hood, respiratory protection may be necessary. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used by trained personnel during emergency response.[15] For routine operations under proper engineering controls, a respirator is not required.[5]

Operational Plans: Integrating Safety into Your Workflow

The following procedural guides integrate the above PPE requirements into the practical, day-to-day handling of 5-Chloro-2-methylbenzonitrile.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Start: Handling 5-Chloro-2-methylbenzonitrile task_type What is the task? start->task_type weighing Weighing Solid or Small Transfers task_type->weighing Weighing Solid solution Solution Transfers or Splash Risk task_type->solution Solution Work spill Spill Cleanup or Emergency task_type->spill Spill / Emergency ppe_base Core PPE: - Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) weighing->ppe_base ppe_splash Enhanced PPE: - Core PPE - Face Shield solution->ppe_splash ppe_emergency Emergency PPE: - Enhanced PPE - Appropriate Respirator spill->ppe_emergency

Caption: PPE selection workflow for 5-Chloro-2-methylbenzonitrile.

Procedure for Safe Handling (Weighing and Transfer)
  • Preparation: Ensure the chemical fume hood is on and operating correctly. Clear the workspace of any unnecessary items.

  • Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.

  • Execution: Conduct all manipulations, including weighing and transferring the solid, well within the fume hood.

  • Cleanup: After use, decontaminate any surfaces and equipment. Tightly seal the chemical's container.

  • Doff PPE: Remove gloves and wash hands thoroughly.

Procedure for Spill Response (Minor Spill <5g)
  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: If the spill is outside the fume hood, evaluate the need for respiratory protection.

  • Don PPE: Don appropriate PPE, including safety glasses, a face shield, a lab coat, and double-nitrile gloves.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[13] Carefully sweep the material into a designated hazardous waste container.[4] Avoid creating dust.[7]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Seal and label the waste container for disposal by a licensed professional.[12]

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with 5-Chloro-2-methylbenzonitrile (including excess reagent, contaminated absorbent material, and used containers) must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Environmental Protection: Under no circumstances should this chemical or its containers be disposed of in the regular trash or discharged into the sewer system.[7][12]

  • Professional Disposal: The sealed waste container must be disposed of through a licensed chemical destruction facility or via controlled incineration, in accordance with all local, state, and federal regulations.[12] Contaminated packaging can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or punctured to prevent reuse.[12]

Emergency Response: First Aid Protocols

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][12]

  • Skin Contact: Take off contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[15]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[12][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][12]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a robust defense against the potential hazards of 5-Chloro-2-methylbenzonitrile. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee, Knoxville. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness & Response (ASPR). [Link]

  • SAFETY DATA SHEET - 3-chloro-2-methylbenzonitrile. Thermo Fisher Scientific. [Link]

  • FM33076 - Safety Data Sheet. Maybridge. [Link]

  • 5-Chloro-2-methoxybenzonitrile | CAS#:55877-79-7. Chemsrc. [Link]

  • 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Cloro-2-metilbenzonitrilo. Chem-Impex. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety (EHRS), University of Pennsylvania. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]

Sources

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